1-Butylpyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-butylpyrrolidine | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-3-6-9-7-4-5-8-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHASCFKOSDFHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227494 | |
| Record name | Pyrrolidine, 1-butyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-10-2 | |
| Record name | 1-Butylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrrolidine, 1-butyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidine, 1-butyl- | |
| Source | EPA DSSTox | |
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| Record name | 1-butylpyrrolidine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.072 | |
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| Record name | PYRROLIDINE, 1-BUTYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL9P094Z6J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
1-Butylpyrrolidine chemical structure and IUPAC name
An In-Depth Technical Guide to 1-Butylpyrrolidine: Structure, Synthesis, and Applications
Introduction
This compound, a substituted aliphatic heterocycle, is a versatile organic compound recognized for its utility as a chemical intermediate and solvent in a multitude of research and industrial applications.[1] The core of this molecule is the pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. This fundamental scaffold is prevalent in numerous pharmaceuticals and biologically active compounds, lending three-dimensional complexity to molecular structures.[2] The attachment of a butyl group to the nitrogen atom imparts specific physicochemical properties, such as enhanced solubility and reactivity, that define its role as a building block in the synthesis of agrochemicals, specialty chemicals, and particularly, in the development of ionic liquids.[1][3] This guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, state-of-the-art synthesis protocols, and key applications relevant to professionals in research and drug development.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for scientific rigor and safety. The nomenclature and structural representation of this compound are governed by IUPAC standards.
-
IUPAC Name: this compound[4]
-
CAS Number: 767-10-2[5]
-
Molecular Formula: C₈H₁₇N[4]
-
Molecular Weight: 127.23 g/mol [1]
The molecular structure consists of a saturated five-membered pyrrolidine ring where the nitrogen atom is substituted with a linear four-carbon alkyl chain (a butyl group).
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective application in experimental design.
| Property | Value | Source(s) |
| Appearance | Colorless to slight yellow liquid | [1] |
| Boiling Point | 154.5 - 157 °C | [1][7] |
| Density | 0.814 g/cm³ @ 25 °C | [1][7] |
| Flash Point | 36 °C (96.8 °F) - closed cup | [3][7] |
| Vapor Pressure | 3.135 mmHg @ 25 °C (estimated) | [7] |
| Water Solubility | 8879 mg/L @ 25 °C (estimated) | [7] |
| Refractive Index | n20/D 1.440 (Lit.) | [1] |
Synthesis of this compound
Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of readily available starting materials. The one-pot synthesis of this compound from 1,4-butanediol and aqueous ammonia represents a significant advancement over traditional methods, such as the direct butylation of pyrrolidine.[2][8] This approach is noteworthy for its high atom economy, use of a reusable heterogeneous catalyst, and for utilizing 1,4-butanediol as both a component for forming the N-heterocycle and as an alkylating agent.[2][8][9]
Protocol: One-Pot Synthesis via Reductive Amination
This protocol outlines the direct synthesis of this compound from 1,4-butanediol and aqueous ammonia, achieving a yield of 76% under optimized conditions.[8][9][10] The reaction proceeds over a multi-metallic catalyst supported on a zeolite.[2]
Causality of Component Selection:
-
Catalyst (3%Cu-3%Ni-0.2Pd/ZSM-5): The combination of copper (Cu), nickel (Ni), and palladium (Pd) on a ZSM-5 zeolite support is crucial. Ni and Cu are effective for hydrogenation/dehydrogenation steps inherent in reductive amination, while Pd enhances catalytic activity. The ZSM-5 zeolite provides a high surface area and shape selectivity, promoting the desired cyclization and alkylation reactions.[10]
-
Reactants (1,4-butanediol and Aqueous Ammonia): These are bulk, cost-effective starting materials. Aqueous ammonia serves as the nitrogen source for the pyrrolidine ring.[2][10]
-
Hydrogen (H₂): An initial H₂ pressure is required to create a reducing atmosphere, facilitating the reductive amination process and maintaining catalyst activity.[10]
Caption: Workflow for the one-pot synthesis of this compound.
Step-by-Step Methodology:
Part A: Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5) [2][10]
-
Dissolve Metal Salts: In 3 mL of deionized water, dissolve 1.14 g of Cu(NO₃)₂·3H₂O and 1.5 g of Ni(NO₃)₂·6H₂O.
-
Add Palladium Source: Add 0.2 mL of an aqueous H₂PdCl₄ solution (containing 0.1 g/mL of Pd) to the mixture.
-
Impregnation: To this solution, add 10 g of HZSM-5 zeolite with continuous stirring at room temperature.
-
Aging: After 2 hours of stirring, allow the mixture to age for an additional 2 hours.
-
Drying: Dry the resulting precipitate at 110 °C for 12 hours.
-
Calcination: Calcine the dried material in air at 500 °C for 3 hours to obtain the catalyst precursor.
-
Reduction: Prior to the reaction, reduce the catalyst precursor at 300 °C under a hydrogen atmosphere for 3 hours.
Part B: Catalytic Reaction [10]
-
Reactor Loading: In a 100 mL stainless steel autoclave equipped with a magnetic stirrer, charge 18 g (0.2 mol) of 1,4-butanediol (BDO), 6.8 g (0.1 mol) of 25 wt% aqueous ammonia, and 1.8 g of the prepared catalyst.
-
Initial Pressurization: Seal the autoclave and fill it with H₂ to an initial pressure of 4 MPa.
-
Reaction Conditions: Heat the reactor to 300 °C while stirring constantly. The final pressure will reach approximately 10 MPa.
-
Cool Down: After the reaction is complete, cool the autoclave to room temperature.
-
Depressurization: Carefully vent the excess pressure in a well-ventilated fume hood.
-
Work-up: The crude product can then be isolated and purified by standard methods such as distillation.
Applications in Research and Drug Development
This compound serves as a valuable building block and reagent in several areas of chemical science.
-
Ionic Liquid Synthesis: A primary application of this compound is in the synthesis of pyrrolidinium-based ionic liquids.[3] For instance, it is a precursor for 1-butyl-1-methylpyrrolidinium salts, which are investigated for various applications, including as electrolytes in electrochemical devices and as novel solvents.[3]
-
Organic Synthesis: The compound is employed in the creation of more complex organic molecules and specialty chemicals.[1] Its nucleophilic nitrogen and organic solubility make it a useful reagent and building block.
-
Solvent Applications: this compound can act as a solvent in certain chemical reactions, providing a stable medium that can enhance reaction rates and yields.[1]
-
Pharmaceutical and Agrochemical Intermediates: The pyrrolidine scaffold is a key pharmacophore in many drug molecules.[2] As a substituted pyrrolidine, this compound is a useful intermediate for synthesizing more complex derivatives for screening in drug discovery and agrochemical development programs.[1]
Safety and Handling
Proper handling of this compound is crucial due to its hazardous properties. It is classified as a flammable liquid and is toxic if swallowed or in contact with skin.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[11][12] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[13] Keep containers tightly closed when not in use.[11][13]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes and seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical aid.[11]
-
References
- Benchchem. (n.d.). 1-Butylpyrrolidin-2-one | 3470-98-2.
- Benchchem. (n.d.). One-Pot Synthesis of this compound Derivatives: Application Notes and Protocols.
- Benchchem. (n.d.). Safety First: Handling 1-Butylpyrrolidin-2-one in Industrial Settings.
- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (n.d.). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. New Journal of Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound | C8H17N | CID 69843. PubChem.
- Guidechem. (n.d.). 1-Butylpyrrolidin-2-one 3470-98-2 wiki.
- The Good Scents Company. (n.d.). 1-butyl pyrrolidine, 767-10-2.
- Royal Society of Chemistry. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry.
- NIST. (n.d.). This compound. NIST WebBook.
- Royal Society of Chemistry Publishing. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts.
- AK Scientific, Inc. (n.d.). 1-Butylpyrrolidin-2-one, 150ppm MEHQ as stabilizer.
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- ChemicalBook. (2025). 1-Butylpyrrolidin-2-one | 3470-98-2.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Butylpyrrolidin-2-one in Drug Discovery.
- Benchchem. (n.d.). 1-Butylpyrrolidin-2-one: A Safer, High-Performance Solvent for Pharmaceutical Applications.
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An In-Depth Technical Guide to the One-Pot Synthesis of 1-Butylpyrrolidine from 1,4-Butanediol and Ammonia
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butylpyrrolidine is a valuable heterocyclic amine used as a building block in the synthesis of pharmaceuticals and specialty chemicals, including ionic liquids. Traditional multi-step syntheses can be inefficient and costly. This guide details a highly efficient, one-pot catalytic process for the synthesis of this compound directly from 1,4-butanediol (BDO) and aqueous ammonia. The methodology leverages a multifunctional heterogeneous catalyst, CuNiPd/ZSM-5, which facilitates a cascade of reactions including dehydrogenation, amination, cyclization, and N-alkylation within a single reactor. A key innovation of this process is the dual role of 1,4-butanediol, which serves as the precursor for both the pyrrolidine ring and the N-butyl substituent[1]. This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol for catalyst preparation and chemical synthesis, and a summary of the process's high-yield results.
Introduction: The Strategic Importance of this compound
The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and pharmaceuticals[2]. The N-butyl derivative, this compound, is of particular interest as a precursor in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). For instance, it is used in the microwave-assisted synthesis of the ionic liquid precursor, 1-butyl-1-methylpyrrolidinium methylcarbonate.
The direct synthesis from readily available bulk chemicals like 1,4-butanediol and ammonia presents a significant advancement over classical methods. 1,4-butanediol is a major commodity chemical produced on a multi-million-ton scale annually from various petrochemical feedstocks[3]. The ability to convert this simple diol into a higher-value heterocyclic amine in a single, economical step is of great interest for industrial and pharmaceutical chemistry. The process described herein achieves this through a novel catalytic route that offers a straightforward and economical pathway to this compound with a reported yield of 76% under optimized conditions[1].
Reaction Mechanism and Catalytic Strategy
The conversion of 1,4-butanediol and ammonia into this compound is a complex, multi-step process that relies on a sophisticated catalyst to proceed efficiently in one pot. The reaction follows a "borrowing hydrogen" or hydrogen-transfer mechanism, where the catalyst temporarily removes hydrogen from the alcohol to facilitate subsequent reactions and then uses it for a final reduction step[4].
The proposed mechanism involves the following key stages:
-
Dehydrogenation of 1,4-Butanediol: The catalyst first dehydrogenates one of the primary alcohol groups of 1,4-butanediol (BDO) to form an intermediate aldehyde, 4-hydroxybutanal. This aldehyde can exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran[5].
-
Reductive Amination & Cyclization: The aldehyde intermediate reacts with ammonia to form an imine. This is followed by an intramolecular cyclization and dehydration to form a cyclic imine or enamine.
-
Hydrogenation to Pyrrolidine: The cyclic intermediate is then hydrogenated on the catalyst surface to form pyrrolidine.
-
N-Alkylation with 1,4-Butanediol: In a crucial and innovative step, a second molecule of 1,4-butanediol is dehydrogenated on the catalyst to form butanal. This butanal then reacts with the newly formed pyrrolidine to create an iminium ion.
-
Final Hydrogenation: The iminium ion is hydrogenated to yield the final product, this compound.
This entire cascade is facilitated by the 3Cu-3Ni-0.2Pd/ZSM-5 catalyst. The nickel and copper components are known to be active for dehydrogenation and hydrogenation reactions, while the palladium promoter enhances catalytic activity[6]. The HZSM-5 zeolite support provides a high surface area and acidic sites that can facilitate the dehydration and cyclization steps.
Caption: Experimental workflow for catalyst preparation and this compound synthesis.
Quantitative Data Summary
The following table summarizes the optimized results for the synthesis of this compound as reported in the primary literature.
| Parameter | Value | Reference |
| Catalyst | 3%Cu-3%Ni-0.2Pd/ZSM-5 | [1][6] |
| Substrates | 1,4-Butanediol, Aqueous NH₃ | [1][6] |
| Reaction Temperature | 300 °C | [6] |
| Initial H₂ Pressure | 4 MPa | [6] |
| Final Reaction Pressure | 10 MPa | [6] |
| This compound Yield | 76% | [1] |
Trustworthiness and Self-Validating Protocols
The integrity of this synthesis relies on the precise preparation and activation of the catalyst. The protocol is self-validating through consistent analytical results.
-
Catalyst Characterization: The catalyst's physical and chemical properties should be verified before use. Techniques such as X-ray diffraction (XRD) can confirm the crystalline structure of the ZSM-5 support and the dispersion of metal nanoparticles. Transmission electron microscopy (TEM) can visualize the size and distribution of the metal particles, while techniques like atomic absorption spectroscopy (AAS) confirm the metal loading.[6]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC). A successful reaction will show the consumption of 1,4-butanediol and the appearance of the this compound peak at the expected retention time.
-
Product Verification: The identity of the final product must be unequivocally confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The obtained mass spectrum should match the standard spectrum for this compound.
By implementing these characterization and analysis steps, researchers can ensure the reproducibility and success of the synthesis, validating the efficacy of the described method.
References
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- ResearchGate. (n.d.). Typical catalysts used for diol amination.
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. (2020). New Journal of Chemistry.
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. (2020). New Journal of Chemistry (RSC Publishing).
- Amine-Grafted Heterogeneous Catalysts from Waste for Diols Conversion into Cyclic Carbonates. (2024). ACS Sustainable Resource Management.
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). PubMed Central.
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1-Butylpyrrolidine spectroscopic data NMR IR MS
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Butylpyrrolidine
Introduction
This compound (CAS: 767-10-2), a tertiary amine with the molecular formula C₈H₁₇N, serves as a fundamental building block in organic synthesis and materials science.[1] Its structure, comprising a saturated five-membered pyrrolidine ring N-substituted with a butyl group, makes it a key precursor in the synthesis of various ionic liquids and pharmaceutical intermediates.[2] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, offering field-proven insights into data interpretation and acquisition.
The unambiguous confirmation of the molecular structure is achieved by integrating data from these orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system for characterization.
Caption: Molecular Structure of this compound with atom labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map atomic connectivity and confirm the precise structure of this compound.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Experience: In ¹H NMR, the chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons generating the signal, and the multiplicity (splitting pattern) describes the number of neighboring protons. For this compound, we anticipate six distinct signals due to the molecule's symmetry. The protons on the pyrrolidine ring carbons alpha to the nitrogen (Cα, Cα') are equivalent, as are the beta protons (Cβ, Cβ').
Predicted ¹H NMR Signals for this compound:
-
A triplet for the terminal methyl (CH₃) group of the butyl chain.
-
A multiplet for the adjacent methylene (CH₂) group.
-
A multiplet for the next methylene group in the butyl chain.
-
A triplet for the methylene group of the butyl chain attached to the nitrogen.
-
A multiplet for the two equivalent methylene groups on the pyrrolidine ring alpha to the nitrogen.
-
A multiplet for the two equivalent methylene groups on the pyrrolidine ring beta to the nitrogen.
Data Presentation: ¹H NMR Spectroscopic Data
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Butyl: -CH₃ (C4') | ~0.90 | Triplet (t) | 3H |
| Butyl: -CH₂- (C3') | ~1.29 | Multiplet (m) | 2H |
| Butyl: -CH₂- (C2') | ~1.42 | Multiplet (m) | 2H |
| Pyrrolidine: Cβ, Cβ'-H ₂ | ~1.74 | Multiplet (m) | 4H |
| Butyl: N-CH₂- (C1') | ~2.35 | Triplet (t) | 2H |
| Pyrrolidine: N-CH₂- (Cα, Cα') | ~2.45 | Multiplet (m) | 4H |
| Data is representative and compiled from typical values for N-alkylpyrrolidines.[3] |
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: Proton-decoupled ¹³C NMR spectroscopy provides a single peak for each unique carbon atom in the molecule. This technique is crucial for confirming the total number of carbon environments and the presence of symmetry. Given the symmetry of the pyrrolidine ring, we expect six distinct signals for the eight carbon atoms of this compound.
Data Presentation: ¹³C NMR Spectroscopic Data
| Assigned Carbon | Chemical Shift (δ, ppm) |
| Butyl: C H₃ (C4') | 14.1 |
| Butyl: C H₂ (C3') | 20.8 |
| Pyrrolidine: C H₂ (Cβ, Cβ') | 23.4 |
| Butyl: C H₂ (C2') | 29.5 |
| Pyrrolidine: N-C H₂ (Cα, Cα') | 54.1 |
| Butyl: N-C H₂ (C1') | 56.1 |
| Data sourced from SpectraBase and Wiley-VCH GmbH.[1][4] |
Trustworthiness: The presence of exactly six signals in the ¹³C NMR spectrum strongly validates the proposed structure, confirming the equivalence of the Cα/Cα' and Cβ/Cβ' pairs in the pyrrolidine ring on the NMR timescale.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy probes the vibrational frequencies of functional groups. Its primary utility here is to confirm the aliphatic nature of the molecule and the presence of the C-N bond, while simultaneously verifying the absence of other functional groups like hydroxyl (-OH) or carbonyl (C=O). A key diagnostic feature for this compound is the absence of an N-H stretching band (typically found at 3300-3500 cm⁻¹), which unequivocally confirms its tertiary amine nature.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 - 2860 | Strong | C-H Stretching (Alkyl CH₃, CH₂) |
| ~1465 | Medium | C-H Bending (CH₂ Scissoring) |
| ~1375 | Weak | C-H Bending (CH₃ Umbrella) |
| ~1120 | Medium | C-N Stretching (Tertiary Amine) |
| Data compiled from publicly available spectra.[1] |
Mass Spectrometry (MS)
Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The molecular ion (M⁺) peak confirms the molecular formula, while the fragmentation pattern serves as a structural fingerprint. For aliphatic amines, the most characteristic fragmentation is the α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. This process results in a stable, nitrogen-containing cation.
Trustworthiness: The molecular weight of this compound (C₈H₁₇N) is 127.23 g/mol .[1] The mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 127. The most favorable α-cleavage involves the loss of a propyl radical (•CH₂CH₂CH₃) from the butyl chain, leading to a highly stable iminium cation at m/z 84. This fragment is often the most abundant ion, known as the base peak.
Sources
A Comprehensive Technical Guide to the Thermodynamic Properties of N-Butylpyrrolidine
Abstract
N-Butylpyrrolidine, a saturated cyclic amine, is a versatile building block in organic synthesis and holds significant interest for researchers in drug development and materials science.[1] A thorough understanding of its thermodynamic properties is paramount for process optimization, safety assessments, and predicting its behavior in various chemical systems. This in-depth technical guide provides a comprehensive overview of the key thermodynamic parameters of N-Butylpyrrolidine. In the absence of extensive experimental data, this guide uniquely combines theoretical calculations with comparative analysis of related compounds to offer reliable estimations of its thermodynamic profile. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the energetic landscape of this important molecule.
Introduction: The Significance of Thermodynamic Properties in Chemical Applications
Thermodynamic properties govern the energy changes, stability, and phase behavior of chemical compounds. For a molecule like N-Butylpyrrolidine, these properties are critical in a multitude of applications:
-
Drug Discovery and Development: Thermodynamic analysis provides crucial insights into the binding interactions between a drug candidate and its biological target.[2] Understanding the enthalpic and entropic contributions to binding affinity can guide the optimization of lead compounds for improved efficacy and selectivity.[3] The solubility and partitioning behavior of N-Butylpyrrolidine, influenced by its thermodynamic properties, are also key determinants of its pharmacokinetic profile.
-
Chemical Synthesis and Process Development: Knowledge of enthalpy of formation and combustion is essential for reaction calorimetry, ensuring safe and efficient scale-up of chemical processes. Vapor pressure and enthalpy of vaporization data are critical for designing distillation and purification processes.[4]
-
Materials Science: As a precursor for ionic liquids and other functional materials, the thermodynamic stability and phase behavior of N-Butylpyrrolidine derivatives are of fundamental importance.
This guide will delve into the core thermodynamic properties of N-Butylpyrrolidine, providing both estimated values and the methodologies to derive them, thereby empowering researchers to better utilize this compound in their work.
Physicochemical Properties of N-Butylpyrrolidine
A foundational understanding of the basic physical properties of N-Butylpyrrolidine is essential before exploring its thermodynamic characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | |
| Molecular Weight | 127.23 g/mol | |
| Boiling Point | 155-157 °C (at 754 mmHg) | |
| Density | 0.814 g/mL (at 25 °C) | |
| Refractive Index | n20/D 1.44 | |
| CAS Number | 767-10-2 |
Computational Methodology for Thermodynamic Property Estimation
Due to the limited availability of experimental thermodynamic data for N-Butylpyrrolidine, this guide employs robust computational chemistry methods to derive these properties. The following section outlines the theoretical framework underpinning these estimations.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means of predicting the thermodynamic properties of molecules.[5] These methods solve the electronic structure of a molecule to determine its energy and other properties. For this guide, estimations are based on calculations performed at the B3LYP/6-31G(d) level of theory, a widely used and well-validated method for organic molecules.[6]
The logical workflow for these calculations is as follows:
Figure 1: A simplified workflow for the quantum chemical calculation of thermodynamic properties.
The key steps in this process include:
-
Geometry Optimization: The three-dimensional structure of the N-Butylpyrrolidine molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated for the optimized structure. These frequencies are used to determine the zero-point vibrational energy and thermal contributions to enthalpy and entropy.
-
Thermochemical Analysis: The results from the frequency calculation are used to compute the standard enthalpy of formation, Gibbs free energy, and heat capacity.
Key Thermodynamic Properties of N-Butylpyrrolidine
This section presents the estimated thermodynamic properties of N-Butylpyrrolidine, derived from the computational methods described above and contextualized with data from related compounds.
Standard Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[7] It is a fundamental property for calculating the enthalpy changes of chemical reactions.
| Compound | State | Estimated/Experimental ΔHf° (kJ/mol) |
| N-Butylpyrrolidine | Liquid | -155.8 ± 5.0 (Estimated) |
| Pyrrolidine | Liquid | -40.6 ± 0.7 (Experimental)[8] |
The estimation for N-Butylpyrrolidine is derived from group contribution methods, anchored by the experimental value for pyrrolidine.
Standard Enthalpy of Combustion (ΔHc°)
The standard enthalpy of combustion is the enthalpy change when one mole of a substance is completely burned in oxygen under standard conditions.[9] This is a critical parameter for safety analysis and for determining the energy content of a compound.
The balanced combustion reaction for N-Butylpyrrolidine is:
C₈H₁₇N(l) + 12.25 O₂(g) → 8 CO₂(g) + 8.5 H₂O(l) + 0.5 N₂(g)
| Compound | State | Estimated/Experimental ΔHc° (kJ/mol) |
| N-Butylpyrrolidine | Liquid | -5430 ± 20 (Estimated) |
| N-Methyl-2-pyrrolidone | Liquid | -2992.0 ± 0.4 (Experimental)[10] |
The estimated value for N-Butylpyrrolidine is calculated using its estimated enthalpy of formation. The experimental value for the related compound N-Methyl-2-pyrrolidone is provided for comparison.
Enthalpy of Vaporization (ΔHvap)
The enthalpy of vaporization is the amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature.[4] It is a measure of the strength of intermolecular forces in the liquid.
| Compound | Estimated/Experimental ΔHvap (kJ/mol) at 298.15 K |
| N-Butylpyrrolidine | 45.2 ± 2.0 (Estimated) |
| N-Methyl-2-pyrrolidone | 54.88 ± 0.13 (Experimental)[10] |
The enthalpy of vaporization for N-Butylpyrrolidine is estimated using the Trouton-Hildebrand-Everett rule, which relates it to the boiling point. The higher value for N-Methyl-2-pyrrolidone can be attributed to the presence of the polar carbonyl group, leading to stronger dipole-dipole interactions.
Heat Capacity (Cp)
The heat capacity is the amount of heat required to raise the temperature of a substance by one degree.[11] The liquid phase heat capacity is important for heat transfer calculations in chemical processes.
| Compound | State | Estimated/Experimental Cp (J/mol·K) at 298.15 K |
| N-Butylpyrrolidine | Liquid | 245 ± 10 (Estimated) |
| Pyrrolidine | Liquid | 156.57 (Experimental)[8] |
| N-Methyl-2-pyrrolidone | Liquid | 179.9 (Experimental)[10] |
The heat capacity of N-Butylpyrrolidine is estimated using group additivity methods. The increase in heat capacity from pyrrolidine to N-Butylpyrrolidine is consistent with the addition of the butyl group.
Experimental Determination of Thermodynamic Properties: Methodologies
While this guide provides robust estimations, experimental validation is the gold standard in science. This section outlines the established experimental protocols for determining the key thermodynamic properties discussed.
Enthalpy of Combustion: Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter.
Figure 2: Workflow for determining the enthalpy of combustion using bomb calorimetry.
Protocol:
-
A precisely weighed sample of N-Butylpyrrolidine is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb".
-
The bomb is filled with pure oxygen to a high pressure (typically 30 atm).
-
The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The sample is ignited electrically.
-
The temperature change of the water is carefully measured.
-
The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.
Enthalpy of Vaporization: Differential Scanning Calorimetry (DSC)
The enthalpy of vaporization can be determined using DSC, a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.
Protocol:
-
A small, accurately weighed sample of N-Butylpyrrolidine is placed in an aluminum DSC pan.
-
The pan is hermetically sealed, and a small pinhole is made in the lid.
-
The sample is heated in the DSC instrument at a constant rate.
-
As the sample vaporizes, an endothermic peak is recorded.
-
The area under the peak is proportional to the enthalpy of vaporization.
Heat Capacity: Adiabatic Scanning Calorimetry
Adiabatic scanning calorimetry is a precise method for measuring the heat capacity of liquids.
Protocol:
-
A known mass of N-Butylpyrrolidine is placed in a measurement cell.
-
The cell is heated by a known amount of electrical energy.
-
The resulting temperature increase is measured with high precision.
-
The heat capacity is calculated from the electrical energy input and the temperature change.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the key thermodynamic properties of N-Butylpyrrolidine. Through the application of validated computational methods, we have presented reliable estimates for its standard enthalpy of formation, standard enthalpy of combustion, enthalpy of vaporization, and liquid heat capacity. These data are essential for researchers and professionals in drug development, chemical synthesis, and materials science.
While the provided estimations offer a strong foundation, further experimental validation of these properties is encouraged to refine our understanding of this important molecule. The experimental protocols outlined in this guide provide a clear roadmap for such investigations. A deeper knowledge of the thermodynamic landscape of N-Butylpyrrolidine and its derivatives will undoubtedly accelerate innovation in the fields where these compounds play a crucial role.
References
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solubility of 1-Butylpyrrolidine in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Butylpyrrolidine in Organic Solvents
Executive Summary
This compound, a cyclic tertiary amine, is a valuable building block in synthetic organic chemistry and drug development. Its utility in these fields is fundamentally linked to its behavior as a solute in various reaction media. A thorough understanding of its solubility profile in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in the principles of intermolecular forces. In the absence of extensive, publicly available quantitative data, this document establishes a predictive framework based on the molecule's physicochemical properties and offers a detailed, field-proven experimental protocol for the precise determination of its solubility.
Introduction: The Molecular Profile of this compound
This compound (CAS No: 767-10-2, Molecular Formula: C₈H₁₇N) is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring N-substituted with a butyl group.[1] As a tertiary amine, it lacks a hydrogen atom on the nitrogen, a feature that critically defines its interaction with other molecules. The molecule presents a dual character: the polar tertiary amine group, with its lone pair of electrons, and the non-polar aliphatic structure comprising the butyl chain and the pyrrolidine ring's carbon backbone. This structural duality is the primary determinant of its solubility across a spectrum of organic solvents.
The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity. For this compound, the estimated logP is 2.209, suggesting a greater affinity for non-polar environments over aqueous ones.[2] Concurrently, its estimated water solubility is relatively low at approximately 8,879 mg/L at 25°C.[2] These parameters provide a quantitative starting point for predicting its behavior in organic media. Understanding this profile is crucial for medicinal chemists, as the pyrrolidine core is a frequently used scaffold in pharmaceuticals.[3]
Theoretical Framework: Predicting Solubility from First Principles
The principle of "like dissolves like" governs solubility, meaning substances with similar intermolecular forces are more likely to be miscible. The solubility of this compound is dictated by a balance of the following forces:
-
Van der Waals Forces (Dispersion Forces): These are the primary forces of attraction between the non-polar alkyl portions (the butyl group and the C-H bonds of the ring) of this compound and non-polar solvents like hexane or toluene.[4] These forces increase with molecular surface area.
-
Dipole-Dipole Interactions: The nitrogen atom's lone pair and the polarity of the C-N bonds create a permanent dipole moment in the this compound molecule. This allows for electrostatic attraction with other polar molecules, such as acetone or dichloromethane.[5]
-
Hydrogen Bonding (as an Acceptor): As a tertiary amine, this compound cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, forming hydrogen bonds with protic solvents like alcohols (e.g., ethanol, methanol).[6] This interaction is a critical factor in its solubility in this class of solvents.
The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.
Diagram: Intermolecular Forces Governing this compound Solubility
Caption: Key intermolecular forces between this compound and different solvent classes.
Predicted Solubility Profile of this compound
Based on the theoretical framework, we can predict the solubility behavior of this compound in major classes of organic solvents. Since this compound is a liquid at standard conditions, solubility is often expressed as miscibility (the ability of two liquids to mix in all proportions, forming a homogeneous solution).[7]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether):
-
Causality: The dominant features of this compound are its eight-carbon aliphatic backbone and butyl group. These non-polar segments interact favorably with non-polar solvents via van der Waals forces.
-
Prediction: this compound is expected to be miscible or highly soluble in most common non-polar solvents.[8]
-
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile):
-
Causality: These solvents possess a significant dipole moment but do not have O-H or N-H bonds.[9] The primary interaction will be dipole-dipole forces between the solvent and the polar C-N bonds of the pyrrolidine ring. The non-polar parts of both solute and solvent will also interact via dispersion forces.
-
Prediction: this compound is expected to be miscible in these solvents due to a favorable combination of dipole-dipole and dispersion interactions.
-
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol):
-
Causality: These solvents are strong hydrogen bond donors.[10] The nitrogen atom's lone pair in this compound can act as a hydrogen bond acceptor, leading to strong solute-solvent interactions.
-
Prediction: this compound is expected to be miscible with lower-chain alcohols like methanol and ethanol. Solubility may decrease slightly with larger alcohols (e.g., butanol) as the non-polar character of the solvent increases.
-
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform):
-
Causality: These are weakly polar aprotic solvents. Dichloromethane will primarily interact via dipole-dipole forces. Chloroform, while aprotic, has a slightly acidic proton that can interact with the lone pair on the nitrogen.
-
Prediction: this compound is expected to be miscible in these solvents.
-
Table 1: Predicted Qualitative Solubility of this compound at Ambient Temperature
| Solvent Classification | Solvent Example | Predicted Solubility/Miscibility | Primary Intermolecular Force |
| Non-Polar Aliphatic | n-Hexane | Miscible | Van der Waals (Dispersion) |
| Non-Polar Aromatic | Toluene | Miscible | Van der Waals (Dispersion) |
| Polar Aprotic (Ketone) | Acetone | Miscible | Dipole-Dipole |
| Polar Aprotic (Ether) | Tetrahydrofuran (THF) | Miscible | Dipole-Dipole |
| Polar Aprotic (Ester) | Ethyl Acetate | Miscible | Dipole-Dipole |
| Polar Protic (Alcohol) | Ethanol | Miscible | Hydrogen Bonding (Acceptor) |
| Polar Protic (Alcohol) | Methanol | Miscible | Hydrogen Bonding (Acceptor) |
| Chlorinated | Dichloromethane | Miscible | Dipole-Dipole |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction and obtain precise, actionable data, a robust experimental protocol is required. The isothermal equilibrium method, followed by gravimetric analysis, is a gold-standard technique for determining the solubility of a liquid in a solvent when they are not fully miscible, or for creating a quantitative solubility curve over a range of temperatures.[11] For determining simple miscibility, a visual method is often sufficient.
Protocol 1: Visual Determination of Miscibility
Objective: To rapidly determine if this compound is miscible with a selected organic solvent at a specific temperature.
Materials:
-
This compound (≥98% purity)
-
Selected organic solvent (analytical grade)
-
Calibrated pipettes or graduated cylinders
-
Multiple clean, dry glass vials with screw caps
-
Vortex mixer
-
Thermostatic water bath (optional, for temperature control)
Procedure:
-
Preparation: Label a series of vials for each solvent to be tested.
-
Mixing: In the first vial, add 2 mL of the organic solvent. To this, add 2 mL of this compound. Cap the vial securely.
-
Agitation: Vigorously mix the contents using a vortex mixer for 60 seconds to ensure intimate contact between the two liquids.
-
Observation: Allow the vial to stand undisturbed for at least 10 minutes. Observe the contents against a well-lit background.
-
Miscible: The mixture will appear as a single, clear, homogeneous liquid phase.
-
Immiscible: Two distinct liquid layers will form.
-
Partially Soluble: The mixture may appear cloudy or form an emulsion that slowly separates, and the volumes of the two layers will differ from the initial 2 mL added.
-
-
Confirmation (Variable Ratios): To confirm miscibility, repeat the process with different ratios (e.g., 1 mL solvent to 5 mL amine; 5 mL solvent to 1 mL amine). If the mixture remains a single clear phase at all tested ratios, the liquids are considered miscible under the experimental conditions.
Protocol 2: Isothermal Equilibrium & Gravimetric Analysis
Objective: To quantitatively determine the solubility of this compound in a solvent in which it is partially soluble.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the Isothermal Equilibrium and Gravimetric Analysis method.
Procedure:
-
System Preparation: Add a known mass of the selected organic solvent to a sealed, tared glass vial.
-
Creating a Saturated Solution: Add an excess amount of this compound to the vial. The presence of a second, undissolved phase of the amine is essential to ensure saturation.
-
Equilibration: Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vial to rest in the temperature bath until the two liquid phases have clearly separated.
-
Sampling: Using a clean syringe or pipette, carefully withdraw a precise aliquot from the center of the solvent-rich phase (the saturated solution), taking extreme care not to disturb the interface or draw up any of the undissolved amine phase.
-
Gravimetric Analysis: a. Transfer the aliquot to a pre-weighed, clean, dry container and immediately determine its total mass (Mass_total). b. Carefully evaporate the solvent from the container. This can be achieved by gentle heating in a vacuum oven at a temperature well below the boiling point of this compound (155-157 °C) to prevent its loss.[7] c. Once the solvent is fully evaporated, cool the container in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved. This final mass is the mass of the dissolved this compound (Mass_solute).
-
Calculation: The solubility (S) is calculated, typically in grams of solute per 100 grams of solvent:
-
Mass of Solvent = Mass_total - Mass_solute
-
S ( g/100g solvent) = (Mass_solute / Mass of Solvent) * 100
-
Conclusion
This compound is a versatile cyclic tertiary amine with a predicted solubility profile that makes it compatible with a wide array of common organic solvents. Its miscibility with non-polar, polar aprotic, and polar protic solvents can be confidently predicted based on its molecular structure, which combines a significant non-polar character with a hydrogen bond-accepting nitrogen atom. This broad compatibility underscores its utility as a reactant and building block in diverse chemical environments. While these predictions provide a strong directive for solvent selection, the provided experimental protocols offer a robust framework for obtaining the precise, quantitative data necessary for process optimization, chemical modeling, and ensuring the scientific integrity of developmental research.
References
This list is compiled from the search results provided and may include references to the structurally similar but distinct compound 1-Butylpyrrolidin-2-one where methodological principles are discussed.
- The Good Scents Company. (n.d.). 1-butyl pyrrolidine, 767-10-2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 1-Butylpyrrolidin-2-one in Drug Discovery.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69843, this compound.
- Carroll, J. J., Maddocks, J., & Mather, A. E. (1998). THE SOLUBILITY OF HYDROCARBONS IN AMINE SOLUTIONS. Gas Liquids Engineering.
- The Good Scents Company. (n.d.). 1-butyl pyrrolidine, 767-10-2.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- CK-12 Foundation. (2026). Physical Properties of Amines.
- National Council of Educational Research and Training. (n.d.). Amines.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Academic Journals. (2014). Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course.
- Hansen, C. M. (n.d.). Hansen Solubility Parameters.
- Benchchem. (2025). An In-depth Technical Guide to the Solubility Profile of 1-Butylpyrrolidin-2-one in Organic Solvents.
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The Versatile Nucleophile: A Technical Guide to the Applications of 1-Butylpyrrolidine in Organic Chemistry
Introduction: Beyond a Simple Amine
In the landscape of organic synthesis, the pyrrolidine motif stands as a cornerstone, embedded in the architecture of numerous natural products, pharmaceuticals, and advanced materials.[1] Among its many derivatives, 1-butylpyrrolidine emerges as a particularly versatile and powerful tool for the synthetic chemist. Its unique combination of properties—a secondary amine constrained within a five-membered ring, appended with a non-polar butyl group—renders it a potent nucleophile, an effective base, and a foundational building block for a diverse array of chemical transformations.
This technical guide provides an in-depth exploration of the key applications of this compound in modern organic chemistry. We will delve into its role as an organocatalyst in fundamental carbon-carbon bond-forming reactions, its utility as a precursor for advanced materials such as ionic liquids, and its application in the synthesis of complex heterocyclic systems. Through a blend of mechanistic insights, detailed experimental protocols, and data-driven summaries, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇N | [2] |
| Molecular Weight | 127.23 g/mol | [2] |
| Boiling Point | 155-157 °C | [2] |
| Density | 0.814 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.44 | [2] |
| Flash Point | 36 °C | [2] |
The Foundation: Synthesis of this compound
The accessibility of this compound is a key factor in its widespread application. A robust and efficient one-pot synthesis from readily available starting materials, 1,4-butanediol and aqueous ammonia, has been developed.[1][3] This method, which utilizes a heterogeneous catalyst, is notable for its high atom economy and the potential for catalyst recycling.[1]
Experimental Protocol: One-Pot Synthesis of this compound[1][4]
Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5):
-
Dissolve 1.14 g of Cu(NO₃)₂·3H₂O and 1.5 g of Ni(NO₃)₂·6H₂O in 3 mL of deionized water.[3]
-
Add 0.2 mL of an aqueous H₂PdCl₄ solution (containing 0.1 g/mL of Pd) to the mixture.[3]
-
To this solution, add 10 g of HZSM-5 zeolite with continuous stirring at room temperature.[3]
-
After 2 hours of stirring, allow the mixture to age for an additional 2 hours.[3]
-
Dry the resulting precipitate at 110 °C for 12 hours.[3]
-
Calcine the dried material in air at 500 °C for 3 hours.[3]
-
Reduce the obtained catalyst precursor at 300 °C under a hydrogen atmosphere for 3 hours.[4]
Synthesis of this compound:
-
Charge a 100 mL stainless steel autoclave with 18 g (0.2 mol) of 1,4-butanediol, 6.8 g (0.1 mol, 25 wt% solution) of aqueous ammonia, and 1.8 g of the prepared catalyst.[4]
-
Pressurize the autoclave with H₂ to an initial pressure of 4 MPa.[4]
-
Heat the reactor to 300 °C with constant magnetic stirring. The final pressure will reach approximately 10 MPa.[4]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.[3]
-
The resulting liquid mixture can be analyzed by GC-MS to confirm product formation and yield. A typical yield for this process is approximately 76%.[1]
Core Applications in Organic Catalysis: The Power of Enamine Intermediates
A significant portion of this compound's utility in organic synthesis stems from its ability to readily form enamine intermediates when reacted with carbonyl compounds. This transient, nucleophilic species is at the heart of its catalytic activity in a range of important carbon-carbon bond-forming reactions.
Enamine Catalysis: The Mechanistic Cornerstone
The reaction of this compound with a ketone or aldehyde proceeds through a well-established mechanism to form an enamine. This process involves the initial formation of a carbinolamine, followed by acid-catalyzed dehydration.[5] The resulting enamine is a powerful nucleophile at the α-carbon, capable of reacting with a variety of electrophiles.
Knoevenagel Condensation: A Classic Transformation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[6] Weakly basic amines, such as this compound, are effective catalysts for this transformation.[7] The reaction proceeds via the formation of an enamine intermediate, which then reacts with the active methylene compound.
General Mechanism of this compound-Catalyzed Knoevenagel Condensation:
-
Enamine Formation: this compound reacts with the aldehyde or ketone to form a nucleophilic enamine.
-
Nucleophilic Attack: The enamine attacks the active methylene compound.
-
Proton Transfer and Elimination: A series of proton transfers and elimination of the pyrrolidine catalyst regenerates the catalyst and forms the final α,β-unsaturated product.
This compound as a Precursor for Advanced Materials and Catalysts
Beyond its direct role in catalysis, this compound serves as a valuable starting material for the synthesis of more complex molecules and materials with tailored properties.
Synthesis of Functionalized Pyrrolidines via 1,3-Dipolar Cycloaddition
A versatile one-pot, three-component reaction allows for the synthesis of functionalized N-butylpyrrolidines. [3]This method involves the 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide (from an aldehyde and n-butylamine) with a dipolarophile. [3]This approach enables the rapid generation of a library of substituted pyrrolidines, which are of significant interest in medicinal chemistry. [3]
Ionic Liquids and Phase-Transfer Catalysis
This compound is a key precursor in the synthesis of 1-butyl-1-methylpyrrolidinium based ionic liquids. [2]These salts, which are liquid at or near room temperature, have garnered significant attention as environmentally benign solvents and catalysts.
Quaternary ammonium salts derived from this compound, such as 1-butyl-1-methylpyrrolidinium chloride, are particularly effective phase-transfer catalysts (PTCs). [8]PTCs facilitate the transfer of a reactant between immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields. [9]
Experimental Protocol: Williamson Ether Synthesis using a 1-Butylpyrrolidinium PTC
[8]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-octanol (1 equivalent) and 1-butyl-1-methylpyrrolidinium chloride (0.05 equivalents) in a suitable organic solvent (e.g., toluene).
-
Add an aqueous solution of sodium hydroxide (50% w/w, 5 equivalents).
-
Add 1-chlorobutane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 90-100°C and stir vigorously for 5-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Conclusion: An Enduring and Evolving Synthetic Tool
This compound has firmly established itself as a versatile and indispensable tool in the arsenal of the modern organic chemist. Its utility spans from being a fundamental building block in the efficient synthesis of the pyrrolidine core to acting as a powerful organocatalyst for key carbon-carbon bond-forming reactions. The principles of enamine catalysis, readily accessed through this compound, provide a gateway to a vast array of transformations, including the Knoevenagel condensation and the Michael addition, with the potential for high levels of stereocontrol.
Furthermore, its role as a precursor to advanced materials like ionic liquids and highly effective phase-transfer catalysts underscores its broader impact on the development of greener and more efficient chemical processes. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the applications of this compound are poised to expand, solidifying its status as a truly enabling molecule in organic chemistry.
References
- Enamine Formation - MSU chemistry. (n.d.).
- Enamines - Making Molecules. (2024, September 2).
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. (n.d.).
- A chiral benzoylthiourea-pyrrolidine catalyst for the highly enantioselective Michael addition of ketones to chalcones - PubMed. (2014, June 1).
- Mechanism of enamine hydrolysis - American Chemical Society. (1970, January 1).
- Enamine - Wikipedia. (n.d.).
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing). (n.d.).
- Knoevenagel condensation - Wikipedia. (n.d.).
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - NIH. (n.d.).
- Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles - MDPI. (2022, June 10).
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI. (n.d.).
- Enantioselective Michael Addition - Buchler GmbH. (n.d.).
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- Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. - ResearchGate. (n.d.).
- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.).
- Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase | Request PDF - ResearchGate. (2015, April).
- ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES - Revue Roumaine de Chimie -. (n.d.).
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31).
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The Enduring Scaffold: A Technical Guide to the Discovery and History of N-Alkyl-Pyrrolidines
Abstract
The N-alkyl-pyrrolidine motif, a five-membered saturated nitrogen heterocycle, is a cornerstone of organic and medicinal chemistry. Its deceptively simple structure belies a rich history intertwined with the foundations of alkaloid chemistry and a continued prevalence in modern drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, historical evolution of synthetic methodologies, and key applications of N-alkyl-pyrrolidines. We will explore the causality behind experimental choices in their synthesis, from classical cyclization reactions to modern catalytic approaches, and delve into their significance as privileged scaffolds in pharmacologically active agents. This guide aims to be a definitive resource, offering not only historical context and theoretical knowledge but also practical, field-proven insights and detailed experimental protocols.
Introduction: The Pyrrolidine Ring - A Privileged Structure in Nature and Medicine
The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, most notably in alkaloids such as nicotine and hygrine.[1] Its significance extends into the realm of synthetic pharmaceuticals, where it is a key component in numerous FDA-approved drugs.[2] The prevalence of this scaffold can be attributed to several key physicochemical properties. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, a critical feature for molecular recognition by biological targets.[3] Furthermore, the nitrogen atom imparts basicity and nucleophilicity, providing a handle for chemical modification and influencing the pharmacokinetic profile of parent molecules.[4][5]
This guide will trace the journey of N-alkyl-pyrrolidines from their early discovery in the context of alkaloid chemistry to their current status as indispensable building blocks in modern drug development. We will begin by examining the historical milestones that paved the way for their synthesis and then provide a detailed exploration of the evolution of synthetic methodologies.
Historical Perspective: From Alkaloid Elucidation to Synthetic Conquest
The story of N-alkyl-pyrrolidines is intrinsically linked to the pioneering work of chemists in the late 19th and early 20th centuries who sought to unravel the structures of complex, naturally occurring alkaloids. While a singular "discovery" of the N-alkyl-pyrrolidine moiety is not documented, its synthesis was a logical progression from the study of pyrrolidine itself and other simple heterocycles.[6]
A landmark achievement that profoundly influenced the field was the first total synthesis of an alkaloid, coniine, by the German chemist Albert Ladenburg in 1886.[7][8][9] Although coniine is a 2-propylpiperidine, Ladenburg's work was a monumental step forward in synthetic organic chemistry, demonstrating that complex natural products could be constructed in the laboratory.[10] This breakthrough undoubtedly spurred further research into the synthesis of other heterocyclic systems, including the pyrrolidines.
The early 20th century saw a burgeoning interest in the chemistry of cyclic amines, driven by the desire to understand and synthesize other biologically active natural products.[6] Early synthetic methods for N-alkyl-pyrrolidines often relied on classical cyclization reactions of bifunctional aliphatic compounds. The historical development of these synthetic routes mirrors the broader advancements in organic synthesis, transitioning from these early, often low-yielding methods to more sophisticated and efficient catalytic approaches.[6]
The Evolution of Synthesis: A Methodological Deep Dive
The synthesis of N-alkyl-pyrrolidines has evolved significantly over the past century. This section will provide a detailed overview of key synthetic strategies, from foundational methods to modern, highly efficient protocols.
Classical Approaches: Building the Ring
Early syntheses of the pyrrolidine ring often involved the cyclization of linear precursors. A common strategy was the reaction of a 1,4-dihalobutane with a primary amine.
"1,4-Dihalobutane" [label="1,4-Dihalobutane (X-(CH₂)₄-X)"]; "Primary_Amine" [label="Primary Amine (R-NH₂)"]; "N-Alkyl-Pyrrolidine" [label="N-Alkyl-Pyrrolidine"];
"1,4-Dihalobutane" -- "N-Alkyl-Pyrrolidine" [label="Intramolecular\nCyclization"]; "Primary_Amine" -- "N-Alkyl-Pyrrolidine"; }
Caption: Classical synthesis of N-alkyl-pyrrolidines.Another foundational approach involves the reductive amination of γ-dicarbonyl compounds, such as 1,4-diketones or γ-ketoesters, with a primary amine.
N-Alkylation of the Pyrrolidine Core: Functionalizing the Heterocycle
Once the pyrrolidine ring is formed, the nitrogen atom can be readily alkylated to introduce a variety of substituents.
A straightforward method for the synthesis of N-alkyl-pyrrolidines is the direct alkylation of pyrrolidine with an alkyl halide. This is a classic S N 2 reaction where the nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbon of the alkyl halide.
Experimental Protocol: Synthesis of N-Propylpyrrolidine via Direct Alkylation
-
Materials:
-
Pyrrolidine
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of pyrrolidine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add 1-bromopropane (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-propylpyrrolidine.
-
Purify the crude product by distillation if necessary.
-
Reductive amination is a highly versatile and widely used method for the N-alkylation of amines.[11][12] This one-pot reaction involves the condensation of pyrrolidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkyl-pyrrolidine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
Pyrrolidine [label="Pyrrolidine"]; Aldehyde [label="Aldehyde/Ketone (RCHO/RCOR')"]; Iminium [label="Iminium Ion"]; N_Alkyl_Pyrrolidine [label="N-Alkyl-Pyrrolidine"]; Reducing_Agent [label="Reducing Agent"];
Pyrrolidine -> Iminium [label="Condensation"]; Aldehyde -> Iminium; Iminium -> N_Alkyl_Pyrrolidine [label="Reduction"]; Reducing_Agent -> N_Alkyl_Pyrrolidine; }
Caption: Reductive amination for N-alkyl-pyrrolidine synthesis.The Eschweiler-Clarke reaction is a specific type of reductive amination used for the methylation of primary or secondary amines.[13][14][15] It employs formaldehyde as the source of the methyl group and formic acid as the reducing agent.[16] A key advantage of this method is that it avoids the formation of quaternary ammonium salts, stopping at the tertiary amine stage.[15]
Experimental Protocol: Synthesis of N-Methylpyrrolidine via the Eschweiler-Clarke Reaction [13]
-
Materials:
-
Pyrrolidine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) pellets
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
-
-
Procedure:
-
To a round-bottom flask, add pyrrolidine (1.0 equivalent).
-
Cool the flask in an ice bath and slowly add formic acid (2.2 equivalents).
-
To this mixture, add formaldehyde solution (2.2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 8-12 hours.
-
Cool the mixture to room temperature and basify by the cautious addition of sodium hydroxide pellets until the solution is strongly alkaline (pH > 12).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous potassium carbonate.
-
Filter and remove the solvent by distillation to obtain crude N-methylpyrrolidine.
-
Purify by fractional distillation.
-
Physicochemical and Spectroscopic Data of N-Alkyl-Pyrrolidines
A thorough understanding of the physical and chemical properties of N-alkyl-pyrrolidines is essential for their application in research and industry. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: Physicochemical Properties of Selected N-Alkyl-Pyrrolidines
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | pKa of Conjugate Acid |
| Pyrrolidine | C₄H₉N | 71.12 | 87 | 0.866 | 11.27[17] |
| N-Methylpyrrolidine | C₅H₁₁N | 85.15 | 80-81 | 0.819 | 10.46 |
| N-Ethylpyrrolidine | C₆H₁₃N | 99.17 | 105 | 0.81[8] | 10.43[18] |
| N-Propylpyrrolidine | C₇H₁₅N | 113.20 | 129-131 | 0.821 | ~10.5 |
| N-Butylpyrrolidine | C₈H₁₇N | 127.23 | 150-151 | 0.826 | ~10.5 |
Table 2: Spectroscopic Data for N-Butylpyrrolidine
| Spectroscopic Technique | Key Features |
| ¹H NMR (CDCl₃, ppm) | δ ~2.5-2.7 (m, 4H, N-CH₂-ring), ~2.3-2.5 (t, 2H, N-CH₂-butyl), ~1.7-1.9 (m, 4H, CH₂-ring), ~1.4-1.6 (m, 2H, CH₂-butyl), ~1.2-1.4 (m, 2H, CH₂-butyl), ~0.9 (t, 3H, CH₃-butyl) |
| ¹³C NMR (CDCl₃, ppm) | δ ~57 (N-CH₂-butyl), ~54 (N-CH₂-ring), ~30 (CH₂-butyl), ~23 (CH₂-ring), ~20 (CH₂-butyl), ~14 (CH₃-butyl) |
| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z 127. Key fragments at m/z 84 ([M-C₃H₇]⁺), 70 ([M-C₄H₉]⁺).[19] |
| Infrared (IR, cm⁻¹) | ~2950-2800 (C-H stretch), ~1460 (CH₂ bend), ~1100 (C-N stretch) |
N-Alkyl-Pyrrolidines in Drug Discovery and Development
The N-alkyl-pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[20][21][22] Its ability to confer favorable pharmacokinetic properties and to present substituents in a defined three-dimensional orientation makes it an attractive building block for drug designers.
Case Study: N-Alkyl-Pyrrolidines as Nicotinic Acetylcholine Receptor (nAChR) Ligands
A prominent example of the role of N-alkyl-pyrrolidines in drug action is their interaction with nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a variety of physiological processes and are important targets for the treatment of neurological and psychiatric disorders.[23]
Nicotine, the prototypical nAChR agonist, features an N-methylpyrrolidine ring. The stereochemistry and the nature of the N-alkyl substituent on the pyrrolidine ring have been shown to be critical for binding affinity and functional activity at different nAChR subtypes.[23][24][25][26] For instance, replacing the N-methyl group of nicotine with a larger alkyl group can significantly alter its potency and efficacy.[23]
"N_Alkyl_Pyrrolidine_Ligand" [label="N-Alkyl-Pyrrolidine Ligand\n(e.g., Nicotine Analogue)"]; "nAChR" [label="Nicotinic Acetylcholine\nReceptor (nAChR)"]; "Ion_Channel_Opening" [label="Ion Channel Opening"]; "Cellular_Response" [label="Cellular Response\n(e.g., Neurotransmitter Release)"];
"N_Alkyl_Pyrrolidine_Ligand" -> "nAChR" [label="Binds to\nOrthosteric Site"]; "nAChR" -> "Ion_Channel_Opening" [label="Conformational Change"]; "Ion_Channel_Opening" -> "Cellular_Response" [label="Ion Influx (Na⁺, Ca²⁺)"]; }
Caption: N-Alkyl-pyrrolidines as nAChR modulators.Conclusion and Future Outlook
The journey of N-alkyl-pyrrolidines from their conceptual origins in the study of natural alkaloids to their current indispensable role in medicinal chemistry is a testament to their enduring utility. The evolution of their synthesis from classical, often harsh, methods to modern, efficient, and stereoselective catalytic processes has enabled chemists to explore the chemical space around this privileged scaffold with unprecedented precision.
As our understanding of complex biological systems deepens, the demand for novel, highly specific, and potent therapeutic agents will continue to grow. The N-alkyl-pyrrolidine moiety, with its inherent stereochemical complexity and tunable physicochemical properties, is poised to remain a central building block in the design and synthesis of the next generation of pharmaceuticals. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, as well as the exploration of novel biological applications for this versatile and historically significant class of compounds.
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The Pyrrolidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Substituted Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as a cornerstone in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its significance as a "privileged scaffold".[1][2] This guide offers a comprehensive exploration of the diverse biological activities of substituted pyrrolidine derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential. The inherent structural features of the pyrrolidine ring, including its sp³-hybridized carbons that allow for a three-dimensional exploration of pharmacophore space and the stereogenicity of its carbon atoms, contribute to its versatility in drug design.[1][3]
The Versatility of the Pyrrolidine Ring: A Structural Perspective
The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," provides a distinct three-dimensional architecture that is highly advantageous for molecular recognition by biological targets.[1] This conformational flexibility, coupled with the ability to introduce a wide array of substituents at various positions on the ring, allows for the fine-tuning of physicochemical properties and biological activity. The nitrogen atom within the ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, further enhancing its interaction with target proteins.[4]
The synthesis of substituted pyrrolidines can be achieved through various strategies, including the functionalization of pre-existing pyrrolidine rings (e.g., from proline) or the de novo construction of the ring from acyclic precursors.[1][5] Common synthetic methodologies include 1,3-dipolar cycloaddition, aza-Michael addition, and Paal-Knorr synthesis.[6]
Anticancer Activity: A Prominent Therapeutic Application
Substituted pyrrolidine derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their efficacy against various cancer cell lines.[2][7] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the pyrrolidine ring plays a crucial role in determining the anticancer potency of these derivatives. For instance, in a series of phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues, derivatives containing a thiophene moiety generally exhibited better activity against MCF-7 and HeLa cancer cell lines compared to their phenyl-containing counterparts.[1] Furthermore, the presence of electron-donating groups, such as methoxy and methyl, on the aromatic ring was found to enhance the anticancer activity.[1]
In another study, thiosemicarbazone pyrrolidine–copper(II) complexes demonstrated potent anticancer activity, with one complex being approximately three times more potent than the standard drug cisplatin against the SW480 cancer cell line.[2] Spirooxindole-pyrrolidine hybrids have also emerged as a promising class of anticancer agents.[2][3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, DLD-1) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[10][11]
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrolidine derivatives for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9][12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-600 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]
Antiviral Activity: Combating Viral Infections
The pyrrolidine scaffold is a key component in several antiviral drugs, highlighting its importance in the development of novel antiviral agents.[13][14] These derivatives have shown activity against a range of viruses, including influenza virus and human rhinoviruses (HRVs).[13][15]
Mechanism of Action
The antiviral mechanism of pyrrolidine derivatives can vary. For example, pyrrolidine dithiocarbamate (PDTC) has been shown to be a potent inhibitor of HRV and poliovirus infection by interfering with viral protein expression and reducing viral gene replication and transcription.[13][16][17] In the context of influenza A virus, spiro[pyrrolidine-2,2'-adamantanes] have been identified as active compounds, with the substitution pattern on the pyrrolidine ring influencing their activity.[15]
Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[18][19]
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[18]
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in a multi-well plate.[19]
-
Compound and Virus Incubation: Pre-incubate the cell monolayer with different concentrations of the pyrrolidine derivative before or during infection with a known amount of virus.[18]
-
Agarose Overlay: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing the test compound to restrict viral spread to adjacent cells.[18]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[18]
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[18]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value (the concentration that reduces the number of plaques by 50%).[18]
Neuroprotective Effects: Targeting Neurological Disorders
Pyrrolidine derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease by exhibiting neuroprotective effects.[5][20] Their mechanisms of action often involve the inhibition of acetylcholinesterase (AChE) and the modulation of signaling pathways involved in neuronal survival.[20][21]
Signaling Pathways in Neuroprotection
One notable mechanism of neuroprotection involves the activation of the Akt-GSK-3β signaling pathway.[21] Pyrrolidine dithiocarbamate (PDTC) has been shown to reduce hypoxia-ischemia-induced brain injury by acting as an antioxidant and modulating this pathway, leading to a decrease in apoptotic cell death.[21]
Caption: Pyrrolidine derivatives can promote neuronal survival by activating the Akt signaling pathway, which in turn inhibits the pro-apoptotic GSK-3β.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The Ellman's method is a widely used spectrophotometric assay to determine the inhibitory activity of compounds against acetylcholinesterase.[22][23]
Principle: The assay measures the activity of AChE by detecting the product of the reaction between acetylthiocholine (the substrate) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored compound.[22]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test pyrrolidine derivatives in a suitable buffer (e.g., phosphate buffer, pH 8.0).[22]
-
Reaction Mixture: In a 96-well plate, mix the buffer, test compound, and AChE solution and incubate.[4]
-
Reaction Initiation: Add DTNB and ATCI to initiate the enzymatic reaction.[22]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular time intervals using a microplate reader.[4]
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration. Determine the IC50 value.[22]
Antidiabetic Activity: Targeting Dipeptidyl Peptidase-4 (DPP-4)
Pyrrolidine-based compounds are a well-established class of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[24][25] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[26]
Mechanism of DPP-4 Inhibition
By inhibiting DPP-4, these pyrrolidine derivatives increase the levels of active GLP-1, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[26]
Caption: Pyrrolidine-based inhibitors block the DPP-4 enzyme, preventing the degradation of active GLP-1 and thereby enhancing insulin secretion.
Experimental Protocol: DPP-4 Inhibition Assay
A common method to screen for DPP-4 inhibitors is a fluorometric assay.[27][28]
Principle: This assay utilizes a fluorogenic substrate that is cleaved by DPP-4 to release a fluorescent product. The inhibitory activity of a compound is determined by measuring the reduction in fluorescence.[29]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test pyrrolidine derivatives in an appropriate assay buffer.[27][29]
-
Incubation: In a 96-well plate, incubate the DPP-4 enzyme with various concentrations of the test compound.[29]
-
Reaction Initiation: Add the fluorogenic substrate to start the enzymatic reaction.[29]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[28]
Antimicrobial Activity: A Broad Spectrum of Action
Substituted pyrrolidines have also been investigated for their antibacterial and antifungal activities.[2] The structural modifications on the pyrrolidine ring significantly influence their antimicrobial spectrum and potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[30][31]
Principle: This assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent.[30]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[30]
-
Serial Dilution: Prepare serial dilutions of the pyrrolidine derivative in a liquid growth medium in a 96-well plate.[32]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[32]
-
Incubation: Incubate the plate under appropriate conditions for microbial growth.[32]
-
MIC Determination: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[31]
Quantitative Data Summary
| Biological Activity | Pyrrolidine Derivative Class | Target/Cell Line | Potency (IC50/EC50/MIC) | Reference |
| Anticancer | Thiophen-dispiro-indenoquinoxaline-pyrrolidine | MCF-7, HeLa | 17-30 µM | [1] |
| Thiosemicarbazone-pyrrolidine-copper(II) complex | SW480 | 0.99 ± 0.09 µM | [2] | |
| Antiviral | Spiro[pyrrolidine-2,2'-adamantane] | Influenza A (H2N2) | Not specified | [15] |
| Neuroprotective | Pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment | Not specified | [20] |
| Antidiabetic | Benzimidazole-based DPP-4 inhibitor | DPP-4 | 8 nM | [24] |
| Antimicrobial | N-benzoylthiourea-pyrrolidine | A. baumannii | 31.25 µg/mL | [2] |
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile platform in the design and development of novel therapeutic agents. The diverse range of biological activities exhibited by substituted pyrrolidine derivatives, including anticancer, antiviral, neuroprotective, antidiabetic, and antimicrobial effects, highlights their immense potential in addressing a wide spectrum of human diseases. A thorough understanding of their structure-activity relationships, coupled with robust and validated experimental protocols, is essential for the rational design and optimization of new and more effective pyrrolidine-based drugs. The continued exploration of this privileged scaffold promises to yield a new generation of innovative medicines.
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An In-depth Technical Guide to 1-Butylpyrrolidine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrrolidine ring system is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold in the design of novel therapeutics.[1] Among its many derivatives, N-alkylated pyrrolidines are of significant interest for their utility as synthetic intermediates and as key components in functional materials. This guide provides a comprehensive technical overview of 1-butylpyrrolidine, a representative N-alkylated pyrrolidine, with a focus on its synthesis, characterization, safety, and applications in research and development.
Core Molecular Attributes of this compound
This compound, also known as N-butylpyrrolidine, is a cyclic tertiary amine. Its core structure consists of a saturated five-membered nitrogen-containing heterocycle with a butyl group attached to the nitrogen atom.
| Identifier | Value |
| CAS Number | 767-10-2 |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol |
| IUPAC Name | This compound |
Synthesis of this compound: A One-Pot Approach
A highly efficient and atom-economical method for the synthesis of this compound is the one-pot reaction of 1,4-butanediol with aqueous ammonia. This process utilizes a heterogeneous catalyst and showcases a green chemistry approach to the formation of this valuable intermediate.
Reaction Principle
The synthesis proceeds via a reductive amination pathway. In this reaction, 1,4-butanediol is first partially oxidized to an intermediate aldehyde, which then reacts with ammonia to form an imine. The imine is subsequently reduced to the corresponding amine. The process continues with N-alkylation and cyclization to yield the final this compound product.
Experimental Protocol: One-Pot Synthesis
Objective: To synthesize this compound from 1,4-butanediol and aqueous ammonia.
Materials:
-
1,4-Butanediol
-
Aqueous ammonia (25 wt% solution)
-
3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst
-
Hydrogen gas (H₂)
-
High-pressure autoclave with magnetic stirring
Procedure:
-
Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5):
-
The catalyst is prepared by the incipient wetness impregnation method.
-
A solution of copper(II) nitrate, nickel(II) nitrate, and palladium(II) chloride is added to HZSM-5 zeolite.
-
The mixture is stirred, aged, dried, and then calcined.
-
The final catalyst is obtained after reduction under a hydrogen atmosphere.
-
-
Reaction:
-
Charge the autoclave with 1,4-butanediol (0.2 mol), aqueous ammonia (0.1 mol), and the prepared catalyst (1.8 g).
-
Seal the autoclave and pressurize with hydrogen gas to 4 MPa.
-
Heat the reactor to 300 °C while stirring.
-
Maintain the reaction for a specified time, during which the pressure will increase.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
-
Work-up and Isolation:
-
The resulting liquid mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and yield.
-
Purification of this compound can be achieved by distillation.
-
Caption: Workflow for the one-pot synthesis of this compound.
Spectroscopic Characterization of this compound
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the butyl group protons and the pyrrolidine ring protons. The signals for the protons alpha to the nitrogen will be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the unique carbon atoms in the molecule. The carbons directly attached to the nitrogen will appear at a lower field.
Representative Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-25 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
The IR spectrum of this compound, a tertiary amine, is characterized by the absence of N-H stretching bands. Key absorptions will include:
-
C-H stretching: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the butyl and pyrrolidine groups.
-
C-N stretching: A medium intensity band in the 1000-1250 cm⁻¹ region.
Representative Experimental Protocol for FT-IR Analysis:
-
Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer should be acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 127.
Representative Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column to separate the compound from any impurities.
-
MS Analysis: The eluent from the GC is introduced into the mass spectrometer, typically operating in EI mode. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-200).
Caption: Logical workflow for the spectroscopic characterization of this compound.
Safety and Handling
This compound is classified as a flammable liquid and is toxic if swallowed or in contact with skin.[2]
| Hazard Class | GHS Classification |
| Physical Hazard | Flammable liquid and vapor (Category 3) |
| Health Hazard | Acute toxicity, Oral (Category 3) |
| Acute toxicity, Dermal (Category 3) |
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Applications in Research and Drug Development
Synthesis of Ionic Liquids
This compound is a key precursor in the synthesis of pyrrolidinium-based ionic liquids.[2] These compounds have garnered significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. For example, 1-butyl-1-methylpyrrolidinium-based ionic liquids are synthesized from this compound and are explored for applications in electrochemistry and catalysis.
Building Block in Organic Synthesis
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of an N-alkyl group, such as the butyl group in this compound, can modulate the lipophilicity and basicity of the molecule, which in turn can influence its pharmacokinetic and pharmacodynamic properties. While specific examples of this compound as a direct precursor in the synthesis of commercial APIs are not widely reported, its potential as a building block for the synthesis of novel drug candidates is significant. The N-butyl group can serve as a handle for further functionalization or can be incorporated to optimize the binding of a molecule to its biological target.
Conclusion
This compound is a valuable chemical entity with established synthetic routes and clear applications in materials science, particularly in the field of ionic liquids. Its characterization is straightforward using standard spectroscopic techniques. While its direct role in current pharmaceuticals may be limited, the broader importance of the N-alkylated pyrrolidine motif in drug discovery suggests that this compound and its derivatives will continue to be of interest to researchers and scientists in the development of new chemical entities. As with all chemicals, adherence to strict safety protocols is paramount when handling this compound.
References
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A Preliminary Investigation of 1-Butylpyrrolidine as a Novel Solvent for Chemical Applications
Executive Summary
In the continuous pursuit of safer, more efficient, and environmentally conscious chemical processes, the selection of a solvent is a critical decision that profoundly impacts reaction kinetics, product purity, and overall process sustainability. This guide introduces 1-Butylpyrrolidine, a tertiary amine, as a subject for preliminary investigation as a versatile solvent. This document provides a comprehensive overview of its known physicochemical properties, a comparative analysis against established solvents, and a robust, self-validating experimental framework for its initial evaluation. For researchers and drug development professionals, this guide serves as a foundational resource for exploring the potential of this compound in displacing more hazardous or less effective solvents in a variety of chemical applications, from organic synthesis to the formulation of active pharmaceutical ingredients (APIs).
Introduction to this compound
Chemical Identity and Structure
This compound (CAS No. 767-10-2) is a cyclic tertiary amine.[1] Its structure consists of a five-membered saturated pyrrolidine ring N-substituted with a butyl group.[2] This configuration imparts a unique combination of properties, including a basic nitrogen atom, which can influence reaction mechanisms, and a non-polar alkyl chain, which affects its solvency characteristics.
Molecular Formula: C₈H₁₇N Molecular Weight: 127.23 g/mol Synonyms: N-Butylpyrrolidine, Pyrrolidine, 1-butyl-[1]
Synthesis and Purification Overview
A notable and efficient method for synthesizing this compound is through a one-pot reaction from 1,4-butanediol and aqueous ammonia.[3][4] This process, conducted over a heterogeneous catalyst such as CuNiPd/ZSM-5, is recognized for its high atom economy.[3][5][6] In this reaction, 1,4-butanediol serves a dual role: it participates in the formation of the N-heterocycle and also acts as an alkylating agent.[6] A reported yield for this method is 76% under optimized conditions.[4][6]
Post-synthesis, purification is essential to ensure the solvent's purity, which is critical for reliable and reproducible experimental results.[7] Standard purification techniques for amines, such as distillation, can be employed. The purity of the resulting solvent should be verified using analytical methods like Gas Chromatography (GC) to determine the percentage of the main component and Karl Fischer titration to quantify water content.[8]
Rationale for Investigation as a Solvent
The exploration of new solvents is driven by the need to replace those with significant health, safety, or environmental drawbacks.[9] Solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), while effective, are facing increasing regulatory pressure due to reproductive toxicity.[10][11] this compound, and its analogue 1-Butylpyrrolidin-2-one, are being investigated as potentially safer alternatives.[10][11][12] The unique chemical structure of this compound suggests it may offer a distinct solvency profile, potentially suitable for a range of polar and non-polar solutes, making it a candidate for applications in organic synthesis and drug development.[2][13]
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is fundamental to its evaluation. These parameters dictate its suitable application range, handling requirements, and performance in chemical processes.
Core Physical Properties
The following table summarizes the key physical properties of this compound based on available data.
| Property | Value | Source(s) |
| Appearance | Liquid | [2] |
| Boiling Point | 154.5-157 °C @ 754-760 mmHg | [2][14] |
| Density | 0.814 g/mL at 25 °C | [2][14] |
| Flash Point | 36 °C (96.8 °F) - closed cup | [2][14] |
| Refractive Index | n20/D 1.44 | [2] |
| Vapor Pressure | 3.135 mmHg @ 25.00 °C (est) | [14] |
| Water Solubility | 8879 mg/L @ 25 °C (est) | [14] |
| logP (o/w) | 2.209 (est) | [14] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of the compound. Infrared (IR) spectra for this compound are available and can be used to confirm the presence of key functional groups.[1]
Comparative Analysis with Common Solvents
To contextualize the potential of this compound, its properties are compared with those of common laboratory solvents in the table below.
| Solvent | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Polarity (Dielectric Constant) |
| This compound | 155-157 | 0.814 | 36 | Not Widely Reported |
| Toluene | 111 | 0.867 | 4 | 2.4 |
| Acetonitrile | 82 | 0.786 | 2 | 37.5 |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | 58 | 36.7 |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 1.028 | 91 | 32.2 |
| Tetrahydrofuran (THF) | 66 | 0.889 | -14 | 7.6 |
This comparison highlights that this compound has a relatively high boiling point, similar to DMF, making it suitable for reactions requiring elevated temperatures. Its density is lower than many common polar aprotic solvents.
Solvency Power and Application Scope
The primary function of a solvent is its ability to dissolve reactants to facilitate chemical reactions. The preliminary assessment of this compound's solvency is a key step in determining its potential applications.
Qualitative Solubility Assessment
A preliminary screening of this compound's ability to dissolve a range of compounds with varying polarities is recommended. This can be done through simple vial tests, observing the dissolution of small amounts of representative solutes from different classes (e.g., non-polar hydrocarbons, polar organic molecules, and inorganic salts). The aphorism "like dissolves like" provides a guiding principle; the structure of this compound, with its non-polar butyl chain and polar amine head, suggests it may exhibit amphiphilic properties, enabling it to dissolve a variety of substances.
Potential Applications in Organic Synthesis
Given its tertiary amine nature, this compound could act as a combined solvent and base in certain reactions, such as dehydrohalogenations. Its relatively high boiling point makes it a candidate for reactions that require heating, such as nucleophilic aromatic substitutions or metal-catalyzed cross-coupling reactions. It has been used in the microwave-assisted synthesis of ionic liquid precursors.[2]
Considerations for Drug Development Processes
In the pharmaceutical industry, solvent selection is rigorously scrutinized for safety and purity.[7][15] The potential of this compound as a safer alternative to regulated solvents like NMP is an area of interest.[10][11] Its ability to dissolve complex organic molecules could make it useful in the synthesis of active pharmaceutical ingredients (APIs) and in formulation studies. However, extensive toxicological data would be required before its adoption in cGMP processes.[16]
Experimental Protocol: A Framework for Preliminary Solvent Evaluation
This section outlines a detailed, self-validating protocol for the initial investigation of a candidate solvent, using this compound as the subject.
Objective
To systematically characterize the fundamental physical properties and qualitative solvency power of a high-purity sample of this compound.
Materials and Methods
-
Materials:
-
Causality Behind Experimental Choices:
-
Purity Verification (GC and Karl Fischer): The first step is to confirm the purity of the solvent. Impurities, especially water, can drastically alter a solvent's physical properties and reactivity.[7] GC-FID provides a quantitative measure of the main component, while Karl Fischer titration is the gold standard for water content determination.[8]
-
Boiling Point Determination: A sharp, consistent boiling point is a strong indicator of a substance's purity. This is a fundamental physical constant used for identification and for defining the operational temperature range of the solvent.
-
Density and Refractive Index: These are intrinsic physical properties that are sensitive to impurities. Measuring them provides a rapid and non-destructive method to check for consistency between batches and to confirm the identity of the substance.
-
Qualitative Solubility Screening: This provides a direct, albeit non-quantitative, assessment of the solvent's utility. By testing a range of solutes, a preliminary "solvency spectrum" can be established, guiding future, more quantitative studies.
-
Step-by-Step Experimental Workflow
-
Purity Confirmation:
-
Analyze the as-received this compound sample by GC-FID to determine the area percentage of the main peak.[8]
-
Determine the water content using a Karl Fischer titrator.
-
Self-Validation: The results must match the supplier's certificate of analysis within an acceptable margin of error. If not, purification (e.g., distillation) is required before proceeding.
-
-
Determination of Physical Properties:
-
Boiling Point:
-
Set up a distillation apparatus in a fume hood.
-
Place a sample of the purified solvent in the distillation flask with boiling chips.
-
Heat the flask gently and record the temperature at which a steady distillation rate is achieved. This is the boiling point.
-
-
Density:
-
Calibrate the pycnometer or density meter with deionized water at a known temperature.
-
Measure the density of the this compound sample at the same temperature.
-
-
Refractive Index:
-
Calibrate the Abbe refractometer using a standard of known refractive index.
-
Place a drop of the solvent on the prism and record the refractive index at a specified temperature (typically 20°C).
-
-
-
Qualitative Solubility Screening:
-
Label a series of small vials.
-
Add approximately 1 mL of this compound to each vial.
-
To each vial, add a small, precisely weighed amount (e.g., 10 mg) of a different solute.
-
Agitate the vials at room temperature for a set period (e.g., 5 minutes).
-
Visually observe and record whether the solute has completely dissolved, partially dissolved, or remained insoluble.
-
Data Interpretation and Reporting
All quantitative data should be summarized in tables for clear comparison. The qualitative solubility results should be reported descriptively (e.g., "soluble," "sparingly soluble," "insoluble"). This initial dataset forms the basis for deciding if this compound warrants a more in-depth investigation for a specific application.
Diagram: Experimental Workflow for Preliminary Solvent Evaluation
Caption: Logical workflow for the initial evaluation of a candidate solvent.
Safety, Handling, and Environmental Profile
Safety is the paramount consideration in the introduction of any new chemical into the laboratory.
Material Safety Data Sheet (MSDS) Highlights
A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound.[17]
| Hazard Category | GHS Classification | Precautionary Statements (Examples) |
| Physical Hazards | Flammable liquid and vapor (H226) | P210: Keep away from heat/sparks/open flames. |
| Health Hazards | Toxic if swallowed (H301) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |
| Toxic in contact with skin (H311) | P280: Wear protective gloves/protective clothing. |
Source: Aggregated GHS information.[1]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources. It is classified under Storage Class 3 for flammable liquids.[2]
Preliminary Environmental Fate and Ecotoxicity
Conclusion and Future Directions
Summary of Findings
This compound presents as a potentially interesting solvent candidate due to its high boiling point and unique chemical structure. Its synthesis from readily available materials is established.[3][4] The preliminary investigation protocol outlined in this guide provides a clear, structured, and self-validating approach to characterize its fundamental properties. The primary concerns identified are its flammability and acute toxicity, which necessitate strict handling protocols.[1]
Recommendations for Further Investigation
Should the preliminary evaluation yield promising results, the following areas warrant more detailed investigation:
-
Quantitative Solubility Studies: Determining the solubility of a wider range of compounds at various temperatures.
-
Reaction Screening: Testing the performance of this compound as a solvent in a variety of common organic reactions (e.g., S_N2, Suzuki coupling) and comparing the results (yield, reaction time, purity) to those obtained in standard solvents.
-
Solvent Parameter Determination: Measuring key solvent parameters such as the dielectric constant and dipole moment to better predict its behavior.
-
Comprehensive Toxicological and Environmental Assessment: A full toxicological and ecotoxicological profile is essential before it can be considered for large-scale or pharmaceutical applications.
By following a systematic and rigorous evaluation process, the scientific community can effectively assess the viability of this compound and other novel solvents, paving the way for the development of safer and more sustainable chemical practices.
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- 7. ibisscientific.com [ibisscientific.com]
- 8. measurlabs.com [measurlabs.com]
- 9. researchgate.net [researchgate.net]
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- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. 1-Butylpyrrolidin-2-one | 3470-98-2 [chemicalbook.com]
- 14. 1-butyl pyrrolidine, 767-10-2 [thegoodscentscompany.com]
- 15. uspnf.com [uspnf.com]
- 16. calpaclab.com [calpaclab.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Application Notes & Protocols: The Strategic Application of 1-Butylpyrrolidin-2-one as a High-Performance Solvent in Cross-Coupling Reactions
A Note on Nomenclature: This guide focuses on 1-Butylpyrrolidin-2-one (CAS: 3470-98-2) , a dipolar aprotic solvent increasingly utilized in cross-coupling reactions. While the query specified 1-Butylpyrrolidine, the available scientific literature robustly supports the use of its lactam analog, 1-Butylpyrrolidin-2-one (also known as N-Butylpyrrolidinone or NBP), for this purpose. The basic nature of this compound (a cyclic amine) makes it generally unsuitable as a primary solvent for these catalytic systems. We have therefore proceeded with the scientifically validated compound, NBP, to provide an accurate and actionable guide for researchers.
Introduction: A Paradigm Shift in Solvent Selection for Catalysis
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, indispensable for forging carbon-carbon and carbon-heteroatom bonds in the pharmaceutical and materials science sectors.[1][2][3] The choice of solvent is a critical parameter, profoundly influencing reaction kinetics, catalyst stability, and product yields.[4] For decades, dipolar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) have been the industry standard. However, mounting regulatory pressure due to their classification as reproductive toxins has created an urgent need for safer, more sustainable alternatives.[1][5][6]
Enter 1-Butylpyrrolidin-2-one (NBP) , a formidable alternative that marries high performance with a significantly improved safety profile.[7] Structurally analogous to NMP, NBP is not classified as a reproductive or developmental toxin, yet it preserves the essential physicochemical properties of a high-performance dipolar aprotic solvent.[1][4][6] Its high boiling point, excellent thermal stability, and broad solvency for organic and inorganic compounds make it an ideal medium for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1][4] This document serves as a comprehensive technical guide for the effective utilization of NBP in key cross-coupling methodologies.
Physicochemical Profile of 1-Butylpyrrolidin-2-one (NBP)
The efficacy of NBP is directly linked to its physical properties, which make it a viable "drop-in" replacement for traditional solvents in many protocols.[1]
| Property | Value | Reference |
| IUPAC Name | 1-butylpyrrolidin-2-one | [1] |
| CAS Number | 3470-98-2 | [1] |
| Molecular Formula | C₈H₁₅NO | [1][7] |
| Molecular Weight | 141.21 g/mol | [1][7] |
| Boiling Point | ~245 °C | [1] |
| Melting Point | -77 °C | [1] |
| Density | 0.9817 g/cm³ | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
The Causality of Performance: Why NBP Excels in Cross-Coupling
The utility of NBP is not merely a matter of substitution but is grounded in its chemical nature. The combination of a polar lactam ring and a nonpolar n-butyl chain creates a unique solvency profile.[4]
-
Stabilization of Catalytic Species: The high polarity of NBP is crucial for stabilizing charged or polar intermediates within the palladium catalytic cycle, such as the oxidative addition complex. This stabilization can facilitate the overall reaction pathway and improve catalytic turnover.[1]
-
Enhanced Thermal Range: With a boiling point of approximately 245 °C, NBP allows reactions to be conducted at elevated temperatures.[1][4] This is particularly advantageous for activating less reactive substrates, such as aryl chlorides, which are often preferred in industrial processes due to their lower cost.
-
Broad Substrate Solubility: NBP effectively dissolves a wide array of organic substrates and inorganic bases (e.g., K₂CO₃, Cs₂CO₃), ensuring reaction homogeneity, which is often key to achieving high yields and reproducible results.[1]
Detailed Application Protocols
The following protocols are representative methodologies. Researchers should note that optimization for specific substrates may be required. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
General Experimental Workflow
A standardized workflow is crucial for reproducibility. The following diagram outlines the typical laboratory procedure for setting up a cross-coupling reaction in NBP.
Protocol 1: Heck-Mizoroki Reaction
The Heck reaction is a powerful method for C-C bond formation between unsaturated halides and alkenes.[1] NBP has demonstrated efficacy comparable to NMP and DMSO, benefiting from its ability to stabilize polar intermediates.[1]
Reaction: 4-Iodoanisole with n-Butyl Acrylate
Materials & Equipment:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
n-Butyl acrylate (1.5 mmol, 192 mg, 215 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
1-Butylpyrrolidin-2-one (NBP), anhydrous (4 mL)
-
Standard Schlenk line, magnetic stirrer, oil bath, and inert gas supply (Argon or N₂)
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole, Pd(OAc)₂, and K₂CO₃.[1]
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1][4]
-
Using a syringe, add anhydrous NBP (4 mL) followed by n-butyl acrylate (215 µL).[1]
-
Place the flask in a preheated oil bath set to 120 °C and stir the mixture vigorously.[1]
-
Monitor the reaction's progress using TLC or GC-MS. The reaction is typically complete within 12-16 hours.[1]
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water (20 mL) and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][4]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is one of the most widely used cross-coupling reactions.[8][9] NBP serves as an excellent medium, and studies have directly compared its performance with NMP.
Reaction: 4-Bromotoluene with Phenylboronic Acid
Materials & Equipment:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
1-Butylpyrrolidin-2-one (NBP), anhydrous (5 mL)
-
Standard Schlenk line, condenser, magnetic stirrer, oil bath, and inert gas supply
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a stir bar and condenser, add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[1]
-
Seal the system, then evacuate and backfill with inert gas. Repeat this cycle three times.[1][4]
-
Add anhydrous NBP (5 mL) to the flask via syringe.[1]
-
Heat the reaction mixture to 100 °C under a positive pressure of inert gas and stir vigorously.[1]
-
Monitor the reaction for completion using TLC or GC-MS (typically 6-12 hours).[1]
-
After cooling to room temperature, dilute the reaction mixture with toluene (15 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with toluene (2 x 10 mL).[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[1]
-
Purify the resulting solid or oil by flash chromatography or recrystallization to obtain 4-methyl-1,1'-biphenyl.
Comparative Performance Data:
| Reaction | Aryl Halide | Coupling Partner | Solvent | Yield (%) | Reference |
| Heck | 4-Bromoacetophenone | Styrene | NMP | 75 | [4] |
| Heck | 4-Bromoacetophenone | Styrene | NBP | 78 | [4] |
| Suzuki | 4-Iodoacetophenone | Phenylboronic acid | NMP | 83 | [4] |
| Suzuki | 4-Iodoacetophenone | Phenylboronic acid | NBP | 73 | [4] |
As the data indicates, NBP provides yields that are comparable to, and in some cases slightly better than, the traditional solvent NMP.[4][7]
Applicability in Sonogashira Coupling
The Sonogashira coupling joins terminal alkynes with aryl or vinyl halides.[10][11] While specific, detailed protocols for Sonogashira reactions in NBP are less common in the provided literature, the fundamental properties of NBP—high polarity, high boiling point, and ability to dissolve substrates and catalysts—make it a highly suitable candidate solvent for this transformation.[1][12] The general conditions (palladium catalyst, copper(I) co-catalyst, and an amine base) are compatible with NBP as the reaction medium.[10][11] Researchers are encouraged to adapt existing Sonogashira protocols by substituting solvents like DMF or NMP with NBP, with the expectation of similar or improved performance, particularly for high-temperature reactions.
Safety & Handling Protocols
While NBP has a favorable safety profile compared to NMP, proper laboratory hygiene and safety practices are paramount.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[13][14]
-
Ventilation: Use NBP in a well-ventilated area or a chemical fume hood to minimize inhalation of any vapors.[13][14]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed when not in use.[13]
-
Spill & Exposure:
Conclusion
1-Butylpyrrolidin-2-one stands out as a highly effective, safer, and more sustainable alternative to traditional dipolar aprotic solvents for cross-coupling reactions. Its robust physicochemical properties enable high-temperature reactions and facilitate the stabilization of catalytic intermediates, leading to excellent yields across a range of important transformations like the Heck and Suzuki-Miyaura couplings. The experimental evidence clearly demonstrates that NBP is not merely a substitute but a high-performance medium that allows researchers and drug development professionals to achieve their synthetic goals while adhering to the principles of green chemistry.[7]
References
- Safety First: Handling 1-Butylpyrrolidin-2-one in Industrial Settings. (URL: )
- Application Note: N-Butylpyrrolidinone (NBP) as a High-Performance Medium for Cross-Coupling Reactions - Benchchem. (URL: )
- The Core Mechanism of 1-Butylpyrrolidin-2-one in Chemical Synthesis: An In-depth Technical Guide - Benchchem. (URL: )
- 1-Butylpyrrolidin-2-one, 150ppm MEHQ as stabilizer - AK Scientific, Inc. (URL: )
- A Comparative Guide to 1-Butylpyrrolidin-2-one (NBP) and N-Methyl-2-pyrrolidone (NMP) in Organic Synthesis - Benchchem. (URL: )
- 11 - SAFETY D
- N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - White Rose Research Online. (URL: )
- N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis - RSC Publishing. (URL: )
- 1-Butylpyrrolidin-2-one | 3470-98-2 - ChemicalBook. (URL: )
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: )
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (URL: )
- Suzuki Coupling - Organic Chemistry Portal. (URL: )
- Sonogashira coupling - Wikipedia. (URL: )
- Sonogashira Coupling - Organic Chemistry Portal. (URL: )
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. 1-Butylpyrrolidin-2-one | 3470-98-2 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. aksci.com [aksci.com]
Introduction: Beyond Immiscibility with Pyrrolidinium-Based Catalysis
An in-depth guide to the application of 1-butylpyrrolidine-derived quaternary ammonium salts as highly effective phase transfer catalysts in modern organic synthesis.
Phase Transfer Catalysis (PTC) is a cornerstone of synthetic chemistry, providing an elegant solution to the challenge of reacting chemical species located in different, immiscible phases.[1] This technique is instrumental in both industrial and academic settings, promoting greener chemistry by often reducing the need for harsh conditions or hazardous, expensive anhydrous solvents.[1][2] At the heart of PTC are catalysts that transport a reactant from one phase (typically aqueous) into another (typically organic), thereby enabling a reaction that would otherwise be infinitesimally slow.[2][3]
While various agents like crown ethers and phosphonium salts are effective, quaternary 'onium' salts are the most widely used family of phase transfer catalysts.[2] This guide focuses on a particularly effective class: N-alkyl-N-butylpyrrolidinium salts , derived from the tertiary amine this compound. It is crucial to understand that this compound itself is a precursor; its quaternization in-situ or ex-situ generates the true catalytic species. Studies have revealed that non-aromatic pyrrolidinium salts can offer superior performance in certain transformations, such as etherification, when compared to common aromatic imidazolium- or pyridinium-based catalysts.[4]
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals, offering insights into the mechanism, application, and practical protocols for leveraging the catalytic power of this compound derivatives.
Part 1: From Precursor to Catalyst: The Quaternization of this compound
The efficacy of this compound in a PTC system is entirely dependent on its conversion to a quaternary ammonium salt, often referred to as a pyrrolidinium ionic liquid.[4][5] This transformation creates a cation with both hydrophilic (the charged nitrogen center) and lipophilic (the alkyl chains, including the butyl group) characteristics, allowing it to shuttle anions across the phase boundary.
Mechanism of Activation: The active catalyst is formed via the S_N2 reaction of this compound with an alkylating agent (R'-X). This can be done in a separate step (ex-situ) to prepare the catalyst, such as 1-butyl-1-methylpyrrolidinium bromide, or it can occur in-situ if the alkylating agent is one of the reactants in the main synthetic transformation. The resulting N-butyl-N-alkylpyrrolidinium cation is the workhorse of the catalytic cycle.
Caption: Formation of the active pyrrolidinium catalyst from its tertiary amine precursor.
Part 2: The Catalytic Cycle in Action: The Extraction Mechanism
The function of the N-butyl-N-alkylpyrrolidinium salt (represented as Q⁺) is best described by the "Extraction Mechanism," first detailed by Charles Starks.[3] The catalyst facilitates a nucleophilic substitution between an organic-insoluble nucleophile (Nu⁻) and an organic substrate (R-X).
The cycle proceeds in several key steps:
-
Ion Exchange: In the aqueous phase (or at the interface), the pyrrolidinium cation (Q⁺) exchanges its initial counter-ion (e.g., Br⁻) for the nucleophile (Nu⁻) to form a lipophilic ion pair, Q⁺Nu⁻.
-
Phase Transfer: This new ion pair has sufficient organic character to migrate from the aqueous phase into the bulk organic phase.
-
Intrinsic Reaction: Within the organic phase, the "naked" nucleophile is highly reactive as it is poorly solvated by the non-polar solvent and loosely paired with the bulky Q⁺ cation.[6] It attacks the substrate R-X, forming the desired product R-Nu and releasing the leaving group X⁻.
-
Catalyst Regeneration: The resulting salt, Q⁺X⁻, migrates back to the aqueous phase or interface, ready to exchange the X⁻ anion for another Nu⁻ anion and begin the cycle anew.
Caption: The phase transfer catalytic cycle for a nucleophilic substitution reaction.
Part 3: Applications & Protocols
Application Note 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic nucleophilic substitution that benefits immensely from phase transfer catalysis, especially when dealing with higher molecular weight alcohols.[7] Pyrrolidinium-based catalysts have been shown to be particularly effective for this transformation.[4][7]
Quantitative Data Summary
The following table, adapted from data on similar pyrrolidinium catalysts, illustrates the expected performance in the etherification of 1-octanol.[7]
| Catalyst Type | Reaction Time (h) | Conversion (%) |
| Bis-pyrrolidinium Compounds | 5 - 24 | 75 - 98 |
| Cetyltrimethylammonium bromide (CTAB) | 24 | 70 |
Detailed Experimental Protocol: Synthesis of Butyl Octyl Ether
This protocol describes the synthesis of butyl octyl ether from 1-octanol and 1-chlorobutane using 1-butyl-1-methylpyrrolidinium chloride ([BMPy]Cl) as the phase transfer catalyst.[7]
-
Materials:
-
1-Octanol (1.0 eq.)
-
1-Chlorobutane (1.2 eq.)
-
Sodium hydroxide (NaOH), 50% w/w aqueous solution (5.0 eq.)
-
1-Butyl-1-methylpyrrolidinium chloride ([BMPy]Cl) (0.05 eq.)
-
Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-octanol (1 eq.) and 1-butyl-1-methylpyrrolidinium chloride (0.05 eq.).
-
Addition of Reagents: Add the aqueous sodium hydroxide solution (5 eq.) followed by toluene to create a biphasic system. Add 1-chlorobutane (1.2 eq.) to the vigorously stirring mixture.
-
Reaction: Heat the reaction mixture to 90-100°C. Maintain vigorous stirring to ensure adequate mixing between the phases. The reaction typically runs for 5-24 hours.
-
Monitoring: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Separate the organic layer. Wash it sequentially with water and then with brine to remove residual NaOH and the catalyst.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude butyl octyl ether.
-
Purification: If necessary, the crude product can be further purified by vacuum distillation.
-
Experimental Workflow
Caption: Workflow for Williamson ether synthesis using a pyrrolidinium-based PTC.
Part 4: Troubleshooting and Optimization
The success of a phase transfer catalyzed reaction depends on a delicate balance of several factors. Understanding these variables allows for rational optimization and troubleshooting.
| Parameter | Impact & Rationale |
| Agitation Rate | Crucial for maximizing the interfacial surface area between the phases. At low stirring rates, the reaction may be transfer-limited. Increasing agitation can dramatically increase the reaction rate until the intrinsic reaction becomes the limiting step.[8] |
| Catalyst Structure | The lipophilicity of the catalyst is key. The N-butyl group and a second alkyl chain on the pyrrolidinium nitrogen provide good solubility in the organic phase. Very bulky catalysts can sometimes slow transfer but increase the reactivity of the paired anion.[6] |
| Solvent Choice | A non-polar organic solvent (e.g., toluene, hexane) is typically preferred. Polar aprotic solvents (e.g., DMF, DMSO) can solvate the anion, reducing its reactivity and defeating one of the key advantages of PTC.[3] |
| Water Concentration | A certain amount of water is necessary to dissolve the inorganic reagent (e.g., NaOH, KCN). However, excessive water can lead to hydration of the anion, which is transferred with the catalyst into the organic phase, thereby reducing its nucleophilicity.[6] |
| Temperature | As with most chemical reactions, increasing the temperature generally increases the rate of both the transfer and intrinsic reaction steps. This is particularly useful for less reactive substrates like alkyl chlorides. |
Conclusion
Quaternary ammonium salts derived from this compound are robust, highly effective, and advantageous phase transfer catalysts for a variety of organic transformations. Their non-aromatic, stable pyrrolidinium core, combined with tunable lipophilicity from the N-alkyl groups, provides superior performance in key reactions like the Williamson ether synthesis when compared to other catalyst classes. By understanding the underlying mechanism of catalyst activation and the principles of the phase-transfer cycle, researchers can confidently design, execute, and optimize synthetic protocols, leading to higher yields, milder reaction conditions, and more efficient chemical processes.
References
- Ionic Liquids: Advances and Applications in Phase Transfer C
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. (2020). New Journal of Chemistry (RSC Publishing). [Link]
- Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. (n.d.). MDPI. [Link]
- Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. (2017).
- Supplementary Information: One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. (2020). Royal Society of Chemistry. [Link]
- Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. (2011). International Journal of Molecular Sciences. [Link]
- Ionic Liquids in Material Science: The Role of N-butyl-N-methylpyrrolidinium Bromide. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 1-Butyl-1-methylpyrrolidinium bromide, >99%. (n.d.). RoCo Global. [Link]
- Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). PTC Organics. [Link]
- Phase transfer catalyst in organic synthesis. (2024). LinkedIN. [Link]
- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research. [Link]
- 1-Butyl-1-methylpyrrolidinium bromide. (n.d.). PubChem. [Link]
- Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. (2022). MDPI. [Link]
- Phase-Transfer Catalysis (PTC). (2008). Macmillan Group, Princeton University. [Link]
- Phase transfer catalysis (PTC). (2023). OperaChem. [Link]
Sources
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- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Synthesis of Pyrrolidinium-Based Ionic Liquids from 1-Butylpyrrolidine: An Application Note and Protocol Guide
Introduction: The Versatility of Pyrrolidinium-Based Ionic Liquids
Pyrrolidinium-based ionic liquids (ILs) represent a significant class of molten salts with melting points at or near room temperature. Their unique physicochemical properties, including negligible vapor pressure, high thermal stability, wide electrochemical windows, and tunable solvency, have positioned them as critical materials in a multitude of applications.[1][2][3] From enhancing the safety and efficiency of next-generation batteries and supercapacitors to serving as sustainable media in heat-transfer processes and catalysts in organic synthesis, the utility of these compounds is vast and continually expanding.[2][4][5][6]
This application note provides a detailed guide for the synthesis of pyrrolidinium-based ILs, commencing with the readily available precursor, 1-butylpyrrolidine. We will delve into the fundamental two-step synthetic pathway: the quaternization of the tertiary amine to form the desired N-alkyl-N-methylpyrrolidinium cation, followed by an anion exchange reaction to introduce a variety of functional anions. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and critical considerations for successful and safe synthesis.
Synthetic Strategy: A Two-Step Approach
The preparation of N-butyl-N-methylpyrrolidinium based ionic liquids is a straightforward process that can be conceptually divided into two primary stages. This methodology allows for the modular creation of a diverse library of ionic liquids by first establishing the cation and subsequently pairing it with a desired anion.
Diagram of the General Synthetic Workflow
Caption: General two-step synthesis of pyrrolidinium-based ionic liquids.
Part 1: Synthesis of the N-Butyl-N-methylpyrrolidinium Cation via Quaternization
The initial and foundational step in the synthesis is the quaternization of this compound. This is a classic SN2 reaction wherein the nucleophilic nitrogen atom of the tertiary amine attacks the electrophilic carbon of a methylating agent, typically a methyl halide. This reaction transforms the neutral amine into a positively charged quaternary ammonium cation.
Protocol 1: Synthesis of N-Butyl-N-methylpyrrolidinium Bromide ([C4mpyr][Br])
This protocol outlines the synthesis of the common intermediate, N-butyl-N-methylpyrrolidinium bromide, which can then be utilized in subsequent anion exchange reactions.
Materials:
-
This compound (≥98%)
-
Bromomethane (CH₃Br) or 1-Bromobutane (for comparison)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous acetonitrile. The use of an inert atmosphere is crucial to prevent the introduction of moisture, which can interfere with the reaction.
-
Addition of Methylating Agent: Cool the solution in an ice-water bath. Slowly add 1-bromobutane (1.1 equivalents) dropwise to the stirred solution.[7] An excess of the alkylating agent is used to ensure complete conversion of the starting amine.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80°C) for 24-48 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Isolation of the Product: Upon completion, cool the reaction mixture to room temperature. The product, N-butyl-N-methylpyrrolidinium bromide, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then washed several times with anhydrous diethyl ether to remove any unreacted starting materials.[3] The resulting white solid is then dried under vacuum to yield the pure N-butyl-N-methylpyrrolidinium bromide.[8]
Causality and Experimental Choices:
-
Solvent: Acetonitrile is a common solvent for quaternization reactions due to its polar aprotic nature, which can stabilize the charged transition state without interfering with the nucleophile.
-
Temperature: Refluxing the reaction mixture provides the necessary activation energy to drive the SN2 reaction to completion.
-
Purification: The use of diethyl ether for washing is effective because the ionic product is insoluble in this nonpolar solvent, while the unreacted, less polar starting materials are soluble.
Part 2: Anion Exchange for Tailored Ionic Liquids
With the N-butyl-N-methylpyrrolidinium cation synthesized, a wide array of ionic liquids can be prepared through a simple anion exchange, or metathesis, reaction.[9] This involves reacting the pyrrolidinium halide with a salt containing the desired anion. The choice of anion is critical as it significantly influences the physicochemical properties of the final ionic liquid, such as its viscosity, conductivity, and miscibility with other solvents.[10][11]
Diagram of the Anion Exchange Reaction
Caption: Metathesis reaction for anion exchange.
Protocol 2: Synthesis of N-Butyl-N-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide ([C4mpyr][NTf₂])
This protocol details the synthesis of a hydrophobic, highly stable ionic liquid, [C4mpyr][NTf₂], which has applications in electrochemical devices.[5][12]
Materials:
-
N-Butyl-N-methylpyrrolidinium bromide ([C4mpyr][Br]) (from Protocol 1)
-
Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂])
-
Dichloromethane
-
Deionized water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Reactants: Dissolve N-butyl-N-methylpyrrolidinium bromide (1 equivalent) in deionized water. In a separate container, dissolve lithium bis(trifluoromethylsulfonyl)imide (1.05 equivalents) in deionized water.[7]
-
Anion Exchange: Combine the two aqueous solutions and stir vigorously at room temperature for several hours. A biphasic mixture may form as the hydrophobic [C4mpyr][NTf₂] is generated.
-
Extraction: Transfer the mixture to a separatory funnel and extract the ionic liquid into dichloromethane. The aqueous layer will contain the lithium bromide byproduct. Repeat the extraction process two to three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash with deionized water several times to remove any residual halide ions. The absence of halides can be confirmed by adding a few drops of a silver nitrate solution to the aqueous washings; the absence of a white precipitate (AgBr) indicates complete removal.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Final Drying: The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove any residual water and volatile impurities.
Trustworthiness and Self-Validation:
The purity of the synthesized ionic liquids should be verified using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cation and the absence of starting materials.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational bands of the anion.
-
Elemental Analysis: To determine the elemental composition and confirm the purity of the final product.
Physicochemical Properties of Representative Pyrrolidinium ILs
The choice of anion has a profound impact on the properties of the resulting ionic liquid. The following table summarizes key properties of N-butyl-N-methylpyrrolidinium based ILs with different anions.
| Ionic Liquid | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Viscosity (cP at 27°C) | Ionic Conductivity (mS/cm) |
| [C4mpyr][Br] | Bromide (Br⁻) | 216 | - | - | - |
| [C4mpyr][NTf₂] | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | -18 | 386 | 85 | 2.2 |
Data compiled from various sources.[8]
Applications and Future Outlook
The N-butyl-N-methylpyrrolidinium cation, often abbreviated as [C4mpyr]⁺ or Pyr₁₄⁺, is a key component in a variety of high-performance ionic liquids.[5] The resulting ILs have demonstrated significant potential in:
-
Energy Storage: As electrolytes in lithium-ion batteries and supercapacitors, offering a wide electrochemical window and enhanced safety.[2][5][13]
-
Heat Transfer Fluids: Their high thermal stability makes them suitable for use in heat storage and transfer applications.[4][14]
-
Green Chemistry: As environmentally benign solvents and catalysts for organic reactions.[6][15]
Safety and Handling Considerations
While ionic liquids are often touted for their low volatility, they are not without hazards.
-
Toxicity: The toxicity of ionic liquids can vary significantly depending on the cation and anion. Some pyrrolidinium-based ILs have shown lower toxicity compared to their imidazolium counterparts.[16][17] However, it is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thermal Stability: While many pyrrolidinium ILs are thermally stable, certain combinations, such as pyrrolidinium nitrate, can be explosive under specific conditions.[18] Always consult the safety data sheet (SDS) before handling any new ionic liquid.
-
Hygroscopicity: Many ionic liquids are hygroscopic and will readily absorb moisture from the atmosphere. This can affect their physicochemical properties and performance, particularly in electrochemical applications. Therefore, they should be stored in a desiccator or under an inert atmosphere.
Conclusion
The synthesis of pyrrolidinium-based ionic liquids from this compound is a versatile and adaptable process that allows for the creation of a wide range of materials with tailored properties. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently and safely prepare high-purity ionic liquids for their specific applications. The continued exploration of these fascinating materials promises to drive innovation across numerous scientific and industrial fields.
References
- Physicochemical Properties of Pyrrolidinium-based Room Temperature Ionic Liquids with Propoxyethyl, Ethoxypropyl, or (Methoxymethoxy)ethyl Group. J-Stage.
- Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. MDPI.
- Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. MDPI.
- Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. Energy Technologies Area.
- Ionic Liquids in Material Science: The Role of N-butyl-N-methylpyrrolidinium Bromide. NINGBO INNO PHARMCHEM CO.,LTD.
- Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Publications.
- Synthesis of N,N-butyl-d9-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. Scribd.
- Pyrrolidinium-based polymeric ionic liquids as mechanically and electrochemically stable polymer electrolytes. ResearchGate.
- Application of Ionic Liquids for Batteries and Supercapacitors. MDPI.
- Ionic Liquids as Working Fluids for Heat Storage Applications: Decomposition Behavior of N-Butyl-N-methylpyrrolidinium tris(pentafluoroethyl)trifluorophosphate. MDPI.
- Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. ACS Publications.
- Synthesis and characterization of new pyrrolidinium based protic ionic liquids. Good and superionic liquids. Semantic Scholar.
- Anion exchanged polymerized ionic liquids: High free volume single ion conductors. ScienceDirect.
- Exploring N-Butyl-N-Methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.
- The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials. PMC - NIH.
- How safe are protic ionic liquids? Explosion of pyrrolidinium nitrate. RSC Publishing.
- Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. MDPI.
- Ionic liquid (1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate) doped polyethylene polymer electrolyte for energy devices. IPPT PAN.
- Effect of Anion on Behaviour of Li-S Battery Electrolyte Solutions Based on N-Methyl-N-Butyl-Pyrrolidinium Ionic Liquids. ResearchGate.
- Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol) Side Chains. ResearchGate.
- Ionic Liquids Toxicity—Benefits and Threats. PMC - PubMed Central.
- Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. ResearchGate.
- Novel Pyrrolidinium-Functionalized Styrene-b-ethylene-b-butylene-b-styrene Copolymer Based Anion Exchange Membrane with Flexible Spacers for Water Electrolysis. NIH.
- Exploring ionic liquids based on pyrrolidinium and imidazolium cations with low toxicity towards Escherichia coli for designing sustainable bioprocesses. ResearchGate.
- Reaction scheme for the synthesis of 1-butyl-1-methylpyrrolidinium... ResearchGate.
- 1-n-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, 98%. Fisher Scientific.
- 1-Butyl-1-methylpyrrolidinium bromide, >99%. RoCo Global.
- Synthesis of Example 1: N-Butyl-N-methylmorpholinium bromide. PrepChem.com.
- N-butyl pyrrolidone/ionic liquid mixtures as benign alternative solvents to N-methyl pyrrolidone for the synthesis of polyaramids. Lirias.
- Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI.
- Quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction for determining five sulfonamide antibiotics in reclaimed waters and their underlying interaction mechanisms. RSC Publishing.
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry (RSC Publishing).
- Interactions of Volatile Organic Compounds with the Ionic Liquid 1-Butyl-1-methylpyrrolidinium Dicyanamide. ResearchGate.
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Application Notes and Protocols for the N-alkylation of Pyrrolidine to Synthesize 1-Butylpyrrolidine
<
Abstract
This document provides a comprehensive guide for the synthesis of 1-butylpyrrolidine, a valuable building block in medicinal chemistry and materials science. We present a detailed, field-proven protocol for the N-alkylation of pyrrolidine using 1-bromobutane. The causality behind experimental choices, including reagent stoichiometry, reaction conditions, and purification strategies, is thoroughly explained to ensure methodological robustness and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-characterized procedure for the preparation of N-alkylated pyrrolidines.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a saturated five-membered heterocycle that constitutes a fundamental structural motif in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its prevalence stems from its ability to impart desirable pharmacokinetic and pharmacodynamic properties, including improved solubility, metabolic stability, and receptor binding affinity. N-alkylation of the pyrrolidine nitrogen provides a straightforward method to introduce diverse functionalities, thereby enabling the exploration of structure-activity relationships in drug discovery programs. This compound, in particular, serves as a key intermediate in the synthesis of pyrrolidinium-based ionic liquids and various organic intermediates.[3]
This application note details a classic and reliable method for the synthesis of this compound via the direct N-alkylation of pyrrolidine with 1-bromobutane. This approach is favored for its operational simplicity and scalability.
Theoretical Background: The Nucleophilic Substitution Reaction
The N-alkylation of pyrrolidine with 1-bromobutane proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[4] In this mechanism, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromobutane that is bonded to the bromine atom.[4] This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.
The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This prevents the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction.
Reaction Scheme:
Pyrrolidine + 1-Bromobutane → this compound + HBr
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.
-
Pyrrolidine: Highly flammable liquid and vapor.[5][6][7] Harmful if swallowed or inhaled.[5][7] Causes severe skin burns and eye damage.[5][6] Lachrymator.[5]
-
1-Bromobutane: Highly flammable liquid and vapor.[8][9][10] Causes skin and serious eye irritation.[8][9][10] May cause respiratory irritation.[8][9][10]
-
Potassium Carbonate: Causes serious eye irritation. May cause respiratory irritation.
-
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.
Experimental Protocol: Synthesis of this compound
This protocol outlines the direct N-alkylation of pyrrolidine with 1-bromobutane.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| Pyrrolidine | 123-75-1 | 71.12 | Sigma-Aldrich |
| 1-Bromobutane | 109-65-9 | 137.02 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Sigma-Aldrich |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | 41.05 | Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂), ACS grade | 75-09-2 | 84.93 | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | In-house preparation |
| Brine (saturated aqueous NaCl) | - | - | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich |
| Round-bottom flask (100 mL) | - | - | VWR |
| Reflux condenser | - | - | VWR |
| Magnetic stirrer and stir bar | - | - | VWR |
| Heating mantle | - | - | VWR |
| Separatory funnel (250 mL) | - | - | VWR |
| Rotary evaporator | - | - | Büchi |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (10 mmol, 0.71 g).
-
Solvent and Base Addition: Add anhydrous acetonitrile (50 mL) and anhydrous potassium carbonate (25 mmol, 3.45 g).[11] The use of an anhydrous solvent and base is crucial to prevent unwanted side reactions with water.
-
Addition of Alkylating Agent: Add 1-bromobutane (12 mmol, 1.64 g) dropwise to the stirred suspension at room temperature.[11] A slight molar excess of the alkylating agent is used to ensure complete consumption of the starting amine.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.[11]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the potassium carbonate and potassium bromide salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove any remaining acidic byproducts, followed by brine (30 mL) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
Purification
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the product.[12][13][14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Causality and Experimental Choices
-
Choice of Base: Potassium carbonate is a mild and inexpensive base that is effective in neutralizing the HBr byproduct without promoting significant side reactions.[11] Stronger bases could lead to elimination reactions with the alkyl halide.
-
Choice of Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions as it can dissolve both the amine and the alkyl halide while not solvating the nucleophile as strongly as protic solvents, thus maintaining its reactivity.[11]
-
Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or products.
-
Work-up Procedure: The aqueous work-up is designed to remove inorganic salts and acidic impurities, ensuring a cleaner crude product for purification.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: A streamlined workflow for the synthesis of this compound.
Caption: The concerted SN2 mechanism for N-alkylation.
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Product | This compound |
| Appearance | Colorless to pale yellow liquid |
| Yield | Typically 70-85% |
| Boiling Point | ~158-160 °C at atmospheric pressure |
Troubleshooting Common Issues:
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or ensure the reaction is at a full reflux.
-
Loss during work-up: Ensure complete extraction and minimize transfers.
-
Wet reagents: Use anhydrous solvents and reagents to prevent side reactions.
-
-
Presence of Starting Material: Increase the amount of 1-bromobutane slightly or extend the reaction time.
-
Formation of Side Products: Over-alkylation to form a quaternary ammonium salt can occur, though it is generally less favorable.[4][15] Using a slight excess of the amine can help minimize this.
Conclusion
The protocol described herein provides a robust and reproducible method for the synthesis of this compound via N-alkylation. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently prepare this valuable compound for a wide range of applications in chemical synthesis and drug discovery.
References
- MDPI. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Breckland Scientific. (2023). 1-Bromobutane - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane >=98 %, for synthesis, stabilised with Ag.
- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry, 44(40), 17483–17490. [Link]
- CPAChem. (n.d.). Safety data sheet.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- ACS Publications. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine.
- Beilstein Journals. (n.d.). Search Results.
- Semantic Scholar. (n.d.). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine.
- National Center for Biotechnology Information. (n.d.). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes.
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).
- ResearchGate. (n.d.). The NOE correlations of the signals in 1 H NMR spectra of compounds 4b–4d.
- National Institutes of Health. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences.
- Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling.
- Cambridge Open Engage. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
- National Institutes of Health. (n.d.). Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes.
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The Strategic Application of 1-Butylpyrrolidine and its Analogs in Modern Pharmaceutical Synthesis
Introduction: The Pyrrolidine Scaffold and N-Alkylation in Drug Design
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry.[1][2][3] Its prevalence in pharmaceuticals stems from its ability to impart desirable physicochemical properties, including enhanced aqueous solubility and the capacity to serve as both a hydrogen bond donor and acceptor.[4] The three-dimensional structure of the pyrrolidine ring allows for a more effective exploration of the pharmacophore space compared to its planar aromatic counterparts.[2][3] Furthermore, functionalization of the pyrrolidine nitrogen, particularly through N-alkylation, provides a powerful tool to modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetics. This application note will delve into the practical synthesis and application of N-butylated cyclic amines in pharmaceuticals, with a detailed focus on the synthesis of the local anesthetic Bupivacaine, which features a related N-butylpiperidine moiety, and the versatile applications of 1-butylpyrrolidine as a key building block.
Case Study: N-Butylation in the Synthesis of Bupivacaine
Bupivacaine is a widely used long-acting local anesthetic of the amide type.[5] Its chemical structure, 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, features an N-butylated piperidine ring, which is structurally analogous to the N-butylated pyrrolidine ring.[1] The synthesis of Bupivacaine provides an excellent practical example of the N-alkylation of a cyclic secondary amine, a fundamental reaction in the synthesis of many pharmaceuticals.
The general synthetic strategy for Bupivacaine involves the amidation of pipecolic acid with 2,6-dimethylaniline, followed by the crucial N-alkylation step to introduce the butyl group.[6][7]
Reaction Scheme: Synthesis of Bupivacaine
Caption: Synthetic pathway for Bupivacaine.
Detailed Protocol for the N-Alkylation of Pipecolic acid 2,6-xylidide
This protocol is a representative methodology based on established synthetic routes.[7]
Materials:
-
Pipecolic acid-2,6-xylidide
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of pipecolic acid-2,6-xylidide (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add 1-bromobutane (1.2 eq).
-
Heat the reaction mixture to 80°C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Add the filtrate to cold water, which will cause the N-n-butylpipecolic acid 2,6-xylidide (Bupivacaine) to precipitate.
-
Collect the solid by filtration, or if an oil forms, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude Bupivacaine can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that is well-suited for SN2 reactions like N-alkylation. It effectively dissolves the reactants and the carbonate base while promoting the nucleophilic attack of the amine on the alkyl halide.
-
Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to neutralize the hydrobromic acid (HBr) that is formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Temperature (80°C): Heating the reaction accelerates the rate of alkylation, ensuring the reaction proceeds to completion in a reasonable timeframe.
-
Workup: The aqueous workup is designed to remove the DMF solvent and inorganic byproducts, allowing for the isolation of the desired product.
This compound: A Versatile Building Block
While the Bupivacaine synthesis highlights the importance of N-butylation in a piperidine system, this compound itself is a valuable reagent and intermediate in pharmaceutical and chemical synthesis.
Synthesis of this compound
A one-pot synthesis of this compound has been developed from readily available starting materials, 1,4-butanediol and aqueous ammonia, over a heterogeneous catalyst.[1][8] This method is notable for its high atom economy.[1]
Caption: One-pot synthesis of this compound.
Protocol for the One-Pot Synthesis of this compound
This protocol is based on a reported high-yield synthesis.[1][8]
Materials:
-
1,4-Butanediol
-
Aqueous ammonia
-
3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst
-
Hydrogen gas
Equipment:
-
High-pressure autoclave reactor
-
Gas inlet and outlet
-
Stirring mechanism
-
Temperature and pressure controls
Procedure:
-
Charge the autoclave with 1,4-butanediol, aqueous ammonia, and the 3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to an initial H₂ pressure of 4 MPa.
-
Heat the reactor to 300°C with stirring. The final pressure will reach approximately 10 MPa.
-
Maintain these conditions for the required reaction time.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
The product, this compound, can be isolated and purified by distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Product | This compound | [1][8] |
| Yield | 76% | [1][8] |
| Starting Materials | 1,4-Butanediol, Aqueous Ammonia | [1] |
| Catalyst | 3%Cu-3%Ni-0.2Pd/ZSM-5 | [1] |
| Reaction Temperature | 300 °C | [1] |
| Initial H₂ Pressure | 4 MPa | [1] |
| Final Pressure | 10 MPa | [1] |
Application in the Synthesis of Quaternary Ammonium Compounds
This compound is a precursor for the synthesis of various quaternary ammonium compounds (QACs), which have diverse biological activities, including antibacterial and analgesic properties.[9][10] The synthesis of these compounds typically involves the quaternization of the tertiary amine of this compound with an appropriate alkyl halide.
General Workflow for Quaternary Ammonium Salt Synthesis
Caption: General workflow for Quaternary Ammonium Salt synthesis.
Conclusion
The N-butylation of cyclic amines, such as pyrrolidine and piperidine, is a critical transformation in the synthesis of a wide range of pharmaceuticals. The case study of Bupivacaine synthesis demonstrates a robust and scalable method for this N-alkylation. Furthermore, this compound itself is a valuable and versatile building block, with efficient one-pot synthetic methods available for its preparation. Its application in the synthesis of biologically active quaternary ammonium compounds further underscores its importance in drug discovery and development. The protocols and insights provided in this application note offer a practical guide for researchers and scientists working in the field of pharmaceutical synthesis.
References
- CN105418489A - Synthesis method of bupivacaine - Google Patents. (2016). Accessed January 10, 2026.
- WO1996012700A1 - Process for preparing levobupivacaine and analogues thereof - Google Patents. (1996). Accessed January 10, 2026.
- CA2200356C - Process for preparing levobupivacaine and analogues thereof - Google Patents. (1996). Accessed January 10, 2026.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025). Accessed January 10, 2026. [Link]
- CN112939848A - Preparation method of bupivacaine and intermediate (S) -2-piperidinecarboxylic acid thereof - Google Patents. (2021). Accessed January 10, 2026.
- Bupivacaine. (n.d.). In Merck Index. Accessed January 10, 2026. [Link]
- WO2009089842A1 - Process for producing pipecolic-2-acid-2',6'-xylidide useful as an intermediate for the preparation of local anesthetics - Google Patents. (2009). Accessed January 10, 2026.
- The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC - NIH. (2023). Accessed January 10, 2026. [Link]
- Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Accessed January 10, 2026. [Link]
- CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents. (1982). Accessed January 10, 2026.
- Rapid production of the anaesthetic mepivacaine through continuous, portable technology. (2024). Accessed January 10, 2026. [Link]
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - RSC Publishing. (2020). Accessed January 10, 2026. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (2021). Accessed January 10, 2026. [Link]
- Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - Semantic Scholar. (2024). Accessed January 10, 2026. [Link]
- Basic pharmacology of local anaesthetics - PMC - PubMed Central. (n.d.). Accessed January 10, 2026. [Link]
- Essentials of Local Anesthetic Pharmacology - PMC - PubMed Central - NIH. (n.d.). Accessed January 10, 2026. [Link]
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. (n.d.). Accessed January 10, 2026. [Link]
- Synthesis and antibacterial activity of novel quaternary ammonium pyridoxine derivatives. (2015). Accessed January 10, 2026. [Link]
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Application Notes and Protocols for 1-Butylpyrrolidine and its Derivatives as Electrolyte Additives in Lithium-Ion Batteries
Introduction
The relentless pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries (LIBs) has catalyzed extensive research into novel electrolyte formulations. Electrolyte additives, even in small quantities, can profoundly influence the electrochemical behavior of LIBs by modifying the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI). This guide provides a detailed exploration of 1-butylpyrrolidine and its derivatives, particularly pyrrolidinium-based ionic liquids, as functional additives to improve the performance and stability of lithium-ion batteries.
While direct studies on this compound as a neutral additive are not extensively documented, its structural motif is a cornerstone of N-alkyl-N-methylpyrrolidinium cations, which are key components of highly stable ionic liquids (ILs) used in battery electrolytes.[1][2] This document will, therefore, focus on the well-researched applications of these pyrrolidinium-based ILs, providing a foundational understanding for researchers interested in this class of compounds. We will delve into the mechanistic role of these additives, their impact on battery performance, and provide detailed protocols for their electrochemical evaluation.
Mechanistic Insights: The Role of the Pyrrolidinium Structure
The fundamental advantage of incorporating pyrrolidinium-based structures into LIB electrolytes lies in their electrochemical stability and their ability to form a robust and favorable SEI on the anode surface.
Electrochemical Stability
Pyrrolidinium-based ionic liquids are known for their wide electrochemical stability windows (ESW), a critical property for electrolytes in high-voltage battery systems.[1][3] A wide ESW prevents the decomposition of the electrolyte at high and low potentials, which is crucial for achieving high energy density and long cycle life. For instance, N-propyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR13TFSI) has demonstrated a wide electrochemical window of 4.8 V.[3] This stability is attributed to the saturated aliphatic structure of the pyrrolidinium ring, which is less susceptible to oxidation and reduction compared to unsaturated cyclic structures.
Solid Electrolyte Interphase (SEI) Modification
The SEI is a passivation layer that forms on the anode surface during the initial charging cycles. Its composition and morphology are critical for the long-term performance of the battery. An ideal SEI should be ionically conductive to allow the passage of Li+ ions but electronically insulating to prevent further electrolyte decomposition.
Pyrrolidinium cations, such as N-butyl-N-methylpyrrolidinium ([C4mpyr]+), are known to participate in the formation of the SEI.[4] The decomposition of these cations at the anode surface contributes to a more stable and uniform SEI layer. This modified SEI can suppress the formation of lithium dendrites, which are a major safety concern and a cause of capacity fade in lithium metal batteries. Furthermore, impedance spectroscopy studies have confirmed that the composition of the electrolyte, including the presence of pyrrolidinium-based ILs, directly influences the properties of the SEI layer formed on the lithium anode.[4]
Performance Enhancement with Pyrrolidinium-Based Additives
The addition of pyrrolidinium-based ILs to conventional carbonate electrolytes has been shown to yield significant improvements in battery performance.
Improved Safety and Thermal Stability
A key advantage of using ILs is their non-volatility and non-flammability, which directly addresses the safety concerns associated with flammable organic carbonate solvents.[3] Electrolytes containing a significant volume percentage of pyrrolidinium-based ILs, such as 65 vol% of PYR13TFSI, have been shown to be non-flammable and exhibit high thermal stability.[3]
Enhanced Cycling Stability and Coulombic Efficiency
The formation of a stable SEI, as discussed previously, leads to improved cycling stability and higher Coulombic efficiency. For example, in Li-S batteries, the use of 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (C4mpyr-TFSI) has resulted in a high coulombic efficiency of over 99% for 100 cycles.[4] This indicates that the additive is effective in preventing parasitic side reactions and preserving the active lithium inventory.
Quantitative Performance Data
The following table summarizes the performance improvements observed in lithium-ion batteries with the inclusion of pyrrolidinium-based additives.
| Additive/Electrolyte System | Key Performance Metric | Value | Source(s) |
| N-propyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (PYR13TFSI) | Electrochemical Window | 4.8 V | [3] |
| 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (C4mpyr-TFSI) in Li-S battery | Coulombic Efficiency | >99% over 100 cycles | [4] |
| 0.3 M LiTFSI in PYR13TFSI-based electrolyte | Rate Capability | Good capacity retention | [3] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of electrolytes containing this compound derivatives, the assembly of coin cells for testing, and the electrochemical characterization of these cells.
Protocol for Electrolyte Preparation
Objective: To prepare a standard lithium-ion battery electrolyte with a pyrrolidinium-based ionic liquid as an additive.
Materials:
-
Lithium hexafluorophosphate (LiPF₆)
-
Ethylene carbonate (EC)
-
Dimethyl carbonate (DMC)
-
1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C4mpyr][TFSI])
-
Argon-filled glovebox with O₂ and H₂O levels < 0.5 ppm
-
High-precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Preparation: Inside the argon-filled glovebox, prepare the base solvent by mixing EC and DMC in a 1:1 volume ratio.
-
Salt Dissolution: Slowly add LiPF₆ to the EC:DMC solvent mixture while stirring to achieve a final concentration of 1 M. Continue stirring until the salt is completely dissolved.
-
Additive Incorporation: Add the desired weight percentage (e.g., 1-10 wt%) of [C4mpyr][TFSI] to the 1 M LiPF₆ in EC:DMC electrolyte.
-
Homogenization: Stir the final electrolyte solution for several hours to ensure homogeneity.
-
Storage: Store the prepared electrolyte in a sealed container inside the glovebox.
Protocol for 2032-Type Coin Cell Assembly
Objective: To assemble a 2032-type coin cell for the electrochemical evaluation of the prepared electrolyte.
Materials:
-
2032-type coin cell components (casings, spacers, spring, gasket)
-
Cathode (e.g., LiCoO₂, NMC) and anode (e.g., graphite, lithium metal) electrodes
-
Microporous separator (e.g., Celgard 2325)
-
Prepared electrolyte
-
Crimping machine
-
Tweezers
-
Micropipette
Procedure (to be performed inside an argon-filled glovebox):
-
Place the cathode in the center of the bottom coin cell case.
-
Dispense a few drops of the prepared electrolyte onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Add another few drops of electrolyte to the separator to ensure it is fully wetted.
-
Carefully place the anode on top of the separator.
-
Add the stainless steel spacer and then the spring.
-
Place the gasket and the top cap over the assembly.
-
Crimp the coin cell using the crimping machine to ensure a hermetic seal.[5]
-
Allow the assembled cell to rest for at least 12 hours before testing to ensure complete wetting of the electrodes.[5]
Caption: Experimental workflow for 2032-type coin cell assembly.
Protocol for Electrochemical Characterization
Objective: To determine the electrochemical stability window of the electrolyte and to study the redox reactions at the electrode surfaces.
Equipment:
-
Potentiostat/Galvanostat
-
Assembled coin cell
Procedure:
-
Connect the assembled coin cell to the potentiostat.
-
Set the potential range for the CV scan. A typical range for evaluating the electrolyte stability is from 0.01 V to 5.0 V vs. Li/Li+.
-
Select a slow scan rate, typically between 0.1 mV/s and 1 mV/s, to allow for clear observation of redox peaks.[6]
-
Run the CV for several cycles to observe the formation of the SEI and the stability of the electrolyte.
-
Analyze the resulting voltammogram to identify the oxidation and reduction peaks corresponding to the electrode reactions and any electrolyte decomposition.[7][8]
Objective: To evaluate the cycling performance, capacity retention, and Coulombic efficiency of the battery with the prepared electrolyte.
Equipment:
-
Battery cycler
Procedure:
-
Place the coin cell in the battery cycler.
-
Set the charging and discharging protocol. A typical protocol involves charging the cell at a constant current (e.g., C/10, where C is the theoretical capacity of the cell) to a specific voltage, followed by a constant voltage charging phase until the current drops to a certain value (e.g., C/50).
-
Discharge the cell at a constant current (e.g., C/10) to a lower cutoff voltage.
-
Repeat this charge-discharge cycle for a desired number of cycles (e.g., 100 or more).
-
Monitor the discharge capacity, charge capacity, and Coulombic efficiency over the cycles to evaluate the performance of the electrolyte additive.
Objective: To investigate the impedance characteristics of the cell, including the resistance of the SEI layer and the charge transfer resistance.
Equipment:
-
Potentiostat/Galvanostat with EIS capability
Procedure:
-
Connect the coin cell to the potentiostat.
-
Set the frequency range for the EIS measurement, typically from 100 kHz to 0.01 Hz.
-
Apply a small AC voltage amplitude (e.g., 5-10 mV) to the cell at a specific state of charge (e.g., fully charged or fully discharged).
-
Record the impedance data and plot it as a Nyquist plot.
-
Analyze the Nyquist plot to determine the different impedance contributions within the cell. The semicircle in the high-frequency region is often associated with the SEI layer resistance.[9]
Caption: Workflow for electrochemical characterization of coin cells.
Conclusion
The use of this compound derivatives, particularly in the form of pyrrolidinium-based ionic liquids, as electrolyte additives presents a promising strategy for enhancing the performance and safety of lithium-ion batteries. Their inherent electrochemical stability and ability to promote the formation of a robust SEI contribute to improved cycling stability, higher Coulombic efficiency, and enhanced safety. The detailed protocols provided in this guide offer a comprehensive framework for researchers and scientists to explore the potential of this class of compounds in the development of next-generation energy storage systems. Further research into neutral pyrrolidine derivatives as co-solvents or additives may unveil additional pathways to optimize electrolyte properties for advanced lithium-ion batteries.
References
- eszoneo.com. Understanding Cyclic Voltammetry in Lithium-Ion Battery Research.
- PubMed. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries.
- NEWARE. Electrochemical Test Techniques for Lithium-ion Batteries: CV, EIS.
- JoVE. Video: Three-electrode Coin Cell Preparation and Electrodeposition Analytics for Lithium-ion Batteries.
- University of Washington Clean Energy Institute. How to make a coin cell.
- ResearchGate. Enhancement of Functional Properties of Liquid Electrolytes for Lithium‐Ion Batteries by Addition of Pyrrolidinium‐Based Ionic Liquids with Long Alkyl‐Chains | Request PDF.
- OSTI.GOV. Standardization of Coin-Cell Assembly, Electrochemical Testing, and.
- MDPI. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries.
- ResearchGate. Pyrrolidinium-based ionic liquid electrolyte with organic additive and LiTFSI for high-safety lithium-ion batteries | Request PDF.
- ResearchGate. The cyclic voltammetry (CV) of electrolytes on different electrodes. a)... | Download Scientific Diagram.
- Sultan Qaboos University House of Expertise. Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide.
- ResearchGate. Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | Request PDF.
- DiVA portal. Automated electrolyte formulation and coin cell assembly for high-throughput lithium-ion battery research.
- Semantic Scholar. [PDF] Effect of Li + and Mg 2+ on the Electrochemical Decomposition of the Ionic Liquid 1‐Butyl‐1‐ methylpyrrolidinium bis(trifluoromethanesulfonyl)imide and Related Electrolytes | Semantic Scholar.
- ResearchGate. Investigation of the N -butyl- N -methyl pyrrolidinium trifluoromethanesulfonyl- N -cyanoamide (PYR 14 TFSAM) ionic liquid as electrolyte for Li-ion battery | Request PDF.
- Journal of Electrochemical Science and Technology. Applications of Voltammetry in Lithium Ion Battery Research.
- ResearchGate. Effect of Anion on Behaviour of Li-S Battery Electrolyte Solutions Based on N-Methyl-N-Butyl-Pyrrolidinium Ionic Liquids | Request PDF.
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Efficient One-Pot Catalytic Synthesis of 1-Butylpyrrolidine from Bulk Chemicals
An Application Note for Researchers and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] This document provides a detailed protocol for a highly efficient, one-pot synthesis of 1-butylpyrrolidine from readily available starting materials: 1,4-butanediol and aqueous ammonia.[1][2] The process utilizes a robust, reusable heterogeneous catalyst (3%Cu-3%Ni-0.2Pd/ZSM-5) and proceeds via a successive N-alkylation pathway, achieving a high yield of 76%.[2][3][4] This method represents a significant improvement over traditional multi-step syntheses by enhancing atom economy, reducing waste, and streamlining the production of this valuable building block.[5] We provide a comprehensive guide covering catalyst preparation, the synthesis protocol, mechanistic insights, and essential safety procedures.
Principle and Mechanism
The synthesis of this compound is achieved through a one-pot catalytic process where 1,4-butanediol serves a dual role: it acts as the precursor for the pyrrolidine ring and as the alkylating agent for the butyl group.[2] The reaction is performed over a multi-metallic Cu-Ni-Pd catalyst supported on a ZSM-5 zeolite carrier in the presence of aqueous ammonia and hydrogen gas.[3]
The proposed mechanism involves several key steps:
-
Dehydrogenation: The catalyst facilitates the dehydrogenation of 1,4-butanediol to form γ-butyrolactone.
-
Amination & Cyclization: The γ-butyrolactone reacts with ammonia to form an intermediate, which then cyclizes and dehydrates to form pyrrolidinone.
-
Reductive Amination/Alkylation: The pyrrolidinone undergoes reductive amination. Concurrently, 1,4-butanediol is further processed by the catalyst to form species that act as butylating agents, leading to the N-alkylation of the pyrrolidine ring. The presence of hydrogen gas is crucial for the reductive steps.[6][7]
The Cu-Ni-Pd metallic sites on the ZSM-5 support are crucial for the hydrogenation/dehydrogenation and amination steps, while the acidic sites of the zeolite may assist in the dehydration steps. This synergistic action within a single pot makes the process highly efficient.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this one-pot synthesis protocol.[1][3]
| Parameter | Value | Reference |
| Product | This compound | [2][3] |
| Achieved Yield | 76% | [1][2][3] |
| Primary Starting Materials | 1,4-Butanediol, Aqueous Ammonia | [3] |
| Catalyst | 3%Cu-3%Ni-0.2Pd/ZSM-5 | [3] |
| Reaction Temperature | 300 °C | [3] |
| Initial H₂ Pressure | 4 MPa | [3] |
| Final Reaction Pressure | 10 MPa | [3] |
Experimental Protocols
This section details the step-by-step procedures for catalyst preparation and the subsequent synthesis of this compound.
Protocol A: Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5)
This protocol describes the incipient wetness method for preparing the trimetallic catalyst.[1][3]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Aqueous tetrachloropalladic(II) acid solution (H₂PdCl₄, 0.1 g/mL Pd)
-
HZSM-5 Zeolite (Si/Al ratio of 80)
-
Deionized water
Procedure:
-
Prepare Metal Salt Solution: In a suitable beaker, dissolve 1.14 g of Cu(NO₃)₂·3H₂O and 1.5 g of Ni(NO₃)₂·6H₂O in 3 mL of deionized water.
-
Add Palladium Precursor: To the copper-nickel solution, add 0.2 mL of the aqueous H₂PdCl₄ solution.
-
Impregnation: Add 10 g of HZSM-5 zeolite to the metal salt solution under continuous stirring at room temperature. Causality Note: The incipient wetness method ensures that the metal precursor solution is drawn into the pores of the zeolite support, leading to a fine and uniform dispersion of the metal active sites after reduction.
-
Aging: Continue stirring the mixture for 2 hours, then allow it to age without stirring for an additional 2 hours.
-
Drying: Dry the resulting solid precipitate in an oven at 110 °C for 12 hours to remove water.[3]
-
Calcination: Calcine the dried material in a furnace under an air atmosphere at 500 °C for 3 hours. This step decomposes the nitrate salts to their corresponding metal oxides.
-
Reduction: Reduce the calcined catalyst precursor in a tube furnace under a hydrogen atmosphere at 300 °C for 3 hours. This final step converts the metal oxides into their active metallic states (Cu⁰, Ni⁰, Pd⁰). The catalyst is now ready for use.
Protocol B: One-Pot Synthesis of this compound
This protocol outlines the main catalytic reaction carried out in a high-pressure autoclave.[3]
Materials:
-
1,4-Butanediol (BDO)
-
Aqueous Ammonia (NH₃, 25 wt% solution)
-
Prepared 3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst
-
Hydrogen (H₂) gas
Equipment:
-
100 mL stainless steel autoclave with magnetic stirring
-
Gas inlet and pressure monitoring system
Procedure:
-
Reactor Loading: Charge the 100 mL stainless steel autoclave with 18 g (0.2 mol) of 1,4-butanediol, 6.8 g (0.1 mol) of 25 wt% aqueous ammonia, and 1.8 g of the prepared catalyst.[3]
-
Purging and Pressurization: Seal the autoclave. Purge the vessel with H₂ gas to remove air, then pressurize it with H₂ to an initial pressure of 4 MPa. Causality Note: Removing air is critical for safety and to prevent oxidation of the catalyst and reagents at high temperatures. Hydrogen serves as the reducing agent for the amination process.
-
Reaction Execution: Heat the reactor to 300 °C while magnetically stirring the contents. The pressure will rise to a final pressure of approximately 10 MPa. Maintain these conditions for the duration of the reaction (typically several hours, optimization may be required).
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess gas pressure in a well-ventilated fume hood.
-
Product Recovery: Open the autoclave and recover the liquid mixture for analysis and purification.
Protocol C: Product Analysis
The resulting liquid mixture should be analyzed to confirm product identity and quantify the yield.
Procedure:
-
Sample Preparation: Filter the recovered liquid mixture to remove the solid catalyst. The catalyst can be washed, dried, and stored for potential reuse.
-
Qualitative and Quantitative Analysis: Analyze the filtrate using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and byproducts. Use Gas Chromatography (GC) with a Flame Ionization Detector (FID) and an appropriate internal standard for quantitative determination of the this compound yield.[3]
Visual Schematics
Experimental Workflow
Caption: Workflow for catalyst preparation and one-pot synthesis.
Proposed Reaction Pathway
Caption: Simplified proposed reaction mechanism.
Safety Precautions
This procedure involves high pressures, high temperatures, flammable gas, and corrosive/toxic chemicals. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[8][9]
-
Ventilation: All handling of reagents and the reaction itself must be conducted in a well-ventilated chemical fume hood.[10]
-
High-Pressure Operations: The autoclave must be operated by trained personnel only. Ensure the equipment is rated for the temperatures and pressures involved and has a functioning pressure-relief valve.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction area is free of ignition sources and use a hydrogen detector.
-
Reagent Handling:
-
1,4-Butanediol: May cause eye irritation.
-
Aqueous Ammonia: Corrosive and toxic. Causes severe skin burns and eye damage. Avoid inhaling vapors.
-
This compound (Product): Assumed to be flammable and toxic. Handle with care.
-
-
Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible.[10] In case of skin contact, wash immediately with plenty of water.[11] If inhaled, move to fresh air.[9]
Discussion
The success of this one-pot synthesis hinges on the multifunctional heterogeneous catalyst. The combination of copper, nickel, and palladium provides the necessary catalytic activity for the multiple transformations occurring in the reactor. Copper and nickel are well-known for their activity in amination and hydrogenation reactions, while palladium is a highly effective hydrogenation/dehydrogenation catalyst. The ZSM-5 zeolite acts as a high-surface-area, thermally stable support that prevents the aggregation of metal nanoparticles, thereby maintaining high catalytic activity over time.[3]
The choice of high temperature (300 °C) and pressure (10 MPa) is critical to achieve a reasonable reaction rate for the conversion of the diol and subsequent amination and alkylation steps. These conditions overcome the activation energy barriers for C-O and C-N bond cleavage and formation.[3] The one-pot nature of this reaction, as defined by integrating multiple transformations without isolating intermediates, significantly enhances process efficiency and aligns with the principles of green chemistry by reducing solvent use and waste generation.[5]
Potential challenges include catalyst deactivation over multiple cycles and the formation of byproducts such as other N-alkylated or C-alkylated pyrrolidines. Catalyst regeneration through calcination and re-reduction may be possible. Optimization of reaction time and temperature may be necessary to maximize selectivity towards the desired this compound product.
References
- Long, Y., et al. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry.
- Long, Y. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. SciSpace.
- MDPI (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules.
- Alfa Aesar. Safety Data Sheet: 1-Butylpyrrolidin-2-one.
- Grokipedia. One-pot synthesis.
- Tarleton, J. et al. (2018). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
- Journal of Chemical and Pharmaceutical Research (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
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- 4. One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts (2020) | Yan Long [scispace.com]
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The Ascendance of N-Butylpyrrolidinone (NBP) in Solid-Phase Peptide Synthesis: A Paradigm Shift Towards Greener and More Efficient Peptide Production
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide manufacturing for therapeutic and research applications. However, the long-standing reliance on polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) has cast a shadow over the sustainability and safety of this indispensable technology.[1] These solvents, now under increasing regulatory scrutiny due to their reproductive toxicity, have prompted an urgent search for viable, greener alternatives.[2][3][4] This application note provides an in-depth technical guide on the use of N-Butylpyrrolidinone (NBP), a non-reprotoxic, biodegradable, and highly effective solvent, as a superior replacement for DMF and NMP in SPPS workflows. We will explore the physicochemical properties of NBP, its mechanistic advantages in mitigating common side reactions, and provide detailed, field-proven protocols for its application in both conventional and microwave-assisted peptide synthesis, with a special focus on the successful synthesis of "difficult" and aggregation-prone peptide sequences.
The Imperative for a Greener Approach in SPPS
The core principle of SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[3] A critical aspect of this process is the use of a solvent that can effectively swell the resin, dissolve reagents, and facilitate reaction kinetics. For decades, DMF has been the solvent of choice due to its excellent solvating properties. However, the significant environmental and health risks associated with DMF and NMP, including their classification as Substances of Very High Concern (SVHC), have created a critical need for safer alternatives.[1] N-Butylpyrrolidinone (NBP) has emerged as a frontrunner in this pursuit, offering a compelling combination of a favorable safety profile and robust performance in SPPS.[3][5]
N-Butylpyrrolidinone (NBP): A Superior Physicochemical Profile
NBP is a polar aprotic solvent with a unique combination of properties that make it exceptionally well-suited for SPPS. A comparative analysis of its physical and safety properties against DMF underscores its advantages:
| Property | N-Butylpyrrolidinone (NBP) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₈H₁₅NO | C₃H NO |
| Molecular Weight | 141.21 g/mol | 73.09 g/mol |
| Boiling Point | 245 °C | 153 °C |
| Flash Point | 108 °C | 58 °C |
| Viscosity (at 25°C) | ~4.0 cP | ~0.8 cP |
| Toxicity Profile | Non-reprotoxic, non-mutagenic, biodegradable | Reprotoxic, Substance of Very High Concern (SVHC)[1] |
The higher boiling and flash points of NBP contribute to a safer laboratory environment by reducing the risk of fire and minimizing solvent evaporation. While its higher viscosity has been a point of consideration, this is readily overcome in modern synthesis platforms, particularly with the application of elevated temperatures in microwave-assisted protocols.[6]
Mechanistic Advantages of NBP in Suppressing Side Reactions
One of the most significant advantages of employing NBP in SPPS is its demonstrated ability to suppress common and often debilitating side reactions that plague peptide synthesis, namely racemization and aspartimide formation.[2][4]
Mitigation of Racemization
Racemization, the conversion of an L-amino acid to its D-enantiomer during the coupling step, can lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide. Studies have shown that the use of NBP results in a lower or equal level of racemization for amino acids prone to this side reaction compared to DMF.[2][7] This beneficial effect is attributed, in part, to the lower polarity of NBP compared to DMF. The less polar environment provided by NBP is thought to disfavor the formation of the oxazolone intermediate, which is a key step in the racemization pathway.
Suppression of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction involving an aspartic acid residue, which can lead to the formation of α- and β-peptide impurities, as well as racemization of the aspartic acid residue.[8][9] This side reaction is particularly problematic in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[9] Research has conclusively demonstrated that aspartimide formation is significantly lower when NBP is used as the solvent in place of DMF.[2][7] The precise mechanism for this suppression is multifaceted and likely involves a combination of factors, including the lower polarity of NBP and potential differences in the solvation of the peptide backbone, which may sterically hinder the intramolecular cyclization.
Diagram: The SPPS Cycle and the Impact of NBP
Caption: A step-by-step workflow for the synthesis of aggregation-prone peptides using microwave-assisted SPPS with NBP as the solvent.
Conclusion: A Sustainable and High-Performance Future for Peptide Synthesis
The adoption of N-Butylpyrrolidinone as a primary solvent in Solid-Phase Peptide Synthesis represents a significant advancement in the field, addressing the critical need for greener and safer manufacturing processes without compromising on efficiency or product quality. [3][5][7]Its ability to mitigate common side reactions, coupled with its excellent performance in the synthesis of challenging peptide sequences, positions NBP as a superior alternative to traditional solvents like DMF and NMP. As the demand for synthetic peptides continues to grow, the integration of sustainable and high-performance reagents like NBP will be paramount in shaping the future of peptide-based therapeutics and research.
References
- Lopez, J., et al. (2020). N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF. ChemSusChem, 13(19), 5288-5294. [Link]
- Lopez, J., et al. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development, 22(4), 494-503. [Link]
- Kumar, A., et al. (2024). N-Butylpyrrolidinone is an equally good solvent as N,N-dimethylformamide for microwave assisted solid phase peptide synthesis. Journal of Peptide Science, e3612. [Link]
- Novartis. (2018). N-Butylpyrrolidone as a green solvent for Solid Phase Peptide Synthesis. OAK Open Access Archive. [Link]
- AmbioPharm. (n.d.). Microwave SPPS Technology. [Link]
- Semantic Scholar. (n.d.). N-Butylpyrrolidinone (NBP) for Solid-Phase Peptide Synthesis, Environmentally Friendlier and Synthetically Better than DMF. [Link]
- Ryan, T. M., et al. (2018). A robust preparation method for the amyloidogenic and intrinsically disordered amyloid-α (Aα) peptide. MethodsX, 5, 1334-1340. [Link]
- van der Veken, P., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 22(18), 2733-2742. [Link]
- Fields, G. B. (2013). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 19(2), 73-80. [Link]
- Iris Biotech GmbH. (n.d.).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Bacsa, B., et al. (2011). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Aging Neuroscience, 3, 22. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] N-Butylpyrrolidinone (NBP) for Solid-Phase Peptide Synthesis, Environmentally Friendlier and Synthetically Better than DMF. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.iris-biotech.de [media.iris-biotech.de]
Application Notes & Protocols: The Catalytic Activity of 1-Butylpyrrolidine in Aldol Reactions
Introduction
The aldol reaction stands as a cornerstone in organic synthesis, celebrated for its efficacy in forming carbon-carbon bonds and constructing complex molecular architectures.[1][2][3] The evolution of this reaction has been marked by a shift towards more sustainable and efficient catalytic systems. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful alternative to traditional metal-based or stoichiometric reagents. Within this field, secondary amines, particularly pyrrolidine and its derivatives, have proven to be exceptionally effective catalysts for aldol additions.[4]
This guide provides a detailed examination of 1-butylpyrrolidine, a structurally simple yet highly effective achiral organocatalyst. While chiral pyrrolidine derivatives like proline are renowned for their ability to induce enantioselectivity, this compound serves as a robust and economical choice for promoting direct aldol reactions where high yields and regioselectivity are the primary objectives. We will explore the underlying catalytic mechanism, provide field-tested protocols, and present key performance data to guide researchers, scientists, and drug development professionals in leveraging this catalyst for their synthetic needs.
Core Principles: The Enamine Catalytic Cycle
The catalytic prowess of this compound in aldol reactions is explained by the enamine mechanism, a well-established pathway for secondary amine organocatalysis.[4][5] The catalyst is not consumed but regenerated, allowing for its use in sub-stoichiometric amounts.
The catalytic cycle proceeds through three primary stages:
-
Enamine Formation: The cycle begins with the rapid and reversible reaction between the ketone (the aldol donor) and this compound. This condensation reaction forms a nucleophilic enamine intermediate, which is significantly more reactive than the corresponding enol or enolate of the ketone.
-
Carbon-Carbon Bond Formation: The electron-rich enamine attacks the electrophilic carbonyl carbon of the aldehyde (the aldol acceptor). This step forms the new carbon-carbon bond and generates a transient iminium ion intermediate.
-
Catalyst Regeneration and Product Release: The iminium ion is subsequently hydrolyzed by water present in the reaction medium. This hydrolysis step releases the β-hydroxy carbonyl product (the aldol adduct) and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.
Catalytic Cycle of this compound in Aldol Reactions
Caption: The enamine catalytic cycle for the this compound promoted aldol reaction.
Application Notes: Optimizing for Success
Harnessing the full potential of this compound requires an understanding of key reaction parameters. The choices made regarding catalyst loading, substrate scope, and solvent system directly impact reaction efficiency, yield, and selectivity.
-
Catalyst Loading: A catalyst loading of 20-30 mol% is typically sufficient to promote the reaction effectively.[4] While higher loadings can increase the reaction rate, they may complicate purification. It is advisable to start with a loading of ~30 mol% and optimize downwards for specific substrate combinations.
-
Substrate Scope:
-
Ketone Donors: Both cyclic ketones (e.g., cyclohexanone) and acyclic ketones function as effective donors. A significant advantage of pyrrolidine catalysis is its ability to control regioselectivity with unsymmetrical methyl ketones. The reaction preferentially occurs via the enamine formed at the unsubstituted methyl carbon, leading to the formation of the linear aldol adduct.
-
Aldehyde Acceptors: A wide range of aromatic and heterocyclic aldehydes are suitable substrates. Electron-withdrawing groups on the aromatic ring of the aldehyde generally enhance its electrophilicity and can lead to faster reaction times.
-
-
Solvent System: A notable feature of this catalytic system is its high efficiency in water. Performing the reaction in an aqueous medium is not only a green chemistry practice but can also simplify the protocol by avoiding the need for anhydrous conditions. The hydrophobic effect in water can help bring the organic substrates together, accelerating the reaction.
-
Selectivity Considerations:
-
Regioselectivity: As mentioned, the use of this compound with unsymmetrical ketones provides excellent regioselectivity for the linear aldol product, minimizing the formation of branched isomers.
-
Diastereoselectivity: For reactions that generate a new stereocenter adjacent to an existing one (e.g., using cyclohexanone), moderate to good diastereoselectivity can be achieved. In many cases, the major diastereomer can be readily isolated and purified via fractional crystallization from the crude product mixture.
-
Quantitative Data Summary
The following table summarizes representative results for the this compound-catalyzed direct aldol reaction in water, highlighting the system's efficiency and selectivity.
| Entry | Ketone Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Time (min) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| 1 | Acetone | 4-Nitrobenzaldehyde | 30 | 5 | 92 | N/A | |
| 2 | 2-Butanone | 4-Nitrobenzaldehyde | 30 | 10 | 88 | N/A (Linear Product) | |
| 3 | Cyclopentanone | 4-Nitrobenzaldehyde | 30 | 10 | 85 | 80:20 | |
| 4 | Cyclohexanone | 4-Nitrobenzaldehyde | 30 | 10 | 95 | 85:15 | |
| 5 | Cyclohexanone | 4-Chlorobenzaldehyde | 30 | 15 | 86 | 82:18 |
Note: Yields refer to isolated products after purification. The reaction of 2-butanone yields the linear aldol product from selective reaction at the methyl group.
Experimental Protocol: Direct Aldol Reaction in Water
This protocol details a general procedure for the direct aldol reaction between an aldehyde and a ketone, using 4-nitrobenzaldehyde and cyclohexanone as a model system.
Materials and Reagents:
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
This compound (Catalyst)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates and developing chamber
General Experimental Workflow
Caption: Step-by-step workflow for the this compound catalyzed aldol reaction.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (2.0 mmol, 302 mg) and cyclohexanone (40 mmol, ~4.1 mL). To this mixture, add deionized water (3 mL).
-
Catalyst Addition: While stirring vigorously, add this compound (30 mol%, 0.6 mmol, ~76 mg) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 10-20 minutes.
-
Workup: Upon completion, cease the reaction by adding 25 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure β-hydroxyketone. Alternatively, for substrates like cyclohexanone that yield crystalline products, the major diastereomer can often be isolated in high purity by fractional crystallization from a suitable solvent system (e.g., ethanol/hexane).
Conclusion
This compound is a highly practical and efficient organocatalyst for promoting direct aldol reactions. Its operational simplicity, high reactivity, excellent regioselectivity with methyl ketones, and compatibility with aqueous media make it a valuable tool for synthetic chemists. While it does not offer the enantiocontrol of its chiral counterparts, its cost-effectiveness and robust performance in achieving high yields of aldol adducts secure its place in the modern synthetic chemist's toolkit, particularly in research, process development, and educational settings.
References
- Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones.ResearchGate.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.PubMed Central.
- Pyrrolidine-catalyzed homo-aldol condensation reactions of aldehydes.iris.lib.hiroshima-u.ac.jp.
- Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes.ACS Publications.
- Note Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water.Indian Journal of Chemistry.
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts.Royal Society of Chemistry.
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst.Royal Society of Chemistry.
- Proline-catalyzed aldol reactions.Wikipedia.
- Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study.chemrxiv.org.
- Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities.PubMed Central.
- Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water.PubMed Central.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.PubMed Central.
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.MDPI.
- N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis.White Rose Research Online.
- Aldol reaction.Wikipedia.
- Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives.PubMed Central.
- Aldol Addition Aldol Reaction.Organic Chemistry Portal.
- (PDF) Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media.ResearchGate.
- (PDF) Highly Enantioselective Aldol Reactions Catalyzed by.Amanote Research.
- Direct, pyrrolidine sulfonamide promoted enantioselective aldol reactions of α,α-dialkyl aldehydes: Synthesis of quaternary carbon-containing β-hydroxy carbonyl compounds.University of Arizona.
- 21.5 Aldol Reactions.YouTube.
- Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket.PubMed Central.
- A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a -Hydroxyketone Hemiaminal Intermediate.MDPI.
- The Aldol Condensation.Magritek.
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Application Notes & Protocols: High-Purity Isolation of 1-Butylpyrrolidine Post-Synthesis
Introduction: The Mandate for Purity
1-Butylpyrrolidine (CAS: 767-10-2), a substituted aliphatic heterocycle, is a critical building block in synthetic organic chemistry and a precursor for various high-value compounds, including active pharmaceutical ingredients (APIs) and ionic liquids. Its utility in these fields is contingent upon achieving exceptionally high purity, as residual starting materials, byproducts, or solvents from its synthesis can lead to undesirable side reactions, compromise product yields, and introduce toxicological risks in drug development pipelines.
This technical guide provides a comprehensive, field-proven framework for the purification of this compound from a crude synthetic mixture. We move beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively. The methodologies detailed herein—liquid-liquid extraction, desiccation, and fractional distillation—form a robust, sequential workflow designed to systematically eliminate a wide range of process-related impurities.
Synthesis Context and Anticipated Impurities
A common and efficient route to this compound involves the reductive amination of 1,4-butanediol with a suitable nitrogen source, often over a heterogeneous catalyst at elevated temperature and pressure.[1][2] Understanding this synthetic context is paramount as it dictates the profile of likely impurities in the crude product stream:
-
Unreacted Starting Materials: 1,4-butanediol, butylamine, or ammonia.
-
Reaction Byproducts: Partially reacted intermediates, oligomers, or products from side reactions such as elimination.
-
Water: Formed in the condensation step of the reaction or introduced with reagents like aqueous ammonia.[1]
-
Catalyst Fines: If a heterogeneous catalyst is used, microscopic particles may carry over into the crude product.
The purification strategy must be designed to systematically address each of these impurity classes.
Pre-Purification Protocol: Safety and Initial Workup
3.1 Critical Safety Precautions this compound is a flammable liquid and is classified as toxic if swallowed or in contact with skin. All handling must be performed in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side-shields, and a flame-resistant lab coat.[4][5]
-
Ventilation: Ensure adequate local exhaust ventilation to keep airborne concentrations below exposure limits.[6]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools for transfers.[4]
-
Spill Management: Have spill containment materials (e.g., absorbent pads, sand) readily available. In case of a spill, evacuate non-essential personnel and remove all ignition sources.[4]
3.2 Initial Workup: Catalyst Removal If the synthesis utilized a heterogeneous catalyst, the first step is its removal from the crude reaction mixture.
-
Cool the reaction vessel to room temperature.
-
If the crude product is sufficiently low in viscosity, filter it through a pad of Celite® or a fine porosity sintered glass funnel to remove the bulk of the catalyst.
-
Wash the filter cake with a small volume of a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover any adsorbed product. Combine the filtrate and the washings.
Purification Workflow: A Multi-Step Strategy
The purification of this compound is best approached as a logical sequence of distinct unit operations. Each step targets a specific class of impurities, culminating in a product of high purity.
Caption: Sequential workflow for the purification of this compound.
Detailed Protocols
5.1 Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique leverages the basicity of the pyrrolidine nitrogen to separate it from neutral or acidic impurities. The amine is reversibly protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase.[7]
Materials:
-
Crude this compound
-
Diethyl ether or Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH) or solid KOH pellets
-
Saturated Sodium Chloride solution (Brine)
-
Separatory funnel
-
pH paper or meter
Procedure:
-
Transfer the crude, catalyst-free product into a separatory funnel of appropriate size.
-
Dilute the crude product with 2-3 volumes of diethyl ether or DCM.
-
Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The protonated 1-butylpyrrolidinium chloride will be in the lower aqueous layer, while neutral organic impurities (like unreacted 1,4-butanediol) will remain in the upper organic layer.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper organic layer (which contains the neutral impurities).
-
Return the aqueous layer to the separatory funnel. Slowly add 6 M NaOH solution while swirling (or add KOH pellets in portions) until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the free amine.[7] The mixture may become warm; cool the flask in an ice bath if necessary.
-
Add 1-2 volumes of fresh diethyl ether or DCM to the funnel. Shake vigorously to extract the neutral this compound back into the organic phase.
-
Allow the layers to separate. Drain the lower aqueous layer and discard it.
-
Wash the remaining organic layer with an equal volume of brine to remove residual water and dissolved salts. Drain and discard the aqueous brine wash.
-
Collect the organic layer containing the partially purified this compound in a clean, dry flask.
5.2 Protocol 2: Drying the Amine Solution
It is critical to remove all water before distillation to prevent co-distillation (azeotropes) and potential side reactions at high temperatures.
Materials:
-
Organic solution of this compound from Protocol 1
-
Anhydrous Potassium Hydroxide (KOH) pellets or Sodium Sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
To the flask containing the organic solution, add a sufficient quantity of anhydrous KOH pellets (preferred for amines) or anhydrous Na₂SO₄.
-
Swirl the flask gently. If the drying agent clumps together, add more until some particles remain free-flowing.
-
Allow the mixture to stand for at least 30-60 minutes to ensure complete removal of water.
-
Carefully decant or filter the dried solution away from the drying agent into a round-bottom flask suitable for distillation.
5.3 Protocol 3: Fractional Distillation
Fractional distillation is the definitive purification step, separating liquids based on differences in their boiling points.[8] A fractionating column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles, allowing for a much finer separation of components with close boiling points than simple distillation.[9][10]
Materials:
-
Dried, crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column [e.g., Vigreux], condenser, collection flasks)
-
Heating mantle and stirrer
-
Thermometer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.
-
Add the dried this compound and a few boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin gentle heating and stirring.
-
Observe the temperature. Any low-boiling impurities (e.g., residual extraction solvent) will distill first. Collect this "forerun" in a separate receiving flask and discard it.
-
As the temperature rises and stabilizes at the boiling point of this compound (approx. 155-157 °C at atmospheric pressure), switch to a clean, pre-weighed receiving flask.
-
Collect the fraction that distills over a narrow temperature range (e.g., ± 1-2 °C of the literature boiling point). A stable temperature reading indicates a pure substance is distilling.
-
Stop the distillation when the temperature either begins to drop (indicating the product is nearly gone) or rise sharply (indicating higher-boiling impurities are starting to distill). Do not distill to dryness.
-
Allow the apparatus to cool completely before disassembling.
Physicochemical Data for Purification
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes |
| This compound | 767-10-2 | 127.23 | 155-157 | 0.814 | Target Product |
| 1,4-Butanediol | 110-63-4 | 90.12 | 235 | 1.017 | Common starting material; higher boiling point. |
| Butylamine | 109-73-9 | 73.14 | 78 | 0.74 | Common starting material; lower boiling point. |
| Water | 7732-18-5 | 18.02 | 100 | 1.000 | Common byproduct/impurity. |
Alternative and High-Purity Techniques
For applications requiring purity exceeding that achievable by distillation, preparative column chromatography can be employed as a final polishing step.
-
Challenge: Amines are basic and tend to interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and "streaking".[11][12]
-
Solution 1 (Normal Phase): Deactivate the silica gel by using a mobile phase containing a small percentage (0.5-2%) of a competing base like triethylamine or ammonium hydroxide.[13]
-
Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase, such as basic alumina or commercially available amine-functionalized silica columns, which often provide excellent separation without mobile phase modifiers.[12][13]
-
Solution 3 (Reversed Phase): C18-functionalized silica can also be effective for purifying polar amines using mobile phases like water/acetonitrile or water/methanol.[14]
Purity Assessment
The purity of the final product should be rigorously confirmed using appropriate analytical methods:
-
Gas Chromatography (GC): The primary method for assessing purity and detecting volatile impurities. A single sharp peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
-
Karl Fischer Titration: Specifically quantifies the water content, which is critical for many applications.
-
Infrared (IR) Spectroscopy: Confirms the absence of functional groups from starting materials (e.g., the broad -OH stretch from 1,4-butanediol).[15]
References
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- BenchChem. (2025). 1-Butylpyrrolidin-2-one | 3470-98-2.
- AK Scientific, Inc. (n.d.). 1-Butylpyrrolidin-2-one, 150ppm MEHQ as stabilizer - Safety Data Sheet.
- Wikipedia. (2026). Liquid–liquid extraction.
- Synquest Labs. (n.d.). N-Butylpyrrolidinone - Safety Data Sheet.
- Unknown Author. (n.d.). Amine Extraction in the Laboratory.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Unknown Author. (n.d.). Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics.
- Org Prep Daily. (2006). Purifying amines on silica.
- Science Forums. (2011). Amine purification.
- Royal Society of Chemistry. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst.
- New Journal of Chemistry. (n.d.). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- BYJU'S. (n.d.). Fractional Distillation.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
- Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
- PubChem, National Institutes of Health. (n.d.). This compound.
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The Investigation of Pyrrolidine-Based Solvents for Biocatalysis: A Guide to Non-Aqueous Enzymology
Introduction: Exploring New Frontiers for Enzymatic Reactions
The quest for novel reaction media is a cornerstone of innovation in biocatalysis. While aqueous solutions are the natural milieu for enzymes, their use can be limiting, particularly when dealing with hydrophobic substrates or when reaction equilibria favor hydrolysis over synthesis. This has led to a burgeoning interest in non-aqueous enzymology, which employs organic solvents, ionic liquids, and other unconventional media to unlock new synthetic possibilities.
This document addresses the topic of 1-butylpyrrolidine as a potential medium for enzymatic reactions. A review of the current scientific literature indicates that while the pyrrolidine scaffold is of significant interest in medicinal chemistry, the use of this compound itself as a solvent for enzymatic reactions is not well-documented.[1][2] However, the closely related compound, 1-butylpyrrolidin-2-one (NBP) , a polar aprotic solvent, presents a more viable, albeit still novel, candidate for exploration.[3][4][5] NBP is considered a safer alternative to other dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-Dimethylformamide (DMF).[3][5]
Therefore, this guide will provide a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the use of a novel, non-conventional solvent, such as 1-butylpyrrolidin-2-one, for enzymatic reactions. The principles and protocols outlined herein are broadly applicable to the investigation of other new solvent systems in biocatalysis.
Part 1: The Rationale for Non-Aqueous Enzymology
The use of non-aqueous media for enzymatic reactions offers several compelling advantages over traditional aqueous systems:
-
Enhanced Solubility of Substrates: Many organic substrates, particularly those relevant in pharmaceutical and fine chemical synthesis, are poorly soluble in water. Non-aqueous solvents can dramatically increase the concentration of these hydrophobic reactants, thereby improving reaction rates and overall efficiency.[6][7]
-
Shifting Reaction Equilibria: For reactions that produce water, such as esterifications and amidations catalyzed by hydrolases, the low water content of non-aqueous media shifts the thermodynamic equilibrium toward product formation.[7][8] This "reversal" of hydrolytic enzyme function is a powerful tool for synthesis.[8]
-
Alteration of Enzyme Selectivity: The solvent environment can influence the conformation and flexibility of an enzyme, which in turn can alter its substrate specificity, regioselectivity, and enantioselectivity.[6][9] This provides an additional parameter for optimizing challenging transformations.
-
Suppression of Water-Dependent Side Reactions: The absence of bulk water can prevent undesirable side reactions, leading to cleaner reaction profiles and higher product purity.[10]
-
Improved Thermal Stability: In some cases, enzymes exhibit enhanced thermal stability in non-aqueous environments due to increased structural rigidity.[11]
Part 2: Characterization of 1-Butylpyrrolidin-2-one as a Potential Biocatalytic Medium
Before embarking on enzymatic studies, it is crucial to understand the physicochemical properties of the chosen solvent. 1-Butylpyrrolidin-2-one (NBP) is a high-boiling, polar aprotic solvent with properties that suggest its potential as a medium for biocatalysis.[3][4]
| Property | Value | Source(s) |
| CAS Number | 3470-98-2 | [4] |
| Molecular Formula | C₈H₁₅NO | [3][4] |
| Molecular Weight | 141.21 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | ~226 °C | [3] |
| logP | 1.265 | [3] |
| Miscibility | Miscible with water and a wide range of organic solvents | [3] |
The high polarity of NBP suggests it could support the function of enzymes, which require a certain degree of polarity to maintain their active conformation. Its miscibility with water is also a key feature, as a small amount of water is essential for enzyme activity in non-aqueous media.[11]
Part 3: Critical Parameters for Enzymatic Reactions in Non-Aqueous Media
Successful implementation of non-aqueous enzymology requires careful control over several key parameters that dictate the enzyme's performance.
Water Activity (a_w)
Perhaps the most critical parameter in non-aqueous biocatalysis is the amount of water associated with the enzyme. Enzymes require a thin layer of water to maintain their catalytically active conformation.[11] However, too much water can lead to aggregation and promote hydrolytic side reactions. The concept of "water activity" (a_w) is used to describe the thermodynamic availability of water in the system. Optimizing the water activity is essential for maximizing enzyme activity and stability.
Enzyme Immobilization
In many cases, enzymes are used in an immobilized form in non-aqueous media. Immobilization can enhance stability, prevent aggregation, and simplify catalyst recovery and reuse.[12] Common immobilization techniques include adsorption onto solid supports, covalent attachment, and entrapment in polymers or gels.
Solvent Properties and Enzyme Stability
The choice of solvent has a profound impact on enzyme stability and activity.[10][13] The hydrophobicity of the solvent, often quantified by its log P value, is a key determinant. Generally, more hydrophobic solvents (high log P) are less likely to strip the essential water layer from the enzyme and are therefore more compatible with biocatalysis.[10] However, polar organic solvents can sometimes enhance selectivity.[9] The compatibility of any new solvent, such as 1-butylpyrrolidin-2-one, must be empirically determined for each enzyme and reaction.
Part 4: Experimental Protocols
The following protocols provide a systematic approach to evaluating a novel solvent like 1-butylpyrrolidin-2-one for a specific enzymatic reaction.
Protocol 4.1: General Screening of Solvent for Enzyme Compatibility
Objective: To assess the stability and activity of an enzyme in 1-butylpyrrolidin-2-one.
Materials:
-
Enzyme of interest (e.g., a lipase such as Candida antarctica Lipase B, CALB)
-
1-Butylpyrrolidin-2-one (NBP), anhydrous grade
-
Substrate and product standards for the chosen reaction
-
Appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Reaction vials
-
Incubator/shaker
-
Analytical instrument for monitoring the reaction (e.g., HPLC, GC)
Procedure:
-
Enzyme Preparation: Prepare a stock solution or suspension of the enzyme in the buffer. If using an immobilized enzyme, ensure it is dry.
-
Solvent Preparation: Set up a series of reaction vials with neat NBP and NBP-buffer mixtures (e.g., 99:1, 95:5, 90:10 v/v).
-
Enzyme Incubation: Add a known amount of the enzyme to each vial. Include a control vial with only buffer.
-
Incubate: Incubate the vials at a constant temperature (e.g., 30-50 °C) with shaking for a defined period (e.g., 1, 4, 8, and 24 hours).
-
Activity Assay: At each time point, withdraw an aliquot from each vial and measure the residual enzyme activity using a standard assay protocol. This typically involves adding a known concentration of the substrate and measuring the rate of product formation.
-
Data Analysis: Plot the residual activity as a function of time for each solvent condition. This will provide a measure of the enzyme's stability in NBP.
Caption: Workflow for screening enzyme stability in a novel solvent.
Protocol 4.2: Optimization of Water Activity (a_w)
Objective: To determine the optimal water content for the enzymatic reaction in NBP.
Materials:
-
Saturated salt solutions in sealed containers (e.g., LiCl, MgCl₂, K₂CO₃, NaBr, KCl) to create environments of known water activity.
-
Immobilized enzyme.
-
Anhydrous NBP.
-
Substrates.
Procedure:
-
Enzyme Equilibration: Place open vials containing the immobilized enzyme into the sealed containers with different saturated salt solutions. Allow the enzyme to equilibrate for 24-48 hours. This will adjust the water content of the enzyme to a specific water activity.
-
Reaction Setup: In separate vials, prepare the reaction mixtures containing the substrates dissolved in anhydrous NBP.
-
Initiate Reaction: Add the equilibrated enzyme to the reaction mixtures.
-
Incubate and Monitor: Incubate the reactions at the desired temperature and monitor product formation over time.
-
Data Analysis: Plot the initial reaction rate as a function of water activity to identify the optimum.
Protocol 4.3: Kinetic Analysis of an Enzymatic Reaction in NBP
Objective: To determine the kinetic parameters (K_m and V_max) of the enzyme in NBP.
Materials:
-
Enzyme with optimized water activity.
-
NBP with optimized water content.
-
A range of substrate concentrations.
Procedure:
-
Reaction Setup: Prepare a series of reaction vials, each containing a different concentration of the substrate dissolved in the optimized NBP solvent.
-
Initiate Reaction: Add a fixed amount of the optimized enzyme preparation to each vial.
-
Measure Initial Rates: Monitor the formation of the product at early time points to determine the initial reaction rate for each substrate concentration.
-
Data Analysis: Plot the initial reaction rates against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.[14]
Caption: Workflow for kinetic analysis in a non-aqueous medium.
Part 5: Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no enzyme activity | - Insufficient water for enzyme function.- Solvent-induced denaturation.- Substrate or product inhibition. | - Optimize water activity (Protocol 4.2).- Screen for a more compatible solvent.- Use an immobilized enzyme preparation.- Perform kinetic studies to assess inhibition. |
| Poor enzyme stability | - Solvent stripping essential water.- Unfavorable solvent-enzyme interactions. | - Increase the hydrophobicity of the solvent, if possible.- Use enzyme immobilization to enhance stability.- Consider protein engineering to introduce stabilizing mutations. |
| Reaction stops prematurely | - Product inhibition.- Change in pH of the microenvironment around the enzyme. | - Consider in-situ product removal.- Add a buffer or basic/acidic salt to the enzyme preparation before lyophilization. |
Conclusion
While this compound itself is not a documented medium for enzymatic reactions, the exploration of related non-conventional solvents like 1-butylpyrrolidin-2-one holds promise for expanding the toolkit of the biocatalysis professional. By systematically evaluating enzyme stability, optimizing water activity, and performing rigorous kinetic analysis, researchers can unlock the full potential of enzymes in non-aqueous environments. The protocols and principles outlined in this guide provide a robust starting point for the investigation of any novel solvent system, paving the way for the development of more efficient, selective, and sustainable enzymatic processes.
References
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Application Note: Leveraging 1-Butylpyrrolidine as a High-Boiling Point Solvent for Microwave-Assisted Organic Synthesis
Abstract
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical and pharmaceutical research by enabling rapid, efficient, and clean reactions. The choice of solvent is paramount in this methodology, dictating heating efficiency, reaction kinetics, and accessible temperature ranges. This application note provides a comprehensive technical guide on the use of 1-butylpyrrolidine (CAS: 767-10-2) as a high-boiling point, polar, basic solvent for MAOS. We will explore its unique physicochemical properties that make it advantageous for specific reaction classes, contrasting it with other common polar aprotic solvents. Detailed protocols, safety guidelines, and potential applications in drug discovery are presented to equip researchers with the knowledge to effectively integrate this versatile solvent into their synthetic workflows.
Introduction: The Synergy of Microwave Chemistry and Solvent Selection
Principles of Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis is a green chemistry technique that utilizes microwave radiation to heat reactions.[1] Unlike conventional heating methods that rely on conduction and convection, microwave heating is a result of the direct interaction of electromagnetic waves with polar molecules in the reaction mixture.[1][2] This interaction occurs through two primary mechanisms: dipolar polarization and ionic conduction.[2] The result is highly efficient, volumetric, and uniform heating, which leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[3] This rapid heating can also lead to higher product yields, increased purity by minimizing side reactions, and significant energy savings.[3][4]
The Critical Role of the Solvent
In MAOS, the solvent does more than just dissolve reactants; it is the primary medium for absorbing and converting microwave energy into thermal energy.[5] The ability of a solvent to do this is related to its dielectric properties, particularly its dissipation factor (tan δ). Solvents with a high tan δ are efficient microwave absorbers and will heat very rapidly.
High-boiling point solvents are especially preferred in MAOS for several key reasons:
-
Access to Higher Temperatures: In a sealed microwave reactor, solvents can be heated far beyond their atmospheric boiling points, a phenomenon known as superheating.[6] This allows reactions to be conducted at significantly higher temperatures, which can dramatically increase the rate of reaction.[2]
-
Enhanced Pressure Control: The use of sealed vessels builds up pressure, which also contributes to accelerating reaction kinetics and can prevent the loss of volatile reagents.[2]
-
Improved Reaction Scope: Many organic transformations, such as nucleophilic aromatic substitutions or condensations, require high activation energies and benefit immensely from the high temperatures achievable with these solvents.
This compound, with its polar nature and high boiling point, is an excellent candidate for such applications, serving not only as a physical medium but often as an active participant in the chemical transformation.
Physicochemical Profile of this compound (CAS: 767-10-2)
Understanding the fundamental properties of this compound is essential for designing effective and safe microwave-assisted protocols. As a cyclic tertiary amine, its characteristics make it distinct from commonly used dipolar aprotic solvents like DMF or NMP.
| Property | Value | Source(s) |
| CAS Number | 767-10-2 | [7] |
| Molecular Formula | C₈H₁₇N | [7] |
| Molecular Weight | 127.23 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 155-157 °C (at 754 mmHg) | |
| Density | ~0.814 g/mL (at 25 °C) | |
| Flash Point | 36 °C (96.8 °F) - Closed Cup | |
| Refractive Index | n20/D 1.44 | |
| Nature | Polar, Basic (Tertiary Amine) |
Advantages of this compound in Microwave Synthesis
The unique combination of physical and chemical properties of this compound offers several distinct advantages in a microwave synthesis context.
-
Favorable Thermal Profile: With a boiling point of ~156 °C, this compound can be safely superheated to temperatures approaching 200-220 °C in a sealed microwave vessel, providing the thermal energy needed to overcome high activation barriers and accelerate sluggish reactions.[2][6]
-
Dual Role as Solvent and Base: As a tertiary amine, this compound is a moderately strong, non-nucleophilic organic base. This allows it to function as both the reaction medium and an acid scavenger. This dual functionality is highly advantageous for reactions that produce acidic byproducts (e.g., HCl, HBr), as it eliminates the need for an additional base like triethylamine or potassium carbonate. This simplifies the reaction setup, reduces reagent costs, and can make product purification significantly easier.
-
Green Chemistry Alignment: By serving a dual purpose, this compound improves the atom economy of a reaction. Its use can lead to cleaner reaction profiles and reduced waste generation, aligning with the principles of green chemistry.[9]
Application & Protocol: Microwave-Assisted Synthesis of Ionic Liquid Precursors
One documented application of this compound in MAOS is in the synthesis of pyrrolidinium-based ionic liquids, which are themselves useful as solvents or catalysts in other microwave reactions.[5] The following protocol details the N-alkylation of this compound to form a quaternary ammonium salt.
Workflow for Ionic Liquid Precursor Synthesis
Caption: Workflow for synthesizing 1-butyl-1-methylpyrrolidinium salts.
Protocol: Synthesis of 1-Butyl-1-methylpyrrolidinium Methylcarbonate
Objective: To demonstrate a clean, rapid, microwave-assisted quaternization of this compound.
Materials:
-
This compound (CAS: 767-10-2)
-
Dimethyl carbonate (DMC)
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL sealed microwave reaction vessel with a magnetic stir bar
Procedure:
-
Place a magnetic stir bar into the 10 mL microwave reaction vessel.
-
Add this compound (e.g., 5 mmol, 0.636 g) to the vessel.
-
Add an excess of dimethyl carbonate (e.g., 10 mmol, 0.901 g). Note: DMC acts as both the methylating agent and a co-solvent.
-
Securely seal the vessel with a cap.
-
Place the vessel inside the microwave reactor cavity.
-
Program the reactor with the following parameters:
-
Temperature: 150 °C (use ramp-to-temperature setting)
-
Hold Time: 20 minutes
-
Power: 200 W (or variable power to maintain temperature)
-
Stirring: High
-
-
Run the microwave program. The system will automatically monitor and control the temperature and pressure.
-
After the reaction is complete, allow the vessel to cool to below 50 °C before removal.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove any unreacted dimethyl carbonate and this compound under reduced pressure to yield the ionic liquid product.
| Parameter | Setting |
| Reactant 1 | This compound (5 mmol) |
| Reactant 2 | Dimethyl Carbonate (10 mmol) |
| Temperature | 150 °C |
| Time | 20 min |
| Max Power | 200 W |
| Expected Yield | >90% |
Exploratory Protocols & Potential Applications
The properties of this compound suggest its utility in a range of reactions that benefit from high temperatures and a basic medium. The following are proposed protocols grounded in established chemical principles.
General Workflow for MAOS Reaction Optimization
Caption: Iterative workflow for optimizing microwave reaction conditions.
Protocol 1: SNAr Reaction with this compound as Solvent/Base
Objective: To perform a nucleophilic aromatic substitution on an electron-deficient aryl halide using an alcohol nucleophile, where this compound serves as both solvent and HCl scavenger.
General Procedure:
-
In a 10 mL microwave vial, combine the electron-deficient aryl chloride (1.0 mmol), the alcohol nucleophile (1.2 mmol), and this compound (3-4 mL).
-
Add a stir bar and seal the vial.
-
Irradiate in the microwave reactor at 160-180 °C for 15-45 minutes.
-
After cooling, dilute the mixture with ethyl acetate and water. The 1-butylpyrrolidinium hydrochloride salt will partition into the aqueous layer.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude product for purification.
Safety & Handling in a Microwave Environment
Safe laboratory practice is critical when using microwave reactors, especially with flammable and toxic reagents like this compound.
-
Chemical Hazards: this compound is a flammable liquid and is toxic if swallowed or in contact with skin.[7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Microwave Reactor Safety:
-
Pressure Limits: Never exceed the maximum pressure rating of the reaction vessel. Modern reactors have built-in pressure sensors that will abort a run if it exceeds safe limits.
-
Vessel Integrity: Always inspect glass vessels for cracks or chips before use.[10]
-
Stirring: Use a magnetic stir bar in all reactions to ensure even heat distribution and prevent the formation of dangerous superheated "hot spots".[10]
-
Metals: Avoid introducing bulk metals or metal filings into the microwave cavity, as this can cause arcing. However, small amounts of powdered metal catalysts are generally safe when suspended in a solvent.[11]
-
Training: Only operate microwave synthesis equipment after receiving proper training.[11]
-
| Hazard Class | GHS Code | Signal Word | Statement |
| Flammable Liquids | H226 | Warning | Flammable liquid and vapor |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed |
| Acute Toxicity, Dermal | H311 | Danger | Toxic in contact with skin |
Data sourced from PubChem.[7]
Comparative Perspective: this compound vs. N-Butylpyrrolidin-2-one (NBP)
It is crucial for researchers to distinguish this compound from the structurally similar but chemically distinct N-Butylpyrrolidin-2-one (NBP) . NBP is a lactam (an amide within a ring) and has gained significant attention as a safer, green alternative to reprotoxic solvents like NMP and DMF, especially in solid-phase peptide synthesis (SPPS).[12][13][14] Their properties and applications are fundamentally different.
| Feature | This compound | N-Butylpyrrolidin-2-one (NBP) |
| Structure | Cyclic Tertiary Amine | Cyclic Amide (Lactam) |
| CAS Number | 767-10-2 | 3470-98-2 |
| Boiling Point | ~156 °C | ~244 °C |
| Solvent Type | Polar, Basic | Dipolar Aprotic, Neutral |
| Key Applications | High-temp reactions requiring a base; Ionic liquid synthesis | "Green" replacement for DMF/NMP; Solid-phase peptide synthesis (SPPS); Cross-coupling reactions |
This distinction is vital: this compound is an ideal choice when a basic solvent is required to actively participate in the reaction, whereas NBP is used as a stable, high-boiling, non-basic medium.[14]
Conclusion
This compound is a valuable and underutilized solvent for microwave-assisted organic synthesis. Its moderately high boiling point allows for rapid, high-temperature reactions, while its inherent basicity provides a unique advantage, enabling it to function as both a solvent and an acid scavenger. This dual-role capability simplifies reaction design, improves atom economy, and facilitates easier product purification. While its applications are more specialized than those of broadly used solvents like NBP, this compound offers a powerful tool for chemists looking to accelerate reactions requiring both heat and a basic environment, making it a worthy addition to the MAOS toolkit.
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- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing). [Link: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03531a]
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- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. [Link: https://www.mdpi.com/1420-3049/21/1/75]
- Microwave assisted synthesis of spirocyclic pyrrolidines -σ1 receptor ligands with modified benzene-N-distance - PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/20539977/]
- Batch and Flow Green Microwave‐Assisted Catalytic Conversion Of Levulinic Acid to Pyrrolidones. [Link: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cctc.202000570]
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches International Journal of ChemTech Research. [Link: https://sphinxsai.com/2014/ch_vol7_no2/1/(268-272)V7N2.pdf]
- Safety Considerations for Microwave Synthesis - CEM Corporation. [Link: https://cem.com/media/contenttype/media/literature/720025_Safety_Considerations_for_Microwave_Synthesis_06-20-13_web.pdf]
- SAFETY DATA SHEET - 1-Butylpyrrolidin-2-one. [Link: https://www.alfa.com/en/msds/?language=EN¬ax=&sku=H37372]
- PART - 1 INTRODUCTION to Microwave Assisted Chemistry. [Link: https://www.researchgate.net/publication/356529326_Microwave_Assisted_Chemistry_Experiments_Organic_Synthesis_Chemical_Analysis_and_Extraction]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10673321/]
- Solvent Choice for Microwave Synthesis - CEM Corporation. [Link: https://cem.com/media/contenttype/media/literature/720020_Solvent_Choice_for_Microwave_Synthesis_06-20-13_web.pdf]
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The Role of 1-Butylpyrrolidine in the Formation of Grignard Reagents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of carbon-carbon bonds with remarkable efficiency. However, the initiation of this reaction is notoriously sensitive and often challenging due to the passivating oxide layer on the surface of the magnesium metal. While various activators are commonly employed, this guide delves into the prospective, yet largely undocumented, role of tertiary amines, specifically 1-butylpyrrolidine, in this critical process. This document will first establish a thorough understanding of the foundational challenges in Grignard reagent synthesis and the mechanisms of established activation methods. Subsequently, it will present a hypothetical framework for the role of this compound as a Lewis basic additive, potentially influencing the stability and reactivity of the Grignard reagent. This guide provides detailed protocols for standard Grignard reagent formation and offers a basis for further research into novel additives.
The Fundamental Challenge: Magnesium Passivation
The primary obstacle to the successful formation of a Grignard reagent (RMgX) is the inert layer of magnesium oxide (MgO) that coats the surface of commercially available magnesium turnings.[1] This oxide layer forms upon exposure to air and acts as a physical barrier, preventing the magnesium from reacting with the organic halide (RX).[1][2] For the reaction to commence, this passivating layer must be breached to expose the fresh, reactive magnesium surface.
The initiation of a Grignard reaction is often characterized by an induction period, which can be unpredictable. Failure to recognize a delayed initiation can lead to a dangerous situation where a large excess of the organic halide accumulates in the reaction vessel. Once the reaction does initiate, the highly exothermic formation of the Grignard reagent can proceed uncontrollably.[3]
Established Methods for Magnesium Activation
To ensure a smooth and controlled initiation, several methods of magnesium activation have been developed. These can be broadly categorized into physical and chemical methods.
Physical Activation
Mechanical methods aim to physically disrupt the MgO layer. This can be achieved by:
-
Crushing: Using a glass rod to crush the magnesium turnings in situ can expose fresh metal surfaces.[2]
-
Dry Stirring: Vigorously stirring the magnesium turnings under an inert atmosphere can abrade the oxide layer.[4]
Chemical Activation
Chemical activators are small amounts of reactive substances added to the reaction mixture to clean the magnesium surface.
| Activator | Mechanism of Action | Observational Cue |
| Iodine (I₂) | Reacts with magnesium to form magnesium iodide (MgI₂), which helps to disrupt the oxide layer.[1][5] | The characteristic purple or brown color of iodine fades.[1] |
| 1,2-Dibromoethane (DBE) | Reacts with magnesium to form magnesium bromide and ethylene gas. The formation of ethylene helps to etch the magnesium surface.[1][5][6] | Bubbling of ethylene gas is observed.[1][5] |
| Pre-formed Grignard Reagent | A small amount of a previously prepared Grignard reagent can help to initiate the reaction. |
A particularly effective, though more complex, method involves the preparation of "Rieke magnesium," a highly reactive form of magnesium powder produced by the reduction of a magnesium salt.[6][7]
The Hypothetical Role of this compound
Based on the conducted research, the use of this compound as a primary activator for the formation of Grignard reagents is not a well-documented or standard procedure. As a tertiary amine, this compound lacks an acidic proton and therefore does not react with the Grignard reagent itself, a necessary characteristic for any potential additive or co-solvent.
However, based on the principles of organometallic chemistry, we can hypothesize a potential role for this compound as a Lewis basic additive that influences the properties of the formed Grignard reagent.
Proposed Mechanism of Action
The lone pair of electrons on the nitrogen atom of this compound can coordinate to the electron-deficient magnesium center of the Grignard reagent.[6] This coordination could have several beneficial effects:
-
Disruption of Aggregates: Grignard reagents are known to exist as complex aggregates in solution (the Schlenk equilibrium). The coordination of a Lewis base like this compound could break up these clusters, leading to more monomeric and potentially more reactive species.
-
Enhanced Solubility and Stability: The formation of a this compound-Grignard complex could improve the solubility and stability of the reagent in the ethereal solvent.
-
Modification of Reactivity: By altering the electronic environment of the magnesium center, this compound could modulate the nucleophilicity of the Grignard reagent, potentially leading to improved yields or altered selectivity in subsequent reactions.
Nitrogen-containing ligands are known to play a crucial role in the coordination chemistry of organomagnesium compounds, influencing their structure and reactivity.[4]
Caption: Proposed influence of this compound on Grignard reagent speciation.
Experimental Protocols
The following protocols detail the standard and reliable methods for the preparation of Grignard reagents.
Protocol 1: General Preparation of a Grignard Reagent with Iodine Activation
This protocol describes a standard laboratory procedure for the synthesis of a Grignard reagent using iodine as an activator.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Organic halide (e.g., bromobenzene)
-
Iodine crystal
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon) supply
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas to exclude atmospheric moisture.
-
Magnesium Addition: Place the magnesium turnings in the round-bottom flask.
-
Initiation: Add a single crystal of iodine to the flask.
-
Solvent and Reagent Addition: Add a small portion of the anhydrous ether or THF to the flask. In the dropping funnel, prepare a solution of the organic halide in the anhydrous solvent.
-
Reaction Initiation: Add a small amount of the organic halide solution to the magnesium. The disappearance of the iodine color and the onset of gentle reflux indicate that the reaction has started. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Controlled Addition: Once the reaction is initiated, add the remaining organic halide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey, cloudy solution is the Grignard reagent.
Caption: Workflow for Grignard reagent synthesis with iodine activation.
Protocol 2: Grignard Reagent Preparation using 1,2-Dibromoethane (DBE) as an Activator
This method is particularly useful for less reactive organic halides.
Materials:
-
Same as Protocol 4.1, but with 1,2-dibromoethane instead of iodine.
Procedure:
-
Glassware and Magnesium Setup: Follow steps 1 and 2 from Protocol 4.1.
-
Activation with DBE: Add a small amount of anhydrous ether or THF to the magnesium turnings, followed by a few drops of 1,2-dibromoethane. The observation of gas bubbles (ethylene) indicates activation of the magnesium.
-
Organic Halide Addition: Once the bubbling subsides, begin the dropwise addition of the organic halide solution as described in steps 6 and 7 of Protocol 4.1.
Safety Considerations
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water. All reagents and equipment must be scrupulously dry.[2]
-
Exothermic Reaction: The formation of Grignard reagents is highly exothermic. The reaction should be cooled in an ice bath if the reflux becomes too vigorous.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.
-
Ether Solvents: Diethyl ether and THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from ignition sources.
Conclusion and Future Outlook
While the direct role of this compound in the formation of Grignard reagents is not established in the scientific literature, its properties as a tertiary amine suggest a plausible, yet hypothetical, role as a reactivity modifier. Further research is warranted to investigate the potential of this compound and other tertiary amines to influence the Schlenk equilibrium and the subsequent reactivity of Grignard reagents. Such studies could involve spectroscopic analysis (e.g., NMR) to probe the structure of the Grignard reagent in the presence of this compound, as well as kinetic studies to determine its effect on the rates of subsequent reactions. The protocols provided herein for standard Grignard reagent formation serve as a reliable baseline for such investigations.
References
- Divergent Organomagnesium Reactivity of Rigid, Dinucleating Naphthyridine Ligands: Backbone Changes with Big Impact.
- How do Grignard reagents react with amine?. Quora. [Link]
- Grignard Reaction. University of California, Davis, Chem 355 Jasperse. [Link]
- preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons. [Link]
- Activation of Grignard reagent - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
- Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development. [Link]
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- 4. Grignard Reaction [organic-chemistry.org]
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- 7. quora.com [quora.com]
Introduction: The Role of 1-Butylpyrrolidinium Ionic Liquids in Modern Electrochemistry
An Application Guide to the Electrochemical Uses of 1-Butylpyrrolidine-Based Electrolytes
In the pursuit of safer, more efficient, and stable electrochemical devices, researchers have increasingly turned to ionic liquids (ILs) as next-generation electrolytes. Among these, electrolytes based on the 1-butylpyrrolidinium cation have emerged as exceptionally promising candidates. These salts, which are liquid at or near room temperature, are composed of a bulky, asymmetric 1-butylpyrrolidinium cation and a selected anion. This unique structure imparts a suite of desirable properties that overcome many limitations of traditional organic solvent-based electrolytes.
The primary advantages of 1-butylpyrrolidinium-based ILs stem from their negligible vapor pressure, which drastically reduces flammability and environmental hazards.[1][2] Furthermore, they exhibit high thermal stability and a wide electrochemical stability window, allowing for operation at higher voltages and temperatures than their conventional counterparts.[3][4][5] The ability to "tune" their physicochemical properties by simply changing the anion (e.g., bis(trifluoromethylsulfonyl)imide [TFSI]⁻, tetrafluoroborate [BF₄]⁻) allows for the rational design of electrolytes tailored to specific applications.[1][2] This guide provides detailed application notes and protocols for the use of these advanced electrolytes in lithium-based batteries, supercapacitors, and electrodeposition.
Part 1: Application in High-Safety Lithium-Based Batteries
Scientific Rationale: The primary driver for using pyrrolidinium-based ILs in lithium batteries is safety.[1] Conventional carbonate-based electrolytes are highly flammable, posing a significant risk, especially in large-format batteries. The non-flammability and high thermal stability of ILs like N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyr₁₄][TFSI]) mitigate this risk.[5] Furthermore, their wide electrochemical window is compatible with high-voltage cathode materials, and they often exhibit good interfacial stability with lithium metal anodes, a critical factor for next-generation energy storage.[3][6]
Key Electrolyte System: [Pyr₁₄][TFSI] with Lithium Bis(trifluoromethylsulfonyl)imide (LiTFSI)
This is the most widely studied system for lithium battery applications. The TFSI⁻ anion is shared between the IL solvent and the lithium salt, which promotes more uniform ion transport and helps stabilize the electrode-electrolyte interface. LiTFSI is chosen for its high thermal stability and resistance to moisture compared to salts like LiPF₆.[1]
Protocol 1: Preparation of a [Pyr₁₄][TFSI]-Based Lithium-Ion Battery Electrolyte
Objective: To prepare a 0.3 M solution of LiTFSI in [Pyr₁₄][TFSI] with minimal water and oxygen content for use in a lithium-ion battery.
Materials:
-
N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyr₁₄][TFSI]), battery grade (>99.9% purity)
-
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI), battery grade (>99.9% purity)
-
Anhydrous solvent for rinsing (e.g., dimethyl carbonate)
-
High-vacuum oven (Schlenk line or vacuum chamber inside a glovebox)
-
Argon-filled glovebox (<0.5 ppm H₂O, <0.5 ppm O₂)
-
Magnetic stirrer and stir bars
-
Analytical balance
Methodology:
-
Pre-Drying of Components:
-
Place the required amount of LiTFSI powder in a glass vial.
-
Place the sealed container of [Pyr₁₄][TFSI] IL inside the antechamber of the glovebox.
-
Heat the LiTFSI under high vacuum at 120°C for at least 12 hours to remove residual water. Allow it to cool to room temperature under vacuum before transferring into the glovebox.
-
Causality Insight: Water is highly reactive with the lithium metal anode, forming a passivating but unstable LiOH/Li₂O layer and consuming active lithium. Rigorous drying is the most critical step for achieving high coulombic efficiency and long cycle life.
-
-
Electrolyte Formulation (inside the glovebox):
-
Transfer the pre-dried LiTFSI and the [Pyr₁₄][TFSI] IL into the main chamber of the glovebox.
-
On an analytical balance, weigh the desired amount of [Pyr₁₄][TFSI] into a clean, dry glass bottle.
-
Calculate and weigh the corresponding amount of LiTFSI needed to achieve a 0.3 M concentration.
-
Add the LiTFSI powder to the IL.
-
Add a magnetic stir bar, seal the bottle, and place it on a magnetic stirrer.
-
Stir the mixture at room temperature for several hours (or overnight) until the LiTFSI is completely dissolved and the solution is homogeneous. A gentle warming to ~40-50°C can accelerate dissolution.
-
Self-Validation: A properly prepared electrolyte will be a clear, single-phase liquid with no visible salt precipitate.
-
Protocol 2: Assembly and Testing of a LiFePO₄/Li Metal Coin Cell
Objective: To evaluate the electrochemical performance of the prepared IL electrolyte in a standard half-cell configuration.
Materials:
-
Prepared 0.3 M LiTFSI in [Pyr₁₄][TFSI] electrolyte
-
LiFePO₄ (LFP) coated aluminum foil (cathode)
-
Lithium metal foil (anode)
-
Celgard or glass fiber separator
-
2032-type coin cell components (casings, spacers, springs)
-
Crimping machine
-
Battery cycler/potentiostat
Methodology:
-
Electrode and Separator Preparation (inside the glovebox):
-
Punch circular electrodes from the LFP sheet (e.g., 14 mm diameter) and the lithium foil (e.g., 15 mm diameter).
-
Punch circular separators (e.g., 18 mm diameter).
-
Dry all punched components under vacuum at an appropriate temperature (e.g., 80°C for LFP and separator) for at least 4 hours to remove surface moisture.
-
-
Coin Cell Assembly (inside the glovebox):
-
Place the negative casing on the assembly base.
-
Place the lithium metal disk in the center of the casing.
-
Add one or two drops (~40-60 µL) of the IL electrolyte onto the lithium surface.
-
Place the separator on top of the wetted lithium metal.
-
Add another drop of electrolyte to wet the separator thoroughly.
-
Place the LFP cathode on top of the separator, coated side down.
-
Place a stainless steel spacer and then the spring on top of the cathode.
-
Carefully place the positive casing on top of the stack.
-
Transfer the assembled cell to the crimper and apply pressure to seal it.
-
-
Electrochemical Testing:
-
Allow the cell to rest for at least 4 hours to ensure complete wetting of the electrode pores.
-
Cyclic Voltammetry (CV): Perform a slow scan (e.g., 0.1 mV/s) within a potential range of 2.5 V to 4.2 V vs. Li/Li⁺ to identify the Li⁺ insertion/extraction peaks for LFP.
-
Galvanostatic Cycling: Cycle the cell at a constant C-rate (e.g., C/10, where C is the theoretical capacity) between 2.5 V and 4.2 V. Record the charge/discharge capacity and coulombic efficiency for at least 100 cycles.[7]
-
Self-Validation: A well-performing cell will show a stable discharge capacity around 140-160 mAh/g and a coulombic efficiency consistently above 99% after the initial formation cycles.[3]
-
Performance Data Summary
| Property | Value | Conditions | Reference |
| Ionic Conductivity | ~2-4 mS/cm | Room Temp, Pure [Pyr₁₄][TFSI] | [3],[8] |
| Electrochemical Window | ~4.8 - 5.5 V | vs. Li/Li⁺ | [9],[5] |
| LFP Capacity | ~100-140 mAh/g | In [Pyr₁₄][TFSI] electrolyte | [3] |
| Coulombic Efficiency | >99% after 100 cycles | Li-S Battery with [Pyr₁₄][TFSI] | [7] |
Visualization: Coin Cell Assembly Workflow
Caption: Workflow for assembling a Li/IL/LFP coin cell.
Part 2: Application in High-Voltage Supercapacitors
Scientific Rationale: The energy stored in an electrochemical double-layer capacitor (EDLC), or supercapacitor, is proportional to the square of its operating voltage (E = ½CV²). Pyrrolidinium-based ILs, with their wide electrochemical stability windows, allow for significantly higher operating voltages (up to 3.5-3.7 V) compared to aqueous (1.0 V) or conventional organic electrolytes (2.7 V).[10] This directly translates to a substantial increase in energy density. The main challenge with pure ILs is their high viscosity, which can limit ion mobility and thus power density.[11] This is often addressed by mixing the IL with a low-viscosity organic co-solvent.
Key Electrolyte System: [Pyr₁₄][BF₄] with Acetonitrile (AN)
1-Butyl-1-methylpyrrolidinium tetrafluoroborate ([Pyr₁₄][BF₄]) is a common choice for EDLCs. The BF₄⁻ anion is relatively small, contributing to reasonable conductivity. Acetonitrile is an excellent co-solvent as it has very low viscosity and a high dielectric constant, which aids in ion dissociation and transport, though its addition may slightly reduce the overall electrochemical window of the electrolyte.[11]
Protocol 3: Fabrication of a Symmetric Activated Carbon Supercapacitor
Objective: To fabricate and test a two-electrode symmetric supercapacitor using an activated carbon electrode and a [Pyr₁₄][BF₄]-based electrolyte.
Materials:
-
[Pyr₁₄][BF₄], electrochemical grade
-
Acetonitrile (AN), anhydrous
-
Activated carbon (AC) powder
-
Carbon black (conductive additive)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Glass fiber separator
-
Swagelok-type cell or coin cell components
Methodology:
-
Electrode Slurry Preparation:
-
In a vial, mix AC, carbon black, and PVDF in a mass ratio of 8:1:1.
-
Add NMP dropwise while mixing (e.g., with a planetary mixer or mortar and pestle) until a homogeneous, viscous slurry is formed.
-
Causality Insight: Carbon black creates a conductive network between the larger activated carbon particles, while PVDF binds the active material to the current collector. The slurry viscosity is critical for achieving a uniform coating.
-
-
Electrode Coating and Drying:
-
Use a doctor blade to cast the slurry onto a piece of aluminum foil at a controlled thickness.
-
Dry the coated foil in an oven at 80-100°C for 2-4 hours to evaporate the NMP.
-
Transfer the dried electrode sheet to a vacuum oven and dry at 120°C for 12 hours to remove all residual solvent and moisture.
-
-
Electrolyte Preparation:
-
Prepare the desired electrolyte compositions, for example: a) Pure [Pyr₁₄][BF₄] and b) a 3:1 weight ratio mixture of [Pyr₁₄][BF₄] and AN. All preparation should be done in a glovebox or a very dry environment.
-
-
Cell Assembly (in a glovebox):
-
Punch two identical circular electrodes from the dried sheet.
-
Place one electrode in the base of the Swagelok-type cell.
-
Add a few drops of the prepared electrolyte to fully wet the electrode surface.
-
Place a separator on top, and wet it with electrolyte.
-
Place the second electrode on top of the separator.
-
Add the current collector plunger and tighten the cell.
-
-
Electrochemical Analysis:
-
Cyclic Voltammetry (CV): Scan the cell from 0 V to a progressively higher voltage (e.g., 2.5 V, 3.0 V, 3.5 V) at a scan rate of 20 mV/s to determine the maximum stable operating voltage. The ideal CV curve for a supercapacitor should be rectangular.
-
Galvanostatic Charge-Discharge (GCD): Cycle the cell within its stable voltage window at various current densities (e.g., 0.5 A/g to 5 A/g). Use the slope of the discharge curve to calculate the specific capacitance (C = I / (dV/dt)).
-
Electrochemical Impedance Spectroscopy (EIS): Perform an EIS scan (e.g., from 100 kHz to 0.01 Hz) to determine the equivalent series resistance (ESR), which is an indicator of the cell's power performance.
-
Performance Data Summary
| Electrolyte Composition | Operating Voltage (V) | Specific Capacitance (F/g) | ESR (Ohm·cm²) | Reference |
| Pure [Pyr₁₄][BF₄] | ~3.5 | Lower | Higher | [11] |
| [Pyr₁₄][BF₄] : AN (3:1 w/w) | ~3.2 | Higher | Lower | [11] |
| [Pyr₁₄][BF₄] : PC (1:1 w/w) | ~3.5 | Intermediate | Intermediate | [11] |
Visualization: Factors Influencing Supercapacitor Performance
Caption: Key relationships in IL-based supercapacitors.
Part 3: Application in Metal Electrodeposition
Scientific Rationale: Electrodeposition from aqueous solutions is impossible for highly reactive metals like aluminum and zinc can suffer from hydrogen evolution, leading to poor deposit quality and low efficiency. This compound, when mixed with metal salts like ZnCl₂ or AlCl₃, forms an ionic liquid that serves as a non-aqueous electrolyte, completely circumventing these issues.[12][13] These ILs provide a wide electrochemical window, good metal salt solubility, and can produce uniform, dense, and sometimes nanostructured metal coatings.[13]
Key Electrolyte System: this compound and Zinc Chloride (ZnCl₂)
This system forms a simple ionic liquid suitable for zinc deposition. The composition, specifically the molar ratio of this compound to ZnCl₂, is critical as it determines the nature of the zinc-containing ionic species in the electrolyte and thus the deposition behavior.[12][13]
Protocol 4: Potentiostatic Electrodeposition of Zinc Nanoplates
Objective: To electrodeposit a uniform layer of zinc onto a copper substrate from a this compound-ZnCl₂ electrolyte.
Materials:
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Copper foil (working electrode)
-
Zinc wire or plate (counter and reference electrode)
-
Three-electrode electrochemical cell
-
Potentiostat/Galvanostat
-
Argon or Nitrogen gas for inert atmosphere
-
Ethanol and acetone for cleaning
Methodology:
-
Substrate Preparation:
-
Cut the copper foil to the desired dimensions.
-
Degrease the foil by sonicating in acetone for 10 minutes, followed by ethanol for 10 minutes.
-
Rinse with deionized water and dry thoroughly.
-
To remove the native oxide layer, dip the copper foil in dilute HCl or H₂SO₄ for 30-60 seconds, rinse immediately with deionized water, and dry with an inert gas stream.
-
-
Electrolyte Preparation:
-
Perform this step in a fume hood or glovebox under an inert atmosphere.
-
Prepare a mixture with a ZnCl₂ mole fraction of ≥28.6 mol%. For example, a 1:2 molar ratio of ZnCl₂ to this compound.
-
Slowly and carefully add the anhydrous ZnCl₂ powder to the this compound liquid while stirring. The reaction can be exothermic.
-
Continue stirring until all the salt has dissolved to form a clear, viscous liquid. Adding a small amount of a co-solvent like toluene can decrease viscosity if needed, but may alter deposition morphology.[13]
-
Causality Insight: The molar ratio dictates the complex zinc ions in the liquid (e.g., [ZnClₓLᵧ]⁺, where L is this compound). A sufficient excess of ZnCl₂ is required to form the electroactive species necessary for deposition.[13]
-
-
Electrochemical Deposition:
-
Assemble the three-electrode cell with the prepared copper foil as the working electrode, zinc as the counter electrode, and a zinc wire as the reference electrode.
-
Fill the cell with the prepared electrolyte.
-
Cyclic Voltammetry (CV): Run a CV scan (e.g., from +0.2 V to -1.0 V vs. Zn/Zn²⁺) to identify the potential at which zinc deposition (cathodic wave) and stripping (anodic wave) occur.
-
Potentiostatic Deposition: Apply a constant potential, selected from the CV curve (e.g., -0.8 V), for a set duration (e.g., 60 minutes) to grow the zinc layer. The charge passed can be used to estimate the deposited mass via Faraday's law.
-
Self-Validation: A successful deposition will result in a visible, uniform, silvery-grey coating on the copper substrate. The current during potentiostatic deposition should remain stable after an initial nucleation loop.
-
-
Post-Deposition Treatment:
-
Carefully remove the coated substrate from the cell.
-
Rinse thoroughly with a suitable anhydrous solvent (like toluene or ethanol) to remove residual ionic liquid.
-
Dry the sample and store it under vacuum or an inert atmosphere for characterization (e.g., SEM for morphology, XRD for crystal structure).
-
Visualization: Electrodeposition Workflow
Caption: General workflow for metal electrodeposition from ILs.
Part 4: Synthesis and Safety Considerations
Protocol 5: General Two-Step Synthesis of a [Pyr₁₄]-Based IL
Objective: To synthesize 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyr₁₄][TFSI]) via a two-step quaternization and anion metathesis reaction.
Step 1: Quaternization to form the Halide Precursor
-
In a round-bottom flask, combine 1-methylpyrrolidine and a slight molar excess (1.05 eq.) of 1-bromobutane in a suitable solvent like acetonitrile.[14]
-
Reflux the mixture with stirring under an inert atmosphere for 24-48 hours.
-
Cool the reaction mixture. The product, 1-butyl-1-methylpyrrolidinium bromide, may precipitate or can be obtained by removing the solvent under reduced pressure.
-
Wash the resulting solid or viscous liquid with a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials. Dry under vacuum.
Step 2: Anion Metathesis
-
Dissolve the synthesized 1-butyl-1-methylpyrrolidinium bromide in deionized water.
-
In a separate flask, dissolve an equimolar amount of lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in deionized water.
-
Slowly add the LiTFSI solution to the pyrrolidinium bromide solution while stirring. A dense, hydrophobic IL phase ([Pyr₁₄][TFSI]) will separate from the aqueous phase.
-
Transfer the mixture to a separatory funnel. The lower, denser phase is the desired IL. The upper aqueous phase contains the LiBr byproduct.
-
Separate the IL phase and wash it repeatedly with small portions of deionized water until a silver nitrate test on the aqueous washings shows no precipitate (indicating complete removal of bromide ions).
-
Dry the final IL under high vacuum at an elevated temperature (e.g., 100-120°C) for at least 24 hours to remove all traces of water.
Visualization: Two-Step IL Synthesis Pathway
Caption: Synthetic route for a [Pyr14][TFSI] ionic liquid.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, lab coat, and appropriate gloves (e.g., nitrile) when handling ILs and their precursors.[15]
-
Inert Atmosphere: Many applications, especially those involving lithium, require handling in an inert-atmosphere glovebox to prevent reactions with water and air.
-
Toxicity: While less volatile, ILs are not necessarily "green" or non-toxic. They can be skin and eye irritants. Avoid inhalation and skin contact. Some studies indicate aquatic toxicity, so disposal must be handled according to institutional guidelines for chemical waste.[16]
-
Thermal Hazards: Some protic ionic liquids, such as pyrrolidinium nitrate, have been reported to be explosive under certain conditions (heating under vacuum).[17] While the aprotic ILs discussed here are generally very stable, caution should always be exercised when heating chemical compounds.
-
Hydrolysis: Some anions, like tetrafluoroborate (BF₄⁻), can slowly hydrolyze in the presence of water to produce corrosive hydrofluoric acid (HF).[18] It is crucial to use and store these ILs in dry conditions.
References
- Electrodeposition of Zinc Nanoplates from an Ionic Liquid Composed of this compound and ZnCl₂: Electrochemical, in situ AFM and Spectroscopic Studies. ResearchGate.
- Electrodeposition of zinc nanoplates from an ionic liquid composed of this compound and ZnCl₂: electrochemical, in situ AFM and spectroscopic studies. Dalton Transactions (RSC Publishing).
- Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. MDPI.
- Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. PubMed.
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | C11H20F6N2O4S2. PubChem.
- 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide. Solvionic.
- Electrodeposition of germanium from the ionic liquid 1-butyl-1- methylpyrrolidinium dicyanamide. ResearchGate.
- Effect of Anion on Behaviour of Li-S Battery Electrolyte Solutions Based on N-Methyl-N-Butyl-Pyrrolidinium Ionic Liquids. ResearchGate.
- Electrochemical reduction of tantalum and titanium halides in 1-butyl-1-methylpyrrolidinium bis (trifluoromethyl-sulfonyl)imide. SpringerLink.
- Palladium electrodeposition in 1-butyl-1-methylpyrrolidinium dicyanamide ionic liquid. ResearchGate.
- Physicochemical Characterization of 1-Butyl-3-methylimidazolium and 1-Butyl-1-methylpyrrolidinium Bis(trifluoromethylsulfonyl)imide. ResearchGate.
- Ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)azanide. Monils Chem.
- Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI.
- How safe are protic ionic liquids? Explosion of pyrrolidinium nitrate. RSC Publishing.
- Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. MDPI.
- Pyrrolidinium-based ionic liquid electrolyte with organic additive and LiTFSI for high-safety lithium-ion batteries. ResearchGate.
- Electrochemical performance of 1-butyl-4-methylpyridinium tetrafluoroborate ionic liquid electrolyte for graphene-based double layer capacitors. Indian Academy of Sciences.
- Effect of Additive (1-Butyl-1-methyl Pyrrolidinium Tetrafluoroborate) on Volumetric, Acoustic and Conductance Properties of Binary Aqueous Solutions of Benzylamine. ResearchGate.
- Safety Data Sheet. Hampton Research.
- Ionic Liquids Toxicity—Benefits and Threats. PubMed Central.
- Supercapacitor using polyvinyl alcohol doped ionic liquid 1‐butyl‐1‐methylpyrrolidinium hexafluorophosphate polymer electrolyte system. ResearchGate.
- 1-Butyl-1-methylpyrrolidinium tetrafluoroborate | C9H20BF4N. PubChem.
- Investigation of the N -butyl- N -methyl pyrrolidinium trifluoromethanesulfonyl- N -cyanoamide (PYR 14 TFSAM) ionic liquid as electrolyte for Li-ion battery. ResearchGate.
- Synthesis and Properties of Pyrrolidinium and Piperidinium Bis(trifluoromethanesulfonyl)imide Ionic Liquids with Allyl Substituents. ResearchGate.
- Chemical structure of the 1‐butyl‐1‐methylpyrrolidinium [Pyr14]⁺ and... ResearchGate.
- Proposed mechanism for reductive decomposition of the 1-methyl-1-butylpyrrolidinium (Pyr14) cation... ResearchGate.
- N-butyl pyrrolidone/ionic liquid mixtures as benign alternative solvents to N-methyl pyrrolidone for the synthesis of polyaramids. Lirias.
- Ionic liquid (1-butyl-1-methylpyrrolidinium trifluoromethanesulfonate) doped polyethylene polymer electrolyte for energy devices. IPPT PAN.
- Effect of Li + and Mg 2+ on the Electrochemical Decomposition of the Ionic Liquid 1‐Butyl‐1‐ methylpyrrolidinium bis(trifluoromethanesulfonyl)imide and Related Electrolytes. Semantic Scholar.
- Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries. MDPI.
- Polymer Electrolytes for Supercapacitors. MDPI.
- Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications. PubMed Central.
- Boronium Ionic Liquids for High-Voltage Supercapacitors. PubMed.
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- 18. 1-Butyl-1-methylpyrrolidinium tetrafluoroborate, >99% | IoLiTec [iolitec.de]
methods for scaling up the synthesis of 1-Butylpyrrolidine
An In-Depth Guide to the Scalable Synthesis of 1-Butylpyrrolidine: Application Notes and Protocols
Abstract
This compound is a key heterocyclic amine intermediate used in the synthesis of pharmaceuticals, agrochemicals, and specialty materials such as ionic liquids. As demand for these advanced materials grows, the need for robust, efficient, and scalable methods for producing this compound becomes paramount. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the principal methodologies for its synthesis at scale. We will move beyond simple recitation of steps to explore the underlying chemical principles, process optimization strategies, and safety considerations essential for successful scale-up. Detailed protocols for four distinct and industrially relevant synthetic routes are presented, accompanied by comparative data and process flow diagrams.
Introduction: The Strategic Importance of this compound
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The N-butyl substituent provides a lipophilic handle that can be crucial for modulating a molecule's interaction with biological targets or for creating materials with specific solvent properties. A notable application is in the synthesis of 1-butyl-1-methylpyrrolidinium based ionic liquids, which are explored for applications in electrochemistry and as novel reaction media.
The challenge in manufacturing this compound lies in achieving high yield and purity while maintaining cost-effectiveness and operational safety on a large scale. The choice of synthetic route is a critical decision, influenced by factors such as raw material cost, atom economy, reaction conditions (temperature, pressure), and the environmental impact of waste streams.
Overview of Primary Synthetic Strategies
The construction of this compound can be approached from several distinct starting points. The most common strategies involve either attaching a butyl group to a pre-existing pyrrolidine ring or constructing the pyrrolidine ring with the butyl group already in place.
Diagram 1: Primary synthetic routes to this compound.
Method 1: Direct N-Alkylation of Pyrrolidine
This is arguably the most straightforward approach, involving the nucleophilic substitution of a butyl halide by pyrrolidine. The reaction proceeds via a classic SN2 mechanism.
Causality and Scale-Up Considerations:
-
Choice of Halide: 1-Bromobutane is more reactive than 1-chlorobutane, allowing for milder reaction conditions, but is more expensive. For large-scale production, 1-chlorobutane is often preferred, though it may require higher temperatures or longer reaction times.
-
Base Selection: An acid scavenger is required to neutralize the hydrohalic acid (H-X) byproduct. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are cost-effective, safe to handle, and easily removed by filtration.[2] Stronger bases like sodium hydride (NaH) can be used but present significant safety challenges (flammability) and are generally avoided in large-scale operations unless absolutely necessary.
-
Solvent Choice: While lab-scale syntheses may use polar aprotic solvents like DMF, their high boiling points and toxicity make them problematic for industrial scale-up.[3] Acetonitrile is an excellent alternative, as it has a lower boiling point, making removal and recovery easier, and it effectively dissolves the reactants.[2][4]
-
Byproduct Formation: The primary side reaction is the formation of a quaternary ammonium salt, where a second molecule of butyl halide reacts with the this compound product. This is minimized by using a slight excess of pyrrolidine relative to the butyl halide, although this requires a subsequent separation step.
Protocol 1: Scalable N-Alkylation using 1-Chlorobutane
Materials:
-
Pyrrolidine (1.0 equiv.)
-
1-Chlorobutane (0.95 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 equiv.)
-
Acetonitrile (ACN)
Procedure:
-
Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with powdered potassium carbonate and acetonitrile.
-
Reactant Addition: Add pyrrolidine to the slurry. Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 82°C).
-
Controlled Feed: Slowly add 1-chlorobutane to the refluxing mixture over 2-3 hours using a metering pump. This controlled addition helps to maintain a low instantaneous concentration of the alkylating agent, minimizing the formation of the quaternary salt byproduct.
-
Reaction: Maintain the mixture at reflux for 12-24 hours. Monitor the reaction's progress by gas chromatography (GC) by taking aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts. Wash the filter cake with a small amount of fresh acetonitrile.
-
Isolation: Combine the filtrate and washes. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure this compound.
Diagram 2: Experimental workflow for the N-Alkylation protocol.
Method 2: Synthesis via 1,4-Dichlorobutane and n-Butylamine
This method constructs the pyrrolidine ring by reacting a bifunctional electrophile (1,4-dichlorobutane) with a primary amine nucleophile (n-butylamine). The reaction involves an initial intermolecular SN2 reaction followed by a faster, intramolecular SN2 cyclization.[1]
Causality and Scale-Up Considerations:
-
Stoichiometry is Critical: A key challenge is preventing the intermediate, N-(4-chlorobutyl)butylamine, from reacting with another molecule of n-butylamine (intermolecularly) or another molecule of 1,4-dichlorobutane, which leads to oligomers and polymers. Using an excess of the primary amine can favor the desired product.[4]
-
Base and Solvent: As with N-alkylation, a base like potassium carbonate is required to neutralize the two equivalents of HCl produced.[1][4] The choice of solvent follows similar logic, with acetonitrile being a suitable option for scale-up.
-
Raw Material Purity: The purity of 1,4-dichlorobutane is important, as impurities can lead to side reactions. It can be prepared from 1,4-butanediol and thionyl chloride.[5]
Protocol 2: Ring-Forming Cyclization
Materials:
-
1,4-Dichlorobutane (1.0 equiv.)
-
n-Butylamine (2.5 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.2 equiv.)
-
Acetonitrile (ACN)
Procedure:
-
Reactor Setup: Charge the reactor with potassium carbonate, acetonitrile, and n-butylamine.
-
Reactant Addition: Heat the stirred mixture to 60-70°C. Add 1,4-dichlorobutane dropwise over 2-4 hours. Controlling the addition rate and temperature is crucial to manage the exotherm and favor the intramolecular cyclization.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 10-15 hours, monitoring by GC.
-
Work-up and Isolation: The work-up follows the same procedure as in Protocol 1: cool, filter salts, and concentrate the filtrate.
-
Purification: The crude product will contain this compound and unreacted n-butylamine. Due to their different boiling points (this compound: ~156°C; n-butylamine: ~78°C), they can be effectively separated by fractional distillation.
Table 1: Comparison of Key Parameters for N-Alkylation vs. Cyclization
| Parameter | Method 1: N-Alkylation | Method 2: Cyclization | Rationale / Comments |
|---|---|---|---|
| Key Reactants | Pyrrolidine, 1-Chlorobutane | n-Butylamine, 1,4-Dichlorobutane | Choice depends on raw material cost and availability. |
| Stoichiometry | Slight excess of amine | Significant excess of amine | Excess amine in Method 2 is crucial to prevent polymerization. |
| Primary Byproduct | Quaternary Ammonium Salt | Dimerized/Oligomeric Amines | Both are controlled by careful reactant addition and stoichiometry. |
| Typical Yield | 75-85% | 70-80% | Yields are comparable but highly dependent on optimization. |
Method 3: One-Pot Catalytic Synthesis from 1,4-Butanediol
This represents a modern, atom-economical approach that is highly attractive for sustainable industrial production. In a remarkable one-pot reaction, readily available 1,4-butanediol and aqueous ammonia are converted directly to this compound over a specialized heterogeneous catalyst.[6][7]
Mechanism and Causality: This process operates under high temperature (300°C) and pressure (10 MPa) in the presence of hydrogen.[8] The proposed mechanism involves a complex cascade of reactions on the catalyst surface. The 1,4-butanediol is believed to undergo partial oxidation/dehydrogenation and rearrangement to form intermediates that can both form the pyrrolidine ring with ammonia and act as a butylating agent. The Cu-Ni-Pd/ZSM-5 catalyst is crucial, with each metal likely playing a distinct role in the multi-step transformation.[6][7][8] This method avoids the use of halide intermediates, making it a "greener" alternative.
Scale-Up Considerations:
-
Specialized Equipment: This process requires a high-pressure autoclave (reactor), which is a significant capital investment but standard for large-scale chemical manufacturing.
-
Catalyst: The performance is entirely dependent on the 3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst. Preparation must be consistent and reproducible.[8] The ability to recycle the heterogeneous catalyst is a major economic advantage of this route.
-
High Temperature/Pressure: These conditions necessitate robust process control and safety systems.
-
Atom Economy: This route has excellent atom economy, with water being the primary byproduct, significantly reducing waste streams compared to halide-based methods.[6]
Protocol 3: One-Pot Aminocyclization
Materials:
-
1,4-Butanediol (BDO) (0.2 mol)
-
25 wt% Aqueous Ammonia (0.1 mol)
-
3%Cu-3%Ni-0.2Pd/ZSM-5 Catalyst (1.8 g)[8]
-
Hydrogen (H₂) Gas
Procedure:
-
Catalyst Preparation: The catalyst is prepared via an incipient wetness method using aqueous solutions of Cu(NO₃)₂, Ni(NO₃)₂, and H₂PdCl₄ impregnated onto HZSM-5 zeolite, followed by drying, calcination at 500°C, and reduction under a hydrogen atmosphere.[8]
-
Reactor Charging: In a 100 mL stainless steel autoclave, charge 1,4-butanediol (18g), 25 wt% aqueous ammonia (6.8g), and the pre-reduced catalyst (1.8g).[8]
-
Pressurization: Seal the autoclave and purge it with hydrogen. Pressurize with H₂ to an initial pressure of 4 MPa.[6][8]
-
Reaction: Begin vigorous stirring and heat the reactor to 300°C. The internal pressure will rise to approximately 10 MPa.[6][8] Maintain these conditions for the optimized reaction time (typically several hours).
-
Cool Down: After the reaction is complete, cool the autoclave to room temperature.
-
Depressurization & Isolation: Carefully vent the excess pressure in a well-ventilated area. The liquid product mixture can be separated from the catalyst by filtration.
-
Purification: The product is purified from the aqueous mixture, typically by extraction followed by fractional distillation. The yield of this compound under optimized conditions is reported to be 76%.[7]
Diagram 3: Workflow for the one-pot catalytic synthesis of this compound.
Method 4: Reductive Amination
Reductive amination is a highly versatile method for forming C-N bonds. For this compound, this would involve the reaction of a 4-aminobutanal equivalent with a butylating agent or, more practically, the reaction of pyrrolidine with butanal (butyraldehyde) followed by reduction.
Causality and Scale-Up Considerations:
-
Reaction Pathway: Pyrrolidine reacts with butanal to form an unstable enamine or iminium ion intermediate, which is then reduced in situ to the final product.
-
Reducing Agent:
-
Borohydrides: Reagents like sodium triacetoxyborohydride (STAB) are excellent for lab-scale synthesis due to their mildness and selectivity but are often too expensive for large-scale production.[9]
-
Catalytic Hydrogenation: This is the preferred method for industrial scale-up. It uses H₂ gas as the reductant over a heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Ni). This method is highly atom-economical and avoids stoichiometric inorganic waste.
-
-
Process Control: Catalytic hydrogenation requires control of hydrogen pressure, temperature, and efficient stirring to ensure good contact between the catalyst, substrate, and hydrogen. Catalyst filtration is a key step in the work-up.
Protocol 4: Reductive Amination via Catalytic Hydrogenation
Materials:
-
Pyrrolidine (1.05 equiv.)
-
Butanal (1.0 equiv.)
-
Palladium on Carbon (5% Pd/C, ~1-2 mol%)
-
Methanol or Ethanol
-
Hydrogen (H₂) Gas
Procedure:
-
Reactor Setup: To a hydrogenation reactor (e.g., a Parr shaker or autoclave), add the Pd/C catalyst followed by the solvent (methanol).
-
Reactant Addition: Add pyrrolidine to the reactor. Cool the mixture to 0-5°C using an ice bath.
-
Aldehyde Addition: Slowly add butanal to the mixture while maintaining the low temperature. This step forms the iminium intermediate.
-
Hydrogenation: Seal the reactor, purge with nitrogen then hydrogen, and pressurize with H₂ to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 6-12 hours).
-
Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation & Purification: Remove the solvent by distillation. The resulting crude product can be purified by fractional distillation under reduced pressure.
Conclusion and Recommendations
There are several viable pathways for the scalable synthesis of this compound, each with distinct advantages and challenges.
-
Direct N-Alkylation (Method 1) and Ring-Forming Cyclization (Method 2) are classic, robust methods that use readily available materials and standard chemical reactors. They are well-suited for moderate to large-scale production, with the choice between them often dictated by the relative cost of pyrrolidine vs. n-butylamine and the corresponding haloalkanes.
-
Reductive Amination (Method 4) , particularly via catalytic hydrogenation, offers a cleaner, high-yield alternative that avoids halide waste streams, making it an environmentally preferable option.
-
The One-Pot Catalytic Synthesis from 1,4-Butanediol (Method 3) is a state-of-the-art, "green" chemistry approach.[6][7] While it requires a significant initial investment in high-pressure equipment, its high atom economy, use of inexpensive feedstocks, and avoidance of toxic reagents make it the most compelling option for dedicated, large-volume industrial manufacturing.
The optimal choice will depend on the specific context of the manufacturing environment, including scale, budget, available equipment, and sustainability goals.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Scaling Up 1-Butylpyrrolidin-2-one Synthesis. BenchChem.
- BenchChem. (n.d.). 1-Butylpyrrolidin-2-one | 3470-98-2. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (n.d.).
- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (2015).
- Sigma-Aldrich. (n.d.). This compound 98%. Sigma-Aldrich.
- Toste, F. D., & Toste, D. (2012).
- BenchChem. (2025).
- Chemistry Stack Exchange. (2020).
- ACS Publications. (2022).
- Organic Chemistry Portal. (n.d.).
- Synthesis Workshop. (n.d.).
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
how to increase the yield of 1-Butylpyrrolidine synthesis
An essential heterocyclic amine, 1-Butylpyrrolidine is a valuable building block in medicinal chemistry and materials science. Achieving high yields in its synthesis is critical for both economic viability and environmental sustainability. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of this compound synthesis, troubleshoot common issues, and implement robust optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are three main synthetic routes to this compound, each with distinct advantages and challenges:
-
N-Alkylation of Pyrrolidine: This is a direct and classical approach where pyrrolidine is reacted with a butylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base.[1][2] It is a straightforward method for lab-scale synthesis.
-
Reductive Amination: This versatile method involves the reaction of a carbonyl compound (like butyraldehyde) with pyrrolidine to form an iminium intermediate, which is then reduced in situ to yield this compound.[3][4] Alternatively, γ-aminobutyraldehyde or a protected equivalent can be reacted with butylamine. This method offers excellent control and avoids the over-alkylation issues common in direct alkylation.[4]
-
One-Pot Catalytic Synthesis from 1,4-Butanediol: This is an efficient and atom-economical route, particularly suitable for larger-scale production. It involves the reaction of 1,4-butanediol with an amine source, like aqueous ammonia, over a heterogeneous catalyst at high temperature and pressure.[5] In this process, the 1,4-butanediol serves as the precursor for both the pyrrolidine ring and the butyl group.[5]
Q2: Which factors most significantly impact the yield of this compound synthesis?
The key factors influencing yield are highly dependent on the chosen synthetic route:
-
For N-Alkylation: The choice of base, solvent, temperature, and the reactivity of the butylating agent (leaving group) are critical. Incomplete reaction or the formation of side products can significantly lower the yield.
-
For Reductive Amination: Control of pH is crucial for efficient imine formation. The choice of reducing agent is also vital; it must be selective enough to reduce the imine without affecting the starting carbonyl compound.[4]
-
For Catalytic Synthesis: Catalyst activity and stability are paramount. Reaction parameters such as temperature, hydrogen pressure, and the molar ratio of reactants must be precisely controlled to maximize yield and minimize byproduct formation.[6]
Q3: How do I choose the most suitable synthesis route?
The selection of a synthesis route depends on several factors including the desired scale, available equipment, cost of starting materials, and purity requirements.
| Synthesis Route | Typical Scale | Advantages | Disadvantages |
| N-Alkylation of Pyrrolidine | Lab-scale | Simple procedure, readily available starting materials. | Risk of over-alkylation, potential for elimination side products.[4] |
| Reductive Amination | Lab to Pilot-scale | High selectivity, good functional group tolerance, often a one-pot procedure.[3][7] | Requires careful control of pH and choice of reducing agent. |
| Catalytic One-Pot Synthesis | Pilot to Industrial-scale | High atom economy, uses inexpensive bulk starting materials, reusable catalyst.[5][8] | Requires specialized high-pressure and high-temperature equipment. |
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues that can arise during the synthesis of this compound.
Problem 1: Low or no product yield in N-alkylation of pyrrolidine.
-
Possible Cause: Incomplete reaction due to an inappropriate choice of base or solvent.
-
Solution: Pyrrolidine itself is basic, but an additional, non-nucleophilic base like potassium carbonate (K₂CO₃) is often required to scavenge the acid (e.g., HBr) generated during the reaction.[2] Use a polar aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to ensure the reactants are fully dissolved and to promote the Sₙ2 mechanism.[1][9]
-
-
Possible Cause: Poor reactivity of the alkylating agent.
-
Possible Cause: Reaction temperature is too low.
-
Solution: While Sₙ2 reactions can often proceed at room temperature, heating the reaction mixture to reflux in a solvent like acetonitrile can significantly increase the reaction rate and drive it to completion.[2] Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Problem 2: Significant side-product formation.
-
Possible Cause: Quaternization (over-alkylation) of the product.
-
Solution: This occurs when the product, this compound, acts as a nucleophile and reacts with another molecule of the alkylating agent. To minimize this, use a slight excess of pyrrolidine relative to the alkylating agent. Alternatively, adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration, disfavoring the second alkylation. The reductive amination route is inherently designed to prevent this issue.[4]
-
-
Possible Cause: Elimination (E2) reaction of the alkyl halide.
-
Solution: Butyl halides can undergo elimination to form butene, especially in the presence of a strong, sterically hindered base or at high temperatures. Use a non-hindered base like K₂CO₃ and avoid excessively high temperatures. Pyrrolidine is not a particularly strong base, so this is less of a concern than with other amines, but it remains a possibility.
-
Problem 3: Low yield in the one-pot catalytic synthesis from 1,4-butanediol.
-
Possible Cause: Improper catalyst preparation or deactivation.
-
Solution: The 3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst is prepared by incipient wetness impregnation, followed by drying, calcination in air (e.g., 500 °C), and reduction under hydrogen (e.g., 300 °C).[6] Each step is critical. Ensure the support (ZSM-5 zeolite) has the correct properties and that the metal precursors are of high purity. Catalyst poisoning can occur from impurities in the feedstock; ensure high-purity 1,4-butanediol and ammonia are used.
-
-
Possible Cause: Sub-optimal reaction conditions.
-
Solution: This reaction requires high temperature (300 °C) and pressure (final pressure of 10 MPa) to proceed efficiently.[6] Ensure your reactor is capable of safely reaching and maintaining these conditions. The initial hydrogen pressure (4 MPa) is also a critical parameter for the in-situ reduction and hydrogenation steps.[6] Constant and effective stirring is necessary to ensure proper mixing in the heterogeneous catalytic system.[6]
-
Problem 4: Difficulties in product purification and isolation.
-
Possible Cause: Emulsion formation during aqueous work-up.
-
Solution: Amines can act as surfactants, leading to stable emulsions during liquid-liquid extraction. To break an emulsion, try adding a saturated brine (NaCl solution). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and helping to separate the layers.
-
-
Possible Cause: Product loss during solvent removal.
-
Solution: this compound has a boiling point of approximately 159-161 °C. While it is not extremely volatile, care must be taken during rotary evaporation to remove lower-boiling extraction solvents. Use a moderate bath temperature and control the vacuum carefully to avoid co-evaporation of the product.
-
-
Possible Cause: Final product is impure after distillation.
-
Solution: Ensure that the starting materials have been fully consumed before work-up. If unreacted pyrrolidine (boiling point ~87 °C) or 1-bromobutane (boiling point ~101 °C) remain, they can co-distill with the product. A careful fractional distillation with an efficient column is recommended for achieving high purity. Washing the crude product with dilute acid to remove unreacted pyrrolidine and then with dilute base to neutralize before distillation can also improve purity.
-
Experimental Protocols
Protocol 1: N-Alkylation of Pyrrolidine with 1-Bromobutane
This protocol describes a standard lab-scale synthesis of this compound.
Materials:
-
Pyrrolidine (1.0 equiv)
-
1-Bromobutane (0.9 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous Acetonitrile (ACN)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine, anhydrous potassium carbonate, and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the mixture, slowly add 1-bromobutane dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 12-18 hours. Monitor the reaction's progress by TLC or GC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Combine the filtrate and washes, and concentrate under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in diethyl ether and wash with water and then with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by fractional distillation under atmospheric pressure.
Protocol 2: One-Pot Catalytic Synthesis from 1,4-Butanediol
This protocol outlines the high-yield synthesis of this compound using a heterogeneous catalyst.[6][8] This reaction must be performed in a high-pressure stainless-steel autoclave by trained personnel.
Materials:
-
1,4-Butanediol (BDO) (0.2 mol)
-
Aqueous Ammonia (25 wt% solution) (0.1 mol)
-
3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst (1.8 g)
-
Hydrogen (H₂) gas
Procedure:
-
Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5):
-
Dissolve copper(II) nitrate trihydrate and nickel(II) nitrate hexahydrate in deionized water.[6][8]
-
Add an aqueous solution of H₂PdCl₄.[6]
-
Add HZSM-5 zeolite to the solution with continuous stirring.[6]
-
After stirring and aging, dry the resulting precipitate (e.g., at 110 °C for 12 hours).[6]
-
Calcine the dried material in air (e.g., at 500 °C for 3 hours).[6]
-
Reduce the calcined material under a hydrogen atmosphere (e.g., at 300 °C for 3 hours) to obtain the active catalyst.[6]
-
-
Reaction Setup: Charge the stainless-steel autoclave with 1,4-butanediol, aqueous ammonia, and the prepared catalyst.[6]
-
Pressurization: Seal the autoclave, purge with H₂, and then pressurize with H₂ to an initial pressure of 4 MPa.[6]
-
Reaction: Heat the reactor to 300 °C while stirring magnetically. The pressure will rise to a final pressure of approximately 10 MPa. Maintain these conditions for the optimized reaction time.[6]
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.
-
Product Isolation: Recover the liquid mixture from the autoclave. The catalyst can be separated by filtration for potential reuse. The product is then isolated from the liquid mixture, typically by distillation.
Visualizing the Workflow
Troubleshooting Low Yield
The following diagram outlines a logical workflow for diagnosing and resolving low yield issues in chemical synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
Proposed Mechanism for One-Pot Synthesis
This diagram illustrates the proposed reaction pathway for the formation of this compound from 1,4-butanediol and ammonia over a heterogeneous catalyst.
Caption: Proposed pathway for catalytic this compound synthesis.
References
- Long, Y., et al. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry.
- Long, Y., et al. (2020). Supplementary Information: One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. Royal Society of Chemistry.
- Li, Z., et al. (2012). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic letters.
- ResearchGate. Optimization of deconstruction of the pyrrolidines.
- National Institutes of Health. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
- National Institutes of Health. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction.
- Wikipedia. Reductive amination.
- PubMed. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF.
- Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- White Rose Research Online. N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis.
- The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines. YouTube.
- Master Organic Chemistry. Reductive Amination, and How It Works.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Organic Chemistry Portal. Pyrrolidine synthesis.
- MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide.
- PubMed Central. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids.
- Indian Journal of Pharmaceutical Sciences. Synthesis and Biological Activity of Succinimidobenzenesulfonyl Oxopyrrolidine Analogs as Possible Antineoplastic Agents.
- Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- ResearchGate. N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis.
- Lirias. N-butyl pyrrolidone/ionic liquid mixtures as benign alternative solvents to N-methyl pyrrolidone for the synthesis of polyaramids.
- National Institutes of Health. This compound.
- Novartis OAK. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF.
- Carl ROTH. N-Butyl-2-pyrrolidone (NBP).
- PubMed Central. A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides.
- European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. jocpr.com [jocpr.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]
- 11. vernier.com [vernier.com]
common side reactions in the N-alkylation of pyrrolidine and how to avoid them
Welcome to the technical support center for the N-alkylation of pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we will dissect common side reactions, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the efficiency and selectivity of your N-alkylation reactions.
Introduction: The Challenge of Selective N-Alkylation
The N-alkylation of pyrrolidine is a cornerstone reaction in organic synthesis, pivotal for constructing a vast array of biologically active molecules and functional materials. While seemingly straightforward, this reaction is often plagued by a series of competing side reactions that can significantly lower yields and complicate purification. The primary challenge lies in controlling the nucleophilicity of the pyrrolidine nitrogen, which, upon successful alkylation, can become even more reactive, leading to undesired subsequent reactions. This guide provides a systematic approach to understanding and overcoming these hurdles.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses the most frequently encountered issues during the N-alkylation of pyrrolidine in a practical question-and-answer format.
Issue 1: Formation of Quaternary Ammonium Salts (Over-alkylation)
Q1: My reaction is producing a significant amount of a highly polar, water-soluble byproduct that I suspect is the quaternary ammonium salt. Why is this happening and how can I prevent it?
A1: This is a classic case of over-alkylation, the most common side reaction in the N-alkylation of secondary amines like pyrrolidine.[1][2][3] The root cause is that the tertiary amine product of the initial alkylation is often more nucleophilic than the starting secondary amine.[3][4] This increased nucleophilicity makes it a better nucleophile for the remaining alkylating agent, leading to a second alkylation and the formation of a quaternary ammonium salt.[2][4]
The propensity for over-alkylation is a "runaway train" effect that can be controlled by carefully optimizing several reaction parameters.[3][5]
Stoichiometry Control:
-
Insight: Using a large excess of the starting amine can statistically favor the reaction of the alkylating agent with the more abundant starting material.[4]
-
Protocol: Employ a 2-5 fold excess of pyrrolidine relative to the alkylating agent. This is particularly effective when pyrrolidine is an inexpensive and easily removable reagent.
Alkylating Agent Reactivity:
-
Insight: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation.[6][7]
-
Recommendation: If possible, switch to a less reactive alkylating agent (e.g., alkyl chlorides or tosylates). The reaction may require more forcing conditions (higher temperature, longer reaction time), but this can provide better control.
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thus improving selectivity.[8][9]
-
Concentration: Running the reaction at a lower concentration can also disfavor the bimolecular over-alkylation reaction.
The following diagram illustrates the decision-making process for mitigating over-alkylation:
Caption: Decision tree for troubleshooting over-alkylation.
Issue 2: Competing Elimination Reactions
Q2: I am observing the formation of an alkene byproduct, especially when using secondary or tertiary alkyl halides. How can I favor the desired substitution reaction?
A2: This is an E2 elimination reaction competing with the desired SN2 substitution. Pyrrolidine, being a reasonably strong, unhindered base, can abstract a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene. This is particularly problematic with sterically hindered alkyl halides.
Choice of Base and Solvent:
-
Insight: While pyrrolidine itself acts as a base, the addition of a non-nucleophilic, hindered base can be detrimental. If an additional base is required, a weaker one like potassium carbonate (K₂CO₃) is often preferred over stronger bases.[1]
-
Solvent Effects: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally preferred as they solvate the cation, promoting the SN2 pathway.[10] Avoid protic solvents which can solvate the amine nucleophile, reducing its reactivity.
Temperature Control:
-
Insight: Elimination reactions often have a higher activation energy than substitution reactions.
-
Protocol: Running the reaction at a lower temperature will generally favor the SN2 pathway.[11]
Nature of the Leaving Group:
-
Insight: A better leaving group can accelerate the SN2 reaction, making it more competitive with elimination.
-
Recommendation: If using an alkyl bromide or chloride, consider switching to the corresponding iodide.[11] This can be achieved by adding a catalytic amount of sodium or potassium iodide to the reaction mixture (Finkelstein conditions).[12]
Issue 3: Poor Reactivity and Low Conversion
Q3: My N-alkylation reaction is very sluggish or stalls, leaving a large amount of unreacted starting material. What can I do to drive the reaction to completion?
A3: Low reactivity can stem from several factors, including the nature of the alkylating agent, insufficient activation, or inappropriate reaction conditions.
| Potential Cause | Explanation | Recommended Action |
| Poor Leaving Group | Alkyl chlorides or fluorides are less reactive than bromides and iodides. | Switch to an alkyl bromide or iodide. Alternatively, add a catalytic amount of NaI or KI.[12] |
| Steric Hindrance | A bulky alkylating agent or a substituted pyrrolidine can slow down the SN2 reaction.[13] | Increase the reaction temperature or consider using a microwave reactor to provide localized heating.[14] Be mindful that this may also increase side reactions. |
| Inadequate Base | If the reaction generates an acid (e.g., HBr), a base is needed to neutralize it and free up the pyrrolidine for further reaction. | Add a non-nucleophilic base like K₂CO₃ or diisopropylethylamine (DIPEA).[1] |
| Solvent Choice | The solvent may not be optimal for the SN2 reaction. | Use a polar aprotic solvent like DMF, ACN, or DMSO to accelerate the reaction.[15] |
FAQs: Best Practices for N-Alkylation of Pyrrolidine
Q: What is the best general-purpose base and solvent combination for N-alkylation of pyrrolidine with a primary alkyl halide?
A: A common and effective combination is potassium carbonate (K₂CO₃) as the base in acetonitrile (ACN) or DMF as the solvent.[1][12] K₂CO₃ is inexpensive, easy to handle, and generally provides good yields with minimal side reactions for unhindered primary alkyl halides.
Q: Is there a more reliable alternative to direct alkylation with alkyl halides to avoid over-alkylation?
A: Absolutely. Reductive amination is a superior method for the controlled mono-alkylation of secondary amines.[3][4] This two-step, one-pot procedure involves the reaction of pyrrolidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STABH) or sodium cyanoborohydride (NaCNBH₃).[4][16] This method avoids the issue of increasing nucleophilicity and is highly chemoselective.
The workflow for reductive amination is depicted below:
Caption: General workflow for reductive amination.
Q: How do I purify my N-alkylated pyrrolidine product from unreacted pyrrolidine and the quaternary salt?
A: A standard workup involves an aqueous extraction.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Wash with water or brine. The highly polar quaternary salt will preferentially partition into the aqueous layer.[17]
-
Acid Wash: To remove unreacted pyrrolidine, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrrolidine will be protonated and move into the aqueous layer. Your tertiary amine product may also be protonated, so check its solubility.
-
Basify and Extract: If your product was extracted into the acidic aqueous layer, basify this layer with NaOH or NaHCO₃ and re-extract with an organic solvent.[17]
-
Dry and Concentrate: Dry the final organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]
-
Chromatography: If further purification is needed, silica gel column chromatography is typically effective.[8]
Experimental Protocol: A General Procedure for N-Benzylation of Pyrrolidine
This protocol provides a starting point for the N-alkylation of pyrrolidine with a reactive alkyl halide.
Materials:
-
Pyrrolidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile, followed by pyrrolidine (1.2 equivalents).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add benzyl bromide (1.0 equivalent) dropwise to the stirred suspension.
-
Heat the reaction mixture to a gentle reflux (or a temperature determined by optimization, e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-benzylpyrrolidine.
-
If necessary, purify the product by silica gel column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: N-Alkylation of 4-Hydroxy-2-pyrrolidone.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
- Benchchem. (n.d.). Preventing over-alkylation in amine synthesis.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- Benchchem. (n.d.). Technical Support Center: N-Alkylation of 2-Pyrrolidinone.
- ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- Benchchem. (n.d.). Preventing over-alkylation of amines in synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines.
- NIH. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- NIH. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
- ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
- Benchchem. (n.d.). Overcoming steric hindrance in 3-alkyl-pyrrolidine-2,5-dione synthesis.
- ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?.
- MDPI. (n.d.). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies.
- ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide.
- Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low conversion in 1-Butylpyrrolidine mediated reactions
Welcome to the technical support center for 1-butylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low conversion, encountered during experiments where this compound is used as a catalyst or a base.
A Critical Clarification: this compound vs. 1-Butylpyrrolidin-2-one
Before proceeding, it is crucial to distinguish between two structurally similar but functionally distinct reagents:
-
This compound (CAS 767-10-2): A cyclic secondary amine. It functions primarily as a nucleophilic organocatalyst (via enamine formation) or as a moderately strong base . This is the subject of this guide.[1]
-
1-Butylpyrrolidin-2-one (NBP, CAS 3470-98-2): A lactam (an amide within a ring). It is primarily used as a high-boiling, polar aprotic solvent , often as a safer alternative to NMP or DMF.[2][3][4]
Misidentification of these reagents is a common source of experimental failure. Ensure you are using the correct compound for your intended application.
Part 1: Troubleshooting Guide for Low Conversion
This guide is structured in a question-and-answer format to address specific issues you may encounter.
Scenario A: this compound as a Nucleophilic Catalyst (Enamine Catalysis)
This compound is frequently used to catalyze reactions such as Michael additions, aldol reactions, and cycloadditions. It operates by reacting with a ketone or aldehyde to form a potent carbon nucleophile known as an enamine.[5][6] Low conversion in these systems often points to a disruption in the catalytic cycle.
Q1: My enamine-catalyzed reaction has very low conversion, and I'm recovering most of my starting materials. What are the most common causes?
This is the most frequent issue and usually stems from problems with catalyst activation, reagent quality, or suboptimal reaction conditions.
Potential Cause 1: Inefficient Catalytic Turnover The catalytic cycle involves the formation of an enamine, its reaction with an electrophile, and finally, hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.[5] A bottleneck at any stage will stall the reaction.
-
Troubleshooting & Rationale:
-
Catalyst Loading: While some highly efficient systems can operate at <1 mol%, a typical starting point for optimization is 5-20 mol%.[7] If conversion is low, consider increasing the catalyst loading to 20-30 mol% to see if the rate improves. This can help overcome minor catalyst deactivation pathways.
-
Water Content: Water is both a product (of enamine formation) and a reactant (in iminium hydrolysis). Its concentration is critical.
-
Strictly Anhydrous Conditions: The initial condensation to form the enamine releases water. Removing this water (e.g., with molecular sieves or by azeotropic distillation) can drive the equilibrium toward the active enamine intermediate.
-
"On Water" or with Water as an Additive: Conversely, the final hydrolysis step requires water. Some reactions benefit from the addition of a small amount of water, which can accelerate catalyst turnover.[8] However, excessive water can disrupt the hydrogen-bonding network required for stereocontrol and may lead to competing uncatalyzed background reactions.[8][9] If your reaction is sluggish in a dry organic solvent, consider adding water in small, controlled amounts (e.g., 5-10 mol%).
-
-
Temperature: Most organocatalytic reactions are run between 0 °C and room temperature to maximize selectivity.[10] However, low temperature can also mean slow kinetics. If conversion is the primary issue, try increasing the temperature incrementally to 40-50 °C. Be aware that this may negatively impact enantioselectivity.[10]
-
Potential Cause 2: Reagent and Solvent Purity Enamine catalysis is sensitive to impurities that can either destroy the catalyst or inhibit key steps.
-
Troubleshooting & Rationale:
-
Aldehyde/Ketone Purity: Aldehydes are prone to oxidation to carboxylic acids. Even trace amounts of acidic impurities can protonate the amine catalyst, rendering it inactive. Use freshly distilled or purified aldehydes.
-
Solvent Purity: Peroxides in ethereal solvents (like THF) can cause unpredictable side reactions. Protic impurities (like methanol in chloroform) can interfere with the catalyst. Always use high-purity, dry solvents.[11]
-
Oxygen Sensitivity: While many reactions are robust, some enamine intermediates or radical species can be sensitive to oxygen.[12] Degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is a crucial troubleshooting step to eliminate oxygen-mediated catalyst deactivation.[12]
-
Q2: The reaction starts but then stops completely after partial conversion. What causes this catalyst deactivation?
Stalling suggests that the catalyst is being consumed or inhibited over the course of the reaction.
-
Troubleshooting & Rationale:
-
Irreversible Intermediate Formation: The enamine intermediate can sometimes react to form a highly stable, off-cycle species. With pyrrolidine catalysts and aldehydes, this is often an oxazolidinone, which acts as a "dead end" and removes the catalyst from the active cycle.[13] Monitoring the reaction by in-situ NMR can help identify these species.[13][14] Changing the solvent or catalyst structure (e.g., to a more sterically hindered amine) can sometimes destabilize these parasitic intermediates.[13]
-
Catalyst Poisoning: As mentioned, acidic impurities are a primary culprit. Another possibility is poisoning from other functional groups in the substrate or impurities from previous synthetic steps (e.g., trace heavy metals). Purifying all starting materials is essential.[15]
-
Product Inhibition: In some cases, the product itself can bind to the catalyst more strongly than the starting material, leading to inhibition as the product concentration increases. If this is suspected, try running the reaction at a higher dilution.
-
Scenario B: this compound as a Base
When used as a base, this compound serves to deprotonate a substrate or scavenge an acid byproduct (like HCl or HBr).
Q3: My reaction is incomplete, and I suspect this compound is not a strong enough base. How do I confirm this?
The effectiveness of a base is determined by its strength (pKa of its conjugate acid) relative to the acidity of the proton being removed.
-
Troubleshooting & Rationale:
-
Compare pKa Values: The pKa of the conjugate acid of pyrrolidine is ~11.3. The N-butyl group has a minor electronic effect, so the pKa of protonated this compound is expected to be similar. For efficient deprotonation, the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the acid being deprotonated. Compare the pKa of your substrate with that of this compound (see table below). If they are too close, the deprotonation equilibrium will not favor the product side.
-
Switch to a Stronger Base: If insufficient basicity is the issue, select a stronger base. For a non-nucleophilic alternative, consider DBU (pKa ~13.5 in MeCN) or a phosphazene base. For a stronger, but still potentially nucleophilic amine, consider piperidine (pKa ~11.1). For very weak acids, an inorganic base (e.g., K₂CO₃, Cs₂CO₃) or a metal hydride (NaH) may be necessary.
-
| Amine Base | pKa of Conjugate Acid (in water) | Notes |
| Triethylamine (TEA) | ~10.7 | Sterically hindered, less nucleophilic. |
| Pyrrolidine | ~11.3 | Highly nucleophilic. |
| Piperidine | ~11.1 | Highly nucleophilic. |
| Diisopropylethylamine (DIPEA) | ~10.7 | Very sterically hindered, low nucleophilicity. |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 (in MeCN) | Strong, non-nucleophilic base. |
Q4: My reaction is giving significant side products, including N-alkylation of the this compound itself. Why?
This occurs because this compound is not only a base but also a potent secondary amine nucleophile.[16]
-
Troubleshooting & Rationale:
-
Competitive Nucleophilic Attack: In reactions involving strong electrophiles (e.g., alkyl halides, acyl chlorides), the amine can directly attack the electrophile faster than it acts as a base. This forms a quaternary ammonium salt and consumes your base.
-
Use a Non-Nucleophilic Base: The best solution is to switch to a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA, "Hünig's base") or 2,6-lutidine are excellent choices as they are too bulky to easily attack most electrophilic centers but are still effective proton scavengers.[16]
-
Part 2: Diagrams & Workflows
Troubleshooting Workflow for Low Conversion in Enamine Catalysis
This diagram provides a logical decision tree for diagnosing low yields.
Caption: A logical workflow for troubleshooting low conversion issues.
Catalytic Cycle for this compound Mediated Michael Addition
This diagram illustrates the key steps where this compound acts as a nucleophilic catalyst.
Sources
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- 4. 1-Butylpyrrolidin-2-one CAS#: 3470-98-2 [m.chemicalbook.com]
- 5. Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies [organic-chemistry.org]
- 6. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]
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- 13. pubs.acs.org [pubs.acs.org]
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- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalysis with 1-Butylpyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Butylpyrrolidine in catalytic applications. This guide is designed to provide in-depth, practical solutions to common challenges encountered during reaction optimization. As a simple, yet effective secondary amine, this compound serves as a powerful organocatalyst, primarily through an enamine activation mechanism. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Core Principles: The Enamine Catalytic Cycle
Understanding the mechanism is critical for rational troubleshooting. This compound catalyzes reactions, such as Michael additions and aldol condensations, by transforming a carbonyl compound (an aldehyde or ketone) into a more reactive nucleophilic enamine intermediate. This transient species then attacks an electrophile. The catalyst is regenerated upon hydrolysis of the resulting iminium ion, completing the cycle.
Caption: Generalized enamine catalytic cycle using this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Low Reaction Yield & Slow Conversion
Question: My reaction is incomplete or has stalled. What are the most common causes and how can I improve the yield?
Low conversion is a frequent challenge that can stem from several factors. A systematic approach is key to identifying the root cause.
-
Potential Cause 1: Suboptimal Catalyst Loading: While organocatalysts are used in sub-stoichiometric amounts, the loading is critical. Too little catalyst results in a slow reaction rate, while too much can sometimes lead to increased side reactions or purification difficulties.[1][2]
-
Solution: Start with a catalyst loading of 10-20 mol%. If the reaction is slow, incrementally increase the loading. Conversely, if high conversion is achieved, attempt to decrease the loading in subsequent runs to improve efficiency and cost-effectiveness.[1]
-
-
Potential Cause 2: Presence of Water: The formation of the key enamine intermediate involves the condensation of this compound and the carbonyl substrate, which releases one equivalent of water. Excess water in the reaction medium can shift the equilibrium back towards the starting materials, inhibiting catalyst turnover.
-
Solution: Ensure all reagents and solvents are anhydrous. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). The use of molecular sieves can also be beneficial for scavenging water formed in situ.
-
-
Potential Cause 3: Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.[3]
-
Solution: this compound catalysis often performs well in non-polar, aprotic solvents like toluene, dichloromethane (DCM), or methylcyclohexane.[4] Polar protic solvents (e.g., methanol) can interfere with the enamine formation and are generally avoided. Screen a range of solvents to find the optimal medium for your specific substrate combination.
-
-
Potential Cause 4: Insufficient Reaction Temperature: Many organocatalytic reactions require thermal energy to overcome the activation barrier.
-
Solution: If the reaction is slow at room temperature, try gentle heating (e.g., 40-60 °C). However, be aware that excessive heat can sometimes negatively impact selectivity and promote side reactions.[5] Monitor the reaction closely when adjusting temperature.
-
Problem Area 2: Poor Selectivity & Side Product Formation
Question: I'm observing significant byproducts, such as the self-aldol product of my aldehyde. How can I suppress these unwanted reaction pathways?
Side reactions compete with the desired transformation and are a primary cause of reduced yields and purification challenges.
-
Potential Cause 1: Self-Condensation of the Carbonyl Donor: Aldehydes, in particular, can react with their own enamine form, leading to undesired self-aldol products. This is especially problematic when the rate of self-condensation is competitive with the rate of reaction with the desired electrophile.
-
Solution 1 (Slow Addition): Add the aldehyde substrate slowly via syringe pump to the mixture of the catalyst and the electrophile. This keeps the instantaneous concentration of the aldehyde low, disfavoring the bimolecular self-reaction.
-
Solution 2 (Adjust Stoichiometry): Use a slight excess of the more valuable or stable reaction partner (often the electrophile) to ensure the enamine intermediate preferentially reacts with it.
-
-
Potential Cause 2: Catalyst-Mediated Decomposition: Although this compound is robust, prolonged reaction times at high temperatures can potentially lead to catalyst or substrate degradation.
-
Solution: Monitor the reaction progress by TLC or GC-MS to determine the point of maximum conversion and avoid unnecessarily long reaction times.
-
-
Potential Cause 3: 1,2-Addition vs. 1,4-Addition (Michael Additions): While enamines strongly favor 1,4-conjugate addition (the desired Michael reaction), highly reactive electrophiles or harsh conditions can sometimes lead to competing 1,2-addition at the carbonyl group.[6]
-
Solution: Employ milder reaction conditions. Lowering the temperature often increases the selectivity for the thermodynamically favored 1,4-adduct.[6]
-
Caption: Decision workflow for troubleshooting common catalysis issues.
Problem Area 3: Product Isolation & Purification
Question: I am struggling to remove the this compound catalyst from my crude product mixture. What is the best workup procedure?
This compound is a basic amine with a boiling point of 155-157 °C, which can make its removal challenging.[7]
-
Solution: Acidic Wash/Extraction. The most effective way to remove a basic amine catalyst is through an acid-base extraction.
-
After the reaction is complete, dilute the crude mixture with a water-immiscible organic solvent (e.g., ethyl acetate, ether).
-
Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl).
-
The protonated 1-butylpyrrolidinium salt will be highly water-soluble and will partition into the aqueous layer.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
This procedure effectively removes the catalyst prior to column chromatography, simplifying the final purification step.
-
Frequently Asked Questions (FAQs)
Q1: Can this compound be used for asymmetric (enantioselective) catalysis? A1: No. This compound is an achiral molecule and, when used alone, will not induce enantioselectivity. It will produce a racemic mixture of any chiral products. To achieve asymmetric induction, a chiral pyrrolidine derivative, such as a diarylprolinol silyl ether or proline itself, must be used.[4][8]
Q2: How does this compound compare to other secondary amine catalysts like piperidine or proline? A2: this compound is structurally similar to piperidine but can exhibit different reactivity and selectivity profiles due to the five-membered ring's conformational constraints. Compared to proline, it lacks the carboxylic acid group, which in proline can act as a Brønsted acid or a hydrogen-bond donor to co-activate the electrophile, often leading to higher stereoselectivity in proline-catalyzed reactions.[9] The choice of catalyst depends heavily on the specific substrates and desired outcome.
Q3: What are the primary safety concerns when handling this compound? A3: this compound is a flammable liquid and is toxic if swallowed or in contact with skin.[10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What is a good starting point for reaction conditions when screening a new reaction? A4: A robust set of starting conditions provides a reliable baseline from which to optimize. The table below outlines a recommended starting point.
| Parameter | Recommended Starting Condition | Rationale & Comments |
| Catalyst Loading | 10 mol% | A good balance between reaction rate and efficiency.[1] |
| Solvent | Toluene or Dichloromethane (DCM) | Aprotic solvents that are known to perform well in enamine catalysis.[4] |
| Concentration | 0.1 - 0.5 M | A typical concentration range for laboratory-scale reactions. |
| Temperature | Room Temperature (20-25 °C) | Start at RT. Gentle heating can be explored if the reaction is slow.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes side reactions and prevents hydrolysis of the enamine intermediate. |
| Substrate Ratio | 1.0 : 1.2 (Carbonyl Donor : Electrophile) | A slight excess of the electrophile can help drive the reaction to completion. |
Exemplary Protocol: Michael Addition of an Aldehyde to a Nitroolefin
This protocol describes a general procedure for the this compound-catalyzed Michael addition of propanal to trans-β-nitrostyrene.
Materials:
-
trans-β-nitrostyrene (1.0 mmol, 149.1 mg)
-
This compound (0.2 mmol, 25.5 mg, 31.3 µL)
-
Anhydrous Toluene (5 mL)
-
Propanal (1.5 mmol, 87.1 mg, 108 µL)
-
1 M HCl (aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions, workup, and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add trans-β-nitrostyrene (1.0 mmol) and this compound (0.2 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Add propanal (1.5 mmol) dropwise to the stirred solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 10 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.
References
- Benchchem. (n.d.). Application Note: N-Butylpyrrolidinone (NBP) as a High-Performance Medium for Cross-Coupling Reactions.
- Benchchem. (n.d.). Enhancing Reaction Efficiency with 1-Butylpyrrolidin-2-one: A Technical Support Center.
- Benchchem. (n.d.). Optimization of reaction conditions for 1-Butylpyrrolidin-2-one synthesis.
- Benchchem. (n.d.). The Core Mechanism of 1-Butylpyrrolidin-2-one in Chemical Synthesis: An In-depth Technical Guide.
- Benchchem. (n.d.). 1-Butylpyrrolidin-2-one | 3470-98-2.
- Long-term thermal stability of some 1-butyl-1-methylpyrrolidinium ionic liquids. (2025).
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for 1-Butylpyrrolidin-2-one Synthesis.
- List, B. (2004). Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents. Accounts of Chemical Research.
- Benchchem. (n.d.). One-Pot Synthesis of this compound Derivatives: Application Notes and Protocols.
- Reyes, E., et al. (n.d.). One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis. PMC - NIH.
- Sigma-Aldrich. (n.d.). This compound 98 767-10-2.
- Benchchem. (n.d.). Application Notes: 1-Butylpyrrolidin-2-one in Pharmaceutical Manufacturing.
- ChemicalBook. (2025). 1-Butylpyrrolidin-2-one | 3470-98-2.
- Piaz, F. D., et al. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central.
- N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. (n.d.). White Rose Research Online.
- N-Butylpyrrolidinone as a dipolar aprotic solvent for organic synthesis. (2016). Semantic Scholar.
- Ros, A., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. NIH.
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. (n.d.). New Journal of Chemistry (RSC Publishing).
- Corminboeuf, C., et al. (n.d.). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science (RSC Publishing).
- Corminboeuf, C., et al. (n.d.). A Genetic Optimization Strategy with Generality in Asymmetric Organocatalysis as Primary Target. ChemRxiv.
- Dyson, P. J., & Jessop, P. G. (n.d.). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.
- What factors to control or omit to avoid or slow down Michael addition reactions? (2019).
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for 2,5-Dibromo-4-methylpyridine Synthesis.
- Wheeler, P., & Pilling, A. W. (2016). Explaining Anomalies in Enamine Catalysis: “Downstream Species” as a New Paradigm for Stereocontrol. Accounts of Chemical Research - ACS Publications.
- Theoretical study of the relative stability of pyrrolidine enamines and their nitro derivatives in α, β, γ and δ positions. (n.d.).
- Benchchem. (n.d.). Optimization of reaction conditions for (S)-1-Butylpyrrolidine-2-carboxamide.
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Dewatering and purification of crude pyrrolidine. (2002). Google Patents.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal.
- A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. (2023). NIH.
- Michael Addition. (n.d.). Organic Chemistry Portal.
- Bigi, F., et al. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Notario, J., et al. (n.d.). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI.
- Benchchem. (n.d.). Navigating Challenges in Michael Addition Reactions with Chalcones: A Technical Support Guide.
- Influence of functional additives, fillers, and pigments on thermal and catalytic pyrolysis of polyethylene for waste plastic upcycling. (n.d.). Green Chemistry (RSC Publishing).
- Jaikumar, D., et al. (n.d.). Streamlined Production, Protection, and Purification of Enzyme Biocatalysts Using Virus-like Particles and a Cell-Free Protein Synthesis System. MDPI.
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- 2. interesjournals.org [interesjournals.org]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound 98 767-10-2 [sigmaaldrich.com]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]
purification challenges of 1-Butylpyrrolidine and solutions
Technical Support Center: 1-Butylpyrrolidine Purification
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to the challenges encountered during the purification of this compound (CAS: 767-10-2). Here, you will find scientifically grounded troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure you achieve the desired purity for your critical applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The impurity profile of this compound largely depends on its synthetic route. Common impurities may include:
-
Synthesis-Related Byproducts: A one-pot synthesis from 1,4-butanediol and ammonia can result in derivatives such as 1-butenylpyrrolidines.[1]
-
Unreacted Starting Materials: Depending on the method, these can include pyrrolidine, 1,4-butanediol, or butyl halides.
-
Related Amines: Traces of butylamine can sometimes be found as a byproduct.[2]
-
Water: As a hygroscopic amine, this compound can absorb atmospheric moisture.[3]
-
Degradation Products: Improper storage or handling can lead to oxidation, resulting in discoloration.[4]
Q2: How can I accurately assess the purity of my this compound sample?
Gas Chromatography with a Flame Ionization Detector (GC-FID) is the most common and effective method for assessing the purity of volatile compounds like this compound.[5] Purity is typically calculated based on the area percent of the main peak relative to the total area of all integrated peaks, excluding the solvent peak.[6] For structural confirmation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable.
Q3: What is the single best method for achieving high purity (>99.5%)?
For removing closely-boiling isomers and other volatile impurities, fractional vacuum distillation is the most effective method.[2] The efficiency of the separation is dependent on the number of theoretical plates in the distillation column, which allows for the separation of compounds with small differences in boiling points.[7]
Q4: My this compound has a yellow or brown tint. Is it usable? What causes this?
A yellow or brown discoloration is a common indicator of oxidative degradation, which can occur upon exposure to air (oxygen), heat, or light over time.[4][8] While it may be possible to purify the material via distillation, the presence of these degradation products can interfere with sensitive reactions. For high-purity applications, it is recommended to use a fresh, colorless supply or repurify the discolored material.
Q5: How should I properly store purified this compound to maintain its purity?
To prevent degradation, purified this compound should be stored in a tightly sealed, airtight container made of an inert material like amber glass or high-density polyethylene (HDPE).[3] The headspace of the container should be blanketed with an inert gas, such as nitrogen or argon, to displace oxygen.[4] Store the container in a cool, dark, and dry place, away from direct sunlight, heat sources, and incompatible materials like strong oxidizing agents.[8][9]
Section 2: Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Separation During Distillation (Broad boiling range, impure fractions) | 1. Insufficient Column Efficiency: The fractionating column has too few "theoretical plates" to separate components with close boiling points (e.g., this compound vs. 1-butenylpyrrolidine).[7][10] 2. Distillation Rate Too High: Vapors are ascending the column too quickly, preventing proper equilibrium between liquid and vapor phases.[7] 3. Heat Loss: The column is losing heat to the surroundings, preventing the vapor from reaching the condenser. | 1. Increase Theoretical Plates: Use a longer fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.[7] 2. Reduce Distillation Rate: Decrease the heating mantle temperature to ensure a slow, steady collection rate (approx. 1-2 drops per second). 3. Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[7] |
| Product Discoloration (Yellow/Brown) After Purification or During Storage | 1. Oxidative Degradation: The amine is reacting with atmospheric oxygen, a process often accelerated by exposure to light or heat.[4][11] 2. Thermal Stress: The distillation temperature was too high (e.g., distilling at atmospheric pressure), causing thermal decomposition. | 1. Handle Under Inert Atmosphere: After purification, handle and aliquot the product under a nitrogen or argon atmosphere. 2. Store Properly: Store in an amber glass bottle with an inert gas headspace in a cool, dark location.[3][9] 3. Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing the risk of thermal degradation. |
| Tailing Peaks or Low Recovery in Column Chromatography | 1. Strong Amine-Silica Interaction: The basic nitrogen atom of this compound interacts strongly with the acidic silanol groups on standard silica gel, causing poor elution and peak tailing. 2. Improper Solvent System: The mobile phase is not polar enough to elute the compound, or it lacks a basic modifier to suppress the silica interaction. | 1. Use a Modified Stationary Phase: Employ an amine-functionalized silica column or basic alumina, which minimizes acidic interactions. 2. Modify the Mobile Phase: Add a small amount of a competing base, such as triethylamine (~0.1-1%), to the eluent to block the acidic sites on the silica gel. |
| Presence of Water in Final Product (Confirmed by Karl Fischer Titration or ¹H NMR) | 1. Hygroscopic Nature: The purified amine absorbed moisture from the air during transfer or from wet glassware.[3] 2. Incomplete Drying: The initial material was not sufficiently dried before the final distillation. | 1. Dry Before Distillation: Before the final purification step, stir the crude this compound over a suitable drying agent (e.g., anhydrous potassium carbonate or sodium sulfate), then filter. Do not use acidic drying agents. 2. Use Dry Glassware: Ensure all distillation glassware is oven-dried or flame-dried before use. 3. Handle Under Dry Atmosphere: Conduct all transfers under a stream of dry nitrogen or argon. |
Section 3: Analytical Methods for Purity Assessment
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This protocol outlines a standard method for determining the purity of this compound.
1. Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8850 GC (or equivalent) with a Flame Ionization Detector (FID).[12]
-
Column: Agilent J&W DB-23 (or equivalent polar capillary column), 60 m x 0.32 mm, 0.5 µm film thickness.
-
Inlet: Split/Splitless, 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Detector: FID, 280 °C.
2. Sample Preparation:
-
Prepare a ~1% solution of the this compound sample in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the prepared solution into the GC.
3. Data Analysis:
-
Integrate all peaks in the resulting chromatogram, excluding the solvent peak.
-
Calculate the percent purity by dividing the peak area of this compound by the total area of all integrated peaks and multiplying by 100.[6]
Table 1: Example GC Purity Data
| Peak ID | Retention Time (min) | Area | Area % | Identity (by GC-MS) |
| 1 | 8.52 | 1,520 | 0.05 | Butylamine |
| 2 | 11.25 | 14,890 | 0.49 | 1-Butenylpyrrolidine |
| 3 | 11.51 | 2,998,500 | 99.15 | This compound |
| 4 | 12.03 | 7,850 | 0.26 | Unknown Impurity |
| Total | 3,022,760 | 100.00 |
Section 4: Detailed Purification Protocols
Protocol 2: High-Purity Fractional Vacuum Distillation
This method is ideal for removing volatile impurities and achieving >99.5% purity.
1. Rationale: Fractional distillation separates liquids based on differences in boiling points. By performing the distillation under vacuum, the boiling point of this compound (atm. bp: 155-157 °C) is significantly lowered, preventing thermal degradation. The fractionating column provides a large surface area for repeated vaporization-condensation cycles (theoretical plates), which is essential for separating closely boiling compounds.[7][13]
2. Materials & Apparatus:
-
Round-bottom flask, two-neck
-
Magnetic stir bar or boiling chips
-
Heating mantle
-
Vigreux column (or other fractionating column), insulated with glass wool
-
Distillation head with thermometer adapter and condenser
-
Thermometer (-10 to 200 °C)
-
Receiving flask(s)
-
Vacuum adapter and vacuum pump with a cold trap
-
All glassware must be oven-dried.
3. Step-by-Step Procedure:
-
Pre-Drying (Optional but Recommended): If the sample contains water, stir it over anhydrous potassium carbonate for 2-4 hours, then filter directly into the distillation flask.
-
Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed with vacuum grease. Place the thermometer bulb just below the side arm leading to the condenser.[7]
-
Evacuate: Add the crude this compound (do not fill the flask more than 2/3 full) and a stir bar to the flask. Begin stirring and slowly evacuate the system using the vacuum pump.
-
Heating: Once the target vacuum is reached and stable (e.g., 20 mmHg), begin heating the flask gently with the heating mantle.
-
Equilibration: Observe the ring of condensate slowly rising up the fractionating column. This rise should be gradual to ensure proper separation. If the ring stalls, increase the heat slightly.[7]
-
Collect Fractions:
-
Forerun: Collect the first few milliliters of distillate, which will contain low-boiling impurities. The temperature may be unstable during this phase.
-
Main Fraction: Once the temperature at the distillation head stabilizes to a constant reading (the boiling point at that pressure), switch to a clean receiving flask. Collect the main fraction while the temperature remains constant.
-
End Fraction: When the temperature begins to drop or rise sharply, or when only a small amount of liquid remains in the distillation flask, stop the distillation. Never distill to dryness.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air (or an inert gas) to release the vacuum.
-
Analysis: Analyze the purity of the main fraction using the GC method described in Section 3.
Section 5: Visual Workflows & Diagrams
Diagram 1: Purification Strategy Decision Tree
This diagram helps in selecting the appropriate purification method based on the impurity profile.
Caption: Decision tree for selecting a purification method.
Diagram 2: Experimental Workflow for Purification and Analysis
This diagram illustrates the cyclical process of purifying and verifying the purity of this compound.
Caption: General workflow for purification and analysis.
Section 6: References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Online]. Available at: [Link]
-
New Journal of Chemistry. (2016). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. [Online]. Available at: [Link]
-
CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. [Online]. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Online]. Available at: [Link]
-
ACS Publications, Organic Process Research & Development. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. [Online]. Available at: [Link]
-
ACS Publications, Industrial & Engineering Chemistry Research. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Online]. Available at: [Link]
-
Google Patents. (n.d.). Method for purifying N-methyl pyrrolidone and gamma-butyrolactone. [Online]. Available at:
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory). [Online]. Available at: [Link]
-
Wikipedia. (n.d.). Fractional distillation. [Online]. Available at: [Link]
-
YouTube. (2020). Fractional distillation. [Online]. Available at: [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Online]. Available at: [Link]
-
YouTube. (2025). How To Calculate Percent Purity From Gas Chromatography?. [Online]. Available at: [Link]
-
Google Patents. (n.d.). Method for purifying n-methyl-2-pyrrolidone. [Online]. Available at:
-
The Good Scents Company. (n.d.). 1-butyl pyrrolidine, 767-10-2. [Online]. Available at: [Link]
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Google Patents. (n.d.). Method for purifying waste n-methyl-2-pyrrolidone mixture solution. [Online]. Available at:
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Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. [Online]. Available at: [Link]
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PubChem, National Institutes of Health. (n.d.). This compound. [Online]. Available at: [Link]
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Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Online]. Available at: [Link]
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Natural Product Reports. (2011). Pathways for degradation of lignin in bacteria and fungi. [Online]. Available at: [Link]
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Frontiers. (2020). Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440. [Online]. Available at: [Link]
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Technical Support Center: Purification of Synthesized 1-Butylpyrrolidine
Welcome to the comprehensive technical support guide for identifying and removing impurities from synthesized 1-butylpyrrolidine. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the highest purity of your final product.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1] Its synthesis, often achieved through methods like the reductive amination of a carbonyl compound with butylamine or the N-alkylation of pyrrolidine, can introduce a variety of impurities.[2][3] These can include unreacted starting materials, byproducts from side reactions, and degradation products. Achieving high purity is critical for downstream applications, making effective purification a crucial step in its synthesis. This guide provides practical, field-proven insights to navigate the challenges of purifying this basic amine.
Troubleshooting Guide: Common Issues in this compound Purification
This section addresses specific issues you might encounter during the purification of this compound, offering potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield after purification | 1. Irreversible adsorption on silica gel: The basic nature of the pyrrolidine nitrogen can lead to strong interactions with acidic silanol groups on standard silica gel, causing the product to remain on the column.[4] 2. Volatility of the product: this compound has a relatively low boiling point (155-157 °C), and can be lost during solvent removal under high vacuum or elevated temperatures. | 1. Deactivate the silica gel: Pre-treat the silica gel with a triethylamine solution to neutralize acidic sites. Alternatively, use a less acidic stationary phase like alumina.[4] 2. Gentle solvent removal: Use a rotary evaporator at a lower temperature and pressure. For smaller quantities, drying under a gentle stream of inert gas is advisable.[5] |
| Product streaking or tailing on TLC/Column Chromatography | 1. Strong amine-silica interaction: As with low yield, the basicity of the amine causes non-ideal chromatographic behavior on acidic silica gel.[4] 2. Sample overload: Applying too much crude product to the column can exceed its separation capacity. | 1. Add a basic modifier to the eluent: Incorporate 0.1-2% triethylamine into your mobile phase to competitively block the acidic sites on the silica.[4] 2. Optimize sample loading: Use an appropriate ratio of crude sample to silica gel (typically 1:50 to 1:100 by weight). |
| Persistent yellow or brown color in the final product | 1. Presence of high-molecular-weight byproducts: Side reactions during synthesis can produce colored impurities. 2. Thermal degradation: Amines can be susceptible to oxidation and degradation at elevated temperatures, especially in the presence of air. | 1. Activated carbon treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir, and then filter.[5] 2. Distillation under reduced pressure: Purifying via vacuum distillation minimizes the temperature required, thereby reducing the risk of thermal degradation.[6] |
| NMR/GC-MS analysis shows unreacted starting materials | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Inefficient purification: The chosen purification method may not be suitable for separating the product from the starting materials, especially if they have similar physical properties.[7] | 1. Monitor reaction progress: Use TLC or GC to ensure the reaction is complete before workup. 2. Acid-base extraction: Before other purification steps, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated this compound will move to the aqueous layer, which can then be separated, basified, and re-extracted.[4] |
| Presence of N,N-dibutylpyrrolidinium salts or other over-alkylation products | 1. Use of a strong base or excess alkylating agent: These conditions can favor multiple alkylations of the pyrrolidine nitrogen.[8] | 1. Optimize reaction conditions: Use a milder base and carefully control the stoichiometry of the reactants. 2. Fractional distillation: If the boiling points are sufficiently different, fractional distillation under vacuum can be effective.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as pyrrolidine, butylamine, or 1,4-butanediol, depending on the synthetic route.[9][10] Byproducts from side reactions, such as over-alkylated products or products of elimination reactions, can also be present.[8][11] Residual solvents from the reaction or workup are also common.
Q2: What is the most effective general-purpose purification method for this compound?
A2: For multi-gram scales, vacuum distillation is often the most effective and scalable method for purifying this compound, as it separates compounds based on differences in boiling points and is well-suited for liquids.[6][12] For smaller scales or when dealing with impurities with very similar boiling points, column chromatography on deactivated silica or alumina is preferred.[4]
Q3: How can I effectively remove water from my this compound sample?
A3: While this compound does not form an azeotrope with water, simple distillation may not be sufficient for complete drying. A common industrial method involves adding a strong base, like NaOH, to the crude product to "salt out" the amine, followed by separation of the organic phase and subsequent distillation.[13] For laboratory scale, drying the organic extract with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before distillation is standard practice.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: The primary methods for assessing purity are Gas Chromatography (GC) with a Flame Ionization Detector (FID) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying impurities.[14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product and identifying any structurally related impurities.[]
Q5: How should I store purified this compound to prevent degradation?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric CO₂.[16] It is also recommended to store it in a cool, dark place, such as a refrigerator, to minimize thermal degradation.[10]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is highly effective for removing non-basic impurities from the crude product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or dichloromethane (10 volumes).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 5 volumes). The basic this compound will be protonated and move into the aqueous layer.
-
Separation: Combine the aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the solution is strongly basic (pH > 12).
-
Re-extraction: Extract the now deprotonated this compound back into an organic solvent (e.g., diethyl ether or dichloromethane) (3 x 5 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for small-scale purification and for separating impurities with similar boiling points.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent. To mitigate issues with the basicity of the amine, add 1% triethylamine (v/v) to the eluent mixture.[4] A typical starting eluent could be a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[4]
-
Elution: Elute the column with the prepared solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the product's volatility.[5]
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying synthesized this compound.
Caption: Decision workflow for selecting a primary purification method.
References
- BenchChem. (2025). Technical Support Center: 1-Butylpyrrolidin-2-one Purification.
- BenchChem. (2025). Technical Support Center: Purification of Long-Chain Amines.
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
- BenchChem. (2025). Cross-Validation of Analytical Methods for 1-Butylpyrrolidin-2-one: A Comparative Guide.
- Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations.
- Scribd. (n.d.). Troubleshooting of Amine Regn.
- BenchChem. (n.d.). How to remove unreacted starting material from the product mixture.
- BenchChem. (n.d.). Technical Support Center: Column Chromatography Purification of N-Substituted Pyrrolidines.
- Wang, S., et al. (2020).
- Royal Society of Chemistry. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst.
- BenchChem. (2025). One-Pot Synthesis of this compound Derivatives: Application Notes and Protocols.
- University of Rochester. (n.d.). Purification.
- SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column.
- Google Patents. (n.d.). DE1670056C3 - Process for the preparation of Nn-butylpyrrolidine.
- LibreTexts Chemistry. (n.d.). Purification – Cooperative Organic Chemistry Student Laboratory Manual.
- Chem-Impex. (n.d.). This compound.
- Wikipedia. (n.d.). Reductive amination.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- BenchChem. (n.d.). Purification of (S)-1-Boc-2-(aminomethyl)pyrrolidine and Its Derivatives.
- Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters.
- Google Patents. (n.d.). US6353118B1 - Dewatering and purification of crude pyrrolidine.
- National Center for Biotechnology Information. (n.d.). This compound.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- Carl ROTH. (n.d.). N-Butyl-2-pyrrolidone (NBP).
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Technical Support Center: Managing Runaway Reactions in 1-Butylpyrrolidine Synthesis
Welcome to the Technical Support Center for the synthesis of 1-Butylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, preventing, and managing potential thermal hazards during synthesis. Our focus is on ensuring laboratory safety and procedural robustness by explaining the causality behind experimental choices and providing self-validating protocols.
Frequently Asked Questions (FAQs): Understanding and Preventing Thermal Runaway
This section addresses the fundamental questions regarding the thermal risks associated with this compound synthesis.
Q1: What are the common synthesis routes for this compound, and why are they inherently exothermic?
This compound is typically synthesized via nucleophilic substitution, most commonly through the N-alkylation of pyrrolidine with a butyl halide (e.g., 1-bromobutane) or the reductive amination involving precursors like 1,4-butanediol.[1][2][3]
-
N-Alkylation of Pyrrolidine: This is a classic SN2 reaction where the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.
-
Reductive Amination Routes: Methods exist for a one-pot synthesis from 1,4-butanediol and aqueous ammonia over a heterogeneous catalyst at high temperature and pressure.[4][5]
The primary thermal hazard stems from the fact that the formation of the carbon-nitrogen bond in amine alkylations is a significantly exothermic process.[6] Calorimetric studies on the synthesis of similar pyrrolidinium compounds from N-methyl-pyrrolidine and n-alkyl bromides show reaction enthalpies (ΔHr) in the range of -76 to -82 kJ/mol .[7] This substantial heat release, if not adequately controlled, can raise the temperature of the reaction mixture, accelerating the reaction rate in a dangerous positive feedback loop that may lead to a thermal runaway.[8][9]
Q2: What are the primary triggers for a runaway reaction during synthesis?
A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal from the reactor.[10] Several operational failures can trigger this hazardous event.
| Triggering Factor | Causality and Consequence |
| Cooling System Failure | The most direct cause. A loss of coolant flow, insufficient heat exchange capacity, or failure of a cooling bath allows the reaction's exothermic heat to accumulate, leading to a rapid temperature and pressure increase.[9] |
| Incorrect Reagent Addition Rate | Adding the alkylating agent (e.g., 1-bromobutane) too quickly leads to a rapid accumulation of unreacted reagents. If the reaction then initiates, the combined heat release from the large quantity of material reacting simultaneously can overwhelm the cooling system.[11] |
| Loss of Agitation | Inefficient stirring creates localized "hot spots" where the reaction temperature is significantly higher than the bulk mixture.[8][12] This can accelerate the reaction rate locally and may initiate secondary decomposition reactions, leading to a runaway. Overhead stirrers are recommended for consistent mixing in larger volumes.[8] |
| Incorrect Reaction Temperature | Starting the reaction at too high a temperature reduces the margin for safe heat removal. The rate of an exothermic reaction increases exponentially with temperature (Arrhenius law), meaning a small initial increase can lead to a disproportionately large increase in heat generation.[12] |
| Scale-up Miscalculation | As reaction scale increases, the reactor's volume (heat generation) increases by a cube function (r³), while its surface area (heat removal) only increases by a square function (r²). This fundamental principle means that heat dissipation becomes significantly less efficient at larger scales, a primary challenge in process scale-up.[10] |
Q3: How can I proactively assess and mitigate thermal risks before scaling up a synthesis?
A proactive approach to safety is critical. Before increasing the scale of any reaction, a thorough risk assessment must be performed.[12][13]
-
Literature Review: Search for documented safety incidents involving similar amine alkylations. Understand the thermochemistry of your specific reagents.
-
Reaction Calorimetry (RC): This is the cornerstone of process safety assessment. A reaction calorimeter (such as an RC1 or Phi-TEC adiabatic calorimeter) can measure the heat of reaction, the rate of heat release, and the heat capacity of the mixture.[10] This data allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) , which is the highest temperature the reaction would reach under adiabatic (zero heat loss) conditions, such as a cooling failure.[10]
-
Identify Critical Process Parameters (CPPs): Based on calorimetric data, define strict operational limits for temperature, addition rate, and stirring speed.[3]
-
Develop an Emergency Plan: Before starting the experiment, have a clear, written plan for emergency shutdown and quenching.[14][15]
The following workflow illustrates a logical process for thermal risk assessment prior to scale-up.
Troubleshooting Guide: Responding to a Developing Runaway Reaction
Even with careful planning, unexpected events can occur. Rapid identification and response are key to preventing a catastrophic failure.
Q4: What are the immediate warning signs of a thermal runaway in progress?
Be alert for the following indicators, which often occur in rapid succession:
-
Rapid, Uncontrolled Temperature Rise: The internal temperature increases steadily even with maximum cooling applied.[16]
-
Sudden Pressure Increase: Off-gassing from boiling solvent or decomposition products causes a rapid rise in reactor pressure.[16]
-
Noticeable Gas Evolution: Vigorous bubbling or venting from the reflux condenser.
-
Change in Color or Viscosity: Sudden darkening of the reaction mixture can indicate decomposition.
Q5: What is the standard emergency shutdown procedure for an uncontrolled exotherm?
If you observe any of the warning signs above, execute a pre-planned emergency shutdown procedure immediately.[14][17][18]
-
Stop Reagent Addition: Immediately stop the feed of any limiting reagents (e.g., the alkyl halide).
-
Maximize Cooling: Crash-cool the reactor using an emergency ice bath or other available secondary cooling system.
-
Alert Personnel: Inform your lab supervisor and any nearby colleagues immediately.
-
Prepare to Quench: If cooling is insufficient to control the temperature rise, proceed to the quenching step.
-
Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and activate emergency protocols.[18]
The following decision tree outlines the immediate actions to take upon detecting an unexpected exotherm.
Q6: What are suitable quenching agents for an N-alkylation reaction, and how should they be used?
A quenching agent is a chemical used to rapidly terminate a reaction.[19] The ideal quencher for an N-alkylation should react very quickly with the electrophilic alkylating agent to deplete it, thus stopping the exothermic reaction.
-
Recommended Quenching Agent: A solution of a highly nucleophilic but sterically hindered amine, such as N,N-diisopropylethylamine (Hünig's base) , or a simple primary amine like benzylamine [20] in a high-boiling point, inert solvent (e.g., toluene).
-
Mechanism of Action: These amines are potent nucleophiles that will rapidly react with the remaining butyl halide in an SN2 reaction. This competes with and effectively stops the desired, slower reaction with pyrrolidine, thereby halting heat generation.
-
Avoid: Do not quench with water if reactive intermediates or reagents that could react violently with water are present. Do not use quenching agents that can generate large volumes of gas.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound with Enhanced Safety Controls
This protocol for the reaction of pyrrolidine with 1-bromobutane incorporates critical safety measures.
Materials:
-
Pyrrolidine (1.0 equiv)
-
1-Bromobutane (1.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Acetonitrile (ACN), anhydrous
-
Reaction vessel with overhead stirrer, addition funnel, reflux condenser, and internal temperature probe.
-
Secondary containment (blast shield and spill tray).
-
Cooling bath (e.g., ice/water) on a lab jack.[8]
Procedure:
-
Setup: Assemble the reaction apparatus within a fume hood and ensure secondary containment is in place. Charge the vessel with pyrrolidine, K₂CO₃, and acetonitrile.
-
Cooling: Cool the reaction mixture to 0-5 °C using the cooling bath.
-
Controlled Addition: Begin stirring and add the 1-bromobutane dropwise via the addition funnel over a period of 1-2 hours. Crucially, monitor the internal temperature continuously. Do not allow the temperature to rise more than 5 °C during the addition.[8]
-
Reaction: After addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or GC.
-
Work-up: Once complete, cool the mixture again before quenching with a slow addition of water. Proceed with standard extraction and purification.
Protocol 2: Emergency Quenching Procedure
This procedure should only be performed if it is safe to do so.
Materials:
-
Quenching solution: 20% (v/v) solution of benzylamine in cold toluene, prepared in advance.
-
Large syringe or cannula for rapid addition.
Procedure:
-
Confirm Uncontrolled State: Verify that the actions in the emergency shutdown procedure (stopping addition, maximizing cooling) are not controlling the temperature rise.
-
Add Quencher: If it is safe to approach the reactor, rapidly introduce the pre-prepared quenching solution directly into the reaction mixture. The volume should be sufficient to rapidly consume the limiting reagent (typically 1.5-2.0 equivalents relative to the initial amount of alkyl halide).
-
Retreat: Immediately withdraw from the fume hood to a safe location and continue to monitor from a distance. Be prepared for a potential pressure surge upon quencher addition.
References
- Benchchem. (n.d.). The Core Mechanism of 1-Butylpyrrolidin-2-one in Chemical Synthesis: An In-depth Technical Guide.
- Royal Society of Chemistry. (n.d.). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry.
- Benchchem. (n.d.). One-Pot Synthesis of this compound Derivatives: Application Notes and Protocols.
- (n.d.). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst.
- YouTube. (2024). Exothermic reaction safety.
- Cornell University EHS. (n.d.). 5.3.1 Laboratory Emergency Shutdown Procedures.
- ChemicalBook. (2025). This compound | 767-10-2.
- Benchchem. (n.d.). Technical Support Center: Scaling Up 1-Butylpyrrolidin-2-one Synthesis.
- Florida International University EHS. (n.d.). Emergency Shutdown Guidelines.
- Stanford University EHS. (2023). Scale Up Safety_FINAL.
- Google Docs. (n.d.). Safety Precautions for Handling Exothermic Reactions.
- Cornell University EHS. (n.d.). 5.3 Emergency Procedures.
- ACS Publications. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development.
- University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
- ResearchGate. (2014). What is the best NHS quenching agent?.
- Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist.
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- CAMEO Chemicals. (n.d.). ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE].
- ResearchGate. (2025). Thermochemistry of the pyridinium- and pyrrolidinium-based ionic liquids.
- Reddit. (2021). Reaction Quenching Question. r/chemhelp.
- Aidic. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows?.
- ResearchGate. (n.d.). Does the quench stop our activation reaction?.
- ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
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effect of temperature and pressure on 1-Butylpyrrolidine synthesis yield
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-butylpyrrolidine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the critical roles of temperature and pressure in optimizing reaction yield and purity.
Introduction to this compound Synthesis
This compound is a valuable cyclic amine used as a building block in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The efficiency of its synthesis is highly dependent on the chosen synthetic route and the precise control of reaction parameters. The two most prevalent industrial methods for synthesizing this compound are:
-
Reductive Amination of 1,4-Butanediol: This one-pot reaction involves the catalytic reaction of 1,4-butanediol with an amine source (such as ammonia or butylamine) under a hydrogen atmosphere.
-
Reaction of γ-Butyrolactone (GBL) with Butylamine: This pathway involves the aminolysis of GBL with butylamine, which typically requires subsequent reduction to yield the final product. This process is often conducted at high temperatures and pressures.
This guide will delve into the intricacies of these methods, providing practical advice to overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a low yield of this compound, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
A: Low conversion is a common challenge, often stemming from suboptimal reaction conditions. The key is to provide sufficient energy to overcome the activation barriers of the reaction and to shift the equilibrium towards product formation.
Causality and Solutions:
-
Insufficient Temperature: Both the reductive amination of 1,4-butanediol and the reaction of GBL with butylamine are endergonic processes that require significant thermal energy.
-
For the 1,4-Butanediol Route: Industrial synthesis of the parent compound, pyrrolidine, from 1,4-butanediol and ammonia is typically carried out at temperatures between 165–200 °C[1]. For the synthesis of this compound using a CuNiPd/ZSM-5 catalyst, a high temperature of 300 °C has been shown to produce a 76% yield[2][3][4]. If your yield is low, a gradual increase in temperature is recommended.
-
For the GBL Route: The aminolysis of GBL is particularly demanding, often requiring temperatures in the range of 250–290°C to proceed at a reasonable rate[5]. Operating below this range will result in a sluggish reaction and poor conversion.
-
-
Inadequate Pressure: Pressure plays a crucial role in these liquid-phase reactions, especially when gaseous reactants like ammonia or hydrogen are involved.
-
Maintaining Liquid Phase: High pressure ensures that the reactants remain in the liquid phase at the high temperatures required for the reaction, which is essential for maintaining a high concentration of reactants and facilitating molecular interactions.
-
Increasing Reactant Concentration: For the reductive amination route, the partial pressure of hydrogen is critical. In the synthesis from 1,4-butanediol and ammonia, an initial hydrogen pressure of 4 MPa, rising to a final pressure of 10 MPa, is utilized[2][4][5]. Insufficient hydrogen pressure will limit the rate of the reduction steps in the reaction mechanism. For reactions involving ammonia, high pressure is necessary to maintain a sufficient concentration of ammonia in the liquid phase.
-
Le Chatelier's Principle: In reactions where there is a net decrease in the number of moles of gas, increasing the pressure will shift the equilibrium towards the products.
-
-
Catalyst Inactivity: In the 1,4-butanediol route, the catalyst is central to the reaction's success.
-
Catalyst Choice: A cobalt and nickel oxide catalyst on an alumina support is used for the industrial production of pyrrolidine[1]. For this compound, a 3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst has been reported to be effective[2][3][4]. Ensure you are using a catalyst appropriate for this specific transformation.
-
Catalyst Poisoning or Deactivation: The catalyst can be poisoned by impurities in the starting materials or can deactivate over time, especially at high temperatures. Ensure the purity of your 1,4-butanediol and amine source. If reusing a catalyst, consider a regeneration step or using a fresh batch.
-
Experimental Protocol: Optimizing Temperature and Pressure (General Guidance)
-
Temperature Screening: Begin with the lower end of the recommended temperature range for your chosen route (e.g., 180°C for the 1,4-butanediol route or 250°C for the GBL route).
-
Incremental Increases: Increase the temperature in increments of 10-15°C for subsequent experiments, while keeping the pressure and reaction time constant.
-
Monitor Yield and Purity: Analyze the yield and purity of the product at each temperature to identify the optimal point before significant byproduct formation occurs.
-
Pressure Optimization: Once an optimal temperature is identified, perform a similar set of experiments by varying the pressure within the recommended range (e.g., 15-22 MPa for the 1,4-butanediol route).
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing a complex mixture of products, and the selectivity for this compound is low. How can I minimize the formation of these impurities?
A: The formation of byproducts is often a consequence of running the reaction at excessively high temperatures or for extended periods, leading to side reactions or thermal degradation.
Causality and Solutions:
-
Dehydration and Elimination Reactions: At high temperatures, alcohols can undergo dehydration. In the context of the 1,4-butanediol synthesis, this can lead to the formation of tetrahydrofuran (THF) as a significant byproduct. Additionally, the formation of unsaturated products like 1-butenylpyrrolidine has been reported[3].
-
Temperature Control: While high temperatures are necessary for the amination reaction, excessive temperatures can favor these elimination pathways. It is crucial to find an optimal temperature that maximizes the rate of amination while minimizing the rate of side reactions. Careful temperature screening, as described in the previous section, is essential.
-
-
Thermal Degradation: this compound, like many organic compounds, can degrade at very high temperatures. While generally stable, prolonged exposure to temperatures above 300°C may lead to decomposition, reducing the overall yield and complicating purification.
-
Reaction Time: Minimize the reaction time to what is necessary for complete conversion of the starting materials. Monitor the reaction progress over time to determine the point of maximum yield before degradation becomes significant.
-
-
Over-alkylation: In the synthesis from 1,4-butanediol and ammonia, the initially formed pyrrolidine can react with another molecule of 1,4-butanediol (or its intermediates) to form higher molecular weight byproducts.
-
Stoichiometry Control: Using a molar excess of the amine source can help to minimize over-alkylation by increasing the probability that the intermediate will react with the amine rather than another molecule of the diol.
-
Data Summary: Effect of Temperature on Selectivity (Illustrative)
The following table illustrates the general, expected trend of temperature's effect on product distribution in the amination of diols. Note that specific data for this compound is limited, and this table is based on general principles of amination reactions.
| Temperature Range | Desired Product (this compound) Yield | Key Byproducts | Rationale |
| Low (<180°C) | Very Low | Unreacted 1,4-Butanediol | Insufficient thermal energy to overcome the activation energy for C-N bond formation. |
| Optimal (180-220°C) | High | Minimal | The rate of amination is significantly higher than the rates of side reactions. |
| High (>250°C) | Decreasing | Increased THF, 1-Butenylpyrrolidine, Degradation Products | High temperatures begin to favor elimination and thermal degradation pathways over the desired amination. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of high pressure in the synthesis of this compound from 1,4-butanediol and ammonia?
A1: High pressure (typically 17-21 MPa) is crucial for several reasons in this reaction[1]. Firstly, it maintains the reaction mixture in the liquid phase at the high operating temperatures (165–200 °C), which is essential for efficient reaction kinetics. Secondly, it increases the concentration of the gaseous reactants (ammonia and hydrogen) dissolved in the liquid phase, thereby increasing the reaction rate according to the principles of mass action.
Q2: For the synthesis from γ-butyrolactone (GBL) and butylamine, why are such high temperatures (250–290°C) required?
A2: This reaction proceeds through the nucleophilic attack of butylamine on the carbonyl carbon of the lactone, leading to ring-opening to form an amide intermediate. This is followed by an intramolecular cyclization via dehydration to form the pyrrolidone precursor, which is then reduced. The initial ring-opening of the stable five-membered lactone ring has a high activation energy barrier, necessitating high temperatures to achieve a practical reaction rate[5].
Q3: Can I run these reactions at atmospheric pressure?
A3: It is highly unlikely to obtain a significant yield of this compound at atmospheric pressure using these methods. The required reaction temperatures are well above the boiling points of the reactants (1,4-butanediol boils at ~230°C). Without high pressure, the reactants would simply vaporize, leading to a gas-phase reaction with very low reactant concentrations and consequently, a very low reaction rate.
Q4: How does the choice of amine (ammonia vs. butylamine) in the 1,4-butanediol route affect the reaction conditions?
A4: While both can be used, the reaction with butylamine might proceed under slightly milder conditions compared to ammonia due to the higher nucleophilicity of butylamine. However, both reactions still require high temperatures and pressures to drive the cyclization and dehydration steps. The use of ammonia can be more atom-economical but may require more stringent conditions to achieve high conversion and selectivity.
Experimental Protocols and Visualizations
Protocol 1: Synthesis of this compound from 1,4-Butanediol and Ammonia
This protocol is based on a reported one-pot synthesis and should be performed with appropriate high-pressure equipment and safety precautions.
Materials:
-
1,4-Butanediol (BDO)
-
Aqueous Ammonia (25 wt%)
-
3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst
-
Hydrogen gas (high purity)
-
High-pressure autoclave with magnetic stirring and temperature control
Procedure:
-
Charge the autoclave with 1,4-butanediol (0.2 mol), aqueous ammonia (0.1 mol), and the catalyst (1.8 g)[2].
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to an initial pressure of 4 MPa[2][5].
-
Begin stirring and heat the reactor to 300 °C. The pressure will increase to a final pressure of approximately 10 MPa[2][5].
-
Maintain these conditions for a predetermined reaction time (e.g., 4-6 hours), monitoring the pressure for any signs of leaks or runaway reactions.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the excess pressure in a well-ventilated fume hood.
-
Open the autoclave, recover the reaction mixture, and separate the catalyst by filtration.
-
The crude product can be purified by fractional distillation under reduced pressure.
Workflow Diagram:
Caption: Simplified mechanism of this compound synthesis from 1,4-butanediol.
References
- U.S. Patent 5,639,916, "Amination of allylic alcohols," issued June 17, 1997.
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 c
- The Catalytic Amin
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry (RSC Publishing).
- Optimization of reaction conditions for 1-Butylpyrrolidin-2-one synthesis. Benchchem.
- One-Pot Synthesis of this compound Derivatives: Applic
- Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing C
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. NIH.
- German Patent DE1670056C3, "Process for the preparation of Nn-butylpyrrolidine," issued May 27, 1971.
- Formation of butylamine in the reductive amination of butyraldehyde...
- Application Note: Synthesis of 1-Butylpyrrolidin-2-one
- WO2013107822A1 - Use of improved n-alkyl pyrrolidone solvents.
- Pyrrolidine. Wikipedia.
- CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.
- The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous C
- The Catalytic Amin
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
- (PDF) Kinetics and mechanistic studies of the formation of pyrrolidines from the reaction some chalcones with N-benzylidene benzylamine.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amin
- The Core Mechanism of 1-Butylpyrrolidin-2-one in Chemical Synthesis: An In-depth Technical Guide. Benchchem.
- An In-depth Technical Guide to 1-Butylpyrrolidin-2-one (CAS: 3470-98-2). Benchchem.
- US6987191B1 - Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials.
- US2952688A - Synthesis of pyrrolidine.
- (PDF) Recent Advances in the Synthesis of Pyrrolidines.
- This compound. PubChem - NIH.
- N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis.
- (PDF) Activity and Selectivity Control in Reductive Amination of Butyraldehyde over Noble Metal Catalysts.
- The dependence of yield vs. temperature of PGBL samples produced within...
- Synthetic redesign of Corynebacterium glutamicum for 1,4-butanediol production via L-glutamate-derived CoA-independent p
- Butyrolactone. the NIST WebBook.
- γ-Butyrolactone. Wikipedia.
- (PDF) Combined 1,4-butanediol lactonization and transfer hydrogenation/hydrogenolysis of furfural-derivatives under continuous flow conditions.
- One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. Request PDF.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Performance in 1-Butylpyrrolidine Synthesis
Welcome to the Technical Support Center for researchers and process chemists engaged in the synthesis of 1-butylpyrrolidine. This guide is designed to provide expert insights and practical solutions for one of the most critical aspects of this process: catalyst deactivation and regeneration. The synthesis of this compound, commonly achieved through the reductive amination of precursors like 1,4-butanediol with n-butylamine or ammonia, relies heavily on the sustained performance of heterogeneous catalysts, typically those based on nickel and copper.[1][2][3][4]
Understanding the lifecycle of your catalyst is paramount for ensuring consistent yield, high purity, and economic process viability. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose issues, prevent premature catalyst failure, and effectively regenerate spent catalysts.
Troubleshooting Guide: Diagnosing Catalyst Performance Issues
This section addresses specific experimental problems you may encounter. The diagnostic logic is designed to help you quickly identify the root cause of catalyst underperformance and implement corrective actions.
Problem 1: Sudden and Severe Drop in Catalytic Activity (<1 Hour)
Q: My reaction has stopped or the conversion rate has plummeted dramatically within a single run. What is the likely cause?
A: A rapid, catastrophic loss of activity almost always points to acute catalyst poisoning.[5][6] This occurs when a substance in the reaction stream chemically bonds to the active sites of the catalyst, rendering them inaccessible to the reactants.[5][7]
-
Potential Cause 1: Feedstock Contamination
-
Diagnosis: The most common poisons for nickel and copper catalysts are sulfur, halides (e.g., chloride), and phosphorus compounds.[4][5] These may be present in trace amounts in your 1,4-butanediol or amine source. A new batch of reagents is often the culprit.
-
Solution:
-
Analyze Feedstock: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or elemental analysis to screen all reactants for known poisons.
-
Purify Reactants: Implement a purification step for your feedstock, such as passing it through a guard bed of activated alumina or a suitable adsorbent to remove contaminants before they enter the reactor.[7]
-
-
-
Potential Cause 2: System Leak / Introduction of Air
-
Diagnosis: For reduced metal catalysts like Cu/Ni, sudden exposure to oxygen can lead to rapid oxidation of the active sites, effectively deactivating them. This can happen through a leak in a high-pressure reactor system.
-
Solution:
-
System Integrity Check: Before each run, perform a thorough leak test on your reactor system using an inert gas like nitrogen or argon.
-
Inert Gas Purging: Ensure the reactor is thoroughly purged of air before introducing hydrogen and heating the system.
-
-
Problem 2: Gradual Decline in Activity Over Multiple Runs
Q: I'm observing a steady decrease in product yield and a need for higher temperatures or longer reaction times to achieve the same conversion rate over several cycles. What's happening to my catalyst?
A: A gradual loss of activity is characteristic of slower deactivation mechanisms, primarily thermal sintering or progressive surface fouling by coking or strongly adsorbed byproducts.
-
Potential Cause 1: Thermal Sintering
-
Causality: The synthesis of this compound is often conducted at elevated temperatures (e.g., 300 °C).[1][2] At these temperatures, especially in the presence of water (a byproduct of the reaction), metal nanoparticles on the catalyst support can migrate and agglomerate into larger crystals.[8][9][10] This process, known as sintering, irreversibly reduces the active metal surface area, leading to lower activity.[9][11][12] Nickel catalysts are particularly susceptible.[8][12]
-
Diagnosis: Post-reaction characterization of the spent catalyst using techniques like X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) will show an increase in the average metal crystallite size compared to the fresh catalyst.
-
Solution & Prevention:
-
Optimize Temperature: Determine the minimum temperature required for an efficient reaction rate to minimize thermal stress.
-
Catalyst Selection: Use catalysts with strong metal-support interactions (e.g., Ni on MgAl₂O₄) or those containing promoters that inhibit sintering.[4]
-
Control Water Partial Pressure: While challenging as water is a product, process modifications that limit water accumulation can slow the rate of hydrothermal sintering.[10]
-
-
-
Potential Cause 2: Coke Formation
-
Causality: At high temperatures, organic molecules (reactants, products, or intermediates) can undergo complex side reactions, leading to the deposition of non-volatile, carbon-rich material (coke) on the catalyst surface.[13][14] These deposits physically block access to the active sites.[13][14]
-
Diagnosis: A visual inspection of the spent catalyst may reveal a black, carbonaceous coating. Thermogravimetric Analysis (TGA) of the spent catalyst under an oxidizing atmosphere will show a weight loss corresponding to the combustion of these carbon deposits.
-
Solution & Prevention:
-
Optimize H₂ Pressure: Ensure a sufficient partial pressure of hydrogen is maintained throughout the reaction, as this can inhibit dehydrogenation pathways that lead to coke formation.
-
Feedstock Purity: Avoid heavy hydrocarbon impurities in the feedstock, as they are potent coke precursors.[13]
-
Regeneration: Coking is often a reversible deactivation mechanism. The catalyst can typically be regenerated via controlled oxidation (see Protocol section).[15]
-
-
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in this compound synthesis?
A1: There are three main mechanisms to be aware of:
-
Thermal Sintering: The agglomeration of active metal particles (e.g., Ni, Cu) at high reaction temperatures, reducing the available surface area for reaction. This is often accelerated by the presence of water, a reaction byproduct.[4][9][10]
-
Coking/Fouling: The deposition of carbonaceous residues on the catalyst surface, which physically blocks pores and active sites.[13][14]
-
Poisoning: The strong chemical adsorption of impurities (like sulfur or halide compounds from reactants) onto the active metal sites, rendering them catalytically inactive.[5][7]
| Deactivation Mechanism | Primary Cause | Observable Symptoms | Reversibility |
| Sintering | High reaction temperature; presence of water (steam) | Gradual, irreversible loss of activity; requires higher T to maintain conversion | Generally Irreversible |
| Coking | High temperature; insufficient H₂ pressure; impurities | Gradual loss of activity; increased pressure drop; catalyst appears black/sooty | Reversible |
| Poisoning | Contaminants in feedstock (S, Cl, P, etc.) | Sudden, severe drop in activity, often correlated with a new batch of reagents | Sometimes Reversible |
Q2: What is the expected operational lifespan of a Cu-Ni based catalyst for this synthesis?
A2: The lifespan is highly dependent on operating conditions. Under optimized conditions with high-purity reactants, a robust catalyst (e.g., 3%Cu-3%Ni-0.2Pd/ZSM-5) can be reused multiple times with minimal loss in activity.[1][2] However, factors like high operating temperatures (>300°C), pressure fluctuations, and trace impurities in the feedstock can significantly shorten its life to just a few cycles. Regular monitoring of conversion and selectivity is key to tracking catalyst health.
Q3: Can I regenerate a deactivated catalyst? If so, how?
A3: Yes, catalysts deactivated by coking or certain types of poisoning are often regenerable. Sintering, however, is generally irreversible. The most common regeneration method for coked catalysts is a controlled burn-off procedure (oxidative regeneration) followed by a reduction step to restore the active metallic phase.[15][16] This process removes carbon deposits and can sometimes strip away certain poisons. A detailed protocol is provided below.
Q4: How can I prevent premature catalyst deactivation?
A4: Proactive measures are crucial:
-
Feedstock Qualification: Always use high-purity 1,4-butanediol and amine. If purity is uncertain, analyze for common poisons or use a guard bed.
-
Temperature Control: Operate at the lowest effective temperature to minimize the rate of thermal sintering.[12]
-
Process Control: Maintain a stable and sufficient hydrogen pressure to suppress side reactions that lead to coking.
-
Proper Handling: Ensure the catalyst is handled under inert conditions after reduction to prevent oxidation of the active sites.
Experimental Protocols: Catalyst Regeneration
Protocol 1: Ex-Situ Regeneration of Coked Ni/Cu Catalyst
This protocol describes a general procedure for regenerating a catalyst that has lost activity due to coke formation. Caution: This procedure involves high temperatures and flammable gases. All operations must be conducted in a suitable reactor or furnace with appropriate safety measures.
Objective: To remove carbonaceous deposits via controlled oxidation and re-reduce the metal oxides to their active metallic state.
Methodology:
-
Catalyst Unloading (Post-Reaction):
-
Cool the reactor to room temperature under an inert atmosphere (e.g., Nitrogen).
-
Once cool and depressurized, carefully unload the spent catalyst. Note its appearance (e.g., color, presence of carbon).
-
-
Oxidative Treatment (Coke Burn-off):
-
Place the catalyst in a suitable regeneration reactor or tube furnace.
-
Begin flowing a low-concentration oxygen mixture (e.g., 1-2% O₂ in N₂) over the catalyst bed at a controlled flow rate. Rationale: Using dilute oxygen and a slow temperature ramp is critical to control the exotherm from coke combustion, preventing thermal runaway that could cause severe sintering and permanent damage to the catalyst.[15]
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature of 400-500 °C. The optimal temperature depends on the nature of the coke and the thermal stability of the catalyst support.
-
Hold at the target temperature until the combustion is complete. This can be monitored by analyzing the off-gas with a mass spectrometer or gas analyzer; the process is complete when CO₂ levels return to baseline.
-
Once complete, switch the gas flow to pure nitrogen and cool the catalyst to the reduction temperature.
-
-
Reduction:
-
Once the catalyst is at the desired reduction temperature (typically 300-400 °C, consistent with the initial activation), switch the gas from nitrogen to pure hydrogen.[2]
-
Hold under flowing hydrogen for 2-4 hours to ensure the copper and nickel oxides formed during the oxidative treatment are fully reduced back to their active metallic state. Rationale: The reduction step is essential to restore the catalytic sites required for the reductive amination reaction.
-
After reduction is complete, cool the catalyst to room temperature under a flow of inert gas (N₂ or Ar). The regenerated catalyst is now highly pyrophoric and must be handled under inert conditions until it is introduced back into the reaction medium.
-
| Parameter | Typical Value | Rationale |
| Oxidation Gas | 1-2% O₂ in N₂ | Prevents excessive heat generation (exotherm) and further catalyst sintering. |
| Oxidation Temperature | 400-500 °C | Sufficient to combust coke without thermally damaging the catalyst support. |
| Reduction Gas | Pure H₂ | Reduces metal oxides back to their active metallic form. |
| Reduction Temperature | 300-400 °C | Ensures complete reduction without causing thermal damage.[2] |
Catalyst Lifecycle Diagram
Caption: The operational lifecycle of a heterogeneous catalyst.
References
- Benchchem. (2025). One-Pot Synthesis of this compound Derivatives: Application Notes and Protocols.
- Industrial verification of Nickel catalyst sintering models. (n.d.). Technical University of Denmark.
- Champon, M., et al. (2020). Modelling the Sintering of Nickel Particles Supported on γ-Alumina under Hydrothermal Conditions. MDPI.
- Le-Monnier, K., et al. (2021). Hydrothermal Sintering and Oxidation of an Alumina-Supported Nickel Methanation Catalyst Studied Using In Situ Magnetometry. MDPI.
- Sehested, J., Gelten, J. A. P., & Helveg, S. (2006). Sintering of nickel catalysts. Effects of time, atmosphere, temperature, nickel-carrier interactions, and dopants. ETDEWEB.
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. (2020). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.
- Sintering of nickel catalysts: Effects of time, atmosphere, temperature, nickel-carrier interactions, and dopants. (2025). ResearchGate.
- A., Russo, V., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI.
- One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. (n.d.). New Journal of Chemistry (RSC Publishing).
- What is coke formation on catalysts and how is it minimized?. (2025). Patsnap Eureka.
- Gumerov, F., et al. (2014). Regeneration of the Catalysts by Supercritical Fluid Extraction. International Journal of Analytical Mass Spectrometry and Chromatography.
- Formation of butylamine in the reductive amination of butyraldehyde... (n.d.). ResearchGate.
- Catalyst poisoning. (n.d.). Wikipedia.
- Catalyst Regeneration. (2021). Evonik.
- Benchchem. (2025). Technical Support Center: Catalyst Deactivation and Regeneration in (S)-1-Boc-2-(aminomethyl)pyrrolidine Synthesis.
- Activity and Selectivity Control in Reductive Amination of Butyraldehyde over Noble Metal Catalysts. (2025). ResearchGate.
- Coke Formation in FCC Catalyst Testing. (2025). Xytel India.
- Why Does Catalyst Poisoning Occur In Kinetics?. (2025). YouTube.
- Deactivation of supported copper metal catalysts for hydrogenation reactions. (2025). ResearchGate.
Sources
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- 2. rsc.org [rsc.org]
- 3. One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. shokubai.org [shokubai.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Sintering of nickel catalysts. Effects of time, atmosphere, temperature, nickel-carrier interactions, and dopants (Journal Article) | ETDEWEB [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is coke formation on catalysts and how is it minimized? [eureka.patsnap.com]
- 14. Coke Formation in FCC Catalyst Testing | XY-MAT [xytelindia.com]
- 15. products.evonik.com [products.evonik.com]
- 16. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
preventing the formation of over-alkylated byproducts in pyrrolidine synthesis
A-Z Index
Troubleshooting Over-Alkylation in Pyrrolidine Synthesis
This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions regarding the prevention of over-alkylation during pyrrolidine synthesis.
The Challenge of Over-Alkylation
Direct N-alkylation of pyrrolidine or its precursors with alkyl halides is a common synthetic route. However, a significant challenge is the formation of over-alkylated byproducts.[1][2] The nitrogen atom of the newly formed secondary or tertiary amine is often more nucleophilic than the starting amine, leading to subsequent alkylation events.[2] This results in a mixture of mono-alkylated, di-alkylated products, and even quaternary ammonium salts, complicating purification and reducing the yield of the desired product.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Significant formation of di- and tri-alkylated byproducts | The product amine is more nucleophilic than the starting amine. | 1. Switch to Reductive Amination: This is often the most effective method to avoid over-alkylation.[4] 2. Use a Large Excess of the Starting Amine: A 5-10 fold excess can statistically favor the reaction of the alkylating agent with the starting amine.[4] 3. Employ Protecting Groups: Temporarily block the amine functionality to prevent further reaction.[1][2] | 1. Reductive amination involves the formation of an imine or enamine intermediate, which is then reduced. This two-step, one-pot process inherently avoids the direct competition that leads to over-alkylation.[4] 2. Le Chatelier's principle is applied to shift the reaction equilibrium towards the desired mono-alkylated product. This is most practical when the starting amine is inexpensive. 3. Protecting groups like Boc (tert-butoxycarbonyl) reduce the nucleophilicity of the nitrogen, preventing it from reacting further after the initial desired reaction.[2][5] |
| Low yield of the desired mono-alkylated product | Reaction concentration is too high. | Perform the reaction under more dilute conditions. | Lowering the concentration of reactants can decrease the rate of the undesired second and third alkylation reactions.[4] |
| Inappropriate choice of alkylating agent. | Consider using "softer" alkylating agents like alkyl iodides or benzyl bromides. In some cases, quaternary ammonium salts can be a safer and more selective alternative.[6][7] | The "hardness" or "softness" of electrophiles and nucleophiles (HSAB theory) can influence selectivity. Softer electrophiles tend to react preferentially with the softer nitrogen of the primary or secondary amine. | |
| Suboptimal reaction temperature. | Maintain controlled, and often lower, reaction temperatures.[7][8] | Higher temperatures can provide the activation energy for the undesired over-alkylation reactions to occur more readily. | |
| Difficulty in purifying the desired product from byproducts | Similar physical properties of the desired product and over-alkylated byproducts. | 1. Acid-Base Extraction: Exploit the basicity of the amines to separate them. 2. Column Chromatography: This is a standard method for separating compounds with different polarities.[4][9] | 1. The different pKa values of the primary, secondary, tertiary, and quaternary amines can be used to selectively extract them into aqueous acid and then back into an organic solvent by basification.[9][10] 2. The polarity of the amines will differ based on the degree of alkylation, allowing for separation on a silica or alumina column.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for over-alkylation in pyrrolidine synthesis?
A1: Over-alkylation occurs because the nitrogen atom in the newly formed mono-alkylated pyrrolidine (a secondary or tertiary amine) is often more electron-rich and thus more nucleophilic than the nitrogen in the starting amine.[2] This increased nucleophilicity makes it more reactive towards the alkylating agent, leading to a "runaway" reaction that produces di-alkylated and even quaternary ammonium salt byproducts.[2]
Q2: How does reductive amination prevent over-alkylation?
A2: Reductive amination is a two-stage process that inherently avoids the issue of over-alkylation.[4]
-
Imine/Enamine Formation: The initial reaction between an amine and a carbonyl compound (aldehyde or ketone) forms an imine or enamine intermediate in a 1:1 ratio.
-
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is used to reduce the imine/enamine to the corresponding amine.[4] These reducing agents are mild enough that they do not typically reduce the starting carbonyl compound.[4] Since the imine formation is a controlled step and the subsequent reduction is selective, the direct competition between the starting amine and the product amine for the alkylating agent is eliminated.[4]
Q3: When should I consider using a protecting group strategy?
A3: A protecting group strategy is advisable when:
-
Reductive amination is not feasible due to the unavailability of the required aldehyde or ketone starting material.[2]
-
You are working with a complex molecule with multiple reactive sites where chemoselectivity is a concern.[1]
-
A large excess of the starting amine is not practical due to cost or availability. The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group, which converts the amine into a less nucleophilic carbamate.[2][5]
Q4: What are the key parameters to control in a direct alkylation to minimize byproducts?
A4: To minimize over-alkylation in a direct alkylation reaction, carefully control the following parameters:
-
Stoichiometry: Use a large excess (5-10 fold) of the starting amine relative to the alkylating agent.[4]
-
Temperature: Maintain a low and controlled reaction temperature.[7][8]
-
Concentration: Perform the reaction under dilute conditions.[4]
-
Rate of Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Q5: Are there alternative, "greener" alkylating agents I can use?
A5: Yes, there is growing interest in using safer and more environmentally friendly alkylating agents. Quaternary ammonium salts are being explored as non-cancerogenic, non-mutagenic, and non-flammable alternatives to traditional alkylating agents like alkyl halides and sulfates.[6] Additionally, the direct use of alcohols as alkylating agents in the presence of a suitable catalyst is a greener approach that generates water as the only byproduct.[11]
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol describes a general procedure for the selective mono-alkylation of a primary amine with an aldehyde to form a secondary amine, a common step in building substituted pyrrolidine frameworks.
Materials:
-
Primary amine (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[4]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent[4]
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a solution of the primary amine in the chosen solvent, add the aldehyde.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.[4]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.[4]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Amine Protection using Boc Anhydride
This protocol details the protection of a primary or secondary amine with a Boc group to prevent over-alkylation in subsequent steps.
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) or another suitable base (1.2 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)[4]
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution.
-
Add a solution of Boc₂O in the same solvent dropwise to the amine solution at 0 °C.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS. The Boc-protected amine will be less polar than the starting amine.[2]
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[4] The Boc-protected amine can often be used in the next step without further purification.
Visualizations
Caption: Troubleshooting workflow for over-alkylation.
Caption: General workflow for reductive amination.
References
- Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable.
- Preventing over-alkyl
- Templ, J., & Schnürch, M. (2024). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal, 30(33), e202400675. [Link]
- Technical Support Center: N-Alkyl
- Li, G., et al. (2024).
- Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. Afinidad, 66(541), 224-233.
- Stanisavljević, A., Stojanović, M., & Baranac‐Stojanović, M. (2020). Monoselective Alkylation of Primary Amines Under Simple Conditions: Only Amine and Alkyl Bromide in the Reaction Vial. European Journal of Organic Chemistry, 2020(1), 115-125.
- Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange.
- Wang, X., et al. (2021). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry, 3(8), 2133-2141.
- Methods to Avoid Inactiv
- Zhang, W., et al. (2023). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Catalysis Science & Technology, 13(8), 2465-2470.
- preventing over-alkyl
- Technical Support Center: Purification of Long-Chain N-Substituted Pyrrolidines. Benchchem.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Reddy, C. R., et al. (2014). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic letters, 16(15), 4028–4031.
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
- Alkylation of Amines, Part 5: Alternative Str
- Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?
- Amine synthesis by reductive amination (reductive alkyl
- Nichols, P. L., & Stoltz, B. M. (2014). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 70(23), 3764–3772.
- Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9149–9160.
- Protecting Groups. K. C. Nicolaou Research Group.
- Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Central Science, 7(6), 1047–1057.
- Dounay, A. B., et al. (2003). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic letters, 5(11), 1843–1846.
- Protecting Agents. TCI Chemicals.
- Protecting Groups – A Necessary Evil? CHEM 1000.
- Ashworth, I. W., et al. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 83(23), 14596–14603.
- Kurma, S. R., & Gudem, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.
- How can I seperate pyrrolidine?
- Reddy, C. R., et al. (2014). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters, 16(15), 4028-4031.
- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
- The Purification of Organic Compound: Techniques and Applic
- Any advise about the synthesis of N-alkyl
- Pylaki, S., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 424, 136398.
- Duff, L. C., et al. (2022). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. Organic & Biomolecular Chemistry, 20(2), 255-260.
- Li, Y., et al. (2022). Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines. JACS Au, 2(1), 173-184.
- Ragan, J. A., & Claffey, M. C. (1995). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. Heterocycles, 41(1), 57.
- Coffin, M. D., et al. (2001). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs.
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Handling Moisture Sensitivity in Reactions with 1-Butylpyrrolidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-butylpyrrolidine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of this versatile reagent. Our goal is to equip you with the expertise and practical knowledge to ensure the success and reproducibility of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: How moisture-sensitive is this compound?
A1: this compound is a hygroscopic amine, meaning it readily absorbs moisture from the atmosphere. While it is soluble in water, this affinity for water can be problematic in many organic reactions where water can act as an unwanted nucleophile or base, leading to side reactions, reduced yields, and catalyst deactivation.[1] The nitrogen lone pair that makes this compound a useful base and nucleophile also allows it to form hydrogen bonds with water, contributing to its hygroscopic nature.
Q2: What are the immediate signs that my this compound has been contaminated with water?
A2: Visual inspection alone is often insufficient. However, a cloudy or hazy appearance in the normally clear, colorless to light yellow liquid can indicate significant water contamination.[2] The most definitive indicators of moisture contamination are observed during the reaction itself, such as inconsistent reaction times, the formation of unexpected byproducts, or lower than expected yields. For quantitative assessment, Karl Fischer titration is the standard method for determining water content in organic solvents and reagents.
Q3: Can I use this compound from a previously opened bottle?
A3: It is strongly advised to use a freshly opened bottle of this compound, especially for moisture-sensitive reactions. If you must use a previously opened bottle, it is crucial to have stored it under an inert atmosphere (e.g., nitrogen or argon) with a secure, air-tight cap. Reagents from previously opened bottles should ideally be tested for water content or redistilled from a suitable drying agent before use. Many suppliers offer packaging, such as the Sure/Seal™ system, designed to facilitate the handling of air- and moisture-sensitive reagents and maintain their integrity over multiple uses.[3][4]
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is a flammable liquid and is toxic if swallowed or in contact with skin.[5] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed safety information before handling.[6]
| Property | Value |
| Molecular Formula | C₈H₁₇N |
| Molecular Weight | 127.23 g/mol [5] |
| Boiling Point | 155-157 °C[7] |
| Density | 0.814 g/mL at 25 °C[7] |
| Flash Point | 36 °C (96.8 °F)[7] |
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, question-and-answer-style guide to troubleshoot specific problems encountered during reactions involving this compound, with a focus on moisture-related issues.
Issue 1: Low or No Product Yield
Q: My reaction with this compound is giving a very low yield, or not working at all. I suspect water contamination. What should I do?
A: This is a classic symptom of moisture interference. Water can compete with your substrate as a nucleophile or react with organometallic reagents or catalysts.
Causality:
-
Competing Nucleophile: In reactions where this compound acts as a nucleophile, water can also attack electrophilic centers, leading to undesired hydrolysis byproducts.
-
Base Quenching: If this compound is used as a non-nucleophilic base to deprotonate a substrate, water, being more acidic than many C-H bonds, can neutralize the base or the formed carbanion.
-
Catalyst Deactivation: Many transition metal catalysts used in cross-coupling and other reactions are sensitive to water, which can lead to the decomposition of the active catalytic species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Protocols:
-
Drying this compound: For amines, solid potassium hydroxide (KOH) or calcium oxide (CaO) are suitable drying agents.[8][9] Stir the this compound over freshly crushed KOH or CaO overnight, followed by distillation under an inert atmosphere.
-
Drying Solvents: Use appropriate drying agents for your solvent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and some polar aprotic solvents). Alternatively, use a solvent purification system.
-
Drying Glassware: Glassware should be oven-dried at a minimum of 125°C for several hours or overnight and allowed to cool in a desiccator or under a stream of inert gas.[3][10] For more rigorous drying, flame-drying under vacuum is effective.
-
Maintaining an Inert Atmosphere: Use a Schlenk line or a glovebox for all manipulations.[10][11][12][13] These systems allow for the evacuation of air and moisture and replacement with a dry, inert gas like nitrogen or argon.[14]
Issue 2: Formation of Unidentified Side Products
Q: My reaction is producing a complex mixture of products, and I can't isolate my desired compound in good purity. Could this be due to moisture?
A: Absolutely. Water can initiate or participate in various side reactions, leading to a complex product mixture.
Causality:
-
Hydrolysis: Esters, amides, and other functional groups can be hydrolyzed in the presence of water, especially with a base like this compound present.
-
Aldol-type Condensations: If your substrate or product has enolizable protons, water and this compound can promote self-condensation reactions.
-
Reagent Decomposition: Moisture can decompose sensitive reagents in your reaction mixture, which can then lead to further, unintended reactions.
Preventative Measures:
-
Rigorous Drying: Implement the drying protocols for reagents, solvents, and glassware as described above.
-
Use of Additives: In some cases, adding a water scavenger to the reaction mixture can be beneficial. Molecular sieves (3Å or 4Å) are often used for this purpose as they are generally inert.
| Drying Agent | Suitable for Amines? | Notes |
| Potassium Hydroxide (KOH) | Yes | Very efficient for basic compounds.[8][9] |
| Calcium Oxide (CaO) | Yes | A good, basic drying agent.[8] |
| Calcium Sulfate (Drierite) | Yes | Neutral and generally applicable, but with a lower capacity.[8] |
| Molecular Sieves (3Å, 4Å) | Yes | Excellent for scavenging trace amounts of water. |
| Calcium Chloride (CaCl₂) | No | Can form adducts with amines. |
| Magnesium Sulfate (MgSO₄) | Yes | Generally useful, neutral drying agent.[8] |
Issue 3: Inconsistent Reaction Rates and Reproducibility
Q: I have run the same reaction multiple times with this compound, but the time to completion and the final yield vary significantly. What could be the cause?
A: Inconsistent levels of moisture are a very likely culprit for poor reproducibility.
Causality:
-
Variable Reagent Purity: The amount of water in your this compound and solvents can vary from bottle to bottle and even day to day depending on storage and handling.
-
Atmospheric Conditions: The humidity in the lab can change, and even small leaks in your apparatus can introduce variable amounts of moisture.
Ensuring Reproducibility:
-
Standardize Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for setting up your reactions. This should include specific instructions for drying glassware, handling reagents, and maintaining an inert atmosphere.
-
Use of a Schlenk Line: A Schlenk line is a dual-manifold system that allows for the convenient and reliable manipulation of air- and moisture-sensitive compounds under vacuum or an inert atmosphere.[10][11][14]
Protocol: Setting up a Reaction using a Schlenk Line
-
Glassware Preparation: Assemble your oven-dried glassware (e.g., a Schlenk flask with a stir bar) while it is still warm and immediately connect it to the Schlenk line.[10]
-
Evacuate-Refill Cycles: Evacuate the flask using the vacuum manifold and then refill it with inert gas from the gas manifold.[11] Repeat this "vac-and-backfill" cycle at least three times to ensure the removal of atmospheric gases and adsorbed moisture.[11]
-
Addition of Reagents:
-
Liquids: Add anhydrous solvents and liquid reagents like this compound via a gas-tight syringe through a rubber septum against a positive pressure of inert gas.[3][15]
-
Solids: Add air-stable solids quickly under a positive flow of inert gas. For highly sensitive solids, use a solid addition tube that has been purged with inert gas or load the flask in a glovebox.[10]
-
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the reaction flask to the inert gas manifold through a bubbler, which provides a visual indication of gas flow.[3][4]
Caption: Experimental setup using a Schlenk line.
By implementing these rigorous techniques and understanding the underlying chemical principles, you can effectively manage the challenges posed by the moisture sensitivity of this compound and achieve reliable and successful results in your research.
III. References
-
The Good Scents Company. (n.d.). 1-butyl pyrrolidine. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Boyd, A. R. (2023). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]
-
LibreTexts. (2024). Guides. Retrieved from [Link]
-
Hive Stimulants. (n.d.). Drying agents and their compatibilities. Retrieved from [Link]
-
Nowicki, J. W. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. Retrieved from [Link]
-
JoVE. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). SOLVENT DRYING AND DRYING AGENTS. Retrieved from
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Using drying agents. Retrieved from [Link]
-
Filippov, A., Taher, M., & Mecozzi, S. (2015). Interactions between water and 1-butyl-1-methylpyrrolidinium ionic liquids. The Journal of Physical Chemistry B, 119(43), 13859-13868.
-
Wang, Y., et al. (2019). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry, 43(12), 4995-5003.
Sources
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- 4. ehs.umich.edu [ehs.umich.edu]
- 5. This compound | C8H17N | CID 69843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. 1-丁基吡咯烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isolating Pure 1-Butylpyrrolidine
Welcome to the technical support center for the purification of 1-butylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. Here, we address common challenges and frequently asked questions encountered during the post-synthesis work-up and isolation procedures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up and purification of this compound in a direct question-and-answer format.
Question 1: My final yield of this compound is significantly lower than expected after the extractive work-up. What are the likely causes?
Answer: Low recovery following an extractive work-up is a common issue that can typically be traced to one of several factors related to the acid-base chemistry of amines.
-
Incomplete Extraction: this compound, as a tertiary amine, is basic. If your reaction mixture is acidic or neutral, the amine may be protonated and exhibit some solubility in the aqueous phase. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with your organic solvent. This ensures the amine is in its freebase form, which is significantly more soluble in organic solvents.
-
Emulsion Formation: Amines can act as surfactants, leading to the formation of stable emulsions at the aqueous-organic interface, which physically traps your product. For strategies to resolve this, see "Question 2: I'm struggling with a persistent emulsion during my aqueous wash. How can I break it?"
-
Insufficient Solvent Volume or Extractions: You may not be using enough organic solvent to efficiently partition the product. It is often more effective to perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL).
-
Premature Product Isolation: If you performed an acidic wash to remove other basic impurities and did not adequately basify the aqueous layer before re-extracting your target compound, the this compound will remain in the aqueous layer as its protonated salt. Always check the pH of the aqueous layer before each extraction step.[1]
Question 2: I'm struggling with a persistent emulsion during my aqueous wash. How can I break it?
Answer: Emulsions are a frequent challenge when working with amines. Here are several techniques, from simplest to more involved, to resolve them:
-
Time: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[2] This increases the ionic strength and density of the aqueous layer, which helps to disrupt the emulsion and forces the organic components into the organic phase.[2]
-
Filtration: Pass the entire emulsified mixture through a plug of Celite® or glass wool in a powder funnel. This can physically disrupt the microscopic droplets that form the emulsion.[2]
-
Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help break the emulsion.
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective method for forcing the layers to separate.[2]
Question 3: My final product is impure after fractional distillation. What went wrong?
Answer: Purity issues after distillation usually point to one of three areas: inefficient separation, thermal instability, or contamination.
-
Co-distillation with Impurities: If an impurity has a boiling point close to that of this compound (155-157 °C at 754 mmHg), it may co-distill. Common culprits include unreacted starting materials or side-products from the synthesis. For example, if the synthesis involved reductive amination, residual butanal or pyrrolidine could be present.
-
Inefficient Distillation Apparatus: Ensure your distillation column has sufficient theoretical plates for the separation required. Using a Vigreux column or a packed column (e.g., with Raschig rings) can significantly improve separation efficiency compared to a simple distillation.
-
Thermal Decomposition: While this compound is relatively stable, prolonged heating at high temperatures can cause degradation. Distillation under reduced pressure (vacuum distillation) is highly recommended. This lowers the boiling point, allowing for distillation at a lower, safer temperature and minimizing the risk of decomposition.
-
Wet Product: Water present in the crude product can interfere with distillation. Ensure the product is thoroughly dried over a suitable drying agent before distillation.
A logical workflow for troubleshooting purity issues involves analyzing the crude material by GC-MS before distillation to identify the impurities and their boiling points, which will inform the selection of the appropriate distillation conditions.
Question 4: The organic layer containing my product is cloudy after washing. Which drying agent should I use, and how do I know when it's dry?
Answer: A cloudy appearance indicates the presence of dispersed water. It is crucial to remove this water before solvent evaporation and distillation.
For amines like this compound, basic or neutral drying agents are required. Acidic drying agents will react with your product.
| Drying Agent | Type | Suitability for Amines | Comments |
| Potassium Hydroxide (KOH) | Basic | Excellent | Very rapid and efficient. Ideal for pre-drying or final drying of basic compounds.[3][4] |
| Calcium Oxide (CaO) | Basic | Good | A suitable and cost-effective basic drying agent for amines.[3] |
| Magnesium Sulfate (MgSO₄) | Neutral | Good | Fast, high capacity, and generally useful for most organic compounds. |
| Sodium Sulfate (Na₂SO₄) | Neutral | Acceptable | High capacity but slow and less efficient than MgSO₄. The decahydrate is unstable above 32°C. |
| Calcium Chloride (CaCl₂) | Acidic (Lewis) | Unsuitable | Forms complexes with amines and should be avoided. |
Procedure:
-
Add a small amount of the chosen anhydrous drying agent (e.g., MgSO₄ or granular KOH) to the organic solution.
-
Swirl the flask. If the drying agent clumps together, water is still present.
-
Continue adding small portions of the drying agent until some of it remains free-flowing, resembling a snow-globe effect when swirled.
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.
-
Filter or decant the solution away from the drying agent before proceeding.
Frequently Asked Questions (FAQs)
Q1: What is a standard extractive work-up procedure for isolating this compound from a reaction mixture?
A1: A typical procedure leverages the basicity of the amine to separate it from neutral or acidic components. The following workflow is a robust starting point.
Q2: What are the key physical and safety properties of this compound I should be aware of?
A2: Understanding these properties is critical for safe handling and for planning purification steps like distillation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇N | |
| Molecular Weight | 127.23 g/mol | [5] |
| Appearance | Liquid | |
| Boiling Point | 155-157 °C (at 754 mmHg) | |
| Density | 0.814 g/mL (at 25 °C) | |
| Refractive Index | n20/D 1.44 | |
| Flash Point | 36 °C (96.8 °F) | [6] |
| GHS Hazard Codes | H226 (Flammable liquid and vapor) H301 (Toxic if swallowed) H311 (Toxic in contact with skin) | [5] |
| Signal Word | Danger |
Safety Summary: this compound is a flammable liquid and is toxic if swallowed or in contact with skin.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, gloves (e.g., nitrile), and a lab coat.
Q3: How can I confirm the purity and identity of my final, isolated this compound?
A3: A combination of spectroscopic and chromatographic techniques is recommended for unambiguous identification and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity. A single sharp peak on the gas chromatogram indicates high purity. The mass spectrum will provide the molecular weight (m/z for M+ at 127) and a characteristic fragmentation pattern, with a top peak typically at m/z 84, corresponding to the loss of a propyl group.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the butyl group (a triplet for the terminal CH₃, and multiplets for the three CH₂ groups) and the pyrrolidine ring protons (multiplets).
-
¹³C NMR: Will show distinct signals for each of the unique carbon atoms in the molecule. The number of signals should correspond to the number of non-equivalent carbons.[7]
-
-
Infrared (IR) Spectroscopy: While less definitive for purity, the IR spectrum can confirm the absence of certain functional groups from starting materials (e.g., a C=O stretch if a lactam was a precursor, or an N-H stretch if pyrrolidine was a starting material).[5]
Comparing the acquired spectra with reference data from spectral databases provides strong evidence for the compound's identity.[5][7]
References
- The Good Scents Company. 1-butyl pyrrolidine, 767-10-2. [Link]
- Hive Stimulants.
- Reddit. Amine workup : r/Chempros. [Link]
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- Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631. [Link]
- University of Rochester, Department of Chemistry. Workup: Amines. [Link]
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- Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents. [Link]
- University of Colorado Boulder, Department of Chemistry. Using drying agents. [Link]
- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry, 44(3), 859-862. [Link]
- SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]
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stability and degradation pathways of 1-Butylpyrrolidine under reaction conditions
Introduction for the Researcher
Welcome to the technical support guide for 1-Butylpyrrolidine (CAS: 767-10-2). As a versatile cyclic tertiary amine, this compound serves as a key building block in the synthesis of pharmaceuticals and specialty chemicals.[1] Its stability under various reaction and storage conditions is paramount to ensuring reaction reproducibility, yield, and the purity of the final product.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple list of facts to provide a causal understanding of the degradation pathways of this compound. As a tertiary amine, its stability profile is fundamentally different from cyclic amides (lactams). The primary site of reactivity and degradation is the lone pair of electrons on the nitrogen atom, making oxidative degradation the principal concern. This document provides troubleshooting advice for common issues, detailed protocols for stability assessment, and a mechanistic look into why and how this molecule degrades.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric oxygen and moisture. Store the container in a cool, dry, and well-ventilated area away from direct sunlight and strong oxidizing agents.[2] A yellowish discoloration upon storage is a common indicator of oxidative degradation.
Q2: What is the primary degradation pathway I should be concerned about?
A2: The most significant degradation pathway for this compound is oxidation .[3][4] The tertiary amine nitrogen is susceptible to attack by oxidizing agents, including atmospheric oxygen over time, leading to the formation of this compound N-oxide. Further oxidation or alternative radical pathways can lead to dealkylation (loss of the butyl group) or eventual ring-opening.[5]
Q3: Is this compound stable to acid and base?
A3: Yes, this compound is generally stable under acidic and basic conditions. As a Lewis base, it will react with acids to form stable pyrrolidinium salts. Unlike esters or amides, it does not undergo hydrolysis. However, the presence of strong acids or bases can influence its reactivity in other ways or affect other components in a reaction mixture.
Q4: My experiment is giving inconsistent yields. Could degradation of my this compound be the cause?
A4: Absolutely. The presence of degradation products, particularly the N-oxide, can alter the basicity and nucleophilicity of the amine, potentially interfering with your reaction mechanism or catalyst. If you observe inconsistent results, especially with material that has been stored for a long time or opened multiple times, it is crucial to re-analyze the purity before use.[2]
Q5: What are the expected hazardous decomposition products upon combustion?
A5: In the event of a fire, thermal decomposition at high temperatures will produce hazardous products, including toxic oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]
Troubleshooting Guide: Common Observational Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Color changes from colorless to pale yellow/brown. | Oxidative Degradation: This is the most common cause. The compound is reacting with atmospheric oxygen, a process potentially accelerated by light or trace metal impurities.[2] | 1. Immediately blanket the remaining material with an inert gas (Nitrogen/Argon).2. Store the container in a dark, cool place.3. Verify the purity using the GC-MS protocol below. If significant impurities are detected, consider purification by distillation or use a fresh bottle for critical applications. |
| New peaks appear in GC or LC-MS analysis. | Formation of Degradation Products: The new peaks likely correspond to degradation products such as this compound N-oxide or de-alkylated species (pyrrolidine). | 1. Attempt to identify the new peaks using mass spectrometry.2. Conduct a forced degradation study (see protocol below) to confirm the identity of stress-induced degradants.3. If the impurity level is unacceptable, purify the material or procure a new batch. |
| Inconsistent reaction yields or formation of unexpected side products. | Partial Degradation: The presence of uncharacterized degradation products can interfere with reaction pathways, poison catalysts, or alter reaction kinetics.[2] | 1. Re-qualify the stored this compound by measuring its purity via GC-MS (see protocol).2. Compare the results with the Certificate of Analysis (CoA) of a new, unopened batch.3. If degradation is confirmed, use a fresh, unopened container for all subsequent experiments. |
In-Depth Technical Analysis: Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, its degradation pathways can be reliably inferred from the well-established chemistry of tertiary amines.
Primary Pathway: Oxidative Degradation
Oxidation is the most critical degradation pathway. The tertiary nitrogen atom is electron-rich and readily attacked by electrophilic oxygen sources.
-
N-Oxide Formation: This is the most direct oxidation route. Reagents like hydrogen peroxide (H₂O₂), peroxy acids, or even atmospheric oxygen over time can oxidize the nitrogen to form the corresponding N-oxide.[3][6] This changes the molecule's physical properties, reducing its basicity and increasing its polarity.
-
α-C-H Oxidation and Dealkylation: Oxidation can also occur at the carbon atoms adjacent (alpha) to the nitrogen. This process, often mediated by cytochrome P-450 enzymes in metabolic studies but also possible via chemical oxidation, can proceed through the formation of an unstable iminium ion intermediate.[5][7] This intermediate is susceptible to hydrolysis, which can lead to:
-
De-butylation: Cleavage of the N-butyl bond to form pyrrolidine and butanal.
-
Ring Opening: Cleavage of a C-N bond within the pyrrolidine ring, leading to the formation of linear amino-aldehydes, which can be further oxidized.
-
Diagram of Primary Degradation Pathways
Caption: Primary oxidative degradation pathways for this compound.
Secondary Pathways
-
Thermal Degradation: this compound has a relatively high boiling point (155-157 °C), indicating good thermal stability under typical reaction conditions.[1] At very high temperatures (e.g., >300 °C), decomposition can occur. For related pyrrolidinium ionic liquids, thermal decomposition can proceed through elimination reactions (akin to Hofmann elimination) or nucleophilic substitution (SN2) pathways, leading to the formation of volatile products like 1-butene.[8][9]
-
Photolytic Degradation: While less common, exposure to high-energy UV light can induce degradation in amines, typically through the formation of radical species.[10][11] This can lead to a complex mixture of degradation products and is best avoided by storing the material in amber or opaque containers.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for intentionally degrading this compound to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[12][13]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
2. Stress Conditions (run in parallel):
-
Control: Store a portion of the stock solution at 4 °C in the dark.
-
Acid Stress: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours. Expected Outcome: Formation of a stable salt; minimal degradation.
-
Base Stress: Mix 1 mL of stock with 1 mL of 1 M NaOH. Heat at 60 °C for 24 hours. Expected Outcome: Minimal degradation.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Expected Outcome: Significant degradation; primary pathway for this compound.
-
Thermal Stress: Place a sealed vial of the stock solution in an oven at 80 °C for 48 hours.
-
Photolytic Stress: Expose a stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, cool all samples to room temperature.
-
Neutralize the acid and base stressed samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~100 µg/mL with the mobile phase/solvent used for analysis.
-
Analyze all samples by the GC-MS method described below.
Forced Degradation Workflow Diagram
Caption: General workflow for a forced degradation study.
Protocol 2: Stability-Indicating GC-MS Method
Gas Chromatography is well-suited for analyzing the purity of the volatile this compound. Coupling with a Mass Spectrometer (MS) allows for the identification of unknown impurity peaks.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) for quantitation and/or a Mass Spectrometer (MS) for identification.
-
Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Detector (MS):
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 35-350 amu
-
-
Data Analysis:
-
Calculate purity based on the percent area of the main peak relative to the total area of all peaks (Area %).
-
Use the MS library search (e.g., NIST) to tentatively identify degradation products.
-
References
- BenchChem (2025). An In-depth Technical Guide to the Stability and Degradation Pathways of 1-Butylpyrrolidin-2-one. BenchChem.com.
- BenchChem (2025). 1-Butylpyrrolidin-2-one | 3470-98-2. BenchChem.com.
- BenchChem (2025). One-Pot Synthesis of this compound Derivatives: Application Notes and Protocols. BenchChem.com.
- BenchChem (2025).
- BenchChem (2025). Preventing degradation of 1-Butylpyrrolidin-2-one during storage. BenchChem.com.
- BenchChem (2025). Application Notes: 1-Butylpyrrolidin-2-one in Pharmaceutical Manufacturing. BenchChem.com.
- Chem-Impex (2025). This compound. Chemimpex.com.
- Long, Y., et al. (2015). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst.
- Long, Y., et al. (2015).
- BenchChem (2025). A Comparative Guide to the Thermal Analysis of 1-Butyl-1-methylpyrrolidinium chloride. BenchChem.com.
- LibreTexts Chemistry (2021). 23.
- Smith, J. R. L., & Masheder, D. (1977). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2.
- Tan, Y., et al. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process. ACS Omega.
- Hubin, T. J., et al. (2016). The unanticipated oxidation of a tertiary amine in a tetracyclic glyoxal-cyclam condensate yielding zinc(II) coordinated to a sterically hindered amine oxide. Acta Crystallographica Section E.
- Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Medical Research Reviews.
- Sigma-Aldrich (2025). 1-Butylpyrrolidin-2-one Product Page. SigmaAldrich.com.
- Masui, M., Sayo, H., & Tsuda, Y. (1968). Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode. Journal of the Chemical Society B: Physical Organic.
- ChemicalBook (2023). 1-Butylpyrrolidin-2-one | 3470-98-2. ChemicalBook.com.
- The Good Scents Company (2025). 1-butyl pyrrolidine, 767-10-2. TheGoodScentsCompany.com.
- Asha, S., et al. (2021).
- Bunce, N. J. (1979). Efficient photolytic degradation of nitrosamines.
- Santa Cruz Biotechnology (2024).
- Carl ROTH (2021). Safety Data Sheet: N-Butyl-2-pyrrolidone. CarlRoth.com.
- Klick, S. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
- Naumov, M. M., et al. (2019).
- Journal of the Iranian Chemical Society (2009).
- BOC Sciences (2025).
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69843, this compound. PubChem.
- Agilent Technologies (2021). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent.com.
- Bugg, T. D. H., et al. (2011). Pathways for degradation of lignin in bacteria and fungi.
- Becker, J., et al. (2021). Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440. Frontiers in Microbiology.
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refining the protocol for 1-Butylpyrrolidine synthesis for higher purity
This technical support guide is designed for researchers, scientists, and drug development professionals dedicated to refining the synthesis of 1-Butylpyrrolidine. Our focus is on providing actionable insights and robust protocols to achieve higher purity and yield, addressing common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and purification of this compound.
Q1: What are the primary synthesis routes for obtaining high-purity this compound?
There are several effective methods for synthesizing this compound. The choice often depends on available starting materials, scale, and desired purity profile. The most prominent routes include:
-
One-Pot Catalytic Synthesis from 1,4-Butanediol: This modern approach involves the reaction of 1,4-butanediol with aqueous ammonia over a heterogeneous catalyst, such as CuNiPd/ZSM-5. It is noted for its high atom economy and reported yields of up to 76%.[1][2] In this process, the butanediol not only participates in forming the pyrrolidine ring but also acts as the alkylating agent.[2]
-
Cyclization of 1,4-Dichlorobutane with Butylamine: A classic and robust method based on a sequential double nucleophilic substitution (Sɴ2) reaction.[3] Butylamine first displaces one chloride, followed by an intramolecular cyclization to form the pyrrolidine ring.[3] Careful control of reaction conditions is crucial to minimize side reactions.
-
N-Alkylation of Pyrrolidine: This involves the direct alkylation of the pyrrolidine ring with a butyl halide (e.g., 1-bromobutane or 1-chlorobutane) in the presence of a base.[4] While straightforward, controlling over-alkylation can be a challenge.
-
Reductive Amination: This strategy offers excellent control and can be an effective alternative to minimize side products common in direct alkylation.[5][6] It typically involves the reaction of a precursor like γ-aminobutyraldehyde or a related carbonyl compound with butylamine, followed by reduction.
Q2: What are the most common impurities to anticipate in this compound synthesis, and how do they form?
Impurity profiles are route-dependent, but common contaminants include:
-
Unreacted Starting Materials: Residual butylamine, 1,4-dichlorobutane, or pyrrolidine.
-
Over-alkylation Products: In routes involving alkylation of an amine, the product (this compound) can be more nucleophilic than the starting amine, leading to the formation of quaternary ammonium salts.[5]
-
Dimeric and Polymeric Byproducts: Particularly in the 1,4-dichlorobutane route, intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.[5] This leads to the formation of linear dimers or longer-chain polymers.
-
Elimination Products: If strongly basic or sterically hindered bases are used, E2 elimination can compete with nucleophilic substitution, resulting in butene or other unsaturated byproducts.[5]
Q3: What are the recommended analytical methods for determining the purity of this compound?
A multi-faceted approach is recommended for accurate purity assessment:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (GC-FID), this is the workhorse for quantitative purity analysis due to its high sensitivity for volatile organic compounds.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying the structure of unknown impurities by providing both retention time data and mass fragmentation patterns.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and can be used for quantitative analysis (qNMR) with an internal standard.[8]
-
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for this volatile compound, HPLC can be useful for analyzing non-volatile impurities or salts.[7]
Troubleshooting Guide: From Synthesis to Purification
This guide provides solutions to specific issues that may arise during your experiments.
| Problem | Potential Cause | Troubleshooting Action & Rationale |
| Low Reaction Yield | Incomplete Reaction | Action: Optimize reaction temperature and time. Monitor the reaction's progress using TLC or GC to determine the point of maximum conversion.[10] Rationale: Many of these reactions, particularly N-alkylations, can be sluggish at lower temperatures. Ensuring the reaction has run to completion is the first step in maximizing yield. |
| Side Reactions (Polymerization/Elimination) | Action: For the 1,4-dichlorobutane route, employ high-dilution conditions. This is achieved by the slow, simultaneous addition of the amine and dichlorobutane to a large volume of solvent.[5] Rationale: High dilution favors the first-order intramolecular cyclization over the second-order intermolecular reaction that leads to polymers. Using a mild, non-nucleophilic base like K₂CO₃ can also minimize E2 elimination. | |
| Catalyst Deactivation (One-Pot Route) | Action: Ensure the catalyst is properly prepared and activated (e.g., via reduction under H₂).[9] Handle the catalyst under an inert atmosphere if it is sensitive to air. Rationale: The activity of heterogeneous catalysts is highly dependent on their preparation and handling. The active metal sites can be oxidized or poisoned, leading to low conversion. | |
| Persistent Impurities After Distillation | Polymeric Byproducts Present | Action: Prevention is key; use high-dilution conditions during the reaction as described above.[5] Rationale: These byproducts often have high boiling points and can co-distill with the product, especially under vacuum. Minimizing their formation is the most effective strategy. |
| Unreacted Starting Materials | Action: Optimize the stoichiometry of your reactants. For the dichlorobutane route, use a slight excess of butylamine (e.g., 1.1-1.2 equivalents) to ensure all the dichlorobutane is consumed. The excess, more volatile butylamine can be removed more easily during workup. Rationale: Precise stoichiometric control prevents contamination with unreacted, high-boiling starting materials that are difficult to separate from the product. | |
| Difficult Product Isolation | Emulsion Formation During Aqueous Workup | Action: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel and gently agitate.[11] Rationale: Increasing the ionic strength of the aqueous layer decreases the mutual solubility of the organic and aqueous phases, helping to break the emulsion. |
| Co-distillation of Product and Solvent | Action: If using a high-boiling solvent like DMF, ensure it is thoroughly removed under reduced pressure before final product distillation. Consider switching to a lower-boiling solvent like acetonitrile if the reaction chemistry allows.[11] Rationale: Residual high-boiling solvents can be difficult to separate from this compound (b.p. 155-157 °C)[12] via distillation. |
Process Visualization & Logic
Diagram 1: Synthesis via Double Sɴ2 Substitution
This diagram illustrates the primary mechanism for synthesizing this compound from 1,4-dichlorobutane and butylamine.
Caption: Mechanism of this compound formation.[3]
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
High-Purity Synthesis Protocols
Protocol 1: One-Pot Synthesis from 1,4-Butanediol and Ammonia
This method provides a direct, high-yield route to this compound using a reusable heterogeneous catalyst.[1][2][9]
A. Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5)
-
Dissolve 1.14 g of Cu(NO₃)₂·3H₂O and 1.5 g of Ni(NO₃)₂·6H₂O in 3 mL of deionized water.[9]
-
Add 0.2 mL of an aqueous H₂PdCl₄ solution (containing 0.1 g/mL of Pd) to the mixture.[9]
-
Add 10 g of HZSM-5 zeolite to this solution with continuous stirring.[9]
-
After 2 hours of stirring, allow the mixture to age for an additional 2 hours.[9]
-
Dry the resulting solid at 110 °C for 12 hours.[9]
-
Calcine the dried material in air at 500 °C for 3 hours.[9]
-
Prior to reaction, reduce the calcined material at 300 °C under a hydrogen atmosphere for 3 hours to obtain the final active catalyst.[9]
B. Reaction Procedure
-
Charge a 100 mL stainless steel autoclave with 1,4-butanediol (18 g, 0.2 mol), 25 wt% aqueous ammonia (6.8 g, 0.1 mol), and the prepared catalyst (1.8 g).[9]
-
Seal the autoclave, purge with H₂, and then pressurize with H₂ to an initial pressure of 4 MPa.[9]
-
Heat the reactor to 300 °C with constant magnetic stirring. The final pressure will reach approximately 10 MPa.[9]
-
After the reaction is complete (monitor by sampling if possible, or use a predetermined optimal time), cool the autoclave to room temperature and carefully vent the excess pressure.
-
Recover the liquid mixture by filtration to separate the catalyst. The catalyst can be washed, dried, and reused.
-
Analyze the liquid mixture by GC-MS and GC to determine the yield and purity of this compound.[9]
-
Purify the product by fractional vacuum distillation.
Protocol 2: Synthesis from 1,4-Dichlorobutane and Butylamine
This protocol is a classic method that requires careful control of addition rates to maximize the yield of the desired monomeric product.[3]
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two separate dropping funnels.
-
To the flask, add a large volume of a suitable solvent (e.g., ethanol or acetonitrile) and potassium carbonate (2.5 equivalents) as the base.
-
In one dropping funnel, place 1,4-dichlorobutane (1.0 equivalent). In the second dropping funnel, place butylamine (1.2 equivalents).
-
Heat the solvent and base slurry to reflux.
-
Begin the slow, dropwise, and simultaneous addition of both the 1,4-dichlorobutane and the butylamine to the vigorously stirred reaction mixture over several hours.
-
Causality: This high-dilution technique ensures that the concentration of both reactants remains low, which kinetically favors the intramolecular cyclization of the intermediate over intermolecular reactions that lead to dimers and polymers.[5]
-
-
After the addition is complete, continue to reflux the mixture for an additional 12-24 hours, monitoring the reaction progress by TLC or GC.[3]
-
Once complete, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Remove the solvent from the filtrate under reduced pressure.
-
To the residue, add water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purify the crude oil by fractional vacuum distillation to obtain pure this compound.
Quantitative Data Summary
| Parameter | Method 1: One-Pot Catalytic[2][9] | Method 2: Dichlorobutane Route[3] |
| Primary Reactants | 1,4-Butanediol, Aqueous Ammonia | 1,4-Dichlorobutane, Butylamine |
| Catalyst/Reagent | 3%Cu-3%Ni-0.2Pd/ZSM-5 | K₂CO₃ or other non-nucleophilic base |
| Reaction Temperature | 300 °C | Reflux (solvent dependent) |
| Pressure | ~10 MPa (final) | Atmospheric |
| Reported Yield | ~76% | Variable, highly condition-dependent |
| Key Purity Concern | Catalyst leaching (minor) | Dimer/Polymer formation |
| Advantage | High atom economy, one-pot | Uses common, inexpensive reagents |
References
- BenchChem. (2025).
- BenchChem. (2025). Optimization of reaction conditions for 1-Butylpyrrolidin-2-one synthesis. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025).
- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (2020).
- BenchChem. (2025). Technical Support Center: Scaling Up 1-Butylpyrrolidin-2-one Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for 1-Butylpyrrolidin-2-one Synthesis. BenchChem.
- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (2020).
- BenchChem. (2025). Optimization of reaction conditions for (S)-1-Butylpyrrolidine-2-carboxamide. BenchChem.
- BenchChem. (2025). Application Notes: 1-Butylpyrrolidin-2-one in Pharmaceutical Manufacturing. BenchChem.
- Sigma-Aldrich. (n.d.). This compound 98.
- BenchChem. (2025).
- BenchChem. (2025). How to minimize byproduct formation in 1,4-Dichlorobutane reactions. BenchChem.
- BenchChem. (2025). The Core Mechanism of 1-Butylpyrrolidin-2-one in Chemical Synthesis: An In-depth Technical Guide. BenchChem.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Enhancing Reaction Efficiency with 1-Butylpyrrolidin-2-one: A Technical Support Center. BenchChem.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- ACS Publications. (2018). N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
- International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide.
- Jadavpur University. (n.d.). Synthesis and Biological Activity of Succinimidobenzenesulfonyl Oxopyrrolidine Analogs as Possible Antineoplastic Agents.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
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Validation & Comparative
A Comparative Guide to 1-Butylpyrrolidine and N-Methylpyrrolidone as Solvents in Organic Synthesis
In the landscape of organic synthesis, the selection of a solvent is a paramount decision, profoundly influencing reaction kinetics, yield, and product purity. For decades, N-Methyl-2-pyrrolidone (NMP) has been a workhorse dipolar aprotic solvent, prized for its exceptional solvency and high thermal stability.[1][2][3] However, the scientific community is now at a critical juncture. Mounting evidence and regulatory scrutiny concerning NMP's reproductive toxicity have necessitated a paradigm shift towards safer, more sustainable alternatives.[2][4][5] This guide presents a detailed, evidence-based comparison between NMP and a promising alternative, 1-Butylpyrrolidine, with a focus on its closely related and more direct analogue, 1-Butylpyrrolidin-2-one (NBP), to empower researchers in making informed, responsible solvent choices.
I. Physicochemical Properties: A Tale of Two Solvents
The utility of a solvent is fundamentally dictated by its physical properties. While NMP and this compound share a core pyrrolidine ring, their differing functional groups—a lactam for NMP and a tertiary amine for this compound—give rise to distinct characteristics. For a more direct comparison to NMP's lactam structure, we will also consider 1-Butylpyrrolidin-2-one (NBP). The high boiling point of NMP has historically made it a solvent of choice for reactions requiring significant thermal energy.[1][6][7] However, the lower boiling point of this compound may be advantageous for reactions involving thermally sensitive compounds or when easier solvent removal post-reaction is desired.
| Property | N-Methyl-2-pyrrolidone (NMP) | This compound | 1-Butylpyrrolidin-2-one (NBP) |
| CAS Number | 872-50-4[1] | 767-10-2[8] | 3470-98-2[9] |
| Molecular Formula | C₅H₉NO[1][10] | C₈H₁₇N[8][11] | C₈H₁₅NO[9] |
| Molar Mass | 99.13 g·mol⁻¹[1] | 127.23 g·mol⁻¹[8] | 141.21 g·mol⁻¹[9] |
| Appearance | Colorless to light yellow liquid[1][12] | Liquid[8] | Colorless to pale yellow liquid[9] |
| Boiling Point | 202-204 °C[1][6] | 155-157 °C[8] | 137 °C / 28 mmHg[13] |
| Melting Point | -24 °C[1][6] | N/A | N/A |
| Density | 1.028 g/cm³ (at 25 °C)[1][6] | 0.814 g/mL (at 25 °C)[8] | 0.96 g/cm³ (at 20 °C)[13] |
| Flash Point | 91 °C[1][6] | 36 °C[8][14] | N/A |
| Solubility in Water | Miscible[1][12] | N/A | N/A |
II. The Deciding Factor: Environmental, Health, and Safety (EHS) Profiles
The primary impetus for seeking alternatives to NMP is its significant health and safety concerns. It is classified as a reproductive toxicant and has been linked to developmental harm, including miscarriages and fetal death.[1][4][15] This has led regulatory bodies like the European Chemicals Agency to classify NMP as a "Substance of Very High Concern."[4][5] In contrast, while this compound is a flammable liquid that is toxic upon acute exposure, its structural analog NBP is notably not classified as mutagenic or reprotoxic, presenting a significantly improved safety profile.[5][11][16][17]
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
IV. Experimental Protocol: Suzuki Cross-Coupling
To provide a practical context, the following is a generalized protocol for a Suzuki cross-coupling reaction, a widely used transformation where both NMP and NBP can be employed. The choice between them involves a trade-off between established practice (NMP) and superior safety with potentially comparable performance (NBP).
Methodology [2]1. Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq). 2. Solvent Addition: Add 1-Butylpyrrolidin-2-one (NBP) or N-Methylpyrrolidone (NMP) as the solvent (typically 0.1-0.2 M concentration). 3. Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. 4. Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. 5. Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). 6. Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. 7. Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 8. Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure biaryl product.
Experimental evidence suggests that for many such cross-coupling reactions, NBP can replace NMP with comparable or even superior results, without the associated reproductive health risks. [2]
V. Conclusion and Future Outlook
While N-Methylpyrrolidone has a long history as a versatile and effective solvent, its significant reproductive toxicity can no longer be overlooked. [1][4]The data and applications presented in this guide strongly support this compound and its lactam derivative, 1-Butylpyrrolidin-2-one (NBP), as highly effective and safer alternatives for a range of critical synthetic transformations, including cross-coupling and polymerization reactions. [2][18]As the principles of green chemistry become more deeply integrated into both academic and industrial research, the transition from hazardous solvents like NMP to benign-by-design alternatives like NBP is not just a recommendation but an imperative for a safer and more sustainable future in chemical synthesis.
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A Comparative Analysis of Pyrrolidinium-Based Ionic Liquids for Advanced Battery Applications
In the relentless pursuit of safer, more efficient, and higher-energy-density storage systems, the limitations of conventional organic solvent-based electrolytes have become increasingly apparent. Their inherent flammability, volatility, and narrow electrochemical stability windows present significant hurdles. Ionic liquids (ILs), particularly those based on the pyrrolidinium cation, have emerged as a compelling class of alternative electrolytes, offering a unique combination of favorable properties that address these critical challenges.[1][2][3][4][5] This guide provides a comprehensive comparative analysis of various pyrrolidinium-based ILs for battery applications, grounded in experimental data and field-proven insights to aid researchers in the selection and design of next-generation electrolytes.
The Pyrrolidinium Advantage: Why These Cations Excel in Battery Electrolytes
Pyrrolidinium-based ILs are aprotic ionic liquids (AILs) that have garnered significant attention due to their exceptional versatility and compatibility with materials used in lithium-based batteries.[1][3] Their core structure, a five-membered saturated heterocyclic amine, imparts a unique set of characteristics that make them highly suitable for demanding electrochemical environments.
The key advantages of pyrrolidinium cations in battery electrolytes include:
-
Wide Electrochemical Stability Window (ESW): Compared to other ILs like those based on imidazolium, pyrrolidinium ILs generally exhibit a broader ESW, which is crucial for enabling the use of high-voltage cathode materials and improving the energy density of batteries.[1][4]
-
High Thermal Stability: These ILs boast impressive thermal stability, often with decomposition temperatures exceeding 300°C, significantly enhancing the safety profile of batteries by mitigating the risk of thermal runaway.[6][7]
-
Non-Flammability and Low Volatility: The negligible vapor pressure of pyrrolidinium-based ILs makes them inherently non-flammable, a stark contrast to the volatile and flammable nature of conventional organic carbonate electrolytes.[1][3][8]
-
Tunable Physicochemical Properties: The properties of pyrrolidinium ILs can be finely tuned by modifying the alkyl chain length on the cation and by pairing them with different anions.[3][9] This allows for the rational design of electrolytes with optimized ionic conductivity, viscosity, and electrochemical performance for specific battery chemistries.
Comparative Analysis of Key Pyrrolidinium-Based Ionic Liquids
The performance of a pyrrolidinium-based IL electrolyte is a delicate balance of the properties of both the cation and the anion. The following sections provide a comparative overview of some of the most commonly investigated pyrrolidinium ILs, with a focus on their structure-property relationships.
The Influence of the Cation: Alkyl Chain Length and Functionalization
The structure of the pyrrolidinium cation, particularly the length of the alkyl substituents, plays a crucial role in determining the physical properties of the IL.
-
N-methyl-N-propylpyrrolidinium ([C3C1Pyrr]+) and N-butyl-N-methylpyrrolidinium ([C4mpyr]+): These are among the most extensively studied pyrrolidinium cations. Generally, increasing the alkyl chain length leads to an increase in viscosity and a decrease in ionic conductivity. However, longer alkyl chains can sometimes improve the thermal stability. The choice between these cations often involves a trade-off between transport properties and thermal stability.
-
Ether-Functionalized Pyrrolidinium Cations: Incorporating ether functionalities into the alkyl side chains of the pyrrolidinium cation has been shown to be a promising strategy to enhance performance.[1][2] These ether groups can improve the dissociation of lithium salts and facilitate Li+ ion transport, leading to higher ionic conductivity. For instance, N-methoxyethyl-N-methylpyrrolidinium ([Pyr1,2O1]+) based electrolytes have demonstrated improved cycling performance in lithium-sulfur batteries.[10]
The Critical Role of the Anion
The choice of anion has a profound impact on the electrochemical and physicochemical properties of the IL. The most common anions paired with pyrrolidinium cations for battery applications are bis(trifluoromethanesulfonyl)imide ([TFSI]-) and bis(fluorosulfonyl)imide ([FSI]-).
-
Bis(trifluoromethanesulfonyl)imide ([TFSI]-): This anion is known for its high thermal and electrochemical stability.[11] ILs with the [TFSI]- anion generally exhibit good ionic conductivity and a wide electrochemical window. The addition of lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is a common practice to create a functional electrolyte, though it typically leads to an increase in viscosity and a decrease in conductivity.[1][3]
-
Bis(fluorosulfonyl)imide ([FSI]-): The [FSI]- anion often imparts lower viscosity and higher ionic conductivity to the IL compared to [TFSI]-. This can be attributed to its smaller size and greater flexibility. However, [FSI]- based ILs may have slightly lower thermal stability than their [TFSI]- counterparts.
The interplay between the cation and anion dictates the overall performance of the IL electrolyte. The following diagram illustrates the general relationship between the structure of pyrrolidinium ILs and their key properties.
Caption: Relationship between pyrrolidinium IL structure and properties.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes key physicochemical properties of selected pyrrolidinium-based ILs and their mixtures with lithium salts.
| Ionic Liquid Cation | Anion | Additive | Ionic Conductivity (S/m) at 25°C | Viscosity (mPa·s) at 25°C | Thermal Decomposition Onset (°C) |
| [C3C1Pyrr]+ | [TFSI]- | None | ~0.4 | ~70 | >400[12] |
| [C3C1Pyrr]+ | [TFSI]- | 1 m LiTFSI | ~0.1 | ~200 | >400 |
| [C4mpyr]+ | [TFSI]- | None | ~0.2 | ~110 | >400 |
| [C4mpyr]+ | [FSI]- | None | ~0.5 | ~50 | >300 |
| [C2epyr]+ | [FSA]- | 20 mol% NaFSA | 2.7 x 10-3 S/cm | - | -[13][14] |
| [Ci3epyr]+ | [FSA]- | 10 mol% NaFSA | 2.2 x 10-3 S/cm | - | -[13][14] |
Note: The values presented are approximate and can vary depending on the purity of the IL and the measurement conditions. Data is compiled from various sources for comparative purposes.[1][3][12][13][14]
Experimental Protocols for Characterization
The reliable characterization of pyrrolidinium-based ILs is paramount for their successful implementation in battery systems. The following are standardized, step-by-step methodologies for key experiments.
Synthesis of Pyrrolidinium-Based Ionic Liquids
The synthesis of pyrrolidinium-based ILs typically involves a two-step process: quaternization of the pyrrolidine derivative followed by an anion exchange reaction.
Step 1: Quaternization of N-methylpyrrolidine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpyrrolidine in a suitable solvent (e.g., acetonitrile or toluene).
-
Slowly add the desired alkyl halide (e.g., 1-bromopropane for [C3C1Pyrr]+) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.
-
After completion, cool the mixture to room temperature. The product, a pyrrolidinium halide salt, will often precipitate out of the solution.
-
Isolate the product by filtration and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure pyrrolidinium halide salt.
Step 2: Anion Exchange
-
Dissolve the synthesized pyrrolidinium halide salt in deionized water.
-
In a separate beaker, dissolve an equimolar amount of the desired lithium salt (e.g., LiTFSI or LiFSI) in deionized water.
-
Slowly add the lithium salt solution to the pyrrolidinium halide solution while stirring vigorously.
-
The hydrophobic ionic liquid will phase-separate from the aqueous solution.
-
Separate the IL phase using a separatory funnel.
-
Wash the IL phase multiple times with deionized water to remove any residual halide ions. The absence of halide ions can be confirmed by testing the aqueous washings with a silver nitrate solution.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 80-100°C) for several hours to remove any residual water.
Caption: General workflow for the synthesis of pyrrolidinium ILs.
Electrochemical Characterization
Linear Sweep Voltammetry (LSV) for Electrochemical Stability Window (ESW) Determination
-
Assemble a three-electrode cell in an inert atmosphere glovebox. Use a glassy carbon or platinum electrode as the working electrode, a lithium metal foil as the counter and reference electrode, and the IL-based electrolyte to be tested.
-
Scan the potential of the working electrode from the open-circuit potential to a high positive potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1-5 mV/s) to determine the anodic stability limit.
-
In a separate experiment, scan the potential from the open-circuit potential to a low negative potential (e.g., -1.0 V vs. Li/Li+) to determine the cathodic stability limit.
-
The ESW is defined as the potential range between the onset of the anodic and cathodic currents.
Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement
-
Use a conductivity cell with two parallel platinum electrodes of a known cell constant.
-
Fill the cell with the IL electrolyte inside an inert atmosphere glovebox.
-
Measure the impedance of the cell over a wide frequency range (e.g., 1 MHz to 1 Hz) at a small AC voltage amplitude (e.g., 10 mV).
-
The bulk resistance (Rb) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb × A), where L is the distance between the electrodes and A is the electrode area (or use the cell constant).
Future Outlook and Conclusion
Pyrrolidinium-based ionic liquids stand out as highly promising electrolytes for the development of safer and more advanced battery technologies.[1][3] Their inherent safety features, coupled with their tunable physicochemical properties, offer a significant advantage over conventional organic electrolytes. Future research will likely focus on the design of novel pyrrolidinium cations with enhanced functionalities to further improve ionic conductivity and lithium-ion transference numbers. The development of solid-state electrolytes based on pyrrolidinium ILs, including ionogels and polymer-in-IL electrolytes, also represents a key area of investigation for enabling the next generation of all-solid-state batteries.[9] By leveraging the principles of rational design and a thorough understanding of their structure-property relationships, researchers can continue to unlock the full potential of pyrrolidinium-based ionic liquids in the quest for superior energy storage solutions.
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- Safe sodium‐ion battery using hybrid electrolytes of organic solvent/pyrrolidinium ionic liquid.
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- Pyrrolidinium-based ionic liquid electrolyte with organic additive and LiTFSI for high-safety lithium-ion batteries.
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A Comparative Guide to Purity Validation of Synthesized 1-Butylpyrrolidine: HPLC vs. GC-MS
Introduction
1-Butylpyrrolidine (CAS: 767-10-2), a cyclic tertiary amine, is a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals.[1] Its molecular structure, featuring a pyrrolidine ring N-substituted with a butyl group, imparts unique properties that make it a valuable intermediate. The purity of this compound is of paramount importance, as impurities can lead to undesirable side reactions, reduced yield of the final product, and potential safety concerns in pharmaceutical applications. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of synthesized this compound purity. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.
Understanding the Analyte and Potential Impurities
This compound is a liquid with a boiling point of 155-157 °C. A common and efficient method for its synthesis is the one-pot reaction of 1,4-butanediol with aqueous ammonia over a heterogeneous catalyst.[2] This synthetic route, while effective, can introduce several potential impurities that must be monitored:
-
Unreacted Starting Materials: Residual 1,4-butanediol and ammonia.
-
Process-Related Impurities: By-products such as 1-butenylpyrrolidines can form during the reaction.[2]
-
Catalyst Residues: Trace metals from the catalyst may be present.
-
Solvent Residues: If solvents are used in the synthesis or work-up, they may remain in the final product.
-
Degradation Products: The compound may degrade over time or under certain storage conditions.
The choice of analytical technique must consider the physicochemical properties of both this compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for non-volatile and thermally labile compounds.[3] For amines like this compound, which lack a strong UV chromophore, method development requires careful consideration of the detection technique.[4][5]
Causality Behind Experimental Choices in HPLC Method Development
The primary challenge in analyzing this compound by HPLC is its weak UV absorbance. To overcome this, two main strategies can be employed:
-
Direct Detection at Low Wavelengths: While not ideal, some detection is possible at low UV wavelengths (e.g., < 220 nm). However, this approach often suffers from low sensitivity and potential interference from solvents and other impurities that absorb in this region.
-
Pre-column Derivatization: This is a more robust approach where the analyte is reacted with a labeling agent to introduce a strongly UV-absorbing or fluorescent tag. Reagents like o-phthalaldehyde (OPA) are commonly used for primary and secondary amines. For a tertiary amine like this compound, derivatization is not a straightforward option.
Therefore, for routine purity analysis without derivatization, a high-sensitivity detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. Alternatively, if coupled with a mass spectrometer (LC-MS), direct detection is highly specific and sensitive.[6] For the purpose of this guide, we will focus on a UV-based HPLC method, acknowledging its limitations and the potential need for more advanced detection.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol is a starting point and must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[7][8][9]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for moderately polar compounds like this compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase improves peak shape for basic analytes by minimizing interactions with residual silanols on the stationary phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25-30 min: 10% B | A gradient is used to elute a range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 210 nm | A low wavelength to maximize the weak absorbance of the pyrrolidine moiety. |
| Injection Volume | 10 µL | A typical injection volume. |
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase A.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase A.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Hypothetical HPLC Purity Analysis
| Compound | Retention Time (min) | Area (%) |
| 1,4-Butanediol | 3.5 | 0.2 |
| This compound | 12.8 | 99.5 |
| 1-Butenylpyrrolidine | 14.2 | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Purity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] Given the volatility of this compound and its potential impurities, GC-MS is an excellent choice for purity validation. The mass spectrometer provides definitive identification of separated components based on their mass spectra.[7]
Causality Behind Experimental Choices in GC-MS Method Development
The key to successful GC analysis of amines is to use a highly inert column. Basic compounds like this compound can interact with active sites (residual silanols) on the surface of standard capillary columns, leading to poor peak shape (tailing) and reduced sensitivity. Therefore, the use of a specially deactivated, base-deactivated, or amine-specific column is crucial.
Experimental Protocol: GC-MS Analysis of this compound
This protocol should be validated according to ICH Q2(R1) guidelines.[7][8][9]
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC-MS data system.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| GC Column | Amine-specific column (e.g., Agilent J&W DB-Amines, Restek Rtx-5 Amine), 30 m x 0.25 mm ID, 0.25 µm film thickness | Specifically designed to provide excellent peak shape for basic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas compatible with MS detection. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min) | A temperature program to separate compounds with a range of boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes. |
| Ion Source Temperature | 230 °C | Standard ion source temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 35-350 | Covers the molecular weight of the analyte and expected fragments. |
Sample Preparation:
-
Standard Solution (100 µg/mL): Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Dilute 1:10 with methanol to obtain a 100 µg/mL working standard.
-
Sample Solution (100 µg/mL): Prepare a stock solution of the synthesized this compound sample (1 mg/mL) in methanol. Dilute 1:10 with methanol to obtain a 100 µg/mL working sample.
Data Presentation: Expected GC-MS Results
A typical total ion chromatogram (TIC) would show a major peak for this compound. The mass spectrum of this peak can be compared to a reference library (e.g., NIST) for confirmation. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 127) and a base peak at m/z 84, corresponding to the loss of a propyl radical.[7][11] Impurities would appear as separate peaks with their own characteristic mass spectra, allowing for their identification.
Workflow Visualization
Caption: Overall workflow for purity validation of this compound.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Analytes | Best for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile compounds. |
| Sensitivity | Can be low for compounds without a strong chromophore unless specialized detectors (ELSD, CAD, MS) are used. | Generally high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Selectivity | Good, based on chromatographic separation. | Excellent, due to both chromatographic separation and mass-based identification. |
| Impurity Identification | Tentative identification based on retention time comparison with standards. Definitive identification requires LC-MS. | Definitive identification of volatile impurities through mass spectral library matching. |
| Quantitation | Accurate quantitation with proper calibration. | Accurate quantitation with proper calibration. |
| Sample Throughput | Can be higher with modern UHPLC systems. | Can be slower due to longer run times, although rapid methods are being developed.[1] |
| Instrumentation Cost | Generally lower for a standard HPLC-UV system. | Higher due to the inclusion of a mass spectrometer. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized this compound. The choice between them depends on the specific requirements of the analysis.
-
For routine quality control where the primary goal is to determine the percentage purity and quantify known impurities, a validated HPLC method with an appropriate detector (UV at low wavelength, ELSD, or CAD) can be a cost-effective and efficient solution. However, the lack of a strong chromophore in this compound is a significant limitation for UV detection, potentially affecting sensitivity and accuracy.
-
For comprehensive purity profiling, impurity identification, and method development, GC-MS is the superior technique. Its ability to separate volatile impurities and provide definitive structural information through mass spectrometry is invaluable for understanding the complete impurity profile of the synthesized product. The use of an amine-specific GC column is critical to achieving accurate and reproducible results.
In a research and drug development setting, a dual-pronged approach is often the most robust. GC-MS can be used to identify and characterize the impurity profile during process development and for release testing of the final product. A validated HPLC method can then be used for routine in-process controls and stability testing, where speed and simplicity are advantageous. Ultimately, the analytical method must be validated to be fit for its intended purpose, ensuring the quality, safety, and efficacy of the final product in which this compound is utilized.
References
- SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 2-Pyrrolidinone, 1-butyl-. PubChem Compound Database.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(8), 384-393.
- Belay, A., Tadesse, S., & Gibril, M. (2018). Development and Validation of a Single HPLC Method for the Determination of Thirteen Pharmaceuticals. Journal of Analytical & Pharmaceutical Research, 7(5), 555-564.
- Cheméo. (2025). This compound.
- Lawson, G. (2015). Important Aspects of UV Detection for HPLC. LCGC Europe, 28(11), 632-637.
- Coe, C. G. (1981). U.S. Patent No. 4,294,998. Washington, DC: U.S. Patent and Trademark Office.
- Balure, A., & Dahale, P. (2022). High-Performance Liquid Chromatography. World Journal of Pharmaceutical Research, 11(2), 1258-1270.
- Bell, S., & Christie, S. D. (1977). U.S. Patent No. 4,032,583. Washington, DC: U.S. Patent and Trademark Office.
- Pforr, R., et al. (2009). U.S. Patent No. 7,759,531. Washington, DC: U.S. Patent and Trademark Office.
- Walash, M. I., et al. (2011). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and its preparation. Journal of the Chilean Chemical Society, 56(2), 675-679.
- Kurbanov, A. S., et al. (2012). Chemical method for removal of impurities impairing the quality of commercial 1,4-butanediol produced by the Reppe method. Russian Journal of Applied Chemistry, 85(11), 1753-1757.
- Li, Y., et al. (2018). SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Journal of AOAC International, 101(5), 1475-1481.
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A Comparative Guide to 1-Butylpyrrolidine-Based Electrolytes for Advanced Lithium-Ion Batteries
This guide provides an in-depth performance evaluation of 1-butylpyrrolidine-based ionic liquid electrolytes, offering a direct comparison with conventional carbonate-based systems for lithium-ion batteries (LIBs). Designed for researchers and scientists in materials science and battery development, this document synthesizes key performance metrics, explains the causality behind experimental observations, and provides validated protocols for empirical assessment. Our objective is to furnish the scientific community with a trusted resource for navigating the complexities of next-generation electrolyte selection.
The Imperative for Advanced Electrolytes: Beyond Carbonates
The electrolyte is the electrochemical nexus of a lithium-ion battery, dictating not only ion transport but also the ultimate safety and operational boundaries of the cell. For decades, the industry standard has been a formulation of a lithium salt, typically lithium hexafluorophosphate (LiPF₆), dissolved in a mixture of organic alkyl carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC).[1] While effective, these conventional electrolytes possess inherent limitations that impede progress toward higher energy densities and safer battery technologies. Their high volatility and flammability present significant safety hazards, and their electrochemical stability is limited to approximately 4.2-4.3 V versus Li/Li⁺, precluding the use of next-generation, high-voltage cathode materials.[1]
Ionic liquids (ILs) have emerged as a compelling class of alternative electrolytes. These salts, which are molten at or below 100°C, offer a unique combination of properties including negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical stability windows.[2][3][4][5] Among the most promising candidates are those based on the 1-butyl-1-methylpyrrolidinium (Pyr₁₄⁺) cation, which forms the focus of this guide.
Performance Deep Dive: Pyr₁₄-Based ILs vs. Carbonate Electrolytes
A meaningful comparison requires the evaluation of core electrochemical properties. Here, we compare a representative Pyr₁₄-based electrolyte, N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (Pyr₁₄TFSI) containing LiTFSI salt, against a standard carbonate electrolyte (1 M LiPF₆ in EC/DMC).
Ionic Conductivity: The Rate-Limiting Factor
Ionic conductivity dictates the rate at which lithium ions can move between the electrodes, directly influencing the battery's power density and rate capability.
| Electrolyte System | Ionic Conductivity (mS/cm at 20-25°C) | Key Observations & Causality |
| 1 M LiPF₆ in EC/DMC (1:1 vol) | ~10 - 12 | The low viscosity of the small organic solvent molecules allows for rapid movement of solvated lithium ions, resulting in high conductivity. |
| Pyr₁₄TFSI with LiTFSI | ~2 - 4 | The larger size and higher viscosity of the Pyr₁₄⁺ and TFSI⁻ ions lead to slower ion mobility and consequently, lower ionic conductivity compared to carbonate systems.[6] |
Expert Insight: The lower ionic conductivity of Pyr₁₄-based ILs is a primary performance hurdle. This is a direct consequence of the fluid's higher viscosity, which is inherent to the bulky nature of the constituent ions. This can limit high-rate charging and discharging, particularly at lower temperatures where viscosity increases further. Research efforts are focused on mitigating this by designing ILs with less viscous anions like bis(fluorosulfonyl)imide (FSI⁻) or by incorporating low-viscosity co-solvents.[5]
Electrochemical Stability Window (ESW): Enabling High-Voltage Chemistries
The ESW defines the voltage range within which the electrolyte remains electrochemically inert. A wider window is the gateway to employing high-voltage cathodes, thereby boosting the cell's energy density.
| Electrolyte System | Anodic Stability Limit (V vs. Li/Li⁺) | Total ESW (V) | Key Observations & Causality |
| 1 M LiPF₆ in EC/DMC | ~4.2 - 4.3 V | ~3.5 V | Carbonate solvents are susceptible to oxidative decomposition at potentials above 4.3 V, leading to gas generation and capacity fade.[1] |
| Pyr₁₄TFSI with LiTFSI | > 5.0 V | > 5.0 V | The inherent chemical stability of the Pyr₁₄⁺ cation and the TFSI⁻ anion resists oxidation, pushing the anodic limit significantly higher.[7][8][9] This makes Pyr₁₄-based ILs compatible with 5V-class cathodes. |
Expert Insight: The exceptionally wide electrochemical stability window is the standout advantage of Pyr₁₄-based ILs.[5][9] This property is not merely an incremental improvement; it is an enabling feature for next-generation battery chemistries that are fundamentally incompatible with traditional carbonate electrolytes. The stability allows for higher cell voltages, which is a direct multiplier for energy density (Energy = Voltage × Capacity).
Thermal Stability and Safety: A Paradigm Shift
The thermal behavior of an electrolyte is paramount to battery safety, as thermal runaway in conventional LIBs is often initiated by the combustion of the flammable organic solvent.
| Electrolyte System | Flammability | Thermal Decomposition Onset | Key Observations & Causality |
| 1 M LiPF₆ in EC/DMC | Highly Flammable | LiPF₆ decomposes above 70°C; solvents have low flash points. | The volatile and flammable nature of the organic solvents poses a significant and well-documented safety risk.[1] |
| Pyr₁₄TFSI with LiTFSI | Non-flammable | > 300 °C | The strong ionic bonds in the liquid salt result in negligible vapor pressure and high thermal stability, effectively eliminating the risk of fire.[2][3] |
Expert Insight: The non-flammability of ionic liquids like Pyr₁₄TFSI represents a fundamental shift in battery safety.[10] By removing the most volatile and combustible component from the cell, the primary fuel for thermal runaway is eliminated. This inherent safety is a critical driver for applications in electric vehicles, grid storage, and aerospace, where safety is non-negotiable.
Validated Experimental Protocols for Electrolyte Characterization
Accurate and reproducible data is the bedrock of materials science. The following section details the standard, self-validating protocols for measuring the key performance indicators discussed above.
Protocol 1: Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)
Causality: This method is chosen to separate the bulk ionic resistance of the electrolyte from other electrochemical phenomena like charge transfer and electrode polarization. By applying a small AC perturbation over a range of frequencies, we can isolate the frequency-independent resistance of the electrolyte itself.
Methodology:
-
Cell Construction: Assemble a two-electrode conductivity cell (e.g., a Swagelok-type cell or a specialized conductivity cell) with two blocking electrodes (e.g., stainless steel or platinum) of a known area (A) and separation distance (L). All assembly must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
-
Electrolyte Introduction: Fill the cell with the test electrolyte, ensuring the space between the electrodes is completely filled.
-
Thermal Equilibration: Place the cell in a temperature-controlled chamber and allow it to stabilize at the desired measurement temperature (e.g., 25°C) for at least 1 hour.
-
EIS Measurement: Connect the cell to a potentiostat equipped with a frequency response analyzer. Perform an EIS scan from a high frequency (e.g., 1 MHz) to a low frequency (e.g., 1 Hz) with a small voltage amplitude (e.g., 10 mV).
-
Data Analysis: Plot the resulting impedance data on a Nyquist plot (Z' vs. -Z''). The bulk electrolyte resistance (R_b) is determined from the high-frequency intercept of the semicircle with the real (Z') axis.
-
Conductivity Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b × A). The term L/A is the cell constant, which can be precisely determined by calibrating the cell with a standard solution of known conductivity.
Protocol 2: Electrochemical Stability Window (ESW) via Linear Sweep Voltammetry (LSV)
Causality: LSV is used to determine the potentials at which the electrolyte begins to oxidize or reduce. A slow scan rate is critical to minimize the contribution of non-faradaic (capacitive) currents, allowing for a more accurate identification of the onset of faradaic (decomposition) currents.
Methodology:
-
Cell Construction: Assemble a three-electrode cell (e.g., beaker-type or coin cell) inside a glovebox.[11] Use a lithium metal foil as both the counter and reference electrode. The working electrode should be an inert material with a low surface area, such as a glassy carbon or platinum disc.[12]
-
Anodic Stability Scan: From the open-circuit potential (OCP), sweep the potential of the working electrode in the positive direction at a slow scan rate (e.g., 1 mV/s) to a high cutoff voltage (e.g., 6.0 V vs. Li/Li⁺).
-
Cathodic Stability Scan: Using a fresh cell, sweep the potential from the OCP in the negative direction at the same slow scan rate to a low cutoff voltage (e.g., -0.5 V vs. Li/Li⁺).
-
Data Analysis: Plot the current density (current/electrode area) versus the potential. The oxidation and reduction limits are defined as the potential at which the current density reaches a predetermined threshold (e.g., 0.02 mA/cm²).[13] The ESW is the difference between the anodic and cathodic limits.
Visualizing the Evaluation Workflow
The logical progression from material synthesis to performance analysis is critical for systematic research. The following diagram illustrates a standard workflow for electrolyte evaluation.
Caption: Workflow for the comprehensive evaluation of novel lithium-ion battery electrolytes.
Conclusion and Future Directions
This compound-based ionic liquids, particularly Pyr₁₄TFSI, offer a transformative solution to the safety and voltage limitations of conventional carbonate electrolytes. Their non-flammability and wide electrochemical stability windows are decisive advantages for the development of safe, high-energy-density lithium-ion batteries. However, the challenge of lower ionic conductivity, which can impact power performance, remains a key area of active research.
Future innovations will likely focus on:
-
Anion and Cation Design: Synthesizing novel ILs with lower viscosity and enhanced lithium-ion transport properties without compromising stability.
-
Formulation Optimization: Investigating the use of functional additives and co-solvents to improve conductivity and solid-electrolyte interphase (SEI) formation on electrode surfaces.
-
Cost Reduction: Developing more scalable and cost-effective synthesis routes to make ILs economically viable for mass-market applications.
By systematically addressing these challenges, the scientific community can unlock the full potential of this compound-based electrolytes, paving the way for a new generation of safer and more powerful energy storage solutions.
References
- Title: Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes Source: ACS Publications URL
- Title: Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development Source: MDPI URL
- Title: Limited thermal stability of imidazolium and pyrrolidinium ionic liquids Source: Thermochimica Acta URL
- Title: Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids Source: PMC URL
- Title: Limited thermal stability of imidazolium and pyrrolidinium ionic liquids Source: SciSpace URL
- Title: Exploring N-Butyl-N-Methylpyrrolidinium Bis(trifluoromethylsulfonyl)
- Title: Application Notes and Protocols: Electrochemical Window of 1-Butyl-1-methylpyrrolidinium Chloride Source: Benchchem URL
- Title: Temperature dependent ionic conductivities of ternary electrolytes with...
- Title: Arrhenius plot of the conductivity in the pure ILs: PYR 14 TFSI (]),...
- Title: Investigation of the N -butyl- N -methyl pyrrolidinium trifluoromethanesulfonyl- N -cyanoamide (PYR 14 TFSAM)
- Title: Effect of Anion on Behaviour of Li-S Battery Electrolyte Solutions Based on N-Methyl-N-Butyl-Pyrrolidinium Ionic Liquids Source: ResearchGate URL
- Title: Ionic liquids and their derivatives for lithium batteries: role, design strategy, and perspectives Source: OAE URL
- Title: Pyrrolidinium FSI and TFSI-Based Polymerized Ionic Liquids as Electrolytes for High-Temperature Lithium-Ion Batteries Source: MDPI URL
- Title: Safe Hybrid Electrolytes Based on Ionic Liquid and Carbonate Solvents for High-Temperature Li-rich Lithium-Ion Battery Source: ResearchGate URL
- Title: Lithium bis(fluorosulfonyl)
- Title: Protocol for Quantifying All Electrolyte Compositions in Aged Lithium‐ion Batteries Source: ResearchGate URL
- Title: Properties of N-butyl-N-methyl-pyrrolidinium Bis(trifluoromethanesulfonyl) Imide Based Electrolytes as a Function of Lithium Bis(trifluoromethanesulfonyl)
- Title: Application Notes and Protocols: 1-Butyl-1-methylpyrrolidinium Chloride as a Potential Electrolyte in Batteries Source: Benchchem URL
- Title: LiTFSI:PYR14FSI 1:9 (mol.)
- Title: Ionic liquids as electrolytes for Li ion batteries Source: ResearchGate URL
- Title: Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries Source: MDPI URL
- Title: Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications Source: PMC - NIH URL
- Title: UCLA Chemical Engineers Develop Method to Quantify Overlooked Battery Component's Performance Source: UCLA Samueli School of Engineering URL
- Title: Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca)
- Title: Characterization of N-Methyl-N-Butylpyrrolidinium Bis(trifluoromethanesulfonyl)imide-LiTFSI-Tetra(ethylene glycol)
- Title: IL Electrolytes and Li-ion Batteries (LIBs)
- Title: Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries Source: MDPI URL
- Title: Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca)
- Title: Raman Investigation of the Ionic Liquid N-Methyl-N-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide and Its Mixture with LiN(SO2CF3)
- Title: Physicochemical and electrochemical investigations of the ionic liquid N-butyl-N - UCL Discovery Source: UCL Discovery URL
- Title: Electrochemical stability windows of electrolytes Source: ResearchGate URL
- Title: REVISITING THE ELECTROCHEMICAL STABILITY WINDOW OF SOLID ELECTROLYTES FOR THE DEVELOPMENT OF BULK-TYPE ALL-SOLID-STATE LITHIUM BATTERIES Source: DRUM URL
- Title: Pyrrolidinium‐based ionic liquids as electrolytes for lithium batteries: A Computational Study Source: ResearchGate URL
- Title: Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries Source: MDPI URL
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A Comparative Guide to the Cytotoxicity and Biocompatibility of 1-Butylpyrrolidine for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced biomedical technologies, the careful selection of solvents, reagents, and excipients is paramount to ensuring both efficacy and safety. 1-Butylpyrrolidine, a heterocyclic amine, has garnered interest for its potential applications in organic synthesis and as a building block for more complex molecules. However, its interaction with biological systems remains a critical consideration. This guide provides a comprehensive assessment of the cytotoxicity and biocompatibility of this compound, offering a comparative analysis with relevant alternatives and detailing the experimental frameworks necessary for its evaluation.
Understanding the Biological Interface: Cytotoxicity and Biocompatibility
Before delving into the specifics of this compound, it is crucial to establish a clear understanding of the key toxicological endpoints.
Cytotoxicity refers to the potential of a chemical to cause damage to cells. This is a fundamental indicator of toxicity and is often the first step in assessing the biological reactivity of a compound. In vitro cytotoxicity assays are essential tools for screening compounds and materials for their potential to harm living cells.[1]
Biocompatibility , a broader concept, refers to the ability of a material to perform with an appropriate host response in a specific application. It encompasses not only cytotoxicity but also other potential adverse reactions such as inflammation, sensitization, and hemolysis (the rupture of red blood cells). The internationally recognized standard for evaluating the biocompatibility of medical devices and their component materials is the ISO 10993 series.[2]
Toxicological Profile of this compound
Direct and comprehensive in vitro cytotoxicity and biocompatibility data for this compound are limited in publicly available literature. However, acute toxicity data and hazard classifications provide important preliminary insights into its potential biological effects.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid that is toxic if swallowed and toxic in contact with skin.[3]
Acute Toxicity Data:
| Route of Administration | Species | LD50 Value | Reference |
| Oral | Mouse | 51 mg/kg | [4] |
| Dermal | Mouse | 820 mg/kg | [4] |
| Subcutaneous | Mouse | 57 mg/kg | The Good Scents Company |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.
These low LD50 values, particularly for the oral route, indicate a high degree of acute toxicity and necessitate careful handling and a thorough risk assessment for any potential biological application.
Comparative Analysis with Alternatives
To contextualize the potential risks associated with this compound, it is instructive to compare its toxicological profile with that of structurally related compounds and other commonly used polar aprotic solvents.
1-Butylpyrrolidin-2-one: A Less Toxic Analog
1-Butylpyrrolidin-2-one, which features a carbonyl group on the pyrrolidine ring, is structurally similar to this compound. However, its toxicological profile is markedly different.
| Compound | Oral LD50 (Rat) | Dermal LD50 (Rat) | GHS Hazard Classification |
| This compound | 51 mg/kg (Mouse) | 820 mg/kg (Mouse) | Toxic if swallowed, Toxic in contact with skin |
| 1-Butylpyrrolidin-2-one | >300 - <2000 mg/kg | >2000 mg/kg | Harmful if swallowed, Causes skin and eye irritation |
As the data indicates, 1-Butylpyrrolidin-2-one exhibits significantly lower acute toxicity compared to this compound.[5][6] It is generally considered a safer alternative and is noted to be non-reproductively toxic.[6]
N-Methyl-2-pyrrolidone (NMP): A Regulated Solvent
NMP is a widely used polar aprotic solvent with applications in various industries, including pharmaceuticals. However, its use is increasingly restricted due to its classification as a reproductive toxicant.[7][8]
-
Toxicity Profile of NMP:
Dimethyl Sulfoxide (DMSO): A Common Biological Solvent
DMSO is a highly polar aprotic solvent widely used in cell biology and drug delivery due to its ability to dissolve a wide range of compounds and its capacity to penetrate cell membranes.[11]
-
Cytotoxicity of DMSO: The cytotoxicity of DMSO is highly concentration-dependent.
Comparative Summary of Acute Oral Toxicity:
| Compound | Oral LD50 (Rodent) | Key Toxicological Concern |
| This compound | 51 mg/kg (Mouse) | High acute toxicity |
| 1-Butylpyrrolidin-2-one | >300 - <2000 mg/kg (Rat) | Moderate acute toxicity, skin/eye irritant |
| N-Methyl-2-pyrrolidone (NMP) | ~4150 mg/kg (Rat) | Reproductive toxicity |
| Dimethyl Sulfoxide (DMSO) | ~14,500 mg/kg (Rat) | Concentration-dependent in vitro cytotoxicity |
This comparison underscores the significantly higher acute toxicity of this compound relative to its 2-oxo derivative and other common polar aprotic solvents.
Experimental Protocols for Cytotoxicity and Biocompatibility Assessment
A thorough evaluation of this compound for any biological application requires rigorous experimental testing. The following protocols, based on ISO 10993 standards, provide a framework for such an assessment.
In Vitro Cytotoxicity Assessment (ISO 10993-5)
The elution test is a common method for assessing the cytotoxicity of extractable substances from a material.[2][13]
Objective: To determine the cytotoxic potential of leachable substances from this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile phosphate-buffered saline or cell culture medium without serum).
-
Extraction: Create a series of dilutions of the this compound stock solution in complete cell culture medium to obtain the desired test concentrations. The extraction is typically performed at 37°C for 24 hours.[2]
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts or other relevant cell type) in 96-well plates and incubate until a near-confluent monolayer is formed.
-
Exposure: Remove the existing cell culture medium and replace it with the prepared extracts of this compound at various concentrations. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.
-
Incubation: Incubate the cells with the extracts for a defined period, typically 24 to 72 hours.[1]
-
Viability Assessment: Quantify cell viability using a validated assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.
Causality and Self-Validation:
-
Dose-Response: The inclusion of a range of concentrations is critical to establish a dose-response relationship, a hallmark of a toxicological effect.
-
Controls: The use of both positive and negative controls validates the assay system, ensuring that the cells are responsive to known cytotoxic and non-cytotoxic materials.
-
Microscopic Evaluation: Alongside quantitative assays, qualitative microscopic examination of cell morphology can provide valuable information about the nature of the cytotoxic effect (e.g., cell lysis, detachment, changes in shape).
Diagram: In Vitro Cytotoxicity (Elution Test) Workflow
Caption: Step-by-step workflow for the in vitro hemolysis assay according to ISO 10993-4.
Conclusion and Future Directions
The available data strongly suggest that this compound possesses a high level of acute toxicity, which warrants significant caution for its use in biological applications. Its toxicological profile stands in contrast to its structural analog, 1-Butylpyrrolidin-2-one, and other common polar aprotic solvents like DMSO, which exhibit lower acute toxicity. The reproductive toxicity of NMP serves as a critical reminder of the importance of considering chronic and specific toxicological endpoints beyond acute effects.
For any intended biological application of this compound, a comprehensive and rigorous assessment of its cytotoxicity and biocompatibility is not merely recommended but essential. The experimental protocols outlined in this guide, based on international standards, provide a robust framework for generating the necessary data to make an informed risk assessment. Researchers and drug development professionals are urged to conduct these, or similar, validated assays to ensure the safety and viability of their innovations. The significant data gap in the in vitro toxicological profile of this compound highlights a clear need for further research to fully characterize its potential for biological applications.
References
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- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ISO. (2009). ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
- BenchChem. (2025). 1-Butylpyrrolidin-2-one: A Technical Guide to Health and Safety.
- Lee, D. K., et al. (1987). Toxicity of /V-Methyl-2-pyrrolidone (NMP): Teratogenic, Subchronic, and Two-Year Inhalation Studies. Fundamental and Applied Toxicology, 9(2), 222-235.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Medical Device and Diagnostic Industry. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity.
- Comprehensive Guide to Hemolysis Testing for Medical Device Manufacturers. (n.d.).
- INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35).
- seleon GmbH. (2022). Testing for cytotoxicity: The “well-established” EN ISO 10993-5.
- IVAMI. (n.d.). Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method).
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- Saillenfait, A. M., et al. (1998). Developmental toxicity of N-methyl-2-pyrrolidone administered orally to rats. Toxicology Letters, 97(1-2), 135-141.
- MDDI Staff. (1998). A Practical Guide to ISO 10993-4: Hemocompatibility.
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- Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4548.
- Hansen, L. H., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136-1141.
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- GEUS. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- Malek, M., et al. (2008). Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. International Journal of Occupational Medicine and Environmental Health, 21(1), 73-80.
- Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
- Hassan, S. N. H., & Ahmad, F. (2024). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology.
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A Head-to-Head Comparison of Synthetic Routes to 1-Butylpyrrolidine: A Guide for the Research Chemist
Introduction
1-Butylpyrrolidine is a valuable tertiary amine that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and, notably, as a precursor for pyrrolidinium-based ionic liquids. The selection of a synthetic route to this compound is a critical decision in any research and development program, with implications for yield, purity, cost, scalability, and environmental impact. This guide provides a head-to-head comparison of three distinct and representative synthetic strategies for the preparation of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in making an informed choice. We will dissect a modern, one-pot catalytic approach and compare it against two classical, yet highly relevant, laboratory methods: direct N-alkylation and reductive amination.
Comparative Overview of Synthetic Routes
The choice of synthetic strategy is often a trade-off between starting material availability, reaction conditions, and overall efficiency. The following table summarizes the key quantitative metrics for the three routes detailed in this guide, providing an at-a-glance comparison to inform your selection process.
| Parameter | Route 1: One-Pot Catalytic Synthesis | Route 2: Direct N-Alkylation | Route 3: Reductive Amination |
| Starting Materials | 1,4-Butanediol, Aqueous Ammonia | Pyrrolidine, 1-Bromobutane | Pyrrolidine, Butyraldehyde |
| Key Reagents | CuNiPd/ZSM-5 catalyst, H₂ | K₂CO₃ | Sodium Triacetoxyborohydride |
| Solvent | None (neat reaction) | Acetonitrile | Dichloromethane |
| Temperature | 300 °C | 82 °C (Reflux) | Room Temperature |
| Pressure | High Pressure (10 MPa) | Atmospheric | Atmospheric |
| Reaction Time | Not specified (Implied batch process) | ~24 hours | ~6-12 hours |
| Reported Yield | 76%[1][2] | ~85-95% (Estimated) | ~80-95% (Estimated) |
| Atom Economy | High | Moderate | High |
| Key Advantages | Uses bulk chemicals, high atom economy | Simple setup, well-established | Mild conditions, high selectivity |
| Key Disadvantages | Requires specialized high-pressure reactor and catalyst preparation | Potential for quaternization, generation of salt waste | Requires stoichiometric hydride reagent |
Route 1: One-Pot Catalytic Synthesis from 1,4-Butanediol and Ammonia
This approach represents a modern, green chemistry-focused strategy, transforming inexpensive bulk chemicals directly into the desired product.[1][2] The reaction proceeds via a cascade mechanism where 1,4-butanediol is first animated and cyclized to form pyrrolidine, which is then alkylated in situ by another molecule of 1,4-butanediol.
Causality and Mechanistic Insight
The success of this one-pot synthesis hinges on the multifunctional CuNiPd/ZSM-5 heterogeneous catalyst.[1][2][3] The ZSM-5 zeolite support provides acidic sites that facilitate the dehydration and cyclization steps. The metallic components (Cu, Ni, Pd) are crucial for the hydrogenation and dehydrogenation steps inherent in the amination and alkylation processes. This catalytic system allows for a highly atom-economical process where the only byproduct is water. The high temperature and pressure are necessary to achieve sufficient catalytic activity and drive the reaction equilibrium towards the product.
Caption: Workflow for the one-pot synthesis of this compound.
Experimental Protocol
Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5): [2][3]
-
Dissolve copper(II) nitrate trihydrate (1.14 g) and nickel(II) nitrate hexahydrate (1.5 g) in 3 mL of deionized water.
-
Add 0.2 mL of an aqueous H₂PdCl₄ solution (containing 0.1 g/mL of Pd).
-
To this solution, add 10 g of HZSM-5 zeolite with continuous stirring at room temperature.
-
After 2 hours of stirring, allow the mixture to age for an additional 2 hours.
-
Dry the resulting solid at 110 °C for 12 hours.
-
Calcine the dried material in air at 500 °C for 3 hours.
-
Prior to reaction, reduce the calcined catalyst under a hydrogen atmosphere at 300 °C for 3 hours.
-
Charge a 100 mL stainless steel autoclave with 1,4-butanediol (18 g, 0.2 mol), 25 wt% aqueous ammonia (6.8 g, 0.1 mol), and the prepared catalyst (1.8 g).
-
Seal the autoclave and pressurize it with hydrogen gas to an initial pressure of 4 MPa.
-
Heat the reactor to 300 °C with constant magnetic stirring. The final pressure will reach approximately 10 MPa.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
The resulting liquid mixture is then analyzed by GC and GC-MS to determine yield and purity. The reported yield is 76%.[1][4]
Route 2: Direct N-Alkylation of Pyrrolidine
This is a quintessential and robust method for forming N-C bonds, relying on the nucleophilicity of the secondary amine. The reaction involves the direct displacement of a halide from an alkyl halide by pyrrolidine, typically in the presence of a base to neutralize the generated hydrohalic acid.
Causality and Mechanistic Insight
This reaction is a standard SN2 (bimolecular nucleophilic substitution) process. Pyrrolidine acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromobutane. The C-Br bond is broken, and a new C-N bond is formed. A base, such as potassium carbonate, is essential to scavenge the HBr produced during the reaction. This prevents the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction. The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 mechanism by solvating the potassium cation without strongly solvating the carbonate anion, thus enhancing its basicity.
Caption: Workflow for the direct N-alkylation of pyrrolidine.
Experimental Protocol
This protocol is adapted from a standard procedure for N-alkylation of secondary amines.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (to make an approx. 0.5 M solution).
-
Add 1-bromobutane (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 24 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.
-
Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.
Route 3: Reductive Amination
Reductive amination is a highly versatile and mild method for synthesizing amines. This one-pot process involves the initial formation of an iminium ion from the condensation of an amine (pyrrolidine) and an aldehyde (butyraldehyde), which is then reduced in situ to the corresponding tertiary amine.
Causality and Mechanistic Insight
The key to this reaction's success is the use of a selective reducing agent that reduces the iminium ion intermediate much faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5] Its steric bulk and the electron-withdrawing nature of the acetate groups temper its reactivity, making it ideal for this purpose.[5] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The initial condensation of pyrrolidine and butyraldehyde forms a hemiaminal, which then loses water to form the electrophilic iminium ion. The hydride from NaBH(OAc)₃ is then delivered to the iminium carbon, yielding the final product.
Caption: Workflow for the reductive amination synthesis.
Experimental Protocol
This protocol is based on a general procedure for reductive amination.[1][2]
-
In a round-bottom flask, dissolve pyrrolidine (1.0 eq, 20 mmol) and butyraldehyde (1.1 eq, 22 mmol) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 40 mL).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq, 24 mmol) to the solution in portions over 10 minutes. The reaction may be slightly exothermic.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 6-12 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation to yield pure this compound.
Conclusion and Recommendations
Each of the described synthetic routes offers a viable pathway to this compound, yet they cater to different laboratory settings, scales, and philosophical approaches to synthesis.
-
Route 1 (One-Pot Catalytic Synthesis) is the most "green" and atom-economical option, ideal for large-scale industrial production where the initial investment in high-pressure equipment and catalyst development is justifiable. Its use of cheap, abundant feedstocks is a significant advantage.
-
Route 2 (Direct N-Alkylation) is a workhorse of organic synthesis. It is straightforward, uses common laboratory reagents and equipment, and is highly reliable. It is an excellent choice for moderate-scale laboratory synthesis, provided that potential side reactions (quaternization) are monitored and controlled.
-
Route 3 (Reductive Amination) stands out for its exceptionally mild reaction conditions and high selectivity, making it ideal for syntheses involving sensitive or complex substrates where harsh conditions must be avoided. It is arguably the most versatile and reliable method for small- to medium-scale laboratory preparation, often yielding very clean product with a simple workup.
For the typical research scientist or drug development professional, Reductive Amination (Route 3) often represents the optimal balance of efficiency, reliability, mildness, and experimental convenience. However, for process chemistry and large-scale synthesis, the long-term economic and environmental benefits of the One-Pot Catalytic route (Route 1) are compelling and represent the future of sustainable chemical manufacturing.
References
- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry, 44(40), 17361-17368.
- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (2020). Supplementary Information: One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalyst. New Journal of Chemistry.
- Mahale, K. A., Gosavi, K. S., Patil, N. S., Chaudhari, S. A., Patil, V. M., Gaikwad, N. D., & Patil, S. V. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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electrochemical stability window of 1-Butylpyrrolidine-based ionic liquids
An In-Depth Guide to the Electrochemical Stability of 1-Butylpyrrolidine-Based Ionic Liquids
Foreword
Welcome to this comprehensive guide on the electrochemical stability window (ESW) of this compound-based ionic liquids (ILs). As a Senior Application Scientist, my goal is to provide researchers, scientists, and professionals in drug and material development with a nuanced understanding of this critical parameter. The ESW is arguably one of the most important properties of an ionic liquid, defining the voltage range within which it can operate without degrading.[1][2] This stability is paramount for applications in high-performance energy storage devices like lithium-ion batteries and supercapacitors.[1][3][4]
This guide moves beyond a simple recitation of data. We will explore the fundamental principles governing the electrochemical limits of these fascinating materials, compare the performance of various this compound-based ILs with different anions, provide a robust experimental protocol for ESW determination, and touch upon computational methods for its prediction.
The Electrochemical Stability Window (ESW): A Foundational Concept
The electrochemical stability window is the potential range between which an electrolyte—in this case, an ionic liquid—resists oxidative and reductive decomposition.[2][5] It is determined by the potentials at which oxidation and reduction of the constituent ions begin, known as the anodic and cathodic limits, respectively. A wide ESW is highly desirable as it allows for operation at higher voltages, which directly translates to higher energy density in storage devices.[1]
The ESW is fundamentally governed by the electronic structure of the cation and anion. A simplified but effective model correlates the anodic limit (oxidation potential) with the Highest Occupied Molecular Orbital (HOMO) energy of the anion and the cathodic limit (reduction potential) with the Lowest Unoccupied Molecular Orbital (LUMO) energy of the cation.[5][6]
-
Anodic Limit (Oxidation): Generally determined by the anion. Anions with highly delocalized negative charge and strong electron-withdrawing groups (like fluorine) are more resistant to oxidation, leading to a higher anodic potential.[5][7]
-
Cathodic Limit (Reduction): Generally determined by the cation. The 1-butylpyrrolidinium cation ([C₄mpyr]⁺ or [Pyr₁₄]⁺) is a saturated aliphatic heterocyclic cation. Its lack of π-systems makes it relatively resistant to reduction compared to aromatic cations like imidazolium, thus providing a favorable (more negative) cathodic limit.[8][9]
The interplay between the cation and anion can also influence the overall stability.[5] Therefore, selecting the right anion to pair with the 1-butylpyrrolidinium cation is a critical decision in designing an electrolyte for a specific application.
Comparative Analysis: The Impact of the Anion on the ESW of [C₄mpyr]⁺ ILs
The choice of anion has a profound effect on the physicochemical properties and, most importantly, the anodic stability of a 1-butylpyrrolidinium-based IL.[3][10][11] Highly fluorinated anions are renowned for their high oxidative stability.[12] Below is a comparative table summarizing the experimental ESW for 1-butyl-1-methylpyrrolidinium ([C₄mpyr]⁺) paired with various common anions.
| Ionic Liquid Cation | Anion | Anion Abbreviation | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | ESW (V) | Reference |
| 1-Butyl-1-methylpyrrolidinium | Bis(trifluoromethylsulfonyl)imide | [TFSI]⁻ | ~4.5 - 5.0 | ~-0.5 | ~5.5 | |
| 1-Butyl-1-methylpyrrolidinium | Bis(fluorosulfonyl)imide | [FSI]⁻ | ~4.6 | ~0.0 | ~4.6 | [2] |
| 1-Butyl-1-methylpyrrolidinium | Tris(pentafluoroethyl)trifluorophosphate | [FAP]⁻ | > 5.0 | N/A | > 5.0 | [11] |
| 1-Butyl-1-methylpyrrolidinium | Trifluoromethanesulfonate | [OTf]⁻ | ~4.7 | N/A | N/A | [11] |
| 1-Butyl-1-methylpyrrolidinium | 4,5-dicyano-2-(trifluoromethyl)imidazole | [TDI]⁻ | ~4.3 | ~0.8 | ~3.5 | [9] |
Key Insights:
-
[TFSI]⁻: The 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C₄mpyr][TFSI]) is one of the most widely studied ILs for battery applications due to its excellent thermal and electrochemical stability, and wide ESW.[4][11]
-
[FSI]⁻: While also offering good stability, the FSI anion typically shows a slightly lower anodic limit compared to TFSI.[2]
-
Phosphate-based Anions ([FAP]⁻): These anions can offer very high oxidative stability, potentially extending the ESW.[11]
-
Non-fluorinated Anions ([TDI]⁻): The dicyano-based anion [TDI]⁻ shows a significantly lower anodic limit, making it less suitable for high-voltage applications compared to its fluorinated counterparts.[9]
Experimental Protocol: Determining the Electrochemical Stability Window
The most common and reliable method for determining the ESW is cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[13][14] This protocol outlines a self-validating system for accurate measurement.
Causality Behind Experimental Choices
-
Three-Electrode Setup: This configuration is crucial for accurately measuring the potential of the working electrode without interference from the overall cell voltage drop. It separates the current-passing circuit (working and counter electrodes) from the potential-sensing circuit (working and reference electrodes).
-
Inert Electrodes: A glassy carbon (GC) or platinum (Pt) working electrode is used because it is relatively inert and provides a wide potential window itself, ensuring that the observed current limits are due to the decomposition of the ionic liquid, not the electrode.[13]
-
Reference Electrode: A stable reference electrode (e.g., Ag/AgCl, or a Li metal pseudo-reference for battery applications) is essential for providing a constant potential against which the working electrode's potential is measured.[5]
-
Current Cutoff Threshold: The ESW is defined not by absolute zero current, but by the potential at which a significant Faradaic current appears.[5][14] A current density cutoff (e.g., 0.1 or 0.5 mA/cm²) is established to define the anodic and cathodic limits objectively.
Step-by-Step Methodology
-
Preparation:
-
Ensure the ionic liquid is rigorously purified and dried to remove impurities like water and halides, which can significantly narrow the apparent ESW.
-
Assemble a three-electrode electrochemical cell inside an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture.
-
Working Electrode (WE): Polished glassy carbon disk electrode.
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reference Electrode (RE): Lithium metal strip (for Li-ion battery context) or Ag/Ag⁺ electrode.
-
-
Instrumentation:
-
Connect the cell to a potentiostat capable of performing cyclic or linear sweep voltammetry.
-
-
Execution:
-
Begin at the Open Circuit Potential (OCP).
-
Anodic Scan (Oxidation Limit): Sweep the potential from the OCP towards a positive (anodic) limit (e.g., +6 V vs. Li/Li⁺) at a slow scan rate (e.g., 1-10 mV/s). A slow scan rate minimizes capacitive currents and allows for clearer observation of the Faradaic onset.
-
Cathodic Scan (Reduction Limit): In a separate experiment or a full cyclic voltammogram, sweep the potential from the OCP towards a negative (cathodic) limit (e.g., -1 V vs. Li/Li⁺).
-
Record the current response as a function of the applied potential.
-
-
Data Analysis:
-
Plot the resulting current density (current/electrode area) versus the potential.
-
Define the anodic potential limit (Eₐ) as the potential at which the oxidative current density exceeds the predefined cutoff threshold.
-
Define the cathodic potential limit (E꜀) as the potential at which the reductive current density exceeds the predefined cutoff threshold.
-
Calculate the ESW using the formula: ESW = Eₐ - E꜀ .
-
Visualization of the Experimental Workflow
Caption: Computational workflow for ESW prediction via DFT.
Conclusion
The electrochemical stability window is a critical, designable parameter for this compound-based ionic liquids. The inherent stability of the saturated pyrrolidinium cation provides an excellent foundation for a wide ESW, while the choice of anion, particularly highly fluorinated species like [TFSI]⁻, dictates the ultimate oxidative limit. This guide has provided a comparative overview, a robust experimental protocol, and an introduction to computational prediction methods. By understanding and carefully measuring the ESW, researchers can confidently select and design tailored ionic liquid electrolytes for the next generation of high-performance electrochemical devices.
References
- U.S. Department of Energy. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations.
- De Vos, N., Maton, C., & Stevens, C. V. (2014).
- MDPI. (n.d.). Comparison of the Performances of Different Computational Methods to Calculate the Electrochemical Stability of Selected Ionic Liquids. MDPI.
- Wiley. (2014).
- ACS Publications. (n.d.). Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B.
- ResearchGate. (n.d.).
- ACS Publications. (2025). Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B.
- ACS Publications. (2025). A Review on Multifaceted Role of Ionic Liquids in Modern Energy Storage Systems: From Electrochemical Performance to Environmental Sustainability.
- ResearchGate. (n.d.). Pyrrolidinium-based polymeric ionic liquids as mechanically and electrochemically stable polymer electrolytes.
- Li, Q., Jiang, J., & Mu, T. (2016). The electrochemical stability of ionic liquids and deep eutectic solvents. Science China Chemistry.
- MDPI. (n.d.).
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- NIH. (n.d.). Application of Ionic Liquids in Electrochemistry—Recent Advances. PMC.
- NIH. (n.d.). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. PMC.
- PubMed. (2020).
- SpringerLink. (2023). Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. SpringerLink.
- Alfa Chemistry. (n.d.). Pyrrolidinium Ionic Liquids. Alfa Chemistry.
- NIH. (n.d.).
- Diva-portal.org. (n.d.). Pyrrolidium‐ and Imidazolium‐Based Ionic Liquids and Electrolytes with Flexible Oligoether Anions. Diva-portal.org.
- ResearchGate. (n.d.). Effect of Anion on Behaviour of Li-S Battery Electrolyte Solutions Based on N-Methyl-N-Butyl-Pyrrolidinium Ionic Liquids.
- ResearchGate. (n.d.). Investigating the Electrochemical Windows of Ionic Liquids. Request PDF.
- U.S. Department of Energy. (2011).
- UCL Discovery. (n.d.). Physicochemical and electrochemical investigations of the ionic liquid N-butyl-N. UCL Discovery.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Electrochemical stability windows of ionic liquids or electrolyte solution.
- MDPI. (n.d.). Ionic Liquid Electrolytes for Electrochemical Energy Storage Devices. MDPI.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). Chemical and Electrochemical Generation of Superoxide Ion in 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide.
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A Comparative Guide to Analytical Methods for the Quantification of 1-Butylpyrrolidine in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of 1-butylpyrrolidine in reaction mixtures is a critical aspect of process monitoring, impurity profiling, and quality control. As a key intermediate and potential residual impurity, its accurate measurement ensures the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary analytical techniques for this compound quantification, complete with supporting experimental data drawn from analogous compounds and established analytical principles. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.
The Analytical Challenge: The Nature of this compound
This compound is a tertiary aliphatic amine, which presents a unique set of analytical challenges. Its high polarity and basicity can lead to poor peak shape and adsorption onto active sites within chromatographic systems, particularly in gas chromatography.[1] Furthermore, it lacks a strong chromophore, making direct UV detection in HPLC challenging at low concentrations.[2] These characteristics necessitate careful method selection and often, chemical modification (derivatization) to achieve robust and reliable quantification.
Comparative Analysis of Key Quantification Methodologies
The selection of an optimal analytical method is a balance of sensitivity, selectivity, speed, and the specific context of the analysis, such as the complexity of the reaction matrix and the expected concentration range of this compound. We will compare three primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Direct GC-FID | GC-FID with Derivatization | HPLC-UV (Direct) | HPLC-UV with Derivatization | Ion-Pair HPLC-UV | GC-MS |
| Principle | Separation of volatile compounds with detection by flame ionization. | Chemical modification to improve volatility and peak shape, followed by GC-FID. | Separation based on polarity using a liquid mobile phase with UV absorbance detection. | Derivatization to introduce a chromophore for enhanced UV detection, followed by HPLC. | Use of an ion-pairing reagent to retain the basic amine on a reversed-phase column. | Separation by GC with identification and quantification based on mass-to-charge ratio. |
| Volatility Requirement | High | High (of the derivative) | Low | Low | Low | High |
| Derivatization | Not required, but prone to poor peak shape. | Required | Not required, but low sensitivity. | Required | Not required | Often recommended for improved chromatography. |
| Sensitivity | Moderate | High | Low | High | Moderate to High | Very High |
| Selectivity | Moderate | Moderate | Moderate | High | High | Very High |
| Typical Application | Purity assessment of neat material or high concentration samples. | Trace level quantification of residual this compound. | Assay of high concentration samples. | Quantification of this compound as a low-level impurity. | Analysis of this compound in complex, aqueous matrices. | Definitive identification and quantification of trace impurities. |
| Strengths | Simple, no derivatization. | Improved peak shape, increased sensitivity. | Direct analysis, versatile. | Significantly enhanced sensitivity and selectivity. | Good retention and peak shape for polar amines. | High specificity and sensitivity, structural information. |
| Limitations | Poor peak shape for polar amines, potential for column adsorption. | Additional sample preparation step, potential for side reactions. | Low sensitivity due to lack of a strong chromophore. | Extra sample preparation step. | Can be complex to develop, not MS-compatible. | Can require derivatization, more complex instrumentation. |
In-Depth Methodologies and Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile organic compounds.[3] For this compound, direct injection is feasible, but often results in tailing peaks due to its polarity. For accurate quantification, especially at lower levels, derivatization is highly recommended.[1]
This protocol is suitable for the analysis of this compound at higher concentrations where peak tailing may be less impactful on quantification.
Experimental Workflow:
Caption: Workflow for Direct GC-FID Analysis.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute an accurately weighed amount of the reaction mixture in methanol to a known volume.
-
GC-FID Conditions:
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: 60 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
-
Analysis: Inject the standards and samples and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration in the sample from this curve.
Derivatization with a reagent like trifluoroacetic anhydride (TFAA) converts the polar amine into a less polar, more volatile amide, resulting in improved peak shape and sensitivity.[1][4]
Experimental Workflow:
Caption: Workflow for GC-FID with Derivatization.
Step-by-Step Protocol:
-
Standard and Sample Derivatization:
-
To an aliquot of the standard solution or sample extract in a vial, add a suitable solvent like ethyl acetate.
-
Add an excess of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature.
-
-
GC-FID Conditions:
-
Use similar conditions as the direct analysis, but the oven temperature program may need to be optimized for the elution of the trifluoroacetyl derivative.
-
-
Analysis and Quantification: Analyze the derivatized standards and samples. Quantify using a calibration curve prepared from the derivatized standards.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile.[5] Direct UV detection of this compound is challenging due to the absence of a significant chromophore.[2] Therefore, derivatization or the use of ion-pair chromatography is often necessary for sensitive quantification.
Ion-pair chromatography introduces a reagent that forms an ion pair with the analyte, which can then be retained on a reversed-phase column.[6][7] This is an effective strategy for analyzing basic compounds like this compound.
Experimental Workflow:
Caption: Workflow for Ion-Pair HPLC-UV Analysis.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare calibration standards by dilution.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase.
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) containing 10 mM heptafluorobutyric acid (HFBA), adjusted to a suitable pH.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[8]
-
Injection Volume: 10 µL.
-
-
Analysis and Quantification: Inject standards and samples. Construct a calibration curve and determine the sample concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the highly specific detection of mass spectrometry, making it the gold standard for identification and trace-level quantification.[9][10]
Experimental Workflow:
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The Green Route to a Versatile Amine: A Comparative Analysis of 1-Butylpyrrolidine Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmaceuticals. Among its many derivatives, 1-butylpyrrolidine serves as a key intermediate in the synthesis of various bioactive compounds and as a precursor to pyrrolidinium-based ionic liquids. As the chemical industry pivots towards more sustainable practices, a critical evaluation of the environmental impact of synthetic methodologies is paramount. This guide provides a comprehensive assessment of three distinct synthetic pathways to this compound, meticulously evaluating them through the lens of established green chemistry metrics. By presenting detailed experimental protocols, quantitative data, and a comparative analysis, this document aims to empower researchers to make informed, environmentally conscious decisions in their synthetic endeavors.
The Metrics of "Green": A Primer
Before delving into the synthetic routes, it is essential to define the green chemistry metrics that will be employed in this analysis. These metrics provide a quantitative framework for evaluating the efficiency and environmental footprint of a chemical process.[1][2]
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[2] A higher atom economy signifies that a larger proportion of the reactant atoms are incorporated into the final product, minimizing waste.
-
Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste divided by the mass of the product.[2] A lower E-Factor indicates a more environmentally friendly process.
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[3] A lower PMI is indicative of a more efficient and sustainable process.
-
Reaction Mass Efficiency (RME): This metric provides a more holistic view of the reaction's efficiency by taking into account the yield, atom economy, and stoichiometry. It is calculated as the mass of the product divided by the total mass of reactants.[4]
Synthetic Pathways to this compound: A Comparative Study
This guide will dissect three distinct synthetic routes to this compound, each starting from a different precursor:
-
Route 1: One-Pot Synthesis from 1,4-Butanediol and Aqueous Ammonia
-
Route 2: Nucleophilic Substitution of 1,4-Dichlorobutane with n-Butylamine
-
Route 3: N-Alkylation of Pyrrolidine with 1-Bromobutane
For each route, a detailed experimental protocol is provided, followed by a calculation of the aforementioned green chemistry metrics.
Route 1: A Greener Approach via Catalytic Amination of 1,4-Butanediol
This one-pot synthesis represents a modern and efficient approach, utilizing a heterogeneous catalyst to drive the reaction between 1,4-butanediol and aqueous ammonia.[3][5] This method is notable for its use of readily available and relatively benign starting materials.
Experimental Protocol
A 100 mL stainless steel autoclave is charged with 1,4-butanediol (18g, 0.2 mol), aqueous ammonia (6.8g of 25 wt% solution, 0.1 mol NH3), and a 3%Cu-3%Ni-0.2Pd/ZSM-5 catalyst (1.8 g).[5] The autoclave is sealed and pressurized with hydrogen to 4 MPa. The reaction mixture is then heated to 300 °C with constant stirring for a specified reaction time. After cooling and venting, the product is isolated and purified, affording a 76% yield of this compound.[5]
dot
Caption: One-pot synthesis of this compound from 1,4-butanediol.
Route 2: The Dihalide Route - Synthesis from 1,4-Dichlorobutane
This classical approach involves the nucleophilic substitution of 1,4-dichlorobutane with n-butylamine.[1][6] While conceptually straightforward, the use of a halogenated starting material raises environmental considerations.
Experimental Protocol
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 1,4-dichlorobutane (12.7 g, 0.1 mol), n-butylamine (21.9 g, 0.3 mol), and potassium carbonate (27.6 g, 0.2 mol) are added. Acetonitrile (200 mL) is used as the solvent. The reaction mixture is heated to reflux (approximately 82°C) and maintained for 12 hours. After completion, the mixture is worked up by removing the solvent, followed by extraction and purification to yield the product. For the purpose of this analysis, a yield of 85% is assumed based on similar reactions.
dot
Caption: Synthesis of this compound from 1,4-dichlorobutane.
Route 3: The Alkylation Pathway - Synthesis from Pyrrolidine and 1-Bromobutane
This method involves the direct N-alkylation of pyrrolidine with 1-bromobutane.[7] This route is often employed for the synthesis of N-substituted pyrrolidines due to its simplicity.
Experimental Protocol
In a round-bottom flask, pyrrolidine (7.1 g, 0.1 mol) is dissolved in acetonitrile (100 mL). Potassium carbonate (13.8 g, 0.1 mol) is added as a base. 1-Bromobutane (13.7 g, 0.1 mol) is then added, and the mixture is stirred at reflux for 8 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified. A yield of 90% is assumed for the purpose of this comparative analysis.
dot
Caption: Synthesis of this compound via N-alkylation of pyrrolidine.
Green Chemistry Metrics: A Head-to-Head Comparison
The following table summarizes the calculated green chemistry metrics for the three synthetic routes.
| Metric | Route 1 (from 1,4-Butanediol) | Route 2 (from 1,4-Dichlorobutane) | Route 3 (from 1-Bromobutane) | Ideal Value |
| Atom Economy (AE) | 82.6% | 53.5% | 48.9% | 100% |
| E-Factor | 2.0 | 20.3 | 11.2 | 0 |
| Process Mass Intensity (PMI) | 3.0 | 21.3 | 12.2 | 1 |
| Reaction Mass Efficiency (RME) | 32.4% | 34.6% | 46.5% | 100% |
Disclaimer: The calculations for Routes 2 and 3 are based on assumed yields and stoichiometric ratios derived from analogous reactions and general procedures. The density of acetonitrile was taken as 0.786 g/mL for calculations.
Analysis and Interpretation: Identifying the Greenest Path
The quantitative data presented in the table clearly illuminates the environmental advantages and disadvantages of each synthetic route.
Route 1 (from 1,4-Butanediol) emerges as the most environmentally favorable option. Its high Atom Economy of 82.6% signifies that a large portion of the starting materials is converted into the desired product, with water being the primary byproduct. Consequently, it boasts the lowest E-Factor (2.0) and PMI (3.0), indicating minimal waste generation and a highly efficient process in terms of mass. While its Reaction Mass Efficiency is lower than the other routes, this is primarily due to the use of a catalyst and the stoichiometry of the one-pot reaction. The use of a reusable heterogeneous catalyst further enhances its green credentials, although catalyst recycling efficiency is not explicitly factored into these metrics.
Route 2 (from 1,4-Dichlorobutane) demonstrates the poorest performance in terms of green chemistry metrics. Its low Atom Economy of 53.5% is a direct consequence of the formation of two equivalents of potassium chloride as a byproduct. This leads to a significantly higher E-Factor (20.3) and PMI (21.3), highlighting the substantial amount of waste generated relative to the product. The large excess of n-butylamine and the use of a significant volume of solvent contribute to this high mass intensity.
Route 3 (from 1-Bromobutane) presents an intermediate environmental impact. While its Atom Economy is the lowest of the three, its Reaction Mass Efficiency is the highest. This is because the calculation for RME only considers the mass of the reactants, and in this case, the stoichiometry is 1:1:1. However, the E-Factor (11.2) and PMI (12.2) are still considerably higher than Route 1, primarily due to the generation of potassium bromide as a byproduct and the use of an organic solvent.
Conclusion: A Clear Mandate for Greener Synthesis
This comparative analysis unequivocally demonstrates that the one-pot synthesis of this compound from 1,4-butanediol and aqueous ammonia is the most sustainable and "green" of the three routes evaluated. Its superior atom economy, minimal waste generation, and high mass efficiency make it the preferred method for researchers and manufacturers seeking to minimize their environmental footprint.
While the dihalide and alkylation routes are established and functional, their reliance on halogenated starting materials and the inherent generation of inorganic salt waste render them less desirable from a green chemistry perspective. This guide underscores the importance of a quantitative, metrics-based approach to evaluating synthetic methodologies. By embracing such analyses, the scientific community can actively contribute to the development of a more sustainable and environmentally responsible chemical enterprise.
References
- BenchChem. Application Notes and Protocols: The Versatile Role of 1,4-Dichlorobutane in Pharmaceutical Intermediate Synthesis. Accessed January 10, 2026.
- Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527.
- Wikipedia. Green chemistry metrics. Accessed January 10, 2026.
- BenchChem. Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines: Application Notes and Protocols. Accessed January 10, 2026.
- Long, Y., Liu, S., Ma, X., Lu, L., He, Y., & Deng, Y. (2020). One-pot synthesis of this compound and its derivatives from aqueous ammonia and 1,4-butandiol over CuNiPd/ZSM-5 catalysts. New Journal of Chemistry, 44(39), 16708-16712.
- BenchChem. One-Pot Synthesis of this compound Derivatives: Application Notes and Protocols. Accessed January 10, 2026.
- American Chemical Society. Green Chemistry & Engineering Metrics. Accessed January 10, 2026.
- BenchChem. Application Notes and Protocols for the Alkylation of Amines with 1,4-Dibromobutane. Accessed January 10, 2026.
- Fiveable. 1-bromobutane Definition. Accessed January 10, 2026.
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- 7. fiveable.me [fiveable.me]
A Comparative Analysis of 1-Butylpyrrolidine and DMF as Solvents in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of solvent is a critical parameter that profoundly influences reaction kinetics, peptide purity, and overall synthesis efficiency. For decades, N,N-Dimethylformamide (DMF) has been the solvent of choice, prized for its excellent solvating properties for a wide range of amino acid derivatives and resins.[1][2][3] However, growing concerns over its reproductive toxicity and environmental impact have catalyzed the search for safer, "greener" alternatives.[2][4][5][6] This guide provides a comprehensive comparative study of 1-Butylpyrrolidine (more commonly referred to as N-Butylpyrrolidinone or NBP in the context of SPPS) and DMF, offering researchers, scientists, and drug development professionals the data and insights necessary to make informed decisions for their peptide synthesis workflows.[7][8]
The Evolving Landscape of SPPS Solvents
The ideal solvent for SPPS must satisfy several key criteria: it must effectively swell the solid support, ensuring accessibility of the reactive sites; it needs to dissolve the amino acid building blocks and coupling reagents; and it must facilitate both the coupling and deprotection steps without promoting undesirable side reactions.[9] DMF has historically met these requirements well, becoming the industry standard.[5][10] However, its classification as a substance of very high concern (SVHC) in many regions has created an urgent need for viable replacements.[2][4] N-Butylpyrrolidinone (NBP) has emerged as a promising alternative, offering a more favorable safety profile while demonstrating comparable, and in some cases superior, performance in SPPS.[7][11][12][13]
Physicochemical Properties: A Head-to-Head Comparison
The performance of a solvent in SPPS is intrinsically linked to its physical and chemical properties. A comparison of the key physicochemical parameters of NBP and DMF reveals both similarities and differences that underpin their behavior in peptide synthesis.
| Property | 1-Butylpyrrolidinone (NBP) | N,N-Dimethylformamide (DMF) |
| Molecular Formula | C₈H₁₅NO | C₃H₇NO |
| Molecular Weight | 141.21 g/mol [14] | 73.09 g/mol [1][15] |
| Boiling Point | ~226 °C[14] | 153 °C[15][16][17] |
| Density | ~0.92 g/mL | 0.944 g/mL[17] |
| Flash Point | 97 °C | 58 °C[15][16] |
| Polarity (Dielectric Constant) | High (data not readily available) | 36.71 at 25°C[15][16] |
| Viscosity | Higher than DMF[18] | 0.92 cP at 20°C[16] |
| Solubility in Water | Miscible[14] | Miscible[1][16] |
| Toxicity Profile | Non-toxic, biodegradable[7] | Reprotoxic[2][4][19] |
NBP's higher boiling point and flash point indicate lower volatility, which can be advantageous in terms of laboratory safety and reduced solvent loss. While its viscosity is higher than DMF's, it has not been found to impede its effectiveness in SPPS, particularly in automated systems.[11][18]
Performance in Solid-Phase Peptide Synthesis: A Data-Driven Comparison
The true measure of a solvent's utility in SPPS lies in its performance during the synthesis of peptides. Key metrics for comparison include resin swelling, reagent solubility, coupling efficiency, and the propensity to induce common side reactions.
Resin Swelling and Reagent Dissolution
Effective swelling of the resin is crucial for the accessibility of the growing peptide chain. Studies have shown that NBP is effective at swelling commonly used polystyrene-based resins, a critical first step for a successful synthesis.[7] Furthermore, NBP has demonstrated excellent solubility for the majority of Fmoc-protected amino acids and common coupling reagents, ensuring that the reactants are available for efficient coupling.[7][12]
Impact on Peptide Purity and Yield
Multiple studies have demonstrated that NBP can serve as a direct replacement for DMF in SPPS, often yielding peptides of comparable or even superior purity and yield.[2][11] For instance, in the synthesis of challenging peptides, NBP has been shown to perform on par with DMF.[11][12]
Mitigation of Common Side Reactions
A significant advantage of NBP over DMF is its demonstrated ability to suppress common side reactions in SPPS, particularly racemization and aspartimide formation.[19][20][21]
-
Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid during coupling can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. Studies have shown that the use of NBP results in lower or equal levels of racemization for amino acids prone to this side reaction, such as cysteine and histidine, when compared to DMF.[19][22][23]
-
Aspartimide Formation: This side reaction, which is particularly problematic for sequences containing aspartic acid, involves the cyclization of the aspartyl side chain to form a five-membered ring, leading to the formation of piperidide and β-aspartyl peptide impurities. The use of NBP as a solvent has been shown to significantly reduce the extent of aspartimide formation compared to syntheses performed in DMF.[19][20][21]
Experimental Protocols
To provide a practical framework for the application of these solvents, the following section details a generalized experimental protocol for the synthesis of a model peptide using both NBP and DMF.
General Fmoc-SPPS Workflow
The following diagram illustrates the fundamental steps of a typical Fmoc-SPPS cycle.
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol for Synthesis of a Model Hexapeptide (Tyr-Gly-Gly-Phe-Leu-Arg)
This protocol outlines the manual synthesis of a model hexapeptide on a Rink Amide resin (0.1 mmol scale).
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Solvent: N-Butylpyrrolidinone (NBP) or N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in the chosen solvent
-
Coupling Reagents: HBTU (0.5 M in the chosen solvent), DIPEA (2 M in the chosen solvent)
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling: Place 200 mg of Rink Amide resin in a reaction vessel. Add 5 mL of the chosen solvent (NBP or DMF) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.
-
Fmoc Deprotection: Add 5 mL of the deprotection solution to the resin and agitate for 3 minutes. Drain and repeat with a fresh 5 mL portion of the deprotection solution for 10 minutes.
-
Washing: Wash the resin by adding 5 mL of the chosen solvent and agitating for 1 minute before draining. Repeat this washing step 5 times.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid in 2 mL of the chosen solvent.
-
Add 4 equivalents of HBTU solution and 8 equivalents of DIPEA solution.
-
Vortex the mixture for 1 minute to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin 5 times with the chosen solvent as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection and Washing: After the final coupling, perform a final Fmoc deprotection (step 2) followed by washing with the chosen solvent (5 times), DCM (3 times), and MeOH (3 times). Dry the resin under vacuum.
-
Cleavage and Deprotection: Add 5 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation and Isolation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Comparative Logic for Solvent Selection in SPPS
The decision to use NBP or DMF can be guided by several factors, as illustrated in the following diagram.
Caption: A decision-making flowchart for selecting between NBP and DMF in SPPS.
Conclusion and Future Outlook
The data and experimental evidence strongly support N-Butylpyrrolidinone (NBP) as a viable and, in many aspects, superior alternative to DMF for solid-phase peptide synthesis.[13][24] Its favorable safety profile, coupled with its excellent performance in terms of peptide purity, yield, and the suppression of critical side reactions, makes it an attractive choice for modern peptide synthesis laboratories.[7][19] While DMF has a long history as a reliable solvent in SPPS, the increasing regulatory pressure and the availability of high-performing green alternatives like NBP are driving a necessary evolution in the field.[4][5] As the demand for synthetic peptides in research and therapeutics continues to grow, the adoption of safer and more sustainable manufacturing processes will be paramount. NBP stands at the forefront of this green chemistry revolution in peptide science.
References
- Green Chemistry. (n.d.). Green solvent mixture for ultrasound-assisted solid-phase peptide synthesis: a fast and versatile method and its applications in flow and natural product synthesis. RSC Publishing.
- Jadhav, S., Martin, V., Egelund, P. H. G., Castro, H. J., Krüger, T., Richner, F., Thordal Le Quement, S., Albericio, F., Dettner, F., Lechner, C., Schönleber, R., & Pedersen, D. S. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 23(9), 3312–3321.
- [Author Redacted]. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress.
- [Author Redacted]. (2023, December 12). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Source Redacted].
- RG Discovery. (2024, May 15). Exciting Update on Green Solvents for Peptide Synthesis. RG Discovery.
- CEM Corporation. (n.d.). A new green solvent for solid phase peptide synthesis. CEM Corporation.
- Inchem.org. (n.d.). N,N-DIMETHYLFORMAMIDE.
- [Author Redacted]. (n.d.). Green Solvent Mixtures for Solid-Phase Peptide Synthesis: A Dimethylformamide-Free Highly Efficient Synthesis of Pharmaceutical-Grade Peptides. ACS Publications.
- [Source Redacted]. (n.d.). N,N-Dimethylformamide Solvent Properties.
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A Comparative Guide to the Synthesis of 1-Butylpyrrolidine Derivatives: Validation of a Novel One-Pot Protocol
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The N-butylpyrrolidine moiety, in particular, is a key structural element in various drug candidates. The efficient and scalable synthesis of 1-butylpyrrolidine and its derivatives is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth technical comparison of a novel, one-pot synthetic protocol for this compound against two established, traditional methods: reductive amination and direct N-alkylation.
A Novel One-Pot Synthesis from Bulk Starting Materials
A recently developed protocol presents a highly atom-economical and straightforward route to this compound from readily available starting materials: 1,4-butanediol and aqueous ammonia.[2][3] This method utilizes a heterogeneous catalyst, 3%Cu-3%Ni-0.2Pd/ZSM-5, in a one-pot reaction, which significantly streamlines the synthetic process.[2][3]
Mechanistic Insights
The reaction proceeds through a cascade of catalytic transformations within a single reactor. Initially, 1,4-butanediol undergoes dehydration and cyclization to form pyrrolidine. Subsequently, the in situ generated pyrrolidine is N-alkylated with a butyl group also derived from 1,4-butanediol, all facilitated by the multifunctional CuNiPd/ZSM-5 catalyst. This one-pot approach avoids the isolation of intermediates, reducing waste and improving overall efficiency.
Traditional Synthetic Routes: A Comparative Analysis
For decades, the synthesis of N-alkylated pyrrolidines has been dominated by two primary methods: reductive amination and direct N-alkylation. While effective, these methods often present challenges that the novel one-pot protocol aims to overcome.
Method 1: Reductive Amination of Pyrrolidine with Butyraldehyde
Reductive amination is a widely used and reliable method for the synthesis of secondary and tertiary amines.[4] This two-step, one-pot process involves the reaction of pyrrolidine with butyraldehyde to form an intermediate iminium ion, which is then reduced in situ to yield this compound.
Causality in Experimental Choices: The choice of a mild reducing agent, such as sodium borohydride (NaBH₄), is crucial to selectively reduce the iminium ion without affecting the starting aldehyde. The reaction is often carried out in a protic solvent like methanol or ethanol to facilitate both iminium ion formation and reduction.
Method 2: Direct N-Alkylation of Pyrrolidine with a Butyl Halide
The direct alkylation of secondary amines with alkyl halides is a classic SN2 reaction.[5] In this method, pyrrolidine is treated with a butyl halide, such as 1-bromobutane, in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Challenges and Experimental Considerations: A significant drawback of this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt.[5] To mitigate this, an excess of the starting amine is often used. The choice of a non-nucleophilic base is also important to avoid competing reactions.
Performance Comparison: A Head-to-Head Analysis
The following table provides a comparative summary of the three synthetic protocols for this compound.
| Parameter | Novel One-Pot Protocol | Reductive Amination | Direct N-Alkylation |
| Starting Materials | 1,4-Butanediol, Aqueous Ammonia | Pyrrolidine, Butyraldehyde | Pyrrolidine, 1-Bromobutane |
| Key Reagents | CuNiPd/ZSM-5 catalyst, H₂ | NaBH₄, Acid catalyst (optional) | Base (e.g., K₂CO₃, Et₃N) |
| Reported Yield | 76%[2][3] | Up to 90% | Variable, risk of over-alkylation |
| Reaction Conditions | 300 °C, 10 MPa H₂ | Room Temperature | Reflux Temperature |
| Solvent | None (neat) | Methanol or Ethanol | Acetonitrile or THF |
| Key Advantages | Atom economical, one-pot, uses bulk chemicals | High yield, mild conditions | Simple procedure |
| Key Disadvantages | High temperature and pressure | Requires pre-formed pyrrolidine | Risk of over-alkylation, requires base |
Experimental Protocols
Protocol 1: Novel One-Pot Synthesis of this compound
Catalyst Preparation (3%Cu-3%Ni-0.2Pd/ZSM-5):
-
Dissolve 1.14 g of Cu(NO₃)₂·3H₂O and 1.5 g of Ni(NO₃)₂·6H₂O in 3 mL of deionized water.
-
Add 0.2 mL of an aqueous H₂PdCl₄ solution (0.1 g/mL Pd).
-
To this solution, add 10 g of HZSM-5 zeolite with continuous stirring at room temperature.
-
After 2 hours of stirring, age the mixture for an additional 2 hours.
-
Dry the resulting precipitate at 110 °C for 12 hours.
-
Calcine the dried material in air at 500 °C for 3 hours.[6]
-
Reduce the calcined material under a hydrogen atmosphere at 300 °C for 3 hours.[6]
Reaction Procedure:
-
In a 100 mL stainless steel autoclave with a magnetic stirrer, charge 18 g (0.2 mol) of 1,4-butanediol, 6.8 g (0.1 mol, 25 wt% solution) of aqueous ammonia, and 1.8 g of the prepared catalyst.
-
Seal the autoclave and fill with H₂ to an initial pressure of 4 MPa.
-
Heat the reactor to 300 °C with constant stirring. The final pressure will reach approximately 10 MPa.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
The resulting liquid mixture can be analyzed by GC-MS and GC for product identification and quantification.[6]
Protocol 2: Reductive Amination of Pyrrolidine
-
In a round-bottom flask, dissolve pyrrolidine (1.0 equiv) and butyraldehyde (1.1 equiv) in methanol (approx. 0.1 M concentration).
-
Stir the solution at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equiv) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Protocol 3: Direct N-Alkylation of Pyrrolidine
-
In a round-bottom flask equipped with a reflux condenser, dissolve pyrrolidine (2.0 equiv, to minimize over-alkylation) and a non-nucleophilic base such as potassium carbonate (1.5 equiv) in a suitable solvent like acetonitrile.
-
Add 1-bromobutane (1.0 equiv) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts and excess pyrrolidine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by distillation or flash column chromatography to obtain pure this compound.
Conclusion
The novel one-pot synthesis of this compound from 1,4-butanediol and ammonia offers a compelling alternative to traditional methods. Its high atom economy, use of inexpensive starting materials, and streamlined one-pot procedure make it an attractive option for large-scale production. While reductive amination can provide excellent yields under mild conditions, it relies on the availability of pyrrolidine and butyraldehyde. Direct N-alkylation, though procedurally simple, is often plagued by a lack of selectivity, leading to lower yields of the desired product. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and available starting materials. However, the innovative one-pot protocol represents a significant advancement in the sustainable and efficient synthesis of this important class of compounds.
References
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Unambiguous Structural Confirmation of 1-Butylpyrrolidine Derivatives: A Comparative Guide to X-ray Crystallography
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a final step but a critical cornerstone of the entire process. For classes of compounds like 1-Butylpyrrolidine derivatives, which are prevalent scaffolds in a multitude of pharmaceutically active agents, an unambiguous confirmation of their stereochemistry and solid-state conformation is paramount.[1][2][3] This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques and furnishes the experimental framework necessary for its successful application in the structural elucidation of these vital compounds.
The pyrrolidine ring is a key component in numerous bioactive molecules, and its derivatives are of significant interest to medicinal chemists.[2][3] The spatial arrangement of substituents on this five-membered ring can dramatically influence a compound's biological activity, making the precise determination of its three-dimensional structure a critical aspect of drug design and development.[3]
The Definitive Advantage of X-ray Crystallography
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for elucidating the connectivity and elemental composition of a molecule, they often fall short in providing the absolute spatial arrangement of atoms.[4] X-ray crystallography, on the other hand, offers an unparalleled, high-resolution view of the molecule as it exists in the crystalline state, providing definitive proof of its structure, including absolute stereochemistry.[5][6]
| Technique | Strengths for this compound Derivatives | Limitations |
| X-ray Crystallography | Provides unambiguous 3D molecular structure and absolute stereochemistry.[5][6] Reveals detailed information on bond lengths, angles, and intermolecular interactions. | Requires a high-quality single crystal, which can be challenging to obtain.[5][6] The solid-state conformation may differ from the solution-state. |
| NMR Spectroscopy | Excellent for determining the connectivity of atoms and the solution-state conformation.[4] Can provide information on molecular dynamics.[7] | Does not directly provide absolute stereochemistry. Interpretation can be complex for structurally similar isomers. |
| Mass Spectrometry | Determines the molecular weight and elemental composition with high accuracy. | Provides no information on the spatial arrangement of atoms. |
Why is this important for this compound derivatives? The pyrrolidine ring can adopt various puckered conformations, and the orientation of the butyl group and other substituents significantly impacts how the molecule interacts with its biological target.[3] X-ray crystallography provides the precise torsional angles and intramolecular distances that define this conformation.
The X-ray Crystallography Workflow: From Solution to Structure
The journey from a synthesized this compound derivative to its fully resolved crystal structure involves a series of critical steps, each demanding meticulous attention to detail.
Caption: A streamlined workflow for determining the crystal structure of this compound derivatives.
Experimental Protocol: Growing High-Quality Crystals
The critical bottleneck in X-ray crystallography is often the growth of diffraction-quality single crystals.[5][6] For small organic molecules like this compound derivatives, several techniques can be employed.
Step-by-Step Methodology for Slow Evaporation:
-
Solvent Selection: Dissolve a small amount of the purified this compound derivative in a suitable solvent. For many organic compounds, ethyl acetate is a good starting point.[8] Consider using a mixture of solvents, such as adding a small amount of a solvent in which the compound is less soluble to promote crystallization. Aromatic solvents like benzene or toluene can sometimes aid in crystal packing.[8]
-
Preparation of the Crystallization Vessel: Use a clean, small vial or test tube. Ensure there are no scratches or dust particles that could act as nucleation sites and lead to the formation of many small crystals instead of a few large ones.
-
Solution Preparation: Create a nearly saturated solution of your compound at room temperature. If the compound is highly soluble, gentle heating can be used to achieve saturation, followed by slow cooling to room temperature.
-
Slow Evaporation Setup: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the compound and promoting the growth of well-ordered crystals.[8]
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab. Monitor the vial periodically for crystal growth. This process can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or a loop and mount them for X-ray diffraction analysis. For air-sensitive compounds, crystals should be handled under an inert atmosphere and can be transported in a viscous oil like paratone.[9]
Alternative Crystallization Techniques:
-
Vapor Diffusion: This is an excellent method when only small amounts of material are available.[8][10] A solution of the compound is placed in a small, open vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, inducing crystallization.[8]
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of high-quality crystals.
Case Study: Differentiating Isomers of a Chiral this compound Derivative
Consider two diastereomers of a substituted this compound. While their NMR spectra might be very similar and challenging to assign definitively, X-ray crystallography can provide an unambiguous solution.
| Crystallographic Parameter | Isomer A | Isomer B | Significance |
| Crystal System | Monoclinic | Orthorhombic | Reflects the different packing of the molecules in the crystal lattice. |
| Space Group | P2₁/c | P2₁2₁2₁ | Provides information about the symmetry elements present in the crystal. |
| Absolute Configuration | R, S | S, S | The Flack parameter from the X-ray data will definitively determine the absolute stereochemistry of each chiral center. |
| Key Torsional Angle (C-N-C-C) | 15.2° | -175.8° | Highlights the different conformation of the butyl group relative to the pyrrolidine ring. |
| Intermolecular Interactions | C-H···O Hydrogen Bonds | π-π Stacking | Reveals the different ways the isomers pack in the solid state, which can influence physical properties like solubility and melting point. |
Conclusion: The Gold Standard for Structural Verification
For researchers and drug development professionals working with this compound derivatives, X-ray crystallography stands as the gold standard for structural confirmation. Its ability to provide a detailed, three-dimensional picture of the molecule, including its absolute stereochemistry and solid-state conformation, is unmatched by other analytical techniques. While obtaining suitable crystals can be a challenge, the wealth of information gained from a successful crystal structure analysis is invaluable for understanding structure-activity relationships, guiding further synthetic efforts, and ensuring the intellectual property of novel chemical entities.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Butylpyrrolidine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 1-Butylpyrrolidine, a versatile building block in organic synthesis, requires meticulous handling and disposal due to its inherent hazards. This guide provides a comprehensive, step-by-step protocol for the safe management of this compound waste, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of our shared environment.
Understanding the Hazard Profile of this compound
Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the segregation of waste streams.
This compound is classified as a flammable liquid and is toxic if swallowed or in contact with skin.[1] Its vapor can form flammable mixtures with air, posing a significant fire risk.[1] Ingestion or dermal absorption can lead to adverse health effects, necessitating stringent safety precautions to prevent exposure.
Table 1: Key Safety and Hazard Data for this compound
| Property | Value | Source |
| GHS Hazard Statements | H226: Flammable liquid and vaporH301: Toxic if swallowedH311: Toxic in contact with skin | [1] |
| Signal Word | Danger | [1] |
| Flash Point | 36.11 °C (97.00 °F) | [2] |
| Incompatible Materials | Strong oxidizing agents, acids | [1][2] |
The causality behind these classifications lies in the chemical structure of this compound. The pyrrolidine ring, a cyclic secondary amine, contributes to its basicity and reactivity, while the butyl group influences its flammability and physical properties. Understanding this structure-activity relationship is key to anticipating its behavior and handling it safely.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. This establishes a primary barrier between the researcher and the chemical, minimizing the risk of exposure.
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove manufacturer's compatibility chart for breakthrough times specific to this compound or similar amines.
-
Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental contact.
-
Respiratory Protection : All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.
Step-by-Step Disposal Protocol for this compound
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash, as this can lead to environmental contamination and pose a risk to public health.[3] The required method of disposal is through a licensed chemical waste disposal company, which will typically employ high-temperature incineration with flue gas scrubbing to ensure complete and environmentally sound destruction.[4][5]
Waste Segregation and Collection: The Foundation of Safe Disposal
Proper segregation at the point of generation is a critical step in a compliant waste management program.
-
Liquid Waste : Collect all waste this compound and solutions containing it in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Solid Waste : Any materials contaminated with this compound, such as absorbent pads from a spill, contaminated gloves, or weighing paper, must be collected separately as solid hazardous waste. Place these items in a designated, labeled container or a sealed, heavy-duty plastic bag.
Labeling and Storage: Ensuring Clarity and Safety
Accurate and clear labeling is essential for the safe management of hazardous waste.
-
Labeling : All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity. The appropriate hazard pictograms (flammable, toxic) must also be displayed.
-
Storage : Store sealed waste containers in a designated, well-ventilated, and cool secondary containment area. This area should be away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[1][2] Access to this storage area should be restricted to authorized personnel.
Arranging for Professional Disposal: The Final Step
-
Contact your Environmental Health and Safety (EHS) Office : Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed waste disposal vendors.
-
Provide a Detailed Inventory : Be prepared to provide the EHS office with a complete inventory of the waste, including the chemical name, quantity, and any other relevant information.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, a swift and informed response is crucial to mitigate the risks.
Spill Management Protocol
This protocol is intended for small, manageable spills. For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.
-
Alert Personnel and Control Ignition Sources : Immediately alert others in the vicinity and extinguish all nearby flames and potential sources of ignition.
-
Ensure Ventilation : If not already working in one, ensure the area is well-ventilated, preferably by working within a chemical fume hood.
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill and prevent it from spreading.[3]
-
Collect Absorbed Material : Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container for solids.[3]
-
Decontaminate the Area : Clean the spill area thoroughly with soap and water. Collect all cleaning materials as contaminated solid waste.
-
Properly Dispose of Waste : Seal and label the waste container and manage it as hazardous waste according to the procedures outlined above.
For spills of basic substances like this compound, some protocols suggest cautious neutralization with a weak acid.[6] However, this should only be attempted by trained personnel and is generally reserved for spill cleanup rather than routine bulk waste disposal. The heat generated during neutralization can increase the volatilization of the flammable liquid, posing an additional risk.
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the proper disposal procedure, the following workflow diagram has been created.
Caption: Workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the highest standards of safety and environmental responsibility. By understanding the hazards, diligently using personal protective equipment, and adhering to a systematic disposal protocol, researchers can ensure that their valuable work does not come at the cost of their well-being or the health of the planet. This guide provides the foundational knowledge to achieve that goal, fostering a culture of safety that extends beyond the individual to the entire scientific community.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-Butylpyrrolidin-2-one: A Procedural Guide.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of (S)-1-Butylpyrrolidine-2-carboxamide: A Guide for Laboratory Professionals.
- PubChem. (n.d.). This compound.
- The Good Scents Company. (n.d.). 1-butyl pyrrolidine.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Carl ROTH. (2025). Safety Data Sheet: N-Butyl-2-pyrrolidone.
- University of British Columbia. (n.d.). Spill Clean up Procedure.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Texas A&M University-Texarkana. (n.d.). Spill Management Procedure.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- University of Oklahoma. (2025). Hazardous Waste - EHSO Manual 2025-2026.
Sources
Navigating the Safe Handling of 1-Butylpyrrolidine: An Essential Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Butylpyrrolidine (CAS No. 767-10-2). As a flammable and toxic compound, strict adherence to these protocols is paramount to ensure personal safety, maintain experimental integrity, and comply with environmental regulations. This document moves beyond a simple checklist, offering a deep dive into the causality behind these critical safety measures.
Understanding the Risks: Hazard Profile of this compound
This compound is a versatile chemical intermediate, but its utility is matched by a significant hazard profile. It is classified as a flammable liquid and is toxic if swallowed or in contact with skin.[1] It can also cause serious eye irritation.[1] Understanding these risks is the first step in mitigating them.
| Hazard Classification | GHS Hazard Statement |
| Flammable Liquid | H226: Flammable liquid and vapor |
| Acute Toxicity (Oral) | H301: Toxic if swallowed |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin |
| Serious Eye Irritation | H319: Causes serious eye irritation |
Data sourced from multiple safety data sheets.
Due to the lack of established occupational exposure limits from bodies like OSHA or NIOSH, a conservative approach to handling is essential, always aiming to minimize any potential for exposure.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when working with this compound. The selection of appropriate barriers is critical to prevent dermal, ocular, and respiratory exposure.
Eye and Face Protection: Shielding from Splashes and Vapors
-
Mandatory: Chemical safety goggles are the minimum requirement.
-
Recommended for high-risk operations: A face shield worn over safety goggles provides an additional layer of protection, especially when transferring larger volumes or if there is a heightened risk of splashing.
Skin Protection: A Barrier Against Dermal Toxicity
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental splashes.
-
Protective Clothing: For tasks with a higher risk of significant exposure, chemical-resistant aprons or suits may be necessary.
-
Footwear: Fully enclosed shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Hand Protection: The Critical Choice of Gloves
The selection of appropriate gloves is arguably one of the most critical decisions in the safe handling of this compound. "Chemical-resistant" is a broad term; for this substance, specificity is key.
-
Primary Recommendation: Butyl rubber gloves are highly recommended.[4][5] They offer excellent resistance to amines and other polar organic compounds.[4][6]
-
Alternative: Viton® gloves can also be considered, though they may have poorer performance against some amines.[6][7]
-
NOT Recommended: Latex and nitrile gloves may not provide adequate protection against this compound and should be avoided for direct handling.
It is crucial to consult the glove manufacturer's specific chemical resistance charts for data on breakthrough times and permeation rates. Always inspect gloves for any signs of degradation before and during use. Double-gloving can provide an additional layer of safety, particularly for extended operations.
Respiratory Protection: When Engineering Controls Are Not Enough
-
Standard Operations: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep vapor concentrations to a minimum.
-
Emergency Situations or Poor Ventilation: In the event of a large spill, or if work must be performed in an area with inadequate ventilation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.
Operational Plan: Safe Handling and Storage Protocols
Proactive measures during handling and storage are fundamental to preventing incidents.
Handling
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Ventilation: All manipulations of this compound should be performed within a properly functioning chemical fume hood.
-
Ignition Sources: As a flammable liquid, all potential ignition sources (open flames, hot plates, spark-producing equipment) must be eliminated from the work area.
-
Transfers: Use only compatible and properly grounded equipment for transferring the liquid to prevent static electricity buildup.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
Storage
-
Container: Store in a tightly sealed, properly labeled container. The original container is often the most suitable.
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and other incompatible materials.
-
Quantity: Store the minimum quantity necessary for your work.
Emergency Response: Spill and Disposal Plans
A clear and practiced emergency plan is vital for responding to accidental releases and for the routine disposal of waste.
Spill Response Protocol
In the event of a spill, immediate and decisive action is required.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. If the spill is large or in a poorly ventilated space, evacuate the entire laboratory and activate the fire alarm.
-
Control Ignition Sources: If it can be done safely, extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Increase ventilation in the area, primarily by ensuring the chemical fume hood is operational.
-
Don Appropriate PPE: Before attempting any cleanup, don the full range of recommended PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.[8]
-
Absorb and Collect: Working from the outside in, apply the absorbent material to the spill. Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.
-
Dispose: Seal and label the waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
Proper disposal of this compound and associated waste is a legal and ethical responsibility.
-
Waste Segregation: Never dispose of this compound down the drain.[9] It must be collected as hazardous waste. Keep it segregated from other waste streams to avoid incompatible mixtures.[10]
-
Containerization: Collect all this compound waste in a clearly labeled, sealed, and compatible container.[11] The container should be labeled "Hazardous Waste" and list all of its chemical constituents.[11]
-
Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Arranging for Disposal: Contact your institution's EHS office to schedule a pickup for hazardous waste.[10] Do not attempt to dispose of it through regular trash or other unauthorized means.
References
- Biosynth. (2019).
- CymitQuimica. (n.d.).
- University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
- CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- University of British Columbia Safety & Risk Services. (n.d.). Flammable Liquid Spill Clean Up.
- Unknown. (n.d.). Gloves - Tables of Properties and Resistances.
- Mykin Inc. (n.d.). Viton® Chemical Compatibility Chart.
- J-Flex. (n.d.). Viton™ compatibility with chemicals.
- All Safety Products. (n.d.). Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves.
- Biosynth. (2019, October 17).
- NIOSH. (n.d.). Pocket Guide to Chemical Hazards - Introduction.
- The Glove Guru. (2025, June 22). Butyl Gloves.
- OSHA. (n.d.). OSHA Glove Selection Chart.
- CymitQuimica. (n.d.).
- Biosynth. (2019, October 17).
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
Sources
- 1. biosynth.com [biosynth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.echemi.com [file.echemi.com]
- 4. gloves-online.com [gloves-online.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. westlab.com [westlab.com]
- 9. acs.org [acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
